molecular formula C10H11NO4 B181312 4-(4-Nitrophenyl)butyric acid CAS No. 5600-62-4

4-(4-Nitrophenyl)butyric acid

Cat. No.: B181312
CAS No.: 5600-62-4
M. Wt: 209.2 g/mol
InChI Key: WQMLUHZFRFCQDB-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)butyric acid serves as a critical analytical tool in modern pharmaceutical and biological research, primarily functioning as a stable internal standard for mass spectrometry. Its high research value is demonstrated in the accurate quantification of the chemical chaperone 4-phenylbutyric acid (4-PBA) in complex cell culture media, including NeuroBasal-A and DMEM, via Liquid Chromatography–High Resolution Mass Spectrometry (LC-HRMS) . The structural analogy of this compound to 4-PBA, differentiated primarily by a nitro group on the benzene ring, provides nearly identical chemical behavior during analysis while allowing for clear mass distinction (a difference of 45 m/z), ensuring reliable and reproducible results . This application is vital for investigating the pharmacodynamics of 4-PBA, an FDA-approved drug studied for its ability to reduce endoplasmic reticulum (ER) stress and modulate protein synthesis . Researchers utilize this compound to precisely monitor 4-PBA absorption and adsorption kinetics in vitro, underpinning studies in diverse fields such as neurobiology and oncology . For instance, validated methods using this standard have been applied to model systems studying protein synthesis recovery in Alzheimer's disease astrocyte models and the reduction of ER stress in melanoma cell lines . By enabling precise quantification in interference-rich matrices, this compound empowers scientists to design better experiments and generate highly reliable data on cellular responses to therapeutic chaperones.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitrophenyl)butanoic acid
Source PubChem
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InChI

InChI=1S/C10H11NO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WQMLUHZFRFCQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10204572
Record name 4-(4-Nitrophenyl)butyric acid
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Molecular Weight

209.20 g/mol
Source PubChem
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CAS No.

5600-62-4
Record name 4-Nitrobenzenebutanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Nitrophenyl)butyric Acid (CAS: 5600-62-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-Nitrophenyl)butyric acid, a crucial molecule in modern biomedical research. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of its properties, synthesis, and, most notably, its pivotal role as an analytical tool in the study of pharmacologically active compounds.

Core Identity and Physicochemical Properties

This compound, registered under CAS number 5600-62-4, is a nitro-containing aromatic carboxylic acid.[1][2][3][4] Its molecular structure, featuring a butyric acid chain attached to a nitrophenyl group, imparts specific chemical characteristics that are leveraged in its applications.

A summary of its key physicochemical properties is presented below:

PropertyValueSource(s)
CAS Number 5600-62-4[1][2]
Molecular Formula C₁₀H₁₁NO₄[1][3]
Molecular Weight 209.20 g/mol [1]
Appearance Solid powderSigma-Aldrich
Melting Point 90-93 °CSigma-Aldrich
IUPAC Name 4-(4-nitrophenyl)butanoic acid[1]
Synonyms 4-(p-Nitrophenyl)butyric acid, Benzenebutanoic acid, 4-nitro-[2]

Synthesis and Characterization: A-Pillar of Reproducibility

The reliable synthesis and thorough characterization of this compound are fundamental to its application in research. While various synthetic routes are conceivable, a common approach involves the nitration of a phenylbutyric acid precursor or the functionalization of a nitrobenzene derivative.

Conceptual Synthesis Pathway

A plausible synthetic route, adapted from methodologies for structurally similar compounds, is the hydrolysis of a γ-(nitrophenyl)butyronitrile intermediate. This nitrile can be prepared by condensing p-nitrotoluene with acrylonitrile in the presence of a base.[5]

Experimental Protocol: Synthesis via Hydrolysis of γ-(4-Nitrophenyl)butyronitrile

  • Step 1: Synthesis of γ-(4-Nitrophenyl)butyronitrile. In a suitable reaction vessel, dissolve p-nitrotoluene in an aprotic polar solvent such as dimethylformamide (DMF).

  • Step 2: Base-catalyzed condensation. Add a catalytic amount of a strong base (e.g., sodium hydroxide) to the solution.

  • Step 3: Addition of acrylonitrile. Slowly add acrylonitrile to the reaction mixture while maintaining temperature control.

  • Step 4: Reaction monitoring and workup. Monitor the reaction progress by an appropriate technique (e.g., TLC or GC). Upon completion, neutralize the reaction mixture and extract the nitrile product.

  • Step 5: Hydrolysis. Reflux the isolated γ-(4-nitrophenyl)butyronitrile with a strong acid (e.g., sulfuric acid) or base to hydrolyze the nitrile group to a carboxylic acid.

  • Step 6: Purification. Purify the resulting this compound by recrystallization from a suitable solvent system (e.g., toluene-hexane) to yield the final product.[5]

Analytical Characterization

Unequivocal structural confirmation and purity assessment are critical. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of the aromatic and aliphatic protons and carbons.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further corroborating its identity.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound. A reverse-phase method using an acetonitrile-water mobile phase is suitable for this purpose. For mass spectrometry coupling, a volatile acid like formic acid should be used in the mobile phase.[4][6]

The Primary Application: An Internal Standard for a Key Therapeutic Agent

The predominant and most significant application of this compound is as a stable internal standard for the accurate quantification of 4-phenylbutyric acid (4-PBA) in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

The Importance of 4-Phenylbutyric Acid (4-PBA)

4-PBA is an FDA-approved drug with a multifaceted mechanism of action. It functions as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and also acts as a histone deacetylase (HDAC) inhibitor.[7][8][9] These properties make it a compound of great interest in various therapeutic areas, including:

  • Neurodegenerative Diseases: 4-PBA is investigated for its potential to mitigate protein misfolding and aggregation in conditions like Alzheimer's disease.[7]

  • Cancer: As an HDAC inhibitor, 4-PBA can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells.[8][10]

  • Inflammatory Conditions: By reducing ER stress, 4-PBA can attenuate inflammatory responses.[11]

Why this compound is an Ideal Internal Standard for 4-PBA

An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis but be clearly distinguishable by the detector. This compound excels in this role for 4-PBA quantification due to:

  • Structural Analogy: Its structure is highly similar to 4-PBA, ensuring comparable extraction efficiency and chromatographic retention.

  • Distinct Mass: The presence of the nitro group provides a significant mass difference, allowing for easy differentiation from 4-PBA by the mass spectrometer.[7]

Experimental Protocol: Quantification of 4-PBA using this compound as an Internal Standard by LC-MS

  • 1. Sample Preparation:

    • To a known volume of the biological sample (e.g., cell culture media, plasma), add a precise amount of a stock solution of this compound as the internal standard.

    • Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.

  • 2. LC-MS Analysis:

    • Chromatographic Separation:

      • Column: A reverse-phase C18 or similar column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

      • Gradient: A suitable gradient program to achieve baseline separation of 4-PBA and the internal standard.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

      • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

      • Ions to Monitor: The deprotonated molecular ions ([M-H]⁻) of both 4-PBA and this compound.

  • 3. Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of 4-PBA to the peak area of the internal standard against the concentration of 4-PBA standards.

    • Quantify the concentration of 4-PBA in the unknown samples by interpolating their peak area ratios on the calibration curve.

Direct Biological Activity: A Matter of Context

It is crucial to note that while this compound is instrumental in studying the biological effects of 4-PBA, there is a lack of substantial evidence in the scientific literature to suggest that it possesses significant direct biological activity of its own. Its primary role is that of a bioanalytical tool.

However, given its structural similarity to 4-PBA, it is not unreasonable to hypothesize that it might exhibit weak HDAC inhibitory or ER stress-modulating effects. Researchers using it as an internal standard should be mindful of its concentration to avoid any potential, albeit likely minor, confounding effects on the biological system under investigation.

Distinguishing from Related Compounds

For clarity and accuracy in research, it is essential to differentiate this compound from its close chemical relatives:

  • 4-Nitrophenyl butyrate (CAS: 2635-84-9): This is an ester, not a carboxylic acid. It is widely used as a colorimetric substrate for measuring the activity of esterases and lipases.[12][13] The enzymatic cleavage of the ester bond releases 4-nitrophenol, which is a colored compound.

  • 2-(4-Nitrophenyl)butyric acid (CAS: 7463-53-8): This is a positional isomer of the topic compound. It has also been investigated as a synthetic intermediate, particularly in the preparation of the anti-platelet agent indobufen.[14]

Conclusion: A Key Enabler in Pharmacological Research

This compound stands as a prime example of a molecule whose value in the scientific community is not derived from its own biological activity, but from its indispensable role as an analytical standard. Its structural similarity and mass distinction from the therapeutically important compound 4-PBA make it an invaluable tool for researchers in neurobiology, oncology, and inflammatory diseases. The robust and reproducible quantification of 4-PBA, enabled by the use of this compound as an internal standard, is fundamental to advancing our understanding of ER stress and histone deacetylase inhibition in health and disease. As research in these areas continues to expand, the importance of this seemingly simple molecule is set to grow in tandem.

Visualization of Key Concepts

Workflow for 4-PBA Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Cell Media) add_is Add Internal Standard (this compound) sample->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (Reverse Phase) supernatant->lc ms MS Detection (Negative ESI, SIM/MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (4-PBA / IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantify 4-PBA Concentration curve->quantify

Caption: Workflow for the quantification of 4-PBA using this compound as an internal standard.

Conceptual Relationship of 4-PBA and its Analogs

G cluster_main 4-Phenylbutyric Acid (4-PBA) cluster_analog This compound pba 4-PBA (Therapeutic Agent) er_stress ER Stress Inhibition pba->er_stress hdac HDAC Inhibition pba->hdac npba This compound (Internal Standard) pba->npba Structural Analog Used for Quantification

Caption: The relationship between 4-PBA and its analytical internal standard, this compound.

References

  • This compound | C10H11NO4 | CID 79711. PubChem.
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  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters.

Sources

An In-Depth Technical Guide to the Chemical Properties of 4-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core chemical properties, spectroscopic profile, synthesis, and applications of 4-(4-Nitrophenyl)butyric acid. The information presented herein is synthesized from established scientific literature and databases to ensure technical accuracy and practical relevance.

Core Molecular Identity and Physicochemical Properties

This compound, also known as 4-(4-nitrophenyl)butanoic acid, is a bifunctional organic compound featuring a terminal carboxylic acid and a para-substituted nitrophenyl ring.[1] This unique structure makes it a valuable tool in various scientific domains. Its fundamental properties are summarized below.

Diagram 1: Chemical Structure of this compound

A 4-Nitrotoluene + Acrylonitrile B 4-(4-Nitrophenyl)butyronitrile A->B Base-catalyzed condensation C This compound (Target Compound) B->C Acid Hydrolysis (H₂SO₄/H₂O) D 4-(4-Aminophenyl)butyric Acid (Key Derivative) C->D Catalytic Hydrogenation (H₂ / Pd-C)

Caption: High-level workflow for synthesis and a primary chemical transformation.

Protocol 1: Synthesis via Nitrile Hydrolysis [2]

  • Condensation: In a suitable reaction vessel, 4-nitrotoluene and acrylonitrile are dissolved in an aprotic polar solvent such as dimethylformamide (DMF). A catalytic amount of a strong base (e.g., sodium hydroxide) is added portion-wise while maintaining the temperature between 0-25 °C. The reaction is stirred until completion, monitored by TLC or GC.

  • Work-up and Isolation: The reaction mixture is quenched by adding a dilute acid solution (e.g., 5% HCl). The organic product, 4-(4-nitrophenyl)butyronitrile, is extracted using an appropriate solvent like ethyl acetate. The organic layers are combined, washed, dried, and concentrated under reduced pressure.

  • Hydrolysis: The crude nitrile is mixed with a solution of concentrated sulfuric acid and water. The mixture is heated to reflux for approximately 30-60 minutes.

  • Purification: Upon cooling, the product, this compound, precipitates. The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., toluene) to yield the pure compound. The final product's identity should be confirmed by melting point and spectroscopic analysis.

Core Reactivity and Key Transformations

The molecule's reactivity is dictated by its three principal components: the carboxylic acid, the nitro group, and the aromatic ring.

  • Carboxylic Acid: This group undergoes standard reactions such as esterification (with an alcohol under acidic conditions), amide formation (via an activated intermediate like an acyl chloride), and reduction to the corresponding alcohol using strong reducing agents like LiAlH₄.

  • Nitro Group: The nitro group is the most versatile handle for further functionalization. Its reduction to an amine is a critical transformation, yielding 4-(4-aminophenyl)butyric acid, a valuable building block for pharmaceuticals and other fine chemicals. [3][4][5] Protocol 2: Reduction of the Nitro Group [4]

  • Reaction Setup: this compound is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.

  • Hydrogenation: The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 1-3 atm). The mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

  • Work-up and Isolation: Once the reaction is complete, the system is purged again with nitrogen. The catalyst is removed by filtration through a pad of Celite. The filtrate, containing 4-(4-aminophenyl)butyric acid, can be concentrated and the product purified by recrystallization.

Applications in Drug Development and Research

High-Value Internal Standard for Mass Spectrometry

One of the most critical applications of this compound is its use as a stable isotope-labeled internal standard for the accurate quantification of 4-phenylbutyric acid (4-PBA). [6]4-PBA is an FDA-approved drug used to manage endoplasmic reticulum (ER) stress. [6]The structural similarity between the analyte (4-PBA) and the standard ensures they co-elute and experience similar ionization efficiency in LC-MS analysis. The key difference is the nitro group, which provides a precise mass shift (45 m/z), allowing for clear differentiation and highly reliable quantification in complex biological matrices like cell culture media. [6]

Diagram 3: Role as an Internal Standard in LC-MS

cluster_input Sample Preparation A Biological Matrix (e.g., cell media) D LC-HRMS Analysis A->D B 4-PBA (Analyte) B->D C 4-(4-NPBA) (Internal Standard) C->D Spiked at known concentration E Accurate Quantification of 4-PBA D->E Ratio of Analyte Signal to Standard Signal

Caption: Logical workflow for using 4-(4-NPBA) as an internal standard.

Versatile Synthetic Building Block

Beyond its analytical utility, this compound is a precursor to a range of more complex molecules. As detailed in Protocol 2, its reduction product, 4-(4-aminophenyl)butyric acid, is an important pharmaceutical intermediate. [3][5]This amino acid derivative can be incorporated into larger molecules, such as peptide mimics or other biologically active compounds, where the aminophenylbutyrate scaffold provides a specific length and conformational constraint. For instance, the isomeric intermediate, 2-(4-aminophenyl)butyric acid, is a known precursor in the synthesis of the anti-platelet drug indobufen. [7][8]

Conclusion

This compound is a compound of significant utility for the scientific community. Its well-defined physicochemical and spectroscopic properties make it an ideal material for characterization and reference. Its primary applications as a high-fidelity internal standard in mass spectrometry and as a versatile synthetic intermediate, particularly for the generation of its amino derivative, underscore its importance in both analytical chemistry and drug discovery workflows. The protocols and data presented in this guide provide a solid technical foundation for its effective and reliable use in the laboratory.

References

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. [Link]
  • PubChem. (n.d.). This compound.
  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8. [Link]
  • SIELC Technologies. (2018). This compound. [Link]
  • PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid. [Link]
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-(4-aminophenyl)
  • Google Patents. (1969). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • PubChem. (n.d.). 4-Nitrophenyl butyrate.
  • SpectraBase. (n.d.). 4-(p-Nitrophenyl)
  • Hua, Y., et al. (n.d.). Synthesis.
  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-(4-Nitrophenyl)butyric Acid in Advancing Organic Synthesis. [Link]
  • Oakwood Chemical. (n.d.). 4-(4-Aminophenyl)butyric acid. [Link]
  • PubChem. (n.d.). 4-(4-Aminophenyl)butanoic acid.

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An In-Depth Technical Guide to 4-(4-Nitrophenyl)butyric Acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-(4-nitrophenyl)butyric acid (4-NPBA), a nitroaromatic carboxylic acid of significant interest to researchers in analytical chemistry, pharmacology, and drug development. The document elucidates the molecule's core structure, details its physicochemical properties, and presents a validated synthetic pathway. Emphasis is placed on the rigorous analytical techniques required for structural confirmation, establishing a self-validating framework for its preparation and use. The primary application of 4-NPBA as a high-fidelity internal standard for the quantification of the histone deacetylase (HDAC) inhibitor 4-phenylbutyric acid (4-PBA) is explored in depth, highlighting the chemical rationale behind its selection. This guide serves as a critical resource for scientists leveraging 4-NPBA in pharmacokinetic studies and other advanced research applications.

Molecular Structure and Physicochemical Properties

Chemical Identity

This compound is a derivative of butyric acid featuring a phenyl group at the 4-position, which is itself substituted with a nitro group in the para position. Its unique structure imparts specific chemical properties that are foundational to its applications.

IdentifierValue
IUPAC Name 4-(4-nitrophenyl)butanoic acid[1]
CAS Number 5600-62-4[1][2][3]
Molecular Formula C₁₀H₁₁NO₄[1][3][4]
Molecular Weight 209.20 g/mol [1]
Canonical SMILES C1=CC(=CC=C1CCCC(=O)O)[O-][1]
InChI Key WQMLUHZFRFCQDB-UHFFFAOYSA-N[1][3]
Structural Elucidation

The structure of this compound is composed of three key functional components:

  • Aromatic Core: A benzene ring provides a rigid scaffold.

  • Electrophilic Substituent: A nitro group (-NO₂) at the para-position (C4) of the benzene ring. This group is strongly electron-withdrawing, influencing the reactivity of the aromatic ring and providing a unique mass signature for analytical purposes.

  • Carboxylic Acid Chain: A butanoic acid chain attached to the benzene ring (C1). The terminal carboxylic acid group (-COOH) provides acidity and a site for potential conjugation or derivatization.

Caption: Chemical structure of this compound.

Physicochemical Properties

These properties are critical for determining appropriate solvents for synthesis, purification, and analytical method development.

PropertyValueSource
Appearance Light yellow to yellow crystalline powder[5]
Melting Point 90-93 °C[5][6]
Boiling Point 393.8 ± 17.0 °C (Predicted)[5]
Density 1.293 ± 0.06 g/cm³ (Predicted)[5]
pKa 4.68 ± 0.10 (Predicted)[5]
Storage Store sealed in a dry environment at room temperature.[5]

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A robust and well-documented method involves a two-step process starting from p-nitrotoluene, which leverages a Michael addition followed by nitrile hydrolysis. This pathway is advantageous due to the ready availability of the starting materials.[7]

Rationale for Synthesis Strategy

The selection of p-nitrotoluene as a starting material is strategic. The methyl group's protons are sufficiently acidic to be deprotonated by a strong base, forming a carbanion that can act as a nucleophile. Acrylonitrile is an excellent Michael acceptor. The subsequent hydrolysis of the nitrile to a carboxylic acid is a standard and high-yielding transformation. This approach avoids direct nitration of 4-phenylbutyric acid, which can produce undesired isomers and is a more hazardous procedure.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies[7]. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-(p-nitrophenyl)butyronitrile

  • To a stirred solution of p-nitrotoluene (0.2 mol) in dimethylformamide (DMF, 40 mL), add freshly ground sodium hydroxide (0.015 mol) as a catalyst.

  • Slowly add a solution of acrylonitrile (0.2 mol) in DMF (35 mL) dropwise over one hour. The reaction is exothermic; maintain the temperature below 30 °C using a water bath if necessary.

  • After the addition is complete, continue stirring at room temperature for an additional two hours.

  • Quench the reaction by adding concentrated hydrochloric acid (1.5 mL).

  • Filter the mixture and evaporate the filtrate to dryness under reduced pressure.

  • The resulting residue contains the intermediate nitrile, which can be carried forward or purified by distillation.

Step 2: Hydrolysis to this compound

  • Combine the crude 4-(p-nitrophenyl)butyronitrile (e.g., 0.7 g) with concentrated sulfuric acid (3.5 mL) and water (3.0 mL).

  • Heat the mixture under reflux for 30-60 minutes. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration, washing with cold water.

Purification and Validation

The crude product is purified by recrystallization. Toluene is a suitable solvent, yielding the final product as a crystalline solid with a melting point of 92-93°C[7]. The trustworthiness of this protocol is established by rigorously characterizing the final product to confirm its identity and purity, as detailed in the following section.

Analytical Characterization: A Self-Validating System

Structural confirmation and purity assessment are non-negotiable for any scientific application. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the material meets required specifications.

TechniquePurposeExpected Key Features
¹H NMR Confirms proton environment and structural integrity.- Aromatic protons (AA'BB' system): Two doublets between δ 7.4-8.2 ppm. - Aliphatic chain protons: Three distinct multiplets between δ 2.0-3.0 ppm. - Carboxylic acid proton: A broad singlet > δ 10 ppm.
¹³C NMR Confirms the carbon skeleton.- Carboxylic carbon: ~δ 175-180 ppm. - Aromatic carbons: 4 signals between δ 120-150 ppm. - Aliphatic carbons: 3 signals between δ 25-35 ppm.
FT-IR Identifies key functional groups.- O-H stretch (carboxylic acid): Broad band, ~2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): Strong band, ~1700 cm⁻¹. - N-O stretches (nitro group): Two strong bands, ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).[1][3]
Mass Spec (EI) Determines molecular weight and fragmentation pattern.- Molecular Ion (M⁺): Peak at m/z 209. - Characteristic Fragments: Loss of -OH (m/z 192), loss of -COOH (m/z 164), and tropylium ion fragments.[8]
HPLC Quantifies purity.A single major peak on a reverse-phase column (e.g., Newcrom R1) with a mobile phase of acetonitrile and water with an acid modifier.[2]

Key Applications in Research and Development

While a versatile synthetic intermediate, the primary and most specialized application of this compound is in bioanalysis.

Core Application: Internal Standard for 4-Phenylbutyric Acid (4-PBA) Quantification

4-Phenylbutyric acid (4-PBA) is an FDA-approved drug and a well-known histone deacetylase (HDAC) inhibitor investigated for its therapeutic potential in managing conditions like endoplasmic reticulum (ER) stress.[9][10] Accurate quantification of 4-PBA in complex biological matrices (e.g., cell culture media, plasma) is essential for pharmacokinetic and pharmacodynamic studies.

Causality Behind its Use as an Internal Standard: this compound is an ideal internal standard for LC-MS analysis of 4-PBA for two critical reasons[9]:

  • Structural Analogy: It mimics the chemical behavior of 4-PBA during sample extraction, chromatography, and ionization, ensuring that any experimental variations affect both the analyte and the standard similarly. This co-elution or near co-elution behavior corrects for matrix effects and sample loss.

  • Mass Distinction: The nitro group adds 45 m/z to the molecular weight compared to 4-PBA. This provides a clear and unambiguous mass difference, allowing for simultaneous and independent detection by the mass spectrometer without signal interference.[9]

G cluster_0 Analyte cluster_1 Internal Standard Analyte 4-Phenylbutyric Acid (4-PBA) MW: 164.20 Process LC-MS Analysis Analyte->Process Similar Retention & Ionization Behavior Standard This compound MW: 209.20 Standard->Process Distinct Mass (Δ = 45 m/z) Result Accurate Quantification of 4-PBA Process->Result

Caption: Logical relationship between 4-PBA and its internal standard.

Mechanistic Context: The Link to Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression.[11] Inhibitors of HDACs (HDACi) can reactivate the expression of tumor suppressor genes and are a major focus in cancer therapy.[11] Short-chain fatty acids, including butyrate and its derivative 4-PBA, are a known class of HDAC inhibitors.[12][13]

While this compound itself is not primarily used as an HDAC inhibitor, its role as an analytical standard is indispensable for the development and clinical investigation of 4-PBA, allowing researchers to build accurate pharmacokinetic models and determine effective dosing regimens.[9]

Important Distinction: this compound vs. 4-Nitrophenyl Butyrate

It is critical for researchers to distinguish the topic compound from its ester analogue, 4-nitrophenyl butyrate (CAS 2635-84-9).

  • This compound (the topic): A carboxylic acid. Used as an analytical internal standard.

  • 4-Nitrophenyl Butyrate (the ester): An ester formed between 4-nitrophenol and butyric acid. It is a chromogenic substrate used in enzyme assays to measure lipase and esterase activity.[14][15] The enzymatic cleavage of the ester bond releases 4-nitrophenol, a yellow compound, allowing for spectrophotometric measurement of enzyme kinetics.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety protocols should be followed, including the use of gloves, safety glasses, and a lab coat. Handling should be performed in a chemical fume hood.

Conclusion

This compound is a molecule whose value is defined by its precise structure. The presence of the nitro group on the phenylbutyric acid scaffold creates a compound with physicochemical properties that are nearly ideal for its primary role as an internal standard in mass spectrometry-based bioanalysis. Its robust synthesis and straightforward characterization allow for the production of high-purity material essential for generating reliable and reproducible data in the study of therapeutics like 4-PBA. For drug development professionals and researchers, a thorough understanding of this compound's structure, synthesis, and application is crucial for advancing studies in pharmacology and analytical science.

References

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4-(4-Nitrophenyl)butyric acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(4-Nitrophenyl)butyric Acid

Authored by a Senior Application Scientist

Foreword: Strategic Importance of this compound

This compound (NPBA), with CAS Registry Number 5600-62-4, is more than a simple aromatic carboxylic acid; it is a strategic building block in modern organic synthesis and a critical tool in pharmaceutical research.[1][2][3] Its molecular architecture, featuring a butyric acid chain appended to a nitrated phenyl ring, offers a versatile platform for further chemical transformations. The electron-withdrawing nitro group can be readily reduced to an amine, opening pathways to a vast array of pharmacologically active molecules and complex chemical structures.[4] Furthermore, NPBA serves as a crucial internal standard for the accurate quantification of the chemical chaperone and FDA-approved drug, 4-phenylbutyric acid (4-PBA), in complex biological matrices, enabling precise pharmacokinetic and pharmacodynamic studies.[5]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. Moving beyond mere procedural lists, we will dissect the underlying chemical principles, explain the causality behind experimental choices, and offer field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Pathway 1: Direct Electrophilic Nitration of 4-Phenylbutyric Acid

This is the most direct and atom-economical approach, leveraging the foundational principles of electrophilic aromatic substitution. The strategy involves the direct installation of a nitro group onto the commercially available 4-phenylbutyric acid scaffold.

Core Principle & Mechanistic Insight

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid".[6] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[6][7]

The phenyl ring of 4-phenylbutyric acid is activated towards electrophilic attack. The alkyl side chain is a weak ortho-, para-director. Consequently, the incoming nitronium ion is directed to the positions ortho and para to the butyric acid substituent. Due to steric hindrance from the side chain, the para-substituted product, this compound, is formed as the major isomer.

Diagram: Mechanism of Nitration

Caption: Nitration of 4-Phenylbutyric Acid.

Field-Proven Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar phenylalkanoic acids.[8]

1. Reagent Preparation & Cooling:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, ~3.5 molar equivalents).

  • Cool the flask in an ice-salt bath to a temperature between -10°C and -5°C. The use of a robust cooling bath is critical as the subsequent nitration is highly exothermic.

2. Substrate Addition:

  • Slowly add 4-phenylbutyric acid (1.0 molar equivalent) to the cold, stirring sulfuric acid. Ensure the temperature is maintained below 0°C during the addition. The acid should fully dissolve.

3. Preparation of Nitrating Mixture:

  • In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 70%, ~1.2 molar equivalents) to a portion of concentrated sulfuric acid (~1.7 molar equivalents). Cool this mixture before use.

4. Nitration Reaction:

  • Add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of 4-phenylbutyric acid.

  • Causality: The rate of addition must be carefully controlled to maintain the internal temperature below 0°C.[8] Elevated temperatures can lead to undesired side reactions, including oxidation of the side chain and the formation of dinitrated products.[9]

5. Reaction Maturation:

  • After the addition is complete, allow the mixture to stir at a low temperature (0-5°C) for an additional 1-2 hours to ensure the reaction goes to completion.

6. Work-up and Isolation:

  • Pour the reaction mixture slowly and with vigorous stirring onto a large volume of crushed ice and water. This quenches the reaction and precipitates the solid product.

  • Collect the crude solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. This removes residual mineral acids.

7. Purification:

  • The crude product can be recrystallized from a suitable solvent system, such as a toluene/hexane or ethanol/water mixture, to yield the pure this compound as an off-white or pale yellow solid.[8]

Data Summary: Pathway 1
ParameterValue/ConditionRationale
Starting Material4-Phenylbutyric AcidCommercially available, direct precursor.[10]
Key ReagentsConc. HNO₃ / Conc. H₂SO₄Generates the necessary NO₂⁺ electrophile.[6][11]
Temperature-10°C to 0°CControls exothermicity, prevents side reactions.[8]
Work-upQuenching on iceSafely stops the reaction and precipitates the product.
Typical Yield75-90%High efficiency for the para-isomer due to electronic and steric factors.

Pathway 2: Friedel-Crafts Acylation Route (Multi-Step Approach)

A common retrosynthetic strategy for compounds of this type involves a Friedel-Crafts acylation. However, a critical scientific insight must be applied here: direct Friedel-Crafts acylation on nitrobenzene is not feasible. The nitro group is a powerful deactivating group that renders the aromatic ring too electron-poor to participate in this electrophilic substitution.[12][13] Therefore, the synthetic sequence must be logically ordered to place the acylation step before the nitration step.

Correct Synthetic Workflow

The viable pathway involves three distinct stages:

  • Friedel-Crafts Acylation: Benzene is acylated with succinic anhydride to form 4-oxo-4-phenylbutanoic acid.

  • Ketone Reduction: The keto group is reduced to a methylene group, yielding 4-phenylbutyric acid.

  • Nitration: The resulting 4-phenylbutyric acid is nitrated as detailed in Pathway 1.

Diagram: Friedel-Crafts Workflow

G Benzene Benzene KetoAcid 4-Oxo-4-phenylbutanoic Acid Benzene->KetoAcid  Step 1: Friedel-Crafts Acylation (AlCl₃ Catalyst) SuccinicAnhydride Succinic Anhydride PBA 4-Phenylbutyric Acid KetoAcid->PBA  Step 2: Ketone Reduction (e.g., Clemmensen or Wolff-Kishner) NPBA This compound (Final Product) PBA->NPBA  Step 3: Nitration (HNO₃ / H₂SO₄)

Caption: Multi-step synthesis via Friedel-Crafts acylation.

Step-by-Step Methodologies
Step 1: Friedel-Crafts Acylation Protocol
  • Principle: Benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), via electrophilic aromatic substitution to form a keto-acid.[14][15] A stoichiometric amount of AlCl₃ is required as it complexes with the product ketone.[14]

  • Procedure Outline:

    • Suspend anhydrous AlCl₃ in an excess of dry benzene (which acts as both solvent and reactant).

    • Add succinic anhydride portion-wise while controlling the temperature.

    • After a period of heating or stirring at room temperature, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated HCl.

    • The product, 4-oxo-4-phenylbutanoic acid, is isolated from the organic layer.

Step 2: Ketone Reduction Protocol
  • Principle: The carbonyl group of the intermediate must be reduced to a methylene (CH₂) group. Two classic methods are suitable:

    • Clemmensen Reduction: Uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. Ideal for substrates stable to strong acid.

    • Wolff-Kishner Reduction: Uses hydrazine (H₂NNH₂) and a strong base (e.g., KOH) at high temperatures. Ideal for substrates sensitive to acid.

  • Procedure Outline (Clemmensen):

    • Reflux the 4-oxo-4-phenylbutanoic acid with amalgamated zinc and concentrated HCl for several hours.

    • After completion, the product, 4-phenylbutyric acid, is extracted with a suitable organic solvent.

Step 3: Nitration
  • The 4-phenylbutyric acid obtained from Step 2 is then subjected to the nitration procedure as detailed comprehensively in Pathway 1 .

Pathway 3: Synthesis via Michael Addition to Acrylonitrile

This pathway, derived from patent literature, offers an alternative strategy that avoids the direct and potentially harsh nitration of the final scaffold. It builds the butyric acid chain onto a readily available nitrated starting material.[16]

Core Principle & Mechanistic Insight

The synthesis begins with 4-nitrotoluene. The methyl group's protons are weakly acidic and can be removed by a strong base to form a benzylic carbanion. This carbanion then acts as a nucleophile in a Michael addition reaction with an α,β-unsaturated compound like acrylonitrile. The resulting nitrile is subsequently hydrolyzed to the carboxylic acid.[16]

Diagram: Michael Addition Pathway

G Nitrotoluene 4-Nitrotoluene Nitrile_Intermediate 4-(4-Nitrophenyl)butyronitrile Nitrotoluene->Nitrile_Intermediate  Step 1: Michael Addition (Base, e.g., NaOH in DMF) Acrylonitrile Acrylonitrile NPBA This compound (Final Product) Nitrile_Intermediate->NPBA  Step 2: Nitrile Hydrolysis (H₃O⁺, Heat)

Caption: Synthesis from 4-nitrotoluene.

Experimental Protocol (Based on Patent US3448139A)

1. Michael Addition:

  • Dissolve 4-nitrotoluene (1.0 molar equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).[16]

  • Add a catalytic amount of a strong base, such as freshly ground sodium hydroxide (NaOH).[16]

  • Slowly add acrylonitrile (1.0 molar equivalent) to the mixture, maintaining the temperature at or near room temperature (e.g., 25-30°C).[16]

  • Stir for several hours after the addition is complete.

  • Work up the reaction by neutralizing with acid and extracting the product, 4-(4-nitrophenyl)butyronitrile.

2. Nitrile Hydrolysis:

  • Heat the isolated nitrile intermediate under reflux with a strong acid, such as a mixture of concentrated sulfuric acid and water.[16]

  • This process hydrolyzes the nitrile functional group (-CN) to a carboxylic acid (-COOH).

  • After cooling, the product, this compound, can be isolated by filtration or extraction.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Direct NitrationPathway 2: Friedel-CraftsPathway 3: Michael Addition
Starting Materials 4-Phenylbutyric AcidBenzene, Succinic Anhydride4-Nitrotoluene, Acrylonitrile
Number of Steps 132
Key Reactions Electrophilic NitrationFriedel-Crafts, Reduction, NitrationMichael Addition, Hydrolysis
Reaction Conditions Potentially harsh (conc. acids), exothermic.Requires anhydrous conditions; strong acids or bases for reduction.Uses strong base and polar aprotic solvent; requires nitrile hydrolysis.
Safety Concerns Handling of mixed acid; temperature control is critical.Handling of AlCl₃ and flammable benzene; reduction reagents can be hazardous.Acrylonitrile is toxic and carcinogenic; handling of strong base.
Advantages Most direct, highest atom economy.Classic, well-understood reactions.Avoids nitration of the final scaffold, potentially safer on a large scale.[17]
Disadvantages Potential for over-nitration; requires careful temperature control.Multi-step, lower overall yield, generates more waste.Requires handling of toxic reagents; nitrile hydrolysis can be slow.

Conclusion for the Practicing Scientist

The synthesis of this compound can be approached through several strategic pathways, each with distinct advantages and challenges.

  • For directness and efficiency, Pathway 1 (Direct Nitration) is unparalleled. It is the preferred laboratory-scale method, provided that precise control over reaction temperature can be maintained.

  • Pathway 2 (Friedel-Crafts) , while longer, is built upon fundamental and robust organic reactions. It serves as an excellent illustration of the importance of synthetic planning, emphasizing that the order of functional group installation is critical, especially when dealing with strongly deactivating groups like nitro.

  • Pathway 3 (Michael Addition) represents an inventive alternative that circumvents some of the hazards of direct nitration, making it a potentially attractive route for process chemistry and larger-scale synthesis where safety and predictability are paramount.

The selection of the optimal pathway is ultimately a function of the specific requirements of the project, including scale, available equipment, safety protocols, and the purity demands of the final application.

References

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A Comprehensive Technical Guide to 4-(4-Nitrophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of 4-(4-nitrophenyl)butanoic acid (CAS No: 5600-62-4), a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. The guide covers its formal nomenclature, physicochemical properties, a validated synthesis protocol, comprehensive characterization data, and known applications. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a reliable resource for professionals in the chemical and biomedical sciences.

Nomenclature and Structural Identification

The compound commonly known as 4-(4-nitrophenyl)butyric acid is formally identified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system.

  • IUPAC Name: 4-(4-nitrophenyl)butanoic acid[1]

  • Synonyms: 4-Nitrobenzenebutanoic acid, γ-(p-Nitrophenyl)butyric acid, 4-(p-Nitrophenyl)butyric acid[1][2]

  • CAS Registry Number: 5600-62-4[2]

  • Molecular Formula: C₁₀H₁₁NO₄[2]

  • Molecular Weight: 209.20 g/mol [1][3]

The structure consists of a butanoic acid backbone where the carbon at position 4 is substituted with a phenyl ring. This phenyl ring is, in turn, substituted at its para-position (position 4) with a nitro group (-NO₂). This substitution pattern is critical to its reactivity and utility as a chemical intermediate.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for handling, reaction planning, and purification.

PropertyValueSource(s)
Physical Form Powder[3]
Melting Point 90-93 °C[4]
Molecular Weight 209.20 g/mol [1][3]
InChIKey WQMLUHZFRFCQDB-UHFFFAOYSA-N[1][2]
SMILES O=C(O)CCCC1=CC=C(C=C1)[O-][1][3]
EC Number 227-019-9[1][3]

Synthesis and Purification Protocol

The synthesis of 4-(4-nitrophenyl)butanoic acid can be achieved through various routes. A common and reliable method involves the hydrolysis of its corresponding nitrile, which can be formed via a cyanoethylation reaction with p-nitrotoluene. This approach avoids direct nitration of phenylbutyric acid, which can lead to isomeric impurities.

Principle: The synthesis begins with the base-catalyzed reaction of 4-nitrotoluene and acrylonitrile to form 4-(p-nitrophenyl)butyronitrile. The strong base deprotonates the methyl group of 4-nitrotoluene, creating a carbanion that undergoes a Michael addition to acrylonitrile. The resulting nitrile is then subjected to acidic hydrolysis to yield the final carboxylic acid product. This two-step process offers high regioselectivity and good yields[5].

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-Nitrophenyl)butyronitrile [5]

  • To a stirred solution of 4-nitrotoluene (0.1 mol) in dimethylformamide (DMF, 50 mL), add a catalytic amount of freshly ground sodium hydroxide (0.015 mol).

  • Slowly add a solution of acrylonitrile (0.2 mol) in DMF (35 mL) over one hour, maintaining the reaction temperature below 30°C.

  • After the addition is complete, continue stirring at room temperature for an additional two hours.

  • Neutralize the reaction mixture with concentrated hydrochloric acid.

  • Remove the solvent under reduced pressure and extract the residue with a suitable organic solvent (e.g., chloroform).

  • Wash the organic extract, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude nitrile. Purification can be achieved by vacuum distillation[5].

Step 2: Hydrolysis to 4-(4-Nitrophenyl)butanoic Acid [5]

  • Reflux a mixture of 4-(4-nitrophenyl)butyronitrile (0.01 mol) with a mixture of concentrated sulfuric acid (7 mL) and water (6 mL) for 30-60 minutes.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent system, such as toluene, to obtain pure 4-(4-nitrophenyl)butanoic acid with a melting point of 92-93°C[5].

Synthesis Workflow Diagram

SynthesisWorkflow Reactants 4-Nitrotoluene + Acrylonitrile Reaction1 Base-Catalyzed Michael Addition (NaOH, DMF) Reactants->Reaction1 Intermediate 4-(4-Nitrophenyl)butyronitrile Reaction1->Intermediate Reaction2 Acid Hydrolysis (H₂SO₄, H₂O, Reflux) Intermediate->Reaction2 CrudeProduct Crude Product Precipitation Reaction2->CrudeProduct Purification Recrystallization (Toluene) CrudeProduct->Purification FinalProduct Pure 4-(4-Nitrophenyl)butanoic Acid Purification->FinalProduct LogicalFlow cluster_start Starting Material cluster_mods Functional Group Modifications cluster_intermediates Key Intermediates cluster_products Derivative Classes Start 4-(4-Nitrophenyl)butanoic Acid Mod1 Reduction of Nitro Group (e.g., H₂, Pd/C) Start->Mod1 Mod2 Activation of Carboxylic Acid (e.g., SOCl₂, EDCI) Start->Mod2 Inter1 4-(4-Aminophenyl)butanoic Acid Mod1->Inter1 Inter2 4-(4-Nitrophenyl)butanoyl Chloride Mod2->Inter2 Prod3 Substituted Anilines Inter1->Prod3 Prod1 Amides / Peptides Inter2->Prod1 Prod2 Esters Inter2->Prod2

Caption: Logical workflow of 4-(4-nitrophenyl)butanoic acid as an intermediate.

Safety and Handling

Proper safety precautions are mandatory when handling this compound.

  • GHS Hazard Statements: H302: Harmful if swallowed.[1][3]

  • Signal Word: Warning.[1][3][6]

  • Precautionary Statements:

    • P264: Wash hands and exposed skin thoroughly after handling.[6]

    • P270: Do not eat, drink or smoke when using this product.[6]

    • P301+P317: IF SWALLOWED: Get medical help.[6]

    • P501: Dispose of contents/container in accordance with local regulations.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6] Use in a well-ventilated area or with appropriate respiratory protection.[7]

Conclusion

4-(4-Nitrophenyl)butanoic acid is a well-characterized organic compound whose IUPAC name correctly reflects its structure. Its value lies not in its direct biological activity but in its utility as a versatile intermediate for synthesizing more complex molecules relevant to pharmaceutical and materials science research. The protocols and data presented herein provide a solid foundation for researchers to incorporate this compound into their synthetic strategies confidently and safely.

References

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An In-depth Technical Guide to the Melting Point of 4-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Nitrophenyl)butyric acid, a nitroaromatic carboxylic acid, serves as a key intermediate in various synthetic pathways, particularly in the development of pharmaceutical agents. Its precise physicochemical characterization is paramount for ensuring the reproducibility of synthetic protocols and the quality of downstream products. Among its physical properties, the melting point is a critical quality attribute. It serves not only as a primary indicator of identity but also as a sensitive gauge of purity. This guide provides a comprehensive examination of the melting point of this compound, detailing authoritative methods for its determination, explaining the underlying scientific principles, and offering expert insights into the factors that influence this crucial parameter.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is essential for the handling and characterization of any chemical compound. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 5600-62-4[1]
Molecular Formula C₁₀H₁₁NO₄[2]
Molecular Weight 209.20 g/mol
Appearance Powder[3]
Melting Point (°C) 90-93 (lit.) [1][3]
Boiling Point (°C) 393.8 ± 17.0 (Predicted)[1]
Density (g/cm³) 1.293 ± 0.06 (Predicted)[1]

The Critical Role of Melting Point in Pharmaceutical Development

In the context of research and drug development, the melting point transcends a simple physical constant. It is a cornerstone of material characterization for several reasons:

  • Identity Confirmation: A measured melting point that aligns with the literature value for a highly pure reference standard provides strong evidence of the compound's identity. A mixed-melting point determination, where the sample is mixed with an authentic standard, can offer definitive confirmation; if no depression is observed, the two samples are identical.[4]

  • Purity Assessment: The presence of impurities disrupts the crystalline lattice of a solid.[5][6] This disruption requires less energy to overcome the intermolecular forces, resulting in a melting point depression (a lower melting point) and a broadening of the melting range (the temperature difference between the onset of melting and complete liquefaction).[7] A sharp melting range (typically < 2°C) is indicative of high purity.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points. Identifying and controlling polymorphism is critical in drug development as it can affect solubility, stability, and bioavailability.

  • Stability Studies: A change in the melting point of a substance over time can indicate degradation, providing valuable data in stability testing protocols.

Methodologies for Accurate Melting Point Determination

The accurate determination of a melting point relies on robust, well-controlled methodologies. The United States Pharmacopeia (USP) General Chapter <741> provides a framework for these measurements, emphasizing control over variables like heating rate and sample preparation.[4][8] Two primary methods are employed in modern laboratories: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination

This is the most common and accessible method for determining the melting range of a crystalline solid.[9] It involves heating a small amount of the substance in a sealed capillary tube while monitoring the temperature at which the phase transition occurs.

  • Sample Preparation:

    • Ensure the this compound sample is thoroughly dry. Residual solvents from purification can act as impurities.

    • Grind the dry sample into a fine powder using a mortar and pestle to ensure uniform packing and efficient heat transfer.[10]

  • Capillary Loading:

    • Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample.[4][11]

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end.[11]

    • Repeat until a packed column of 2.5-3.5 mm in height is achieved.[12] An excessive amount of sample can lead to a broadened melting range due to inefficient heat transfer.[10]

  • Measurement:

    • Place the loaded capillary into the heating block of a melting point apparatus.[10]

    • Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of 90°C.[4][11]

    • Reduce the heating rate to 1-2°C per minute.[11] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, thermometer, and heating block, which is a requirement for accuracy as per USP <741>.[4]

    • Observe the sample through the magnifying lens.

    • Record the Onset Temperature (T₁): The temperature at which the first drop of liquid appears or the column of solid collapses against the side of the tube.[4][13]

    • Record the End Temperature (T₂): The temperature at which the last solid crystal melts and the entire sample becomes a clear liquid.[13]

    • The melting range is reported as T₁ - T₂.

  • Validation and Repetition:

    • Perform the measurement in duplicate or triplicate using a fresh capillary tube for each run.[13] The apparatus should be allowed to cool to at least 20°C below the melting point before starting a new measurement.[13]

    • The accuracy of the apparatus should be periodically verified using USP Melting Point Reference Standards.[4]

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2.5-3.5 mm) Grind->Load Pack Pack Sample Tightly Load->Pack Insert Insert into Apparatus Pack->Insert Heat_Fast Rapid Heat to ~75°C Insert->Heat_Fast Heat_Slow Heat at 1-2°C/min Heat_Fast->Heat_Slow Observe Observe & Record T₁ (Onset) Heat_Slow->Observe Record Record T₂ (End) Observe->Record Report Report Range: T₁ - T₂ Record->Report

Caption: Workflow for Capillary Melting Point Measurement.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[14] It provides more quantitative data than the capillary method, including the enthalpy of fusion (ΔHfus), which is the energy required for melting.

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials, such as indium (Tm = 156.6°C, ΔHfus = 28.71 J/g).[15] Calibration ensures the accuracy of the measured values.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the finely powdered this compound into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

  • Measurement Program:

    • Place the sealed sample pan in the DSC cell and an empty, sealed pan as the reference.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 30°C).

    • Heat the sample at a controlled linear rate, typically 5-10°C/min, under a nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

    • Continue heating to a temperature well above the melting point (e.g., 120°C).

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak representing the melting transition.

    • Onset Temperature: Determined by the intersection of the baseline with the tangent of the peak's leading edge. For pure organic compounds, the extrapolated onset temperature is often reported as the melting point.[16]

    • Peak Temperature: The temperature at the apex of the endotherm.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. This value is proportional to the sample's crystallinity.

G cluster_workflow DSC Experimental Workflow cluster_data Resulting DSC Thermogram Calibrate Calibrate Instrument Weigh Weigh Sample (1-5 mg) Calibrate->Weigh Seal Seal in Al Pan Weigh->Seal Heat Heat at 5-10°C/min Seal->Heat Thermogram Analysis Analyze Peak: - Onset Temperature (Tm) - Peak Temperature - Enthalpy (Area) Thermogram->Analysis

Caption: DSC Workflow and a Representative Thermogram.

Factors Influencing Melting Point Integrity

The observed melting point of this compound can deviate from the literature value of 90-93°C. Understanding the cause of these deviations is crucial for troubleshooting and ensuring product quality.

  • Purity: This is the most significant factor. Impurities disrupt the crystal lattice, lowering and broadening the melting range.[7] For instance, unreacted starting materials or byproducts from synthesis, such as those described in various preparation methods, will depress the melting point.[17][18]

  • Purification Method: The final purity, and thus the melting point, is highly dependent on the purification technique. Recrystallization is a common method for purifying solid organic compounds like this compound.[19] A patent for a related synthesis specifies recrystallization from toluene, which successfully raised the melting point from an initial 87-89°C to a sharp 92-93°C, demonstrating the removal of impurities.[17] The choice of recrystallization solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[20]

  • Experimental Technique: As outlined in the protocols, variables such as heating rate, sample packing, and thermometer calibration can introduce errors.[8][21] A heating rate that is too fast will not allow for thermal equilibrium, leading to an artificially high and broad melting range.

Troubleshooting Guide for Melting Point Determination

ObservationPotential Cause(s)Recommended Action
Melting point is low and the range is broad (>2°C) Sample contains impurities.Purify the sample, for example, by recrystallization from a suitable solvent like toluene.[17]
Melting point is consistently high Thermometer or DSC is not calibrated correctly. Heating rate is too fast.Calibrate the instrument with appropriate reference standards.[4] Repeat the measurement using a slower heating rate (1-2°C/min).[11]
Sample turns dark or decomposes before melting The compound is thermally unstable.Note the decomposition temperature. Consider using a vacuum-sealed capillary if the decomposition is due to oxidation.
Difficulty seeing the melting process Poor sample packing; too little sample.Repack the capillary tube to ensure a dense column of 2.5-3.5 mm.[12]

Conclusion

The melting point of this compound, with a literature value of 90-93°C, is a fundamental parameter for its identification and quality control.[1] Its accurate determination, through standardized protocols such as the USP capillary method or the more quantitative DSC technique, is essential for researchers and drug development professionals. Deviations from the expected sharp melting range are most often indicative of impurities, underscoring the importance of robust purification methods like recrystallization. By adhering to meticulous experimental technique and understanding the factors that influence this property, scientists can ensure the integrity of their materials and the reliability of their research outcomes.

References

  • Method for Determining Capillary Melting Point. J&K Scientific LLC. (2023-11-29). [Link]
  • Melting Point Apparatus Guidelines. University of Houston. (2010-05-03). [Link]
  • Mel-Temp Melting Point Apparatus.
  • 〈741〉 Melting Range or Temper
  • Effect of impurities on melting and boiling points. Chemistry Stack Exchange. (2021-05-02). [Link]
  • General Chapters: <741> MELTING RANGE OR TEMPER
  • USP 741 Melting Point or Range. Scribd. [Link]
  • Compliance with amended General Chapter USP <741> Melting Range or Temperature.
  • Melting Point Procedure. Scribd. [Link]
  • How do impurities affect the melting point of a substance? TutorChase. [Link]
  • Measuring the Melting Point. Westlab Canada. (2023-05-08). [Link]
  • Why do impurities lower the melting point of an isolated substance? Physics Stack Exchange. (2012-04-25). [Link]
  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]
  • A Simple Demonstration of the Effect of Impurities on Melting Point.
  • Differential scanning calorimetry. Wikipedia. [Link]
  • Synthesis of Indobufen.
  • A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science. [Link]
  • Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry. [Link]
  • This compound. CHEMICAL POINT. [Link]
  • Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • 4-Nitrophenyl Chloroform
  • Synthesis method of 2-(4-nitrophenyl) butyric acid.
  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. (2021-03-05). [Link]
  • DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. bioRxiv. (2023-10-10). [Link]
  • This compound. Cheméo. [Link]
  • Preparation of 4-(4-nitrophenyl)but-3-en-2-one. PrepChem.com. [Link]
  • Differential Scanning Calorimetry (DSC). TA Instruments. [Link]
  • Purification of nitrophenols using complex-assisted crystallization.
  • Recrystallization and Crystalliz

Sources

A Technical Guide to the Solubility of 4-(4-Nitrophenyl)butyric Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview of the solubility characteristics of 4-(4-Nitrophenyl)butyric acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of this compound's behavior in various organic media.

Introduction: Understanding the Molecule

This compound (CAS 5600-62-4) is an aromatic carboxylic acid with a molecular structure that dictates its solubility profile.[1][2][3][4][5] The molecule incorporates a polar carboxylic acid functional group, a nonpolar butyric acid aliphatic chain, and a polar nitrophenyl ring. This combination of polar and nonpolar moieties results in a nuanced solubility behavior that is highly dependent on the nature of the solvent.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 5600-62-4[1][2][3][4][5]
Molecular Formula C₁₀H₁₁NO₄[1][2][3][4][5]
Molecular Weight 209.20 g/mol [1]
Melting Point 90-93 °C[1]
Appearance Powder[1]

The interplay between the hydrogen-bonding capability of the carboxylic acid, the hydrophobic nature of the phenyl ring and alkyl chain, and the polar nitro group is critical to understanding its solubility.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, the following interactions are key:

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols like ethanol and methanol) are expected to be effective at solvating this functional group.

  • Dipole-Dipole Interactions: The polar nitro group and the carbonyl group of the carboxylic acid create permanent dipoles in the molecule. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and acetone, can engage in strong dipole-dipole interactions, promoting solubility.

  • Van der Waals Forces: The nonpolar phenyl ring and the butyric acid chain will interact favorably with nonpolar or moderately polar solvents through London dispersion forces.

Due to these competing factors, this compound is anticipated to exhibit moderate solubility in polar solvents.[1]

Solubility Profile: A Qualitative and Comparative Analysis

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a broad range of organic solvents remains largely unpublished. However, based on general principles of organic chemistry and data from structurally related compounds, a qualitative and comparative assessment can be made.

Carboxylic acids are generally soluble in less polar organic solvents such as ethers, alcohols, and benzene. A related compound, 2-(4-Nitrophenyl)butyric acid, is reported to be soluble in methanol, ethanol, acetone, and chloroform.[6] This suggests a similar solubility profile for the 4-isomer.

For comparative insight, we can examine the solubility of 4-phenylbutyric acid , a structurally analogous compound lacking the nitro group.

Table 1: Experimentally Determined Solubility of 4-Phenylbutyric Acid

SolventSolubility
DMSO ≥80 mg/mL
Ethanol 33 mg/mL
Water Insoluble

Source: Selleck Chemicals[7]

The nitro group in this compound is expected to increase the molecule's polarity compared to 4-phenylbutyric acid. This increased polarity would likely enhance its solubility in polar solvents like DMSO and ethanol but decrease its solubility in nonpolar solvents.

It is crucial to distinguish this compound from its ester derivative, 4-nitrophenyl butyrate . The latter, lacking the acidic proton of the carboxylic acid, exhibits a different solubility profile. For instance, 4-nitrophenyl butyrate has a reported solubility of approximately 15 mg/mL in ethanol and 30 mg/mL in DMSO and dimethylformamide (DMF).[8]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a robust experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique.

Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess This compound combine Combine in a sealed vial prep_solid->combine prep_solvent Measure precise volume of solvent prep_solvent->combine equilibrate Agitate at constant temperature (e.g., 25°C) for a set time (e.g., 24-72h) combine->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant with a syringe filter (e.g., 0.22 µm) centrifuge->filter dilute Dilute a known aliquot of the filtrate filter->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze result Calculate solubility (e.g., in mg/mL or mol/L) analyze->result

Caption: Isothermal Shake-Flask Solubility Workflow.

Step-by-Step Methodology
  • Preparation:

    • Add an excess of this compound to a series of vials. The excess should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C).

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials.

    • Carefully withdraw a sample of the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent solid particles from artificially inflating the measured concentration.

  • Analysis:

    • Prepare a series of dilutions of the filtered saturated solution.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation:

    • Calculate the concentration of the saturated solution, taking into account the dilution factors. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

Conclusion and Future Outlook

References

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • Generic Chemical Supplier. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8. This is a representative entry for a typical chemical supplier's product page.
  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.

Sources

A Guide to the Spectroscopic Characterization of 4-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure, a Molecular Fingerprint

In the landscape of pharmaceutical research and chemical synthesis, 4-(4-Nitrophenyl)butyric acid (CAS 5600-62-4) serves as a valuable building block and analytical standard.[1] Its utility, however, is fundamentally dependent on unambiguous structural confirmation and purity assessment. Spectroscopic analysis provides the empirical "fingerprint" of a molecule, revealing the intricate details of its atomic framework through the interaction of matter and energy.

This guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document moves beyond a simple data repository. It explains the causal relationships between the molecular structure and its spectral output, offering field-proven insights into data interpretation and acquisition. Every piece of data presented is a component of a self-validating system for confirming the molecule's identity and integrity.

Molecular Structure and Analytical Overview

Before delving into the spectra, it is crucial to visualize the molecule's architecture. This compound consists of a butyric acid chain attached to a benzene ring, which is substituted with a nitro group at the para position. This specific arrangement of functional groups gives rise to a unique and predictable spectroscopic signature.

The molecular formula is C₁₀H₁₁NO₄, with a monoisotopic mass of approximately 209.07 Da.[2][3]

Caption: Molecular structure of this compound with carbon numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The strong electron-withdrawing nature of the nitro group (-NO₂) and the carboxylic acid group (-COOH) significantly influences the chemical shifts of nearby protons, deshielding them and moving their signals downfield.

Data Summary: ¹H NMR (CDCl₃)

Assigned Protons Chemical Shift (δ, ppm)[4] Predicted Multiplicity Integration
Carboxylic Acid (-COOH) 11.42 Singlet (broad) 1H
Aromatic (H-2', H-6') 8.14 Doublet (d) 2H
Aromatic (H-3', H-5') 7.35 Doublet (d) 2H
Benzylic (-CH₂-, C-4) 2.79 Triplet (t) 2H
Acyl-adjacent (-CH₂-, C-2) 2.41 Triplet (t) 2H

| Aliphatic (-CH₂-, C-3) | 2.03 | Multiplet (m) | 2H |

Note on Data: Chemical shifts are sourced from ChemicalBook, which did not provide multiplicity or coupling constants. Multiplicities are predicted based on the molecular structure.[4]

Interpretation and Causality:

  • Aromatic Region (8.14 and 7.35 ppm): The para-substituted benzene ring creates a classic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the powerfully electron-withdrawing nitro group (H-2', H-6') are heavily deshielded and appear furthest downfield at 8.14 ppm. The protons meta to the nitro group (H-3', H-5') appear upfield at 7.35 ppm.

  • Aliphatic Chain (2.79, 2.41, 2.03 ppm): The three methylene (-CH₂-) groups of the butyric acid chain are chemically distinct.

    • The benzylic protons at C-4 (2.79 ppm) are adjacent to the aromatic ring and are thus deshielded. They are coupled to the C-3 protons, resulting in a triplet.

    • The protons at C-2 (2.41 ppm) are alpha to the carbonyl group, which deshields them. They are coupled only to the C-3 protons, also resulting in a triplet.

    • The central C-3 protons (2.03 ppm) are coupled to protons on both C-2 and C-4. This n+1 rule (2+1 from one side, 2+1 from the other) leads to a more complex splitting pattern, typically a multiplet or a quintet.

  • Carboxylic Acid (11.42 ppm): The acidic proton is highly deshielded and appears far downfield. It typically presents as a broad singlet due to rapid chemical exchange with trace amounts of water in the solvent.

G H4 H-4 (δ ≈ 2.79 ppm) H3 H-3 (δ ≈ 2.03 ppm) H4->H3 J ≈ 7 Hz H3->H4 J ≈ 7 Hz H2 H-2 (δ ≈ 2.41 ppm) H3->H2 J ≈ 7 Hz H2->H3 J ≈ 7 Hz

Caption: ¹H-¹H spin-spin coupling in the aliphatic chain.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. As with ¹H NMR, the chemical shifts are highly dependent on the electronic environment.

Data Summary: Predicted ¹³C NMR Chemical Shifts

Assigned Carbon Predicted Chemical Shift Range (δ, ppm)
Carbonyl (C-1) 175 - 185
Aromatic (C-4') 145 - 150
Aromatic (C-1') 148 - 152
Aromatic (C-2', C-6') 128 - 132
Aromatic (C-3', C-5') 122 - 126
Benzylic (C-4) 33 - 38
Acyl-adjacent (C-2) 32 - 37

| Aliphatic (C-3) | 25 - 30 |

Note on Data: Experimental ¹³C NMR data was not available in the cited open-access databases.[4] Chemical shift ranges are predicted based on established substituent effects.

Interpretation and Causality:

  • Downfield Carbons: The carbonyl carbon (C-1) of the carboxylic acid is the most deshielded carbon, appearing furthest downfield. The two aromatic carbons directly attached to the electron-withdrawing nitro group (C-4') and the butyric acid chain (C-1') are also significantly deshielded.

  • Aromatic Carbons: The remaining aromatic carbons appear in the typical range of 120-135 ppm. Due to symmetry, C-2' and C-6' are equivalent, as are C-3' and C-5'.

  • Upfield Carbons: The three sp³ hybridized carbons of the aliphatic chain appear in the upfield region of the spectrum (25-40 ppm).

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Insert the sample and lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Data Summary: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
2500-3300 Broad O-H stretch Carboxylic Acid
~1700 Strong C=O stretch Carboxylic Acid
~1515, ~1345 Strong Asymmetric & Symmetric N-O stretch Nitro Group (-NO₂)
~3000-3100 Medium C-H stretch Aromatic
~2850-2960 Medium C-H stretch Aliphatic

| ~1600, ~1475 | Medium-Weak | C=C stretch | Aromatic Ring |

Note on Data: Characteristic absorption regions are based on data available from the NIST Chemistry WebBook for this molecule.[3]

Interpretation and Causality:

  • Carboxylic Acid Signature: The most defining feature is the very broad O-H stretching band from 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid. This is complemented by the intense carbonyl (C=O) stretch around 1700 cm⁻¹. The presence of both is strong evidence for the -COOH group.

  • Nitro Group Signature: The aromatic nitro group produces two strong and distinct stretching bands: an asymmetric stretch around 1515 cm⁻¹ and a symmetric stretch around 1345 cm⁻¹. These are highly reliable diagnostic peaks.

  • Hydrocarbon Framework: The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching confirms the different types of carbon-hydrogen bonds in the molecule.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure.

Data Summary: EI Mass Spectrum

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment Identity
209 ~30 [M]⁺˙ (Molecular Ion)
192 ~35 [M - OH]⁺
191 ~27 [M - H₂O]⁺˙
150 100 [M - COOH - H]⁺ or [C₉H₁₀NO]⁺
133 ~17 [M - COOH - H₂O]⁺
103 ~16 [C₇H₅O]⁺
77 ~12 [C₆H₅]⁺

| 60 | ~48 | [CH₃COOH₂]⁺ (from McLafferty Rearrangement) |

Note on Data: Fragmentation data is interpreted from the EI mass spectrum available on the NIST Chemistry WebBook.[3]

Interpretation and Causality:

  • Molecular Ion Peak: The peak at m/z 209 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of 209.20 g/mol .[2]

  • Key Fragmentation Pathways:

    • Loss of Hydroxyl/Water: Initial losses of •OH (m/z 192) and H₂O (m/z 191) from the carboxylic acid group are common.

    • Base Peak (m/z 150): The most abundant fragment (base peak) at m/z 150 likely arises from the loss of the carboxyl group followed by rearrangement.

    • McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen is the McLafferty rearrangement. This involves the transfer of a hydrogen from C-3 to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond (C-2 and C-3), resulting in a charged fragment of acetic acid (m/z 60) and a neutral 4-nitro-styrene molecule. This is a powerful diagnostic fragmentation.

G M [C₁₀H₁₁NO₄]⁺˙ m/z = 209 F1 [C₁₀H₁₀NO₃]⁺ m/z = 192 M->F1 - •OH F2 [C₄H₄NO₂]⁺ m/z = 150 (Base Peak) M->F2 - •COOH, - H F3 [C₂H₄O₂]⁺˙ m/z = 60 M->F3 McLafferty Rearrangement

Caption: Simplified key fragmentation pathways in EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides an unambiguous and self-consistent spectroscopic profile of this compound. The downfield aromatic signals in the NMR, coupled with the characteristic aliphatic coupling patterns, precisely map the proton framework. The strong IR absorptions for the carboxylic acid and nitro groups confirm the key functional moieties. Finally, the mass spectrum validates the molecular weight and reveals logical fragmentation patterns, including a diagnostic McLafferty rearrangement. Together, these datasets form an essential reference for any researcher working with this compound, ensuring identity, purity, and quality in scientific endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology.
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An In-Depth Technical Guide to the Purity Analysis of 4-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. However, the rigorous scrutiny of purity does not begin with the final drug substance; it extends deep into the manufacturing process, to the very building blocks of the API—the intermediates. 4-(4-Nitrophenyl)butyric acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular integrity directly influences the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive, technically-grounded framework for the purity analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind analytical choices, offering not just protocols, but a self-validating system for ensuring the quality of this critical intermediate.

Understanding this compound: A Physicochemical Overview

A thorough purity analysis is predicated on a foundational understanding of the target molecule.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄PubChem[1]
Molecular Weight 209.20 g/mol PubChem[1]
Appearance White to off-white powderRose Scientific Ltd[2]
Melting Point 90-93 °CSigma-Aldrich
CAS Number 5600-62-4PubChem[1]

The presence of a carboxylic acid functional group and a nitroaromatic moiety dictates its chemical reactivity and provides chromophores essential for UV-based detection methods.

The Impurity Landscape: A Proactive Approach to Detection

A robust purity analysis method is not merely about quantifying the main component; it is about selectively detecting and quantifying all potential impurities. These can be broadly categorized as process-related impurities (arising from the synthetic route) and degradation products (forming during storage or handling).

Process-Related Impurities

The synthesis of this compound can proceed through various routes, each with a unique potential impurity profile. A common synthetic pathway involves the reaction of a p-nitro-substituted benzene derivative with a butyric acid precursor.

  • Starting Materials: Unreacted starting materials such as p-nitrohalobenzene or alkyl acetoacetate can be carried through the synthesis.

  • Intermediates: Incomplete reaction or side reactions can lead to the presence of synthetic intermediates, for example, 2-(4-nitrophenyl) acetoacetate alkyl ester.

  • By-products: The nitration of phenylbutyric acid, another synthetic route, can lead to the formation of isomeric impurities, such as 2-(4-nitrophenyl)butyric acid and 3-(4-nitrophenyl)butyric acid[3]. Furthermore, reduction reactions of the nitro group, if part of a subsequent synthetic step, can be incomplete, leading to by-products like hydroxylamines and oximes[4].

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, ensuring the analytical method is "stability-indicating" as per ICH guidelines[3][5].

  • Hydrolytic Degradation: The ester linkage in potential intermediates can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidative Degradation: The butyric acid side chain could be susceptible to oxidation.

  • Photolytic Degradation: Aromatic nitro compounds can be sensitive to light, potentially leading to degradation.

  • Thermal Degradation: Elevated temperatures can induce decomposition.

A proactive understanding of these potential impurities is the cornerstone of developing a specific and sensitive analytical method.

The Analytical Cornerstone: A Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and versatility[6]. The following method is designed to be stability-indicating, capable of separating this compound from its potential impurities and degradation products.

Chromatographic System

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable. The PDA detector is particularly advantageous as it can assess peak purity.

Experimental Protocol: HPLC Method for Purity Determination

Objective: To develop and validate a stability-indicating reversed-phase HPLC method for the quantitative determination of this compound and its impurities.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for moderately polar compounds like this compound and its likely impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier improves peak shape for the carboxylic acid and suppresses the ionization of silanol groups on the stationary phase.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% BA gradient elution is necessary to elute both polar and non-polar impurities within a reasonable runtime while ensuring good resolution from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 274 nmThe nitroaromatic chromophore exhibits strong absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile:Water (50:50, v/v)Ensures good solubility of the analyte and compatibility with the mobile phase.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Further dilute 5.0 mL of this solution to 50 mL with the diluent to obtain a final concentration of approximately 50 µg/mL.

Method Validation: A Self-Validating System of Trustworthiness

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose[4][7]. The following validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines[4][7].

System Suitability

Purpose: To ensure the chromatographic system is performing adequately for the analysis.

Procedure:

  • Inject the standard solution (50 µg/mL) five times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Determine the theoretical plates (N) and tailing factor (T) for the this compound peak.

Acceptance Criteria:

  • RSD of peak area ≤ 2.0%

  • RSD of retention time ≤ 1.0%

  • Theoretical plates (N) ≥ 2000

  • Tailing factor (T) ≤ 2.0

Specificity (Forced Degradation)

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products.

Procedure:

  • Acid Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat 10 mg of the sample with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 48 hours.

  • Analyze all stressed samples by the proposed HPLC method.

  • Assess peak purity of the this compound peak using a PDA detector.

Acceptance Criteria:

  • The method should resolve the main peak from all degradation product peaks.

  • The peak purity index of the main peak in the presence of its degradants should be close to 1, indicating no co-eluting peaks.

Linearity

Purpose: To demonstrate a linear relationship between the concentration of the analyte and the analytical response.

Procedure:

  • Prepare a series of at least five concentrations of this compound reference standard, ranging from the limit of quantitation (LOQ) to 150% of the working concentration (e.g., 1, 10, 50, 75, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Accuracy (% Recovery)

Purpose: To determine the closeness of the test results to the true value.

Procedure:

  • Prepare a sample matrix (placebo, if applicable) spiked with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Precision

Purpose: To assess the degree of scatter between a series of measurements.

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples at 100% of the working concentration.

    • Analyze them on the same day, by the same analyst, on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Calculate the RSD of the combined results from both days.

Acceptance Criteria:

  • RSD for repeatability ≤ 2.0%

  • RSD for intermediate precision ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Procedure (Based on Signal-to-Noise Ratio):

  • Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Inject these concentrations multiple times to confirm the ratios.

Acceptance Criteria:

  • LOD should be demonstrated by a signal-to-noise ratio of at least 3:1.

  • LOQ should be demonstrated by a signal-to-noise ratio of at least 10:1, with acceptable precision and accuracy.

Robustness

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Procedure:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability solution under each varied condition.

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria.

Structural Elucidation of Impurities: The Power of Orthogonal Techniques

When an unknown impurity is detected above the identification threshold defined by ICH Q3A guidelines, its structure must be elucidated[8][9][10][11][12]. A combination of spectroscopic techniques is typically employed.

Mass Spectrometry (MS)

LC-MS is a powerful tool for obtaining the molecular weight of an impurity. The fragmentation pattern can provide valuable structural information[13][14][15][16]. For this compound and its impurities, characteristic fragments may include the loss of the carboxylic acid group (-45 Da) and cleavage of the butyric acid side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H and 13C NMR spectra of the isolated impurity can be compared to the spectra of the parent compound to identify structural differences. For instance, a change in the aromatic region of the 1H NMR spectrum could indicate a different substitution pattern on the phenyl ring.

G cluster_synthesis Synthesis & Purity Analysis Start This compound Synthesis Crude_Product Crude Product HPLC_Analysis HPLC Purity Analysis Specification_Check Compare to Specification Pass Release for Further Processing Fail Impurity > Identification Threshold? Investigate Impurity Identification & Characterization Reprocess Reprocess/Reject Batch

Conclusion: A Commitment to Quality

The purity analysis of this compound is a multi-faceted process that requires a deep understanding of the molecule's chemistry, potential impurities, and the regulatory landscape. By implementing a robust, validated, and stability-indicating HPLC method, coupled with powerful spectroscopic techniques for impurity identification, researchers and manufacturers can ensure the quality and consistency of this vital pharmaceutical intermediate. This in-depth approach is not merely a matter of regulatory compliance; it is a fundamental commitment to patient safety and the integrity of the final drug product.

G cluster_validation Analytical Method Validation Method Analytical Method Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness Validated_Method Validated Method

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005 November.
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The Nitro Group in 4-(4-Nitrophenyl)butyric Acid: A Technical Guide to its Chemical Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Personality of the Nitro Group in Aromatic Systems

The nitro group (-NO₂) is a powerful and versatile functional group in organic chemistry, profoundly influencing the reactivity of the aromatic ring to which it is attached. In the context of 4-(4-Nitrophenyl)butyric acid, this influence is twofold. Its strong electron-withdrawing nature, a consequence of both inductive and resonance effects, deactivates the benzene ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. This dichotomous behavior, coupled with the reactivity of the nitro group itself, makes this compound a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides an in-depth exploration of the chemical reactivity of the nitro group in this specific molecular framework, offering both mechanistic insights and practical experimental guidance.

I. Reduction of the Nitro Group: Gateway to Anilines

The most common and synthetically valuable transformation of the nitro group in this compound is its reduction to a primary amine, yielding 4-(4-aminophenyl)butyric acid. This transformation is a cornerstone in the synthesis of many pharmaceutical agents. The reduction is a six-electron process that can be achieved through various methods, each with its own advantages in terms of chemoselectivity, cost, and scalability.

A. Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[1] The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.

Mechanism Insight: The reaction proceeds via the stepwise reduction of the nitro group on the catalyst surface. The nitroarene is first reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline. This direct hydrogenation pathway is generally favored under these conditions.

Experimental Protocol: Catalytic Hydrogenation of this compound

A one-pot esterification and subsequent reduction of the closely related 2-(4-nitrophenyl) butyric acid provides a strong model for this transformation.[2]

  • Esterification (Optional but can protect the carboxylic acid): To a solution of this compound (1 mol) in methanol (2000 mL), add concentrated sulfuric acid (10 mL).

  • Reflux the reaction mixture for 2 hours.

  • Cool the mixture to room temperature.

  • Hydrogenation: To the cooled solution, add 10% Pd/C (0.01 w/w).

  • Introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus) and stir the mixture at room temperature for 10 hours.

  • Work-up: Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the methyl ester of 4-(4-aminophenyl)butyric acid.

  • If the free acid is desired, the ester can be hydrolyzed by refluxing with an aqueous acid or base.

ParameterConditionRationale
Catalyst 10% Palladium on Carbon (Pd/C)Highly active and selective for nitro group reduction.
Hydrogen Source H₂ gasClean and efficient reducing agent.
Solvent Methanol / Ethyl AcetateGood solubility for the substrate and intermediates.
Temperature Room Temperature to 50°CMild conditions that preserve other functional groups.[3]
Pressure Atmospheric to moderate pressureSufficient for the reduction to proceed efficiently.

G cluster_setup Reaction Setup cluster_reaction Reduction Process cluster_workup Work-up Substrate This compound ReactionVessel ReactionVessel Substrate->ReactionVessel Catalyst Pd/C Catalyst->ReactionVessel Solvent Methanol Solvent->ReactionVessel H2 H₂ Gas H2->ReactionVessel Filtration Filter to remove Pd/C ReactionVessel->Filtration Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso + H₂ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + H₂ Amine Ar-NH₂ Hydroxylamine->Amine + H₂ Concentration Solvent Evaporation Filtration->Concentration Product 4-(4-Aminophenyl)butyric acid Concentration->Product

Caption: The deactivating effect of the nitro group on electrophilic aromatic substitution.

III. Nucleophilic Aromatic Substitution: The Activating Role of the Nitro Group

In stark contrast to its effect on EAS, the nitro group is a strong activator for nucleophilic aromatic substitution (SₙAr), particularly when positioned ortho or para to a suitable leaving group. [4]While this compound itself does not have a leaving group for a typical SₙAr reaction, a derivative such as 4-(4-halo-3-nitrophenyl)butyric acid would be highly susceptible to nucleophilic attack.

Mechanism Insight: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. [4]The strong electron-withdrawing nitro group, especially when ortho or para, effectively delocalizes the negative charge of this intermediate, thereby stabilizing it and facilitating the reaction. The leaving group then departs, restoring the aromaticity of the ring.

A potential application of this reactivity would be the synthesis of derivatives where a halogen at a position ortho or para to the nitro group is displaced by a nucleophile, such as an alkoxide or an amine.

Meisenheimer Complex Stabilization in SₙAr

G Substrate Aryl Halide with para-Nitro Group Attack Nucleophilic Attack Substrate->Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized by -NO₂) Attack->Meisenheimer Elimination Loss of Leaving Group Meisenheimer->Elimination Product Substituted Product Elimination->Product

Caption: The role of the nitro group in stabilizing the Meisenheimer complex during SₙAr.

IV. Reactivity of the Side Chain

While the primary focus is on the nitro group's influence, the butyric acid side chain also presents opportunities for chemical modification.

A. Benzylic Position

The carbon atom of the alkyl chain attached directly to the aromatic ring is the benzylic position. This position is activated towards certain reactions due to the stability of benzylic radicals and carbocations. However, in this compound, this benzylic carbon is a secondary carbon within a butyric acid chain. Strong oxidation of alkylbenzenes with reagents like potassium permanganate (KMnO₄) typically cleaves the entire alkyl chain to yield a carboxylic acid. [5]In this case, since a carboxylic acid is already present, such a reaction would likely lead to degradation of the molecule.

B. Carboxylic Acid Group

The carboxylic acid moiety can undergo its characteristic reactions, such as esterification, as demonstrated in the catalytic hydrogenation protocol. [2]It can also be converted to an acid chloride, amide, or other derivatives, provided the reagents used are compatible with the nitro-substituted aromatic ring.

Conclusion

The nitro group in this compound is not merely a passive substituent but an active participant that dictates the molecule's chemical behavior. Its powerful electron-withdrawing nature governs the reactivity of the aromatic ring, deactivating it towards electrophiles while activating it for nucleophilic attack on suitably substituted derivatives. The most synthetically useful transformation, the reduction of the nitro group to an amine, opens up a vast chemical space for the synthesis of biologically active molecules. A thorough understanding of these reactivities, supported by robust experimental protocols, is crucial for leveraging the full potential of this compound as a versatile building block in research and development.

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Introduction: The Versatile Scaffold of 4-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Nitrophenyl)butyric Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This compound (NPBA) and its related structures represent a fascinating and versatile chemical scaffold with significant implications across organic synthesis, pharmacology, and clinical medicine. At its core, the molecule consists of a butyric acid tail attached to a phenyl ring, which is substituted with a nitro group at the para position. This seemingly simple arrangement gives rise to a rich field of study, driven by the compound's dual identity.

On one hand, NPBA and its isomers, such as 2-(4-nitrophenyl)butyric acid, are crucial building blocks in synthetic chemistry. They serve as key intermediates in the production of various fine chemicals, dyes, and, most notably, pharmaceutical agents like the anti-platelet drug indobufen.[1][2][3] The nitro and carboxylic acid functional groups provide reactive handles for a wide array of chemical transformations.

On the other hand, upon reduction of the nitro group to an amine, the resulting analog, 4-aminophenylbutyric acid, and its parent compound, 4-phenylbutyric acid (4-PBA), exhibit profound biological activity. These compounds function as histone deacetylase (HDAC) inhibitors and chemical chaperones, mechanisms with therapeutic potential in oncology, neurodegenerative diseases, and metabolic disorders.[4][5][6]

This guide provides a comprehensive exploration of NPBA derivatives and analogs, delving into their synthesis, mechanisms of action, therapeutic applications, and the experimental methodologies essential for their study.

Part 1: Synthesis and Chemical Derivatization

The chemical utility of NPBA and its analogs begins with their synthesis. The core structure can be assembled through several established routes, and its functional groups offer multiple points for derivatization to create novel compounds with tailored properties.

Core Synthesis of Nitrophenyl Butyric Acid Scaffolds

The synthesis of nitrophenyl butyric acid isomers is well-documented, with methods chosen based on desired isomer, available starting materials, and scalability.

One common approach for synthesizing 2-(4-nitrophenyl)butyric acid involves the direct nitration of 2-phenylbutyric acid.[7] This electrophilic aromatic substitution places the nitro group predominantly at the para position due to the directing effect of the alkyl chain.

Experimental Protocol: Synthesis of 2-(4-nitrophenyl)butyric acid

This protocol is adapted from established laboratory procedures for the nitration of phenylalkanoic acids.[7]

Objective: To synthesize 2-(4-nitrophenyl)butyric acid via nitration of 2-phenylbutyric acid.

Materials:

  • 2-phenylbutyric acid (33.9 g)

  • Concentrated sulfuric acid (340 ml)

  • 70% Nitric acid (39.4 ml)

  • Acetic acid (170 ml)

  • Ice water

  • Chloroform

  • Magnesium sulfate

  • Toluene/hexane mixture

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 33.9 g of 2-phenylbutyric acid in 340 ml of concentrated sulfuric acid. Cool the solution to -10°C with constant stirring using an ice-salt bath.

  • Nitration: Prepare a nitrating mixture by combining 39.4 ml of 70% nitric acid with 170 ml of acetic acid. Add this mixture dropwise to the cooled sulfuric acid solution. Causality: The rate of addition is critical to maintain the temperature below 0°C. This prevents over-nitration and undesirable side reactions, ensuring selectivity for the mono-nitro product.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to warm to 20°C over a period of 1 hour. Pour the mixture into a large volume of ice water to precipitate the crude product. Causality: Pouring the acidic mixture into water (quenching) stops the reaction and precipitates the organic product, which is insoluble in the aqueous medium.

  • Isolation: Filter the off-white solid, wash it thoroughly with ice water to remove residual acids, and dry it as much as possible on the filter.

  • Purification: Dissolve the crude solid in chloroform. Separate and discard the aqueous layer. Dry the chloroform layer over anhydrous magnesium sulfate. Remove the chloroform under reduced pressure.

  • Recrystallization: Recrystallize the resulting solid from a hot toluene/hexane mixture to yield pure 2-(4-nitrophenyl)butyric acid.[7]

Key Derivatization Strategies

The true potential of the NPBA scaffold is unlocked through derivatization.

  • Nitro Group Reduction: The most significant transformation is the reduction of the nitro group to an amine, yielding aminophenylbutyric acid derivatives. This is often the key step in converting an intermediate into a biologically active molecule. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., with Pd/C and hydrogen gas).[8]

  • Carboxylic Acid Modification (Prodrug Formation): The carboxylic acid moiety can be esterified or converted to an amide. This is a common strategy in prodrug design to improve pharmacokinetic properties like absorption, distribution, and plasma half-life.[9][10][11] For example, pivalyloxymethyl butyrate (AN-9) is a prodrug of butyric acid that shows enhanced activity at lower concentrations.[9]

  • Chain and Ring Modifications: Analogs can be created by altering the length of the butyric acid chain or by adding other substituents to the phenyl ring, allowing for fine-tuning of the molecule's steric and electronic properties to optimize biological activity.

Workflow: From Synthetic Intermediate to Bioactive Analog

The following diagram illustrates the logical flow from a common starting material to a biologically active derivative.

G Start Phenylbutyric Acid Nitration Nitration (H2SO4, HNO3) Start->Nitration NPBA This compound (NPBA) Nitration->NPBA Reduction Nitro Group Reduction (e.g., H2, Pd/C) NPBA->Reduction Esterification Esterification (Prodrug Synthesis) NPBA->Esterification APBA 4-(4-Aminophenyl)butyric Acid (Biologically Active Analog) Reduction->APBA Prodrug NPBA Ester (Prodrug) Esterification->Prodrug

Caption: Synthetic pathways from phenylbutyric acid to NPBA and its key derivatives.

Part 2: Dual Mechanisms of Biological Action

The therapeutic interest in NPBA analogs, particularly 4-phenylbutyric acid (4-PBA), stems from their ability to modulate cellular processes through two primary mechanisms: histone deacetylase (HDAC) inhibition and chemical chaperone activity.[6]

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, repressing gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[12]

Short-chain fatty acids, including butyrate and its analog 4-PBA, are well-established HDAC inhibitors.[13][14] They function by binding to the active site of class I and II HDACs, preventing them from deacetylating histones.[5] This leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][12]

While effective at inhibiting HDACs, 4-PBA has shown complex behavior in cancer models. For instance, while it can inhibit tumor cell proliferation, some studies have found it can also promote gastric cancer cell migration by upregulating HER3/HER4 and activating the ERK signaling pathway.[15][16] This highlights the necessity of understanding the full downstream effects when developing HDAC inhibitors for therapeutic use.

Signaling Pathway: HDAC Inhibition and Gene Activation

G cluster_0 Cell Nucleus cluster_1 Chromatin PBA 4-PBA / Butyrate Analog HDAC HDAC Enzyme PBA->HDAC Inhibits Histone_A Acetylated Histone (Active Transcription) HDAC->Histone_A Deacetylates Histone_D Deacetylated Histone (Repressed Transcription) Histone_A->Histone_D Gene Tumor Suppressor Gene Histone_A->Gene Allows Expression Histone_D->Gene Silences Transcription Transcription & Translation Gene->Transcription Protein Functional Protein (e.g., p21, Caspases) Transcription->Protein Effect Apoptosis, Cell Cycle Arrest Protein->Effect

Sources

An In-depth Technical Guide to 4-(4-Nitrophenyl)butyric Acid: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Nitrophenyl)butyric acid, a significant molecule in the landscape of organic synthesis and analytical chemistry. Delving into its historical synthesis, physicochemical properties, and contemporary applications, this document serves as an essential resource for professionals in the scientific community.

Discovery and Historical Context

While the specific moment of discovery is not extensively documented, early references to this compound, also known as γ-(p-Nitrophenyl)butyric acid, appear in the scientific literature of the early 20th century. A notable early citation is found in a 1934 paper by Van der Scheer in the Journal of the American Chemical Society.[1] This publication is referenced in later patents, which cite a melting point of 92-93 °C for the compound, indicating its successful synthesis and characterization at that time.[1]

The development of synthetic routes to nitrophenylalkanoic acids was part of a broader advancement in organic chemistry, enabling the creation of a wide array of functionalized aromatic compounds. These early methods laid the groundwork for the synthesis of more complex molecules, with this compound emerging as a valuable building block.

Physicochemical Properties and Characterization

This compound is a solid at room temperature, typically appearing as a powder.[2][3] Its core structure consists of a butyric acid moiety attached to a phenyl group at the 4-position, which in turn is substituted with a nitro group at the 4-position of the ring.

PropertyValueSource
CAS Number 5600-62-4[3][4]
Molecular Formula C₁₀H₁₁NO₄[3][4]
Molecular Weight 209.20 g/mol [3][5]
Melting Point 90-93 °C[3]
Appearance Powder[2][3]
IUPAC Name 4-(4-nitrophenyl)butanoic acid[5]
Spectroscopic Data:

The structural elucidation and confirmation of this compound rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule. ChemicalBook provides access to the ¹H NMR spectrum for this compound.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups. The spectrum of this compound will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the N-O stretches of the nitro group. The NIST WebBook provides access to the IR spectrum.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The NIST WebBook and PubChem provide mass spectral data.[5][7]

Synthesis Methodologies: An Evolutionary Perspective

The synthesis of this compound has evolved from classical methods to more refined and efficient modern protocols.

Historical Synthesis Approaches:

Early synthetic strategies for related nitrophenylalkanoic acids often involved multi-step processes. While the specific method used by Van der Scheer in 1934 is not detailed in the available results, common approaches of that era for similar compounds included:

  • Nitration of Phenylalkanoic Acids: Direct nitration of γ-phenylbutyric acid would be a plausible route, though controlling the regioselectivity to favor the para-isomer could be challenging.

  • Side-Chain Elongation of Nitrotoluenes: Starting from p-nitrotoluene, various methods could be employed to extend the alkyl chain and introduce the carboxylic acid functionality.

Modern Synthetic Protocols:

Contemporary methods often prioritize yield, purity, and operational simplicity. A prevalent application of this compound is as a precursor to other molecules, and its synthesis is often the initial step in a longer synthetic sequence.

A common and efficient route involves the hydrolysis of γ-(4-nitrophenyl)butyronitrile. This method is described in a US patent and offers a high yield.[1]

Experimental Workflow:

G cluster_hydrolysis Hydrolysis of γ-(4-nitrophenyl)butyronitrile nitrile γ-(4-nitrophenyl)butyronitrile reflux Reflux with conc. H₂SO₄ and H₂O nitrile->reflux Reactant product This compound reflux->product Yields G cluster_nitration Nitration of 2-Phenylbutyric Acid start 2-Phenylbutyric Acid reagents Conc. H₂SO₄, HNO₃, Acetic Acid start->reagents Dissolve reaction Controlled low temperature addition reagents->reaction React workup Pour into ice water, filter, and wash reaction->workup Quench & Isolate product 2-(4-Nitrophenyl)butyric Acid workup->product Purify

Caption: Workflow for the synthesis of 2-(4-nitrophenyl)butyric acid.

Step-by-Step Methodology:

  • 2-Phenylbutyric acid is dissolved in concentrated sulfuric acid and cooled to a low temperature (e.g., -10 °C). [8]2. A mixture of nitric acid and acetic acid is added dropwise while maintaining the low temperature. [8]3. The reaction mixture is allowed to warm to room temperature and then poured into ice water. [8]4. The precipitated solid is collected by filtration, washed with cold water, and dried. [8]5. The crude product can be further purified by recrystallization from a solvent mixture like toluene/hexane. [8]

Applications in Research and Drug Development

While this compound may not be widely known for its intrinsic biological activity, it plays crucial roles in several areas of scientific research and development.

Intermediate in Organic Synthesis

The primary application of this compound and its isomers is as an intermediate in the synthesis of more complex molecules. [9]The presence of the nitro group and the carboxylic acid functionality allows for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, which can then undergo a wide range of reactions to build larger molecular scaffolds. This is exemplified by the use of 2-(4-nitrophenyl)butyric acid in the synthesis of indobufen. [9][10]

Internal Standard in Analytical Chemistry

A significant and modern application of this compound is as an internal standard in mass spectrometry-based analytical methods. [11]Specifically, it is used for the accurate quantification of the chemical chaperone 4-phenylbutyric acid (4-PBA) in complex biological matrices like cell culture media. [11] The structural similarity between this compound and 4-PBA ensures they exhibit similar behavior during sample preparation and chromatographic separation. However, the presence of the nitro group results in a distinct mass-to-charge ratio, allowing for clear differentiation and accurate quantification by mass spectrometry. [11]This application is vital for studying the pharmacokinetics and pharmacodynamics of 4-PBA, a drug investigated for its role in mitigating endoplasmic reticulum (ER) stress. [11][12] Logical Relationship Diagram:

G cluster_application Role as an Internal Standard pba 4-Phenylbutyric Acid (4-PBA) (Analyte) lchrms LC-HRMS Analysis pba->lchrms npba This compound (Internal Standard) npba->lchrms Spiked into sample quantification Accurate Quantification of 4-PBA lchrms->quantification

Caption: Use of this compound as an internal standard.

Conclusion

This compound, a compound with roots in early 20th-century organic synthesis, continues to be a relevant molecule in modern scientific endeavors. Its journey from a synthesized chemical entity to a valuable tool in drug development and high-precision analytical chemistry underscores the enduring importance of fundamental organic molecules. For researchers and scientists, a thorough understanding of its properties, synthesis, and applications is key to leveraging its full potential in their respective fields.

References

  • 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8. (n.d.).
  • This compound. (n.d.). PubChem.
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  • This compound. (n.d.). NIST WebBook.
  • This compound. (n.d.). NIST WebBook.
  • Process for the preparation of gamma-(nitrophenyl)butyronitriles. (1969). U.S. Patent No. 3,448,139.
  • Separation of this compound on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Seixas, W. J., et al. (2017). 4-Phenyl butyric acid increases particulate hexokinase activity and protects against ROS injury in L6 myotubes. Life sciences, 179, 103–109.
  • Synthesis of 2-(4-nitrophenyl)butyric acid. (n.d.). PrepChem.com.
  • γ-PHENYLBUTYRIC ACID. (n.d.). Organic Syntheses.
  • Hua, Y., et al. (n.d.). Synthesis. ResearchGate.
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Methodological & Application

Synthesis of 4-(4-aminophenyl)butyric acid from 4-(4-nitrophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-(4-aminophenyl)butyric acid, a key intermediate in pharmaceutical development, from its nitro precursor, 4-(4-nitrophenyl)butyric acid. We present two robust and scalable reduction protocols: catalytic hydrogenation using Palladium on carbon (Pd/C) and a classic chemical reduction using tin (II) chloride (SnCl₂). This note emphasizes the underlying chemical principles, provides detailed, step-by-step experimental procedures, and offers insights into process optimization and safety. The protocols are designed to be self-validating, with clear characterization data and troubleshooting guidance to ensure reliable and reproducible outcomes in a research and development setting.

Introduction: The Significance of 4-(4-aminophenyl)butyric Acid

4-(4-aminophenyl)butyric acid is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a flexible butyric acid chain attached to an aniline core, makes it a versatile precursor for a range of biologically active molecules. Notably, it is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders by modulating neurotransmitter functions.[1][2] For instance, it serves as a foundational component for creating GABA receptor modulators.[2] Furthermore, it is a degradation product of the chemotherapy drug Chlorambucil, making it relevant in metabolism and toxicology studies.[1]

The reliable and efficient synthesis of this compound is therefore of paramount importance for advancing research in these areas. This application note details the reduction of the aromatic nitro group in this compound, a common and cost-effective starting material, to the desired amino functionality.

Chemical Principles: The Reduction of Aromatic Nitro Compounds

The conversion of an aromatic nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in organic synthesis. This reduction requires the transfer of six electrons and six protons to the nitro group. Two primary methodologies are widely employed in laboratory and industrial settings:

  • Catalytic Hydrogenation: This method utilizes a heterogeneous catalyst, typically a noble metal like Palladium on carbon (Pd/C), and molecular hydrogen (H₂) as the reductant.[3] The reaction proceeds on the surface of the catalyst, where H₂ is adsorbed and activated, allowing for the stepwise reduction of the nitro group. This method is often preferred for its clean reaction profile and high yields, as the primary byproduct is water.[3] However, care must be taken as the catalyst can be pyrophoric, and hydrogen gas is highly flammable.[4]

  • Chemical Reduction (Dissolving Metal): This classical approach uses metals in acidic media. The combination of tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) is a well-established method for reducing aromatic nitro compounds.[5][6] The tin acts as the electron donor, and the acid provides the protons. The reaction proceeds through nitroso and hydroxylamine intermediates to form an anilinium salt, which is then neutralized with a base to yield the free amine.[5][6] This method is often chosen for its functional group tolerance and is a reliable alternative to catalytic hydrogenation.[7]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
This compound≥98%Sigma-Aldrich5600-62-4
Palladium, 10 wt. % on activated carbon-Sigma-Aldrich7440-05-3
Hydrogen gasHigh purity-1333-74-0
MethanolAnhydrousFisher Scientific67-56-1
Tin(II) chloride dihydrate≥98%Sigma-Aldrich10025-69-1
Hydrochloric acid, concentrated37%Fisher Scientific7647-01-0
Sodium hydroxide≥97%Fisher Scientific1310-73-2
Ethyl acetateHPLC gradeFisher Scientific141-78-6
Celite® 545-Sigma-Aldrich68855-54-9
Protocol 1: Catalytic Hydrogenation

This protocol is recommended for its high efficiency and clean work-up.

Workflow Diagram:

hydrogenation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material in Methanol add_catalyst Add Pd/C Catalyst start->add_catalyst setup Assemble Hydrogenation Apparatus add_catalyst->setup purge Purge with N₂ then H₂ setup->purge react Stir under H₂ atmosphere (balloon pressure) purge->react purge_n2 Purge with N₂ react->purge_n2 filter Filter through Celite® purge_n2->filter concentrate Concentrate Filtrate filter->concentrate purify Recrystallize concentrate->purify product 4-(4-aminophenyl)butyric acid purify->product

Caption: Catalytic hydrogenation workflow for the synthesis of 4-(4-aminophenyl)butyric acid.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 47.8 mmol) and methanol (100 mL). Stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (1.0 g, 10% w/w) to the solution. Safety Note: Pd/C can be pyrophoric; handle with care and avoid generating dust.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to one neck of the flask via a three-way stopcock. Purge the flask by applying a gentle vacuum and backfilling with nitrogen three times.[4] Finally, evacuate the nitrogen and introduce hydrogen from the balloon.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.[8]

  • Filtration: Prepare a small pad of Celite® in a Büchner funnel and wet it with methanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 20 mL). Safety Note: Do not allow the catalyst to dry on the filter paper as it can ignite in the air. Keep it wet with water or methanol after filtration and dispose of it in a designated waste container.[8]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a mixture of water and ethanol to yield 4-(4-aminophenyl)butyric acid as a white to off-white solid.

Protocol 2: Tin(II) Chloride Reduction

This protocol offers a robust alternative, particularly when catalytic hydrogenation is not feasible.

Workflow Diagram:

tin_reduction_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material in Ethanol add_reagents Add SnCl₂·2H₂O and Concentrated HCl start->add_reagents reflux Heat to Reflux add_reagents->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaOH (aq) cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Recrystallize concentrate->purify product 4-(4-aminophenyl)butyric acid purify->product

Caption: Tin(II) chloride reduction workflow for the synthesis of 4-(4-aminophenyl)butyric acid.

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (10.0 g, 47.8 mmol) in ethanol (150 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 54.0 g, 239 mmol) to the suspension. Carefully add concentrated hydrochloric acid (50 mL) in portions. Caution: The reaction is exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the reaction to cool to room temperature. Slowly pour the mixture over crushed ice (approx. 200 g).

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Extraction: Extract the product into ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure product.

Characterization of 4-(4-aminophenyl)butyric Acid

The identity and purity of the synthesized 4-(4-aminophenyl)butyric acid should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white powder or crystals[9]
Molecular Formula C₁₀H₁₃NO₂[10]
Molecular Weight 179.22 g/mol
Melting Point 121-124 °C[11]
¹H NMR (DMSO-d₆) Spectral data should be consistent with the structure.[12]
¹³C NMR (DMSO-d₆) Spectral data should be consistent with the structure.[12]
IR (ATR) Peaks corresponding to N-H, C-H (aromatic and aliphatic), and C=O functional groups.[12][13]
Mass Spectrometry (ESI+) m/z = 180.1 [M+H]⁺

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction (Hydrogenation) - Inactive catalyst- Hydrogen leak- Insufficient reaction time- Use fresh, high-quality Pd/C.- Ensure all connections are secure and the balloon remains inflated.- Monitor the reaction by TLC/LC-MS and extend the reaction time if necessary.
Low Yield (Hydrogenation) - Catalyst poisoning- Loss of product during work-up- Ensure starting material and solvent are of high purity.- Be careful during the filtration and extraction steps.
Incomplete Reaction (SnCl₂ Reduction) - Insufficient amount of SnCl₂ or HCl- Insufficient reaction time or temperature- Use the stoichiometric amounts of reagents as described.- Ensure the reaction is maintained at reflux for the recommended time.
Difficult Filtration of Tin Salts - Fine precipitate of tin hydroxides- Allow the precipitate to settle before decanting the supernatant.- Consider filtering through a pad of Celite®.
Product Contamination - Incomplete reaction- Impurities from starting materials or reagents- Monitor the reaction to completion.- Purify the final product by recrystallization.

Safety and Handling

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14] Work in a well-ventilated fume hood.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[4] Ensure there are no ignition sources nearby. Use a balloon for small-scale reactions; for larger scales, a Parr hydrogenator with appropriate safety measures is recommended.

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite solvents.[4] Handle it carefully, preferably in an inert atmosphere for transfers. Never allow the used catalyst to dry on filter paper.[8]

  • Concentrated Acids and Bases: Concentrated HCl and NaOH are corrosive and can cause severe burns.[14] Handle with extreme care and add them slowly to solutions to control exothermic reactions.

  • Tin Compounds: Tin salts can be irritating. Avoid inhalation of dust and skin contact.[7]

Conclusion

The synthesis of 4-(4-aminophenyl)butyric acid from this compound is a critical transformation for the pharmaceutical industry. The two protocols detailed in this application note, catalytic hydrogenation and tin(II) chloride reduction, provide reliable and scalable methods for obtaining this important intermediate. By understanding the underlying chemical principles and adhering to the detailed procedures and safety precautions, researchers can confidently and efficiently produce high-purity 4-(4-aminophenyl)butyric acid for their drug discovery and development programs.

References

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  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025). askIITians.
  • Sodium Borohydride SOP. (n.d.). OSU Chemistry.
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  • Toxic Powders SOP Template. (n.d.). Duke SMIF.
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  • Nitroaromatic Reduction w/Sn. (2011). Sciencemadness Discussion Board.
  • 4-(4-Aminophenyl)butyric acid. (n.d.). SpectraBase.
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  • Continuous hydrogenation of 2-(4-nitrophenyl) butanoic acid: Kinetics study in a micropacked-bed reactor. (2025). ResearchGate.
  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023). YouTube.
  • 4-(4-Aminophenyl)butanoic acid. (n.d.). PubChem.
  • Alpha-(p-Aminophenyl)butyric Acid: Synthesis, Applications, and Sourcing Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis. (n.d.). ResearchGate.
  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry.
  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. (n.d.). Scientific Research Publishing.
  • 4-(4-Aminophenyl)butanoic acid. (2025). Chemsrc.
  • This compound. (2018). SIELC Technologies.
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  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
  • Hydrogenation process operation steps. (n.d.). ResearchGate.
  • Synthesis of 2-(4-nitrophenyl)butyric acid. (n.d.). PrepChem.com.
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois.
  • A kind of preparation method of p-aminophenyl butyric acid. (n.d.). Google Patents.
  • Synthesis of 4-phenylbutyric acid. (n.d.). Google Patents.
  • Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. (2013). PMC.
  • Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. (2013). PubMed.
  • Pre-Review Report: PHENIBUT. (n.d.). World Health Organization (WHO).
  • Phenibut. (n.d.). Wikipedia.
  • 2-(4-Nitrophenyl)butyric acid. (n.d.). PubChem.
  • Purification of gamma-amino butyric acid (GABA) from fermentation of defatted rice bran extract by using ion exchange resin. (n.d.). ResearchGate.
  • Purification of γ-aminobutyric acid receptor, benzodiazepine receptor and C1 channel from bovine cerebral cortex by benzodiazepine affinity gel column chromatography. (n.d.). PubMed.

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Application Note & Experimental Protocol: Selective Reduction of 4-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical reduction of 4-(4-nitrophenyl)butyric acid to its corresponding amine, 4-(4-aminophenyl)butyric acid. The resulting product is a valuable intermediate in the synthesis of various pharmaceuticals, including GABA receptor modulators and anti-inflammatory agents like Indobufen.[1] This application note details a robust and highly selective protocol using tin(II) chloride (SnCl₂), a method well-suited for standard laboratory settings due to its mild conditions and high tolerance for other functional groups.[2][3] We will explore the chemical principles behind this choice, provide a detailed step-by-step experimental procedure, and offer insights into reaction monitoring, product isolation, and troubleshooting.

Introduction: Significance and Method Selection

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a primary route to synthetically versatile anilines.[4] 4-(4-Aminophenyl)butyric acid, the target molecule of this protocol, serves as a key building block in medicinal chemistry.[1] While several methods exist for this reduction, the choice of reagent is critical to ensure high yield and purity without affecting the carboxylic acid moiety.

Common Reduction Strategies:

  • Catalytic Hydrogenation: Often the method of choice for industrial applications, using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas.[2] This method is highly efficient but requires specialized high-pressure equipment and can sometimes be too reactive, affecting other functional groups.[2]

  • Sodium Borohydride (NaBH₄) Systems: By itself, NaBH₄ does not typically reduce nitroarenes.[5][6] However, its reducing power is significantly enhanced when combined with transition metal salts like NiCl₂, FeCl₂, or CuSO₄, which form highly active metal borides or zerovalent metals in situ.[5][7][8] These methods offer rapid reduction at room temperature.[5]

  • Metal/Acid Reductions: Classic methods using metals like Iron (Fe), Zinc (Zn), or Tin (Sn) in acidic media are known for their reliability and chemoselectivity.[2]

For this protocol, we have selected the Tin(II) Chloride (SnCl₂) reduction . This method is particularly advantageous for lab-scale synthesis due to its mild reaction conditions, excellent chemoselectivity for the nitro group, and the avoidance of high-pressure hydrogenation apparatus.[3][9]

Reaction Principle: The Role of Tin(II) Chloride

The reduction of a nitro group by SnCl₂ in an acidic medium is a classic electron transfer process. Tin(II) acts as the reducing agent, donating electrons to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[10] The presence of acid, typically concentrated hydrochloric acid (HCl), is crucial as it serves as the proton source and prevents the hydrolysis of SnCl₂ to inactive tin species.[9]

Sources

Application Notes & Protocols: The Strategic Use of 4-(4-Nitrophenyl)butyric Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-(4-Nitrophenyl)butyric acid (4-NPBA) and its structural isomer, 2-(4-nitrophenyl)butyric acid, represent a class of highly versatile building blocks. Their utility stems from a bifunctional nature: a modifiable carboxylic acid group and a nitroaromatic moiety that serves as a masked aniline. This dual reactivity allows for sequential, controlled transformations, making them invaluable synthons in the synthesis of a wide array of pharmaceutical intermediates.

This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of nitrophenyl butyric acids. We will delve into detailed, field-proven protocols for key transformations and illustrate their role in the synthesis of precursors for established active pharmaceutical ingredients (APIs), such as the anti-platelet agent Indobufen. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage these intermediates in their synthetic campaigns.

Physicochemical Properties and Chemical Reactivity

The utility of this compound and its isomer is rooted in their distinct chemical features. The electron-withdrawing nature of the para-nitro group influences the reactivity of the aromatic ring, while the carboxylic acid provides a handle for a multitude of classic transformations.

Table 1: Physicochemical Properties of Nitrophenyl Butyric Acid Isomers

PropertyThis compound2-(4-Nitrophenyl)butyric acid
CAS Number 5600-62-4[1][2][3][4][5]7463-53-8[6][7]
Molecular Formula C₁₀H₁₁NO₄[1][2][3]C₁₀H₁₁NO₄[6]
Molecular Weight 209.20 g/mol [1]209.20 g/mol [6]
Appearance Powder[4]White to light beige powder[7]
Melting Point 90-93 °C[4][5]122-123 °C[6][7]
Solubility Soluble in methanol, ethanol, acetone[6]Soluble in methanol, ethanol, acetone, chloroform[6]
Core Reactivity:
  • The Carboxylic Acid Moiety : This functional group is a cornerstone of organic synthesis. It readily participates in:

    • Esterification : Conversion to esters, often as a protecting group or to modify solubility and pharmacokinetic properties. This is typically achieved by reacting with an alcohol under acidic conditions (e.g., H₂SO₄ in methanol).[8]

    • Amidation : Formation of amides via coupling with amines. This reaction is fundamental to building peptide-like structures or introducing specific side chains.

    • Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, though this often requires strong reducing agents like LiAlH₄.

  • The Nitro Group - A Masked Amine : The true synthetic power of 4-NPBA lies in the nitro group. It is a robust and stable functional group that does not interfere with many reactions targeting the carboxylic acid. Crucially, it can be cleanly and efficiently reduced to a primary amine (aniline derivative) under various conditions. This transformation is the gateway to a vast number of subsequent reactions, including diazotization, acylation, and reductive amination. The most common and scalable method for this reduction is catalytic hydrogenation .

Foundational Protocol: Reduction to 4-(4-Aminophenyl)butyric Acid

The conversion of this compound to 4-(4-aminophenyl)butyric acid is a pivotal transformation, creating a bifunctional molecule with both an acidic carboxyl group and a nucleophilic amino group. This intermediate is a key building block for various larger molecules.[9][10]

Protocol 1: Catalytic Hydrogenation of this compound

Principle: This protocol utilizes palladium on carbon (Pd/C) as a heterogeneous catalyst to facilitate the reduction of the aromatic nitro group using hydrogen gas. The reaction is clean, with water as the only byproduct, and the catalyst can be easily removed by filtration. This method is highly efficient and generally provides excellent yields of the desired aniline derivative.

Materials and Equipment:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C), 50% wet (0.01-0.05 eq by weight)

  • Methanol (or Ethanol), reagent grade

  • Hydrogen (H₂) gas source (balloon or hydrogenation reactor)

  • Three-neck round-bottom flask or dedicated hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus with Celite® or a similar filter aid

Procedure:

  • In a suitable reaction vessel, dissolve this compound in methanol (approx. 10-20 mL per gram of substrate).

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric, especially when dry.

  • Seal the vessel and purge the system by evacuating and refilling with hydrogen gas three times.

  • Maintain a positive pressure of hydrogen gas (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once the reaction is complete, carefully purge the vessel with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is 4-(4-aminophenyl)butyric acid, which can be further purified by recrystallization if necessary.

Safety Precautions:

  • Hydrogen gas is extremely flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

  • Palladium on carbon can ignite upon exposure to air and solvents. Handle with care.

Application in API Synthesis: The Path to Indobufen

A practical and industrially relevant application of this class of molecules is in the synthesis of Indobufen, a reversible inhibitor of platelet aggregation. The synthesis starts from the isomer, 2-(4-nitrophenyl)butyric acid, and showcases a highly efficient synthetic strategy combining esterification and reduction.[6][7][8]

Synthetic Workflow for Indobufen Intermediate

The following diagram illustrates the streamlined, multi-step synthesis of a key Indobufen precursor from 2-(4-nitrophenyl)butyric acid.[8]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Condensation cluster_3 Step 4: Hydrolysis A 2-(4-Nitrophenyl)butyric acid B Methyl 2-(4-nitrophenyl)butanoate A->B  CH₃OH, H₂SO₄ (cat.)  Reflux C Methyl 2-(4-aminophenyl)butanoate B->C  H₂, Pd/C E Indobufen Precursor C->E D 2-Carboxybenzaldehyde D->E F Indobufen E->F  Hydrolysis

Caption: Synthetic pathway to Indobufen via a nitrophenyl butyric acid intermediate.

Protocol 2: One-Pot Esterification and Reduction for Methyl 2-(4-aminophenyl)butanoate

Principle: This efficient procedure combines two reactions into a single workflow. First, the carboxylic acid is converted to a methyl ester using methanol with a catalytic amount of sulfuric acid. After the esterification is complete, the nitro group is reduced via catalytic hydrogenation in the same reaction vessel, avoiding intermediate isolation and purification steps, thereby saving time and resources.[8]

Materials and Equipment:

  • 2-(4-Nitrophenyl)butyric acid (1.0 eq, e.g., 209 g)[8]

  • Methanol (10 mL/g of substrate)[8]

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 10 mL for 1 mol)[8]

  • 10% Palladium on Carbon (Pd/C) (0.01 w/w)[8]

  • Hydrogen (H₂) gas source

  • Reaction vessel suitable for reflux and hydrogenation

  • Heating mantle, condenser, and magnetic stirrer

Procedure:

  • Esterification:

    • To a solution of 2-(4-nitrophenyl)butyric acid (209 g, 1 mol) in methanol (2000 mL), slowly add concentrated sulfuric acid (10 mL).[8]

    • Heat the reaction mixture to reflux and maintain for 2 hours, monitoring by TLC for the disappearance of the starting material.[8]

  • Reduction:

    • Cool the reaction mixture to room temperature.

    • Carefully add 10% Pd/C catalyst (2.1 g) to the flask.[8]

    • Purge the vessel with hydrogen gas and then stir the mixture under a hydrogen atmosphere at room temperature for 10 hours or until TLC indicates complete reduction of the nitro group.[8]

  • Work-up:

    • Purge the system with nitrogen. Filter the mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to afford the crude product, methyl 2-(4-aminophenyl)butanoate, as a dark brown oil.[8] This intermediate is often used in the next step without further purification.

Table 2: Product Characterization for Methyl 2-(4-aminophenyl)butanoate

ParameterValueReference
Yield Quantitative (crude)[8]
Appearance Dark brown oil[8]
¹H NMR (CDCl₃, δ) ~7.0 (d, 2H), ~6.6 (d, 2H), ~3.6 (s, 3H), ~3.4 (t, 1H), ~1.9 (m, 1H), ~1.7 (m, 1H), ~0.9 (t, 3H)Adapted from similar structures[8]

Conceptual Application: Synthesis of GABA-Analogue Scaffolds

While not a direct precursor in most published syntheses of drugs like Baclofen (a GABA derivative), the 4-(4-aminophenyl)butyric acid scaffold is structurally analogous to key intermediates. The principles of its synthesis—specifically the unmasking of the aniline—are fundamental to designing novel routes to GABA analogues.

Conceptual Workflow for GABA-Analogue Synthesis

This diagram outlines a conceptual approach where a nitrophenyl precursor is functionalized and then reduced to generate a core structure for GABA-analogue libraries.

G A Nitrophenyl Butyric Acid Precursor B Chain-Functionalized Intermediate A->B Chain Modification (e.g., Halogenation, Hydroxylation) C Key Amino Acid Intermediate B->C Nitro Group Reduction (H₂, Pd/C) D GABA-Analogue Target Molecule C->D Final Synthetic Steps

Caption: Conceptual workflow for synthesizing GABA analogues from a nitrophenyl precursor.

This conceptual pathway highlights the strategic value of the nitro group as a latent amine. By performing complex chemistry on the side chain first, the sensitive and reactive amino group is protected in its nitro form, to be revealed only in a late-stage synthetic step. This approach is a cornerstone of robust synthetic design in pharmaceutical development.

Conclusion

This compound and its isomers are powerful and versatile intermediates in pharmaceutical synthesis. The presence of two distinct and orthogonally reactive functional groups—the carboxylic acid and the nitro group—provides chemists with a reliable platform for constructing complex molecules. As demonstrated in the detailed protocols, the reduction of the nitro group to an amine is a key transformation that unlocks a wealth of synthetic possibilities, from the creation of API precursors like those for Indobufen to the conceptual design of novel GABA analogues. The methodologies outlined in this guide underscore the strategic importance of these building blocks in accelerating drug discovery and development pipelines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery.
  • Brieflands. (n.d.). Synthesis of Baclofen; an Alternative Approach.
  • ChemBK. (2024). 4-nitrophenyl butyrate.
  • Chemicalland21. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8.
  • Benchchem. (n.d.). This compound | CAS 5600-62-4.
  • PubChem. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 2-(4-Nitrophenyl)butyric Acid.
  • NIST. (n.d.). This compound.
  • Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication, 4, 142-145.
  • Green and Efficient Synthesis of Baclofen. (2022). International Journal of Scientific Research in Science and Technology, 9(4).
  • ResearchGate. (n.d.). Synthesis.
  • ChemicalBook. (n.d.). Baclofen synthesis.
  • NIST. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 98.
  • Chemdad. (n.d.). This compound.
  • PubChem. (n.d.). 4-(4-Aminophenyl)butanoic acid.
  • PubMed. (2014). Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents.
  • Sigma-Aldrich. (n.d.). 4-(4-Aminophenyl)butyric acid 95.

Sources

4-(4-Nitrophenyl)butyric acid in the synthesis of baclofen analogues

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Use of 4-(4-Nitrophenyl)butyric Acid in the Synthesis of Novel Baclofen Analogues

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Baclofen, (RS)-4-amino-3-(4-chlorophenyl)butanoic acid, is a cornerstone therapeutic for managing spasticity, acting as a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1][2] The development of baclofen analogues is a key objective in medicinal chemistry, aiming to enhance therapeutic efficacy, improve central nervous system (CNS) penetration, and mitigate side effects such as sedation and dizziness.[3][4][5] This document provides a detailed synthetic protocol for a novel baclofen analogue, 4-Amino-3-(4-aminophenyl)butanoic acid , utilizing This compound as a versatile and commercially available starting material. The proposed pathway is designed to be logical and modular, employing fundamental organic transformations and providing a roadmap for researchers to generate novel GABA-B receptor modulators.

Introduction: The Rationale for Baclofen Analogue Synthesis

The GABA-B receptor, a metabotropic G-protein-coupled receptor (GPCR), plays a crucial role in mediating inhibitory neurotransmission throughout the CNS. Its activation leads to downstream effects that include the inhibition of adenylyl cyclase and modulation of Ca²⁺ and K⁺ channel conductivities, resulting in neural inhibition. Baclofen's efficacy as a muscle relaxant stems from its action at these receptors.[1]

However, the therapeutic window of baclofen can be narrow, and dose-limiting side effects often complicate treatment.[4] This has spurred extensive research into synthesizing analogues with modified structures to achieve:

  • Improved Selectivity and Potency: Fine-tuning the molecule to interact more efficiently with the GABA-B receptor binding pocket.[6][7]

  • Enhanced Pharmacokinetic Profiles: Modifying lipophilicity and polarity to control blood-brain barrier permeability.

  • Reduced Off-Target Effects: Designing molecules that avoid interaction with other receptors or channels, such as voltage-gated calcium channels.[1]

This compound[8][9] serves as an excellent precursor in this context. Its structure contains the core phenylbutyric acid scaffold, and the nitro group offers a synthetic handle for conversion into an amine, providing a key pharmacophoric element present in many CNS-active compounds.

Overall Synthetic Strategy

The synthesis of the target analogue, 4-Amino-3-(4-aminophenyl)butanoic acid , from this compound is a multi-step process that strategically functionalizes the butyric acid backbone. The core logic involves protecting the native functional group, selectively introducing new functionality at the desired positions (C3 and C4), and concluding with deprotection and reduction steps.

G cluster_0 Synthetic Workflow A This compound (Starting Material) B 4-(4-Nitrophenyl)butan-1-ol A->B  Step 1: Reduction  (BH3-THF) C Protected Butanol Derivative B->C  Step 2: Protection  (TBDMSCl) D 3-Bromo-4-(4-nitrophenyl)butanol (Protected) C->D  Step 3: Bromination  (NBS, AIBN) E 3-Azido-4-(4-nitrophenyl)butanol (Protected) D->E  Step 4: Azidation  (NaN3) F 3-Azido-4-(4-nitrophenyl)butanoic Acid E->F  Step 5: Deprotection & Oxidation  (TBAF; Jones Reagent) G 4-Amino-3-(4-aminophenyl)butanoic Acid (Final Product) F->G  Step 6: Dual Reduction  (H2, Pd/C)

Caption: High-level workflow for the synthesis of the target baclofen analogue.

Materials and Characterization Data

Compound NameAcronymMolecular FormulaMW ( g/mol )PurposeKey Expected ¹H NMR Signals (δ, ppm)
This compoundSMC₁₀H₁₁NO₄209.20Starting Material8.1 (d, 2H), 7.4 (d, 2H), 2.7 (t, 2H), 2.3 (t, 2H), 1.9 (p, 2H)
4-(4-Nitrophenyl)butan-1-olINT-1C₁₀H₁₃NO₃195.21Intermediate 18.1 (d, 2H), 7.3 (d, 2H), 3.6 (t, 2H), 2.7 (t, 2H), 1.5-1.7 (m, 4H)
4-(4-Aminophenyl)butyric acid-C₁₀H₁₃NO₂179.22Reference Compound7.0 (d, 2H), 6.6 (d, 2H), 2.5 (t, 2H), 2.2 (t, 2H), 1.8 (p, 2H)
4-Amino-3-(4-aminophenyl)butanoic acidFPC₁₀H₁₄N₂O₂194.23Final ProductVaries with solvent/pH; expect aromatic signals ~6.5-7.2 ppm

Detailed Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory. Reagents such as BH₃-THF, NBS, sodium azide, and Jones reagent are hazardous and require careful handling.

Protocol 1: Reduction of Carboxylic Acid (SM → INT-1)
  • Principle: The carboxylic acid is reduced to a primary alcohol using borane tetrahydrofuran complex (BH₃-THF). This is a selective reagent that will not reduce the aromatic nitro group. This step is crucial to prevent the acidic proton from interfering with subsequent carbanion or radical-based reactions.

  • Methodology:

    • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add 1.0 M BH₃-THF solution (1.5 eq) dropwise via a syringe over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate/Hexanes).

    • Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-(4-nitrophenyl)butan-1-ol (INT-1) as a crude product, which can be purified by column chromatography.

  • Self-Validation: Confirm product formation using ¹H NMR to observe the disappearance of the carboxylic acid proton (~12 ppm) and the appearance of the alcohol proton and the -CH₂-OH signal at ~3.6 ppm.

Protocol 2: Protection of the Hydroxyl Group
  • Principle: The primary alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is robust under the conditions of the subsequent bromination and azidation steps but can be easily removed later.

  • Methodology:

    • Dissolve INT-1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere.

    • Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the TBDMS-protected intermediate.

Protocol 3: Benzylic Bromination
  • Principle: A bromine atom is selectively introduced at the benzylic position (the carbon adjacent to the phenyl ring) via a free-radical mechanism using N-Bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.

  • Methodology:

    • Dissolve the protected butanol from Step 2 (1.0 eq) in carbon tetrachloride (CCl₄, 0.1 M).

    • Add NBS (1.1 eq) and AIBN (0.1 eq).

    • Heat the mixture to reflux (~77 °C) for 3-5 hours. Use a condenser to prevent solvent loss.

    • Monitor the reaction by TLC. The appearance of a new, less polar spot indicates product formation.

    • Cool the reaction to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate with saturated aqueous Na₂S₂O₃ solution to remove any remaining bromine, then with water and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate to yield the crude benzylic bromide.

Protocol 4: Azide Formation via Sₙ2 Substitution
  • Principle: The bromide is displaced by an azide nucleophile in a classic Sₙ2 reaction. Sodium azide is used as the azide source. The azide group is an excellent and stable precursor to a primary amine.

  • Methodology:

    • Dissolve the crude bromide from Step 3 (1.0 eq) in dimethylformamide (DMF, 0.2 M).

    • Add sodium azide (NaN₃, 3.0 eq). Caution: Sodium azide is highly toxic.

    • Heat the reaction to 60 °C and stir for 6-8 hours.

    • After cooling, pour the reaction mixture into water and extract with diethyl ether (3x).

    • Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.

    • Dry over Na₂SO₄ and concentrate to yield the azide intermediate.

  • Self-Validation: IR spectroscopy is an excellent tool here. The formation of the azide will show a characteristic strong, sharp peak at approximately 2100 cm⁻¹.

Protocol 5: Deprotection and Oxidation
  • Principle: This is a two-stage, one-pot process. First, the TBDMS protecting group is cleaved using a fluoride source like tetrabutylammonium fluoride (TBAF). Second, the resulting primary alcohol is oxidized to a carboxylic acid using a strong oxidizing agent like the Jones reagent (CrO₃ in aqueous sulfuric acid).

  • Methodology:

    • Deprotection: Dissolve the azide intermediate (1.0 eq) in THF (0.2 M). Add 1.0 M TBAF in THF (1.2 eq) and stir at room temperature for 1-2 hours until TLC shows complete removal of the TBDMS group.

    • Oxidation: Cool the reaction mixture to 0 °C. Prepare the Jones reagent separately by dissolving CrO₃ in water and slowly adding concentrated H₂SO₄. Caution: Highly corrosive and exothermic.

    • Add the Jones reagent dropwise to the reaction mixture at 0 °C until a persistent orange color is observed.

    • Stir for 1 hour at 0 °C, then allow to warm to room temperature.

    • Quench the excess oxidant by adding isopropanol until the solution turns green.

    • Dilute with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 3-azido-4-(4-nitrophenyl)butanoic acid .

Protocol 6: Simultaneous Reduction of Azide and Nitro Groups
  • Principle: Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a powerful and clean method for reducing both azides and aromatic nitro groups to primary amines simultaneously.

  • Methodology:

    • Dissolve the azido acid from Step 5 (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

    • Add 10% Pd/C catalyst (5-10% by weight).

    • Seal the vessel and purge with hydrogen gas. Pressurize the vessel with H₂ (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature.

    • The reaction can take 12-24 hours. Monitor by TLC or LC-MS.

    • Once complete, carefully vent the hydrogen and purge the vessel with N₂ or Ar.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure. The final product, 4-Amino-3-(4-aminophenyl)butanoic acid , may precipitate as a zwitterion and can be purified by recrystallization from a water/ethanol mixture.

  • Self-Validation: The final product can be characterized by ¹H and ¹³C NMR, high-resolution mass spectrometry (HRMS) to confirm the exact mass, and IR spectroscopy to confirm the disappearance of the azide (~2100 cm⁻¹) and nitro (~1520, 1340 cm⁻¹) stretches and the appearance of N-H stretches (~3300-3400 cm⁻¹).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Step 1: Incomplete reductionInactive BH₃-THF; insufficient reagent.Use a fresh, verified bottle of BH₃-THF. Add a slight excess (up to 2.0 eq) and increase reaction time.
Step 3: Low yield of bromideDeactivated NBS; insufficient initiator; overheating.Recrystallize NBS before use. Add AIBN in portions. Ensure a gentle, steady reflux.
Step 5: Complex mixture after oxidationOver-oxidation or side reactions.Maintain temperature strictly at 0 °C during Jones reagent addition. Consider a milder two-step Swern/Pinnick oxidation.
Step 6: Incomplete reductionCatalyst poisoning; insufficient H₂ pressure/time.Use fresh catalyst. Ensure the system is properly sealed. Increase H₂ pressure and/or reaction time.

Conclusion

This application note outlines a comprehensive and rational synthetic route to a novel baclofen analogue starting from this compound. By detailing the causality behind each experimental choice and providing robust protocols with validation checkpoints, this guide serves as a valuable resource for researchers. The described analogue, and others accessible through this pathway, can be further evaluated for their pharmacological activity at GABA-B receptors, contributing to the development of next-generation therapeutics for spasticity and other neurological disorders.

References

  • He, X. W., & Li, Y. F. (1993). Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen. Zhongguo Yao Li Xue Bao, 14(5), 453–456.
  • Olsson, R., et al. (2008). Synthesis and Pharmacological Evaluation of Novel γ-Aminobutyric Acid Type B (GABAB) Receptor Agonists as Gastroesophageal Reflux Inhibitors. Journal of Medicinal Chemistry, 51(16), 5009–5012.
  • Wikipedia. (2024). Baclofen.
  • Colby, D. A., et al. (2018). Agonists of the γ-aminobutyric Acid Type B (GABA B) Receptor Derived From β-hydroxy and β-amino Difluoromethyl Ketones. Bioorganic & Medicinal Chemistry Letters, 28(17), 2915–2918.
  • Attia, M. I., Herdeis, C., & Bräuner-Osborne, H. (2013). Synthesis and pharmacological characterization of certain baclofen analogues. Digest Journal of Nanomaterials and Biostructures, 8(1), 139-149.
  • Pellicciari, R., et al. (1995). Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. Journal of Medicinal Chemistry, 38(20), 4023–4030.
  • Lehmann, A., et al. (2008). Synthesis and pharmacological evaluation of novel gamma-aminobutyric acid type B (GABAB) receptor agonists as gastroesophageal reflux inhibitors. Journal of Medicinal Chemistry, 51(16), 5009-5012.
  • Daryasafar, A. (2005). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Sciences, 1(2), 93-96.
  • Bolte, A., et al. (2021). Scheme 1. Synthesis of Phenibut and Phenibut·H 2 O from Phenibut·HCl. ResearchGate.
  • ResearchGate. (2000). Pharm profile : Baclofen.
  • Google Patents. (n.d.). EA026591B1 - Method for obtaining phenibut production semi-products.
  • ResearchGate. (2021). Synthesis of the inhibitory neurotransmitter Phenibut.
  • Wadhawa, G. C., & Nayak, S. S. (2022). Green and Efficient Synthesis of Baclofen. Journal of Advanced Scientific Research, 13(02), Suppl-1.
  • Wikipedia. (2024). Hofmann rearrangement.
  • chemeurope.com. (n.d.). Hofmann rearrangement.
  • Wadhawa, G. C., & Nayak, S. S. (2022). Green and Efficient Synthesis of Baclofen. Journal of Advanced Scientific Research, 13(02), Suppl-1.
  • Kumar, P. H., et al. (2021). Novel Synthesis of Baclofen. International Journal of ChemTech Research, 14(1), 259-262.
  • Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application.
  • Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). Hofmann Rearrangement.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • SIELC Technologies. (2018). This compound.
  • Chemdad. (n.d.). This compound.
  • Google Patents. (n.d.). CN106905175A - A kind of preparation method of p-aminophenyl butyric acid.

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The Strategic Application of 4-(4-Nitrophenyl)butyric Acid in the Synthesis of Advanced Dyes and Pigments: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 4-(4-nitrophenyl)butyric acid as a versatile intermediate in the production of high-performance dyes and pigments. We will delve into the underlying chemical principles, provide detailed experimental protocols, and explore the unique advantages conferred by the butyric acid moiety. This guide is intended for professionals in chemical synthesis, materials science, and drug development who are interested in creating novel chromophores with tailored properties.

Introduction: The Role of the Nitrophenyl Group in Chromophore Development

Nitrophenyl compounds are a cornerstone in the synthesis of a vast array of dyes.[1] The nitro group (-NO₂) is a powerful electron-withdrawing group and a key component of many chromophores, the part of a molecule responsible for its color.[2][3] Its presence significantly influences the electronic properties of the aromatic ring, which in turn affects the wavelength of light absorbed and thus the observed color.[1] Furthermore, the nitro group is a synthetic linchpin, as it can be readily reduced to a primary amino group (-NH₂), opening the door to the creation of the largest and most versatile class of synthetic colorants: azo dyes.[1]

This compound offers a unique advantage over simpler nitroaromatics. The butyric acid tail provides a functional handle for further chemical modification, allowing the dye to be covalently linked to substrates, polymers, or biomolecules, or to have its solubility characteristics fine-tuned.

Core Synthesis Pathway: From Nitro Intermediate to Azo Dye

The primary application of this compound in dye synthesis involves a three-step process:

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group to yield 4-(4-aminophenyl)butyric acid.

  • Diazotization: The newly formed amino group is converted into a highly reactive diazonium salt.

  • Azo Coupling: The diazonium salt is reacted with a coupling agent (an electron-rich aromatic compound) to form the final azo dye.

Synthesis_Pathway 4-(4-Nitrophenyl)butyric_acid This compound Reduction Reduction (e.g., Sn/HCl) 4-(4-Nitrophenyl)butyric_acid->Reduction 4-(4-Aminophenyl)butyric_acid 4-(4-Aminophenyl)butyric Acid Reduction->4-(4-Aminophenyl)butyric_acid Diazotization Diazotization (NaNO2, HCl, 0-5°C) 4-(4-Aminophenyl)butyric_acid->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling (with Coupling Agent) Diazonium_Salt->Azo_Coupling Azo_Dye Final Azo Dye Azo_Coupling->Azo_Dye

Caption: Overall workflow for synthesizing an azo dye from this compound.

Detailed Experimental Protocols

Protocol 1: Reduction of this compound to 4-(4-Aminophenyl)butyric Acid

This protocol describes a classic and reliable method for the reduction of an aromatic nitro group using tin and hydrochloric acid.

Materials:

  • This compound

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Beakers

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stir bar, add this compound (1 equivalent) and granulated tin (2.5-3 equivalents).

  • Slowly add concentrated hydrochloric acid (enough to cover the reactants) through the condenser. The reaction is exothermic and will likely initiate without external heating.

  • Once the initial vigorous reaction subsides, gently heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature. A precipitate of the amine hydrochloride salt may form.

  • Carefully neutralize the mixture by the slow addition of a concentrated NaOH solution until the solution is basic (pH 9-10). This will precipitate tin hydroxides and liberate the free amine.

  • Filter the mixture through a Buchner funnel to remove the tin salts. Wash the filter cake with a small amount of cold water.

  • The filtrate contains the desired 4-(4-aminophenyl)butyric acid. This can be isolated by further purification steps such as extraction or crystallization. For many dye synthesis applications, the aqueous solution of the amine hydrochloride can be used directly in the next step after filtering off the tin salts and careful neutralization.

Protocol 2: Synthesis of a Representative Azo Dye

This protocol details the synthesis of an azo dye via the diazotization of 4-(4-aminophenyl)butyric acid and subsequent coupling with 2-naphthol.

Materials:

  • 4-(4-Aminophenyl)butyric acid (or the product from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled water

  • Beakers

  • Stirring rod

  • Buchner funnel and filter paper

Procedure:

Part A: Diazotization of 4-(4-Aminophenyl)butyric Acid

  • Dissolve 4-(4-aminophenyl)butyric acid (1 equivalent) in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1 equivalent) in a small amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature between 0-5 °C with constant stirring. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.[4]

Part B: Preparation of the Coupling Agent Solution

  • In a separate beaker, dissolve 2-naphthol (1 equivalent) in a dilute solution of sodium hydroxide. Cool this solution in an ice bath.

Part C: Azo Coupling

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution from Part B.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

  • Isolate the dye by vacuum filtration using a Buchner funnel.

  • Wash the solid dye with cold water to remove any unreacted salts.

  • Allow the dye to air dry.

Azo_Dye_Synthesis cluster_diazotization Part A: Diazotization cluster_coupling_agent Part B: Coupling Agent cluster_coupling Part C: Azo Coupling Amine_Solution 4-(4-Aminophenyl)butyric Acid in HCl (0-5°C) Diazonium_Salt Diazonium Salt Solution Amine_Solution->Diazonium_Salt + NaNO2 (dropwise) Nitrite_Solution Aqueous NaNO2 Mixing Combine Solutions A and B Diazonium_Salt->Mixing Naphthol_Solution 2-Naphthol in NaOH (cold) Naphthol_Solution->Mixing Precipitate Azo Dye Precipitate Mixing->Precipitate Filtration Isolate, Wash, and Dry Precipitate->Filtration Final_Dye Purified Azo Dye Filtration->Final_Dye

Caption: Step-by-step workflow for the synthesis of an azo dye.

The Influence of the Butyric Acid Moiety

The carboxylic acid group of the butyric acid chain offers several possibilities for creating functional dyes:

  • Enhanced Solubility: The carboxylate salt (formed under basic conditions) can improve the water solubility of the dye, which is advantageous for certain dyeing processes.

  • Reactive Handle: The carboxylic acid can be converted to an ester or an amide, allowing the dye to be covalently bonded to materials containing hydroxyl or amino groups, such as textiles, polymers, or biological macromolecules. This leads to dyes with high wash fastness.

  • pH Indicator: The protonation state of the carboxylic acid can influence the electronic properties of the chromophore, potentially making the dye act as a pH indicator.

Data Presentation: Expected Properties of a Representative Dye

The following table outlines the expected properties of an azo dye synthesized from 4-(4-aminophenyl)butyric acid and 2-naphthol. These values are illustrative and based on known properties of similar azo dyes.

PropertyExpected Value/ObservationRationale
Color Red-OrangeAzo dyes derived from naphthols are typically in the orange to red range.
λmax ~480-500 nmThe extended conjugation of the azo-linked aromatic rings determines the absorption maximum.
Solubility Poor in water (acid form), Soluble in aqueous base and organic solventsThe nonpolar aromatic rings dominate the solubility, while the carboxylate salt improves aqueous solubility.
Lightfastness Fair to GoodAzo dyes exhibit a range of lightfastness depending on the specific structure and substrate.
Wash Fastness Potentially Excellent (if covalently bonded)The ability to form covalent bonds via the carboxylic acid group would significantly enhance wash fastness.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel dyes and pigments. Its chemistry is well-established, following the reliable pathways of nitro group reduction, diazotization, and azo coupling. The presence of the butyric acid moiety provides a unique advantage, allowing for the creation of functional dyes with tailored properties for a wide range of applications, from advanced textiles to specialized biomedical reagents. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this promising intermediate.

References

  • Benchchem. Application Notes and Protocols: The Role of Nitrophenyl Compounds in Dye Manufacturing.
  • MedchemExpress.com. 4-Nitrophenyl butyrate | Biochemical Assay Reagent.
  • Wikipedia. Nitro compound.
  • TargetMol. 4-Nitrophenyl butyrate.
  • ResearchGate. Nitro and Nitroso Dyes.
  • NCBI. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures.
  • ResearchGate. The Nitro Dyes | Request PDF.
  • The Synthesis of Azo Dyes.
  • 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8.
  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties.
  • theijes. Synthesis And Dyeing Properties Of Novel Bifunctional Reactive Dyes Via 4-(4-Nitrophenyl).
  • Rose Scientific Ltd. This compound, 97%, CAS No. : [5600-62-4].
  • PubChem. This compound | C10H11NO4 | CID 79711.
  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein.
  • Biosynth. 4-Nitrophenyl butyrate | 2635-84-9 | EN15605.
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID *Obadahun.J, Tsaku J.E, and E.
  • YouTube. Making the First Azo Dye.
  • ChemicalBook. P-nitrophenyl butyrate synthesis.
  • Benchchem. This compound|CAS 5600-62-4.
  • Frontiers. Biotechnological production of natural pigments for textile dyeing.
  • MDPI. Natural Dyes and Pigments: Sustainable Applications and Future Scope.

Sources

Application Note & Protocols: Functionalization of Polymers with 4-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Nitrophenyl-Functionalization

The covalent modification of polymers is a cornerstone of advanced materials science, enabling the precise tuning of physical properties and the introduction of novel functionalities for applications in drug delivery, diagnostics, and tissue engineering. The functionalization of polymers with 4-(4-Nitrophenyl)butyric acid (NPBA) offers a versatile platform for creating sophisticated macromolecular architectures. The terminal nitro group serves as a valuable chemical handle; it can be readily reduced to a primary amine for subsequent orthogonal conjugation, or it can act as a component in stimuli-responsive systems.[1] The butyric acid spacer arm mitigates potential steric hindrance, ensuring the accessibility of the terminal nitrophenyl moiety for downstream applications.

This guide provides a comprehensive framework for the successful conjugation of NPBA to amine-bearing polymers. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and rationale to empower users to adapt and troubleshoot their specific systems. We will focus on the most robust and widely adopted method: the activation of the carboxylic acid moiety of NPBA with N-hydroxysuccinimide (NHS) followed by coupling to a primary amine on the polymer backbone.

The Chemistry of Amide Bond Formation: An Expertise-Driven Approach

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient under mild conditions because the amine, being a base, will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.

The gold-standard method for this activation in bioconjugation and materials science is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide (NHS).[3][4]

The Causality Behind the EDC/NHS System:

  • Initial Activation: EDC reacts with the carboxylic acid of NPBA to form a highly reactive O-acylisourea intermediate.[3][5]

  • The Stability Problem: This intermediate is highly unstable in aqueous environments and prone to hydrolysis, which would regenerate the original carboxylic acid and reduce coupling efficiency. It can also rearrange to a stable, unreactive N-acylurea byproduct.[5][6]

  • The NHS Solution: The addition of NHS provides a crucial advantage. NHS rapidly attacks the O-acylisourea intermediate, displacing the EDC byproduct and forming a semi-stable NHS ester.[3][7] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea but remains highly reactive toward primary amines.[8][9]

This two-step, one-pot reaction sequence maximizes the yield of the desired polymer conjugate by funneling the reaction away from non-productive side reactions.

G cluster_0 Part 1: Activation of NPBA cluster_1 Part 2: Polymer Conjugation NPBA This compound (NPBA) O_acylisourea O-acylisourea Intermediate (Unstable) NPBA->O_acylisourea + EDC EDC EDC NHS_Ester NPBA-NHS Ester (Amine-Reactive) O_acylisourea->NHS_Ester + NHS Side_Product Hydrolysis & N-acylurea Side Products O_acylisourea->Side_Product Side Reactions NHS NHS Final_Product NPBA-Functionalized Polymer NHS_Ester->Final_Product Amine Coupling (pH 7.2-8.5) Polymer_NH2 Amine-Terminated Polymer Polymer_NH2->Final_Product G cluster_techniques Analytical Techniques cluster_results Expected Results for Confirmation Input Purified NPBA-Polymer NMR ¹H NMR Spectroscopy Input->NMR FTIR FTIR Spectroscopy Input->FTIR UVVIS UV-Vis Spectroscopy Input->UVVIS GPC GPC / SEC Input->GPC NMR_Result Appearance of aromatic protons from NPBA. Disappearance of NHS peaks (if isolated). NMR->NMR_Result FTIR_Result New amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands. Characteristic nitro group peaks (~1520 & ~1345 cm⁻¹). FTIR->FTIR_Result UVVIS_Result Appearance of a new absorbance peak characteristic of the nitrophenyl group (~270-280 nm). UVVIS->UVVIS_Result GPC_Result Shift in retention time indicating an increase in hydrodynamic volume/molecular weight. GPC->GPC_Result

Sources

Application Notes & Protocols: 4-(4-Nitrophenyl)butyric Acid in Photoresponsive Polymer Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Light to Control Material Properties

Photoresponsive polymers, often termed "smart" materials, have garnered significant attention for their ability to undergo tunable changes in their chemical and physical properties upon exposure to light.[1][2] This external, non-invasive stimulus allows for precise spatial and temporal control over material behavior, a feature highly sought after in fields ranging from drug delivery and tissue engineering to microfluidics and data storage.[3][4][5]

A prominent class of photoresponsive systems is built upon the photochemistry of the nitrobenzyl group.[3] Specifically, the ortho-nitrobenzyl (o-NB) moiety is widely exploited as a photocleavable caging group.[6][7] Upon irradiation with UV light (typically ~365 nm), an o-NB ester undergoes an irreversible intramolecular rearrangement, leading to the cleavage of the ester bond and the formation of a carboxylic acid and an o-nitrosobenzaldehyde.[8][9] This transformation from a relatively hydrophobic ester to a hydrophilic acid can be used to trigger dramatic changes in polymer solubility, conformation, or the release of a covalently linked molecule.

This guide focuses on 4-(4-nitrophenyl)butyric acid , a derivative containing a para-substituted nitro group. It is crucial to distinguish this from its ortho-isomer. The classical, highly efficient photocleavage mechanism is specific to the ortho position due to the required proximity of the nitro group to the benzylic protons for the initial hydrogen abstraction step.[8][10] The para-isomer, lacking this spatial arrangement, does not undergo the same cleavage reaction. However, the nitrophenyl group remains a potent chromophore and electron-withdrawing moiety, making polymers derived from it potentially responsive to light through other mechanisms or useful as non-cleavable, photo-active components.

This document provides a comprehensive guide for researchers, covering the synthesis of the monomer, its polymerization, and a detailed protocol for its application in creating photoresponsive nanoparticles, with a discussion of the underlying chemical principles.

Section 1: The Monomer: Synthesis and Functionalization

The starting point for any photoresponsive polymer system is a well-characterized monomer. This compound serves as a versatile building block that can be chemically modified to become a polymerizable unit.

Monomer Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
Chemical Formula C₁₀H₁₁NO₄[11]
Molecular Weight 209.20 g/mol [11]
Appearance White to off-white powder/crystalline solid[12]
Melting Point 90-93 °C
CAS Number 5600-62-4[11]
Solubility Soluble in chloroform, methanol, ethanol, acetone[12]
Protocol: Synthesis of this compound via Hydrolysis

This protocol describes the synthesis of the target acid from its corresponding nitrile, which can be prepared from p-nitrotoluene and acrylonitrile.[13] This method is advantageous due to the availability of the starting materials.

Workflow for Monomer Synthesis

cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A p-Nitrotoluene + Acrylonitrile B Reaction Mixture in DMF with NaOH A->B Add slowly at ~25-30°C C 4-(4-Nitrophenyl)butyronitrile B->C Stir for 2 hrs D 4-(4-Nitrophenyl)butyronitrile E Reflux in H2SO4/H2O D->E 0.5 hr F Crude Product (Precipitate) E->F Pour onto ice G Crude Product H Recrystallization (from Toluene) G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Materials:

  • 4-(4-Nitrophenyl)butyronitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water (H₂O)

  • Toluene

  • Ice

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-(4-nitrophenyl)butyronitrile (e.g., 0.7 g), concentrated sulfuric acid (3.5 mL), and water (3.0 mL).[13]

    • Causality: Sulfuric acid acts as a catalyst for the vigorous hydrolysis of the nitrile group to a carboxylic acid. The reaction is exothermic and should be handled with care in a fume hood.

  • Hydrolysis: Heat the mixture to reflux for 30 minutes. The solution will become homogeneous as the reaction proceeds.[13]

  • Precipitation: Carefully pour the hot reaction mixture over a beaker of crushed ice. The product will precipitate as a solid.

    • Causality: The product is insoluble in cold water, allowing for its separation from the acidic aqueous phase.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual acid.

  • Purification: Recrystallize the crude product from hot toluene to yield pure this compound as an off-white solid.[13]

    • Causality: Recrystallization removes impurities that are either more or less soluble in the chosen solvent than the target compound, resulting in a highly pure final product.

  • Drying and Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

Section 2: The Photochemistry of Nitrobenzyl Compounds

The defining feature of these polymers is their response to light, which is dictated by the photochemistry of the nitroaromatic group.

The Established Ortho-Nitrobenzyl Photocleavage Mechanism

To understand the potential of nitrophenyl-containing polymers, one must first understand the well-established mechanism for the ortho-isomer, which is the basis for most photocleavable systems in this class.

Upon absorption of a UV photon (λ ≈ 300–365 nm), the o-nitrobenzyl ester is promoted to an excited state.[8] This initiates a series of rapid intramolecular reactions:

  • Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming an aci-nitro intermediate.[8][9]

  • Cyclization: The aci-nitro intermediate undergoes a molecular rearrangement to form a cyclic benzoisoxaline derivative.[8]

  • Cleavage: This unstable cyclic intermediate rapidly cleaves, releasing the carboxylic acid and forming an o-nitrosobenzaldehyde as the primary photoproducts.[8][9]

This entire process is irreversible and results in the uncaging of the carboxylic acid.

Mechanism of o-Nitrobenzyl Ester Photocleavage

A o-Nitrobenzyl Ester (Ground State) B Excited State A->B UV Light (hν) ~365 nm C aci-Nitro Intermediate B->C γ-H Abstraction D Cyclic Intermediate (Benzoisoxaline) C->D Rearrangement/ Cyclization E Photoproducts: Carboxylic Acid + o-Nitrosobenzaldehyde D->E Irreversible Cleavage

Caption: Key steps in the photocleavage of an o-nitrobenzyl ester.

Implications for the Para-Isomer

Polymers derived from this compound will exhibit different photochemical behavior. Since the nitro group is in the para position, it is sterically remote from the benzylic protons of the butyric acid chain. Therefore, the intramolecular hydrogen abstraction required to initiate the cleavage cascade cannot occur.

What does this mean for the polymer?

  • No Photocleavage: The primary utility of these polymers will not be in light-triggered bond cleavage and uncaging.

  • Photo-Activity: The nitrophenyl group is still a strong chromophore that absorbs UV light. This absorbed energy can be dissipated through other pathways, such as phosphorescence, heat, or by initiating other types of photoreactions (e.g., photoreduction of the nitro group) if suitable reagents are present.[14]

  • Polarity Changes: While the polymer backbone remains intact, light could potentially induce changes in the electronic state of the nitrophenyl group, leading to subtle changes in the polymer's polarity, which might be sufficient to alter solubility or self-assembly behavior in sensitive systems.

Section 3: From Monomer to Polymer

To be used in a polymer, the carboxylic acid monomer must first be converted into a polymerizable derivative, such as an acrylate or methacrylate.

Protocol: Synthesis of a Polymerizable Acrylate Monomer

This two-step protocol converts the acid into a monomer suitable for free-radical polymerization.

Materials:

  • This compound

  • Oxalyl chloride, Thionyl chloride (SOCl₂)

  • 2-Hydroxyethyl acrylate (HEA)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer, round-bottom flasks, dropping funnel, ice bath.

Procedure:

Step A: Formation of the Acyl Chloride

  • In a fume hood, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise. Add a catalytic amount of DMF if using oxalyl chloride.

    • Causality: The carboxylic acid is converted to a highly reactive acyl chloride intermediate, which is necessary for the subsequent esterification. This reaction produces gaseous HCl (and CO/CO₂ with oxalyl chloride), requiring a well-ventilated fume hood.

  • Allow the reaction to stir at room temperature for 2-3 hours until gas evolution ceases. The resulting acyl chloride solution is typically used immediately without isolation.

Step B: Esterification with 2-Hydroxyethyl Acrylate

  • In a separate flask, dissolve 2-hydroxyethyl acrylate (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Cool this solution in an ice bath.

  • Add the freshly prepared acyl chloride solution dropwise to the HEA/TEA solution.

    • Causality: The nucleophilic hydroxyl group of HEA attacks the electrophilic acyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude monomer (2-((4-(4-nitrophenyl)butanoyl)oxy)ethyl acrylate) by column chromatography on silica gel.

Protocol: Free-Radical Polymerization

Materials:

  • Purified acrylate monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Schlenk flask, nitrogen/argon line, oil bath.

Procedure:

  • Setup: In a Schlenk flask, dissolve the monomer (e.g., 1 g) and AIBN (1-2 mol% relative to monomer) in the chosen solvent.

    • Causality: AIBN is a thermal initiator that decomposes upon heating to generate free radicals, which initiate the polymerization chain reaction. The concentration of the initiator affects the final molecular weight of the polymer.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Causality: Oxygen is a radical scavenger and will inhibit or terminate the polymerization. Its removal is critical for achieving high molecular weight polymer.

  • Polymerization: Immerse the flask in a preheated oil bath (typically 60-70 °C for AIBN) and stir for 12-24 hours under an inert atmosphere.

  • Isolation: Cool the reaction mixture. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Purification: Collect the polymer by filtration. Re-dissolve the polymer in a small amount of THF and re-precipitate to remove unreacted monomer and initiator fragments.

  • Drying: Dry the final polymer under vacuum at 40-50 °C until a constant weight is achieved.

Section 4: Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis and understand the properties of the polymer.[15][16]

TechniquePurposeExpected Result
¹H NMR Spectroscopy Confirm polymer structure and purity.Disappearance of the sharp vinyl proton peaks from the monomer (~5.8-6.4 ppm). Appearance of a broad polymer backbone signal.
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn, Mw) and dispersity (Đ).A single, relatively narrow peak indicating a controlled polymerization. Đ values typically between 1.5-2.5 for standard free-radical polymerization.
Differential Scanning Calorimetry (DSC) Measure thermal transitions, such as the glass transition temperature (Tg).A distinct step-change in the heat flow curve, indicating the Tg of the amorphous polymer.
UV-Vis Spectroscopy Confirm the presence of the nitrophenyl chromophore.An absorption maximum characteristic of the nitrophenyl group (typically in the UV range, ~270-300 nm).

Section 5: Application Protocol: Photoresponsive Nanoparticles

While polymers from the para-monomer are not photocleavable, they can still be formulated into nanoparticles whose properties (e.g., aggregation state, surface polarity) might be modulated by light. This protocol details the formation of nanoparticles and a test for light-induced changes.

Application Workflow

cluster_0 1. Formulation cluster_1 2. Light Exposure cluster_2 3. Analysis A Polymer + Model Drug in Organic Solvent (e.g., THF) B Add dropwise to stirring Aqueous Phase A->B Nanoprecipitation C Drug-Loaded Nanoparticles B->C Self-Assembly D Nanoparticle Suspension E Irradiate with UV Lamp (e.g., 365 nm) D->E F Photo-stimulated Nanoparticles E->F G Sample aliquots over time H Centrifuge to separate NPs from supernatant G->H I Quantify drug in supernatant (UV-Vis/Fluorescence) H->I

Caption: Workflow for creating and testing photoresponsive nanoparticles.

Protocol: Nanoparticle Formulation and Drug Loading

This protocol uses the nanoprecipitation method to form drug-loaded nanoparticles from the amphiphilic polymer.

Materials:

  • Synthesized nitrophenyl-containing polymer

  • A model hydrophobic drug (e.g., Nile Red, Doxorubicin)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Magnetic stirrer, vials, syringe pump.

Procedure:

  • Organic Phase: Dissolve the polymer (e.g., 10 mg) and the model drug (e.g., 1 mg) in THF (1 mL).

  • Aqueous Phase: Place deionized water (10 mL) in a vial and stir vigorously.

  • Nanoprecipitation: Using a syringe pump for a controlled flow rate (e.g., 0.5 mL/min), add the organic phase dropwise into the stirring aqueous phase.

    • Causality: As the THF solution is added to the water (a non-solvent for the polymer), the polymer rapidly precipitates and self-assembles into nanoparticles, entrapping the hydrophobic drug in the core. This is also known as the solvent displacement method.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension overnight in a fume hood to allow for the complete evaporation of THF.

  • Purification: Centrifuge the nanoparticle suspension to remove any non-encapsulated drug aggregates. The supernatant containing the stable nanoparticles can be used for further experiments.

Protocol: Light-Triggered Release Study

Materials:

  • Drug-loaded nanoparticle suspension

  • UV lamp with a specific wavelength (e.g., 365 nm)

  • Dialysis tubing (with appropriate molecular weight cut-off) or centrifuge tubes

  • UV-Vis or Fluorescence Spectrometer.

Procedure:

  • Sample Preparation: Place the nanoparticle suspension into a quartz cuvette (for in-situ measurement) or a dialysis bag submerged in a buffer solution. Prepare a control sample that will be kept in the dark.

  • Irradiation: Expose the sample to the UV lamp.

    • Expert Insight: The choice of wavelength should be guided by the UV-Vis absorption spectrum of the polymer. The power density of the lamp will influence the rate of any photochemical process.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 min), take an aliquot of the sample (or the buffer outside the dialysis bag).

  • Quantification: Separate the nanoparticles from the supernatant by centrifugation. Measure the concentration of the released drug in the supernatant using UV-Vis or fluorescence spectroscopy by comparing to a standard curve.

  • Data Analysis: Plot the cumulative drug release (%) as a function of time for both the irradiated sample and the dark control. A significant difference between the two curves would indicate a photo-triggered release effect.

Section 6: Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in monomer synthesis Incomplete hydrolysis; loss of product during workup.Increase reflux time. Ensure pH is neutral before extraction. Use care when transferring material.
Polymerization is inhibited (low MW or no polymer) Oxygen present in the system; impure monomer or solvent.Ensure thorough degassing (freeze-pump-thaw). Purify monomer via column chromatography and distill solvent before use.
Broad or bimodal GPC trace Poor control over initiation; chain transfer reactions.Lower the initiator concentration. Polymerize at a lower temperature for a longer time.
No drug loading in nanoparticles Drug is too hydrophilic; polymer is not amphiphilic enough.Use a more hydrophobic drug. Modify the polymer to include a more hydrophilic block if creating a block copolymer.
No difference between light and dark samples in release study The para-isomer is not sufficiently photo-active under the conditions used; release is due to simple diffusion.Confirm light source is emitting at the correct wavelength and sufficient power. Investigate different wavelengths. The result may correctly show that the polymer is not photo-responsive via a release mechanism.

References

  • Romano, A., Roppolo, I., Rossegger, E., Schlögl, S., & Sangermano, M. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Materials, 13(12), 2777. [Link][1][2][6][7][18]
  • Zhao, H., Sterner, E., Coughlin, E., & Théato, P. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(5), 2343-2356. [Link][19]
  • Lee, S. H., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(10), 2685-2688. [Link][10]
  • Klajn, R. (2014). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Accounts of Chemical Research, 47(8), 2393-2402. [Link][20]
  • Luo, J., et al. (2020). Photo-Responsive Polymersomes as Drug Delivery System for Potential Medical Applications. Polymers, 12(11), 2603. [Link][3]
  • Pelliccia, D., et al. (2017). Photoreactions of ortho-nitro benzyl esters.
  • Lin, C.-C., et al. (2014). Nitrophenyl-engaged photocleavage of an amphiphilic copolymer for spatiotemporally controlled drug release. RSC Advances, 4(104), 59935-59944. [Link][21]
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  • A&A Pharmachem (2023). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8. [Link][13]
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  • Li, X., et al. (2018). Synthesis, Characterization and Application of Four Novel Electrochromic Materials Employing Nitrotriphenylamine Unit as the Acceptor and Different Thiophene Derivatives as the Donor. Polymers, 10(9), 1013. [Link][26]
  • MDPI.

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Applikationsschrift und Protokolle: Derivatisierung von 4-(4-Nitrophenyl)buttersäure für die HPLC-Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Diese Applikationsschrift beschreibt detaillierte Methoden zur chemischen Derivatisierung von 4-(4-Nitrophenyl)buttersäure (NPBS) zur Verbesserung ihrer Nachweisbarkeit und chromatographischen Eigenschaften in der Hochleistungsflüssigkeitschromatographie (HPLC). NPBS besitzt zwar einen Nitrophenyl-Chromophor, was eine direkte UV-Detektion ermöglicht, jedoch kann die Empfindlichkeit für Spurenanalysen unzureichend sein. Zudem können Derivatisierungstechniken die Retention auf Umkehrphasen-Säulen verbessern und alternative, empfindlichere Detektionsmethoden wie die Fluoreszenzdetektion erschließen. Wir stellen zwei validierte Protokolle vor: (1) eine Pre-Column-Derivatisierung mit ω-Bromacetophenon (Phenacylbromid) zur Bildung eines stark UV-absorbierenden Phenacylesters und (2) eine Derivatisierung mit 4-Brommethyl-7-methoxycumarin (Br-Mmc) zur Einführung eines hochfluoreszierenden Markers. Diese Methoden bieten eine erhöhte Empfindlichkeit und Selektivität und sind für pharmakokinetische Studien, die Metabolitenanalyse und die Qualitätskontrolle von entscheidender Bedeutung.

Einleitung: Die Notwendigkeit der Derivatisierung

4-(4-Nitrophenyl)buttersäure ist eine organische Verbindung, die in verschiedenen Bereichen der chemischen und pharmazeutischen Forschung von Interesse ist. Ihre direkte Analyse mittels Umkehrphasen-HPLC ist zwar möglich, stößt jedoch bei der Quantifizierung geringer Konzentrationen an ihre Grenzen. Die Gründe dafür sind vielfältig:

  • Begrenzte UV-Absorption: Obwohl die Nitrogruppe einen Chromophor darstellt, ist der molare Extinktionskoeffizient möglicherweise nicht hoch genug für die Analyse von Spurenkonzentrationen.

  • Geringe Retention: Verbindungen mit polaren Carboxylgruppen zeigen oft eine frühe Elution auf Standard-C18-Säulen, was zu Koelution mit anderen polaren Matrixkomponenten führen kann.

  • Mangel an Fluoreszenz: Die native Molekülstruktur weist keine Fluoreszenz auf, wodurch die empfindlichste Detektionsmethode in der HPLC nicht genutzt werden kann.

Die chemische Derivatisierung wandelt die Carboxylgruppe der NPBS in eine neue funktionelle Gruppe um, die diese analytischen Nachteile überwindet.[1][2] Dieser Prozess zielt darauf ab, die Nachweisempfindlichkeit zu erhöhen, die chromatographische Trennung zu verbessern und die Selektivität der Analyse zu steigern.[2]

Kausale Logik der Protokollauswahl

Die Auswahl der Derivatisierungsreagenzien basiert auf etablierten und robusten chemischen Reaktionen, die spezifisch auf die Carboxylgruppe abzielen:

  • Phenacyl-Ester-Bildung: Die Reaktion mit Phenacylbromid ist eine klassische Veresterung, die einen Phenacyl-Chromophor einführt. Dieser Chromophor besitzt eine deutlich höhere UV-Absorption im Bereich von 240-260 nm als die ursprüngliche NPBS.[1] Die Reaktion verläuft unter milden basischen Bedingungen, oft katalysiert durch ein Kronenether, um die Löslichkeit und Reaktivität des Carboxylat-Anions in aprotischen Lösungsmitteln zu erhöhen.[3]

  • Fluoreszenz-Markierung: 4-Brommethyl-7-methoxycumarin (Br-Mmc) ist ein weit verbreitetes Markierungsreagenz für Carbonsäuren.[4] Es reagiert über eine nukleophile Substitution, bei der das Carboxylat-Anion das Bromatom am Reagenz verdrängt und einen stark fluoreszierenden Cumarin-Ester bildet. Dies ermöglicht eine hochempfindliche und selektive Detektion, die um Größenordnungen empfindlicher sein kann als die UV-Absorption.

Beide Methoden erhöhen die Hydrophobizität des Moleküls, was zu einer stärkeren Retention auf Umkehrphasen-Säulen und einer besseren Trennung von polaren Störsubstanzen führt.

Experimenteller Aufbau

Benötigte Materialien und Reagenzien

Chemikalien:

  • 4-(4-Nitrophenyl)buttersäure (NPBS), ≥98 % Reinheit

  • ω-Bromacetophenon (Phenacylbromid), ≥98 %

  • 4-Brommethyl-7-methoxycumarin (Br-Mmc), ≥97 %

  • 18-Krone-6

  • Kaliumcarbonat (K₂CO₃), wasserfrei

  • Triethylamin (TEA)

  • Acetonitril (ACN), HPLC-Gradient-Grade

  • Wasser, HPLC-Grade

  • Ameisensäure, LC-MS-Grade

  • Methanol, HPLC-Grade

  • Probenvials, 2 mL, mit Septumkappen

Ausstattung:

  • HPLC-System mit binärer Pumpe, Autosampler und Säulenthermostat

  • UV/Vis-Detektor (vorzugsweise Diodenarray-Detektor, DAD)

  • Fluoreszenz-Detektor (FLD)

  • Analysenwaage (Genauigkeit 0,01 mg)

  • Heizblock oder Wasserbad

  • Vortexmischer

  • Zentrifuge

  • pH-Meter

  • Spritzenfilter, 0,22 µm (z.B. PTFE)

Physikalisch-chemische Eigenschaften des Analyten

Zur Optimierung der chromatographischen Bedingungen ist das Verständnis der Eigenschaften von NPBS entscheidend.

EigenschaftWertQuelle
Summenformel C₁₀H₁₁NO₄[5]
Molekulargewicht 209.20 g/mol [5]
Schmelzpunkt 90-93 °C[6]
Löslichkeit Schwer löslich in Wasser; löslich in organischen Lösungsmitteln wie Methanol, Ethanol und Aceton.[7]
pKa ~4.8 (geschätzt, ähnlich Benzoesäure)N/A

Protokoll 1: Derivatisierung mit Phenacylbromid für UV-Detektion

Dieses Protokoll beschreibt die Bildung des Phenacylesters von NPBS zur Verbesserung der UV-Detektion.

Vorbereitung der Lösungen
  • NPBS-Stammlösung (1 mg/mL): 10 mg NPBS exakt einwiegen und in einem 10-mL-Messkolben mit Acetonitril auflösen.

  • Phenacylbromid-Lösung (10 mg/mL): 100 mg ω-Bromacetophenon in einem 10-mL-Messkolben mit Acetonitril auflösen.

  • Katalysator-Lösung (18-Krone-6/K₂CO₃): Eine kleine Menge (Spatelspitze) 18-Krone-6 und wasserfreies Kaliumcarbonat in einem Vial mischen.

Schritt-für-Schritt-Derivatisierungsprotokoll
  • Probenvorbereitung: 100 µL der NPBS-Stammlösung (oder einer entsprechend verdünnten Probelösung) in ein 2-mL-Reaktionsvial pipettieren.

  • Lösungsmittel entfernen: Das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur vollständig abdampfen.

  • Reagenzien zugeben: Zum trockenen Rückstand 500 µL Acetonitril, 100 µL der Phenacylbromid-Lösung und eine Spatelspitze der 18-Krone-6/K₂CO₃-Mischung geben. Der Kronenether komplexiert das Kaliumion, wodurch das Carbonat-Anion "nackt" und reaktiver wird, um die NPBS zu deprotonieren.

  • Reaktion: Das Vial fest verschließen und für 60 Minuten bei 70 °C im Heizblock inkubieren. Die erhöhte Temperatur beschleunigt die Sₙ2-Reaktion.

  • Abkühlen und Verdünnen: Das Vial auf Raumtemperatur abkühlen lassen. Anschließend mit der mobilen Anfangsphase (z.B. 50:50 ACN:Wasser) auf 1 mL auffüllen.

  • Filtration: Die Lösung durch einen 0,22-µm-Spritzenfilter in ein HPLC-Vial überführen.

HPLC-Bedingungen
ParameterEinstellung
Säule C18-Umkehrphasensäule (z.B. 4.6 x 150 mm, 5 µm)
Mobile Phase A Wasser + 0.1% Ameisensäure
Mobile Phase B Acetonitril + 0.1% Ameisensäure
Gradient 0-2 min: 50% B; 2-15 min: 50% -> 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B
Flussrate 1.0 mL/min
Säulentemperatur 30 °C
Injektionsvolumen 10 µL
Detektor DAD
Detektionswellenlänge 254 nm (optimale Wellenlänge für den Phenacylester)
Diagramm des Workflows

Derivatization_UV cluster_prep Probenvorbereitung cluster_reaktion Derivatisierung cluster_analyse Analyse P1 1. NPBS-Probe (100 µL) P2 2. Eindampfen (N₂-Strom) P1->P2 R1 3. Zugabe: - ACN (500 µL) - Phenacylbromid (100 µL) - Katalysator P2->R1 R2 4. Inkubation (70°C, 60 min) R1->R2 A1 5. Abkühlen & Verdünnen (1 mL) R2->A1 A2 6. Filtration (0.22 µm) A1->A2 A3 HPLC-UV Analyse A2->A3

Abbildung 1: Workflow der Phenacylbromid-Derivatisierung.

Protokoll 2: Derivatisierung mit Br-Mmc für Fluoreszenz-Detektion

Dieses Protokoll nutzt Br-Mmc, um einen hochfluoreszierenden Ester zu erzeugen, der eine empfindliche Quantifizierung ermöglicht.

Vorbereitung der Lösungen
  • NPBS-Stammlösung (1 mg/mL): Siehe Protokoll 1.

  • Br-Mmc-Lösung (1 mg/mL): 10 mg 4-Brommethyl-7-methoxycumarin in einem 10-mL-Messkolben mit Acetonitril auflösen. Vor Licht schützen.

  • Katalysator-Lösung (TEA): 100 µL Triethylamin in 900 µL Acetonitril geben (10% v/v).

Schritt-für-Schritt-Derivatisierungsprotokoll
  • Probenvorbereitung: 100 µL der NPBS-Stammlösung (oder einer verdünnten Probe) in ein 2-mL-Reaktionsvial pipettieren.

  • Reagenzien zugeben: 50 µL der Br-Mmc-Lösung und 20 µL der TEA-Lösung zugeben. TEA dient als Base, um die NPBS zu deprotonieren und das entstehende HBr zu neutralisieren.

  • Reaktion: Das Vial fest verschließen und für 30 Minuten bei 60 °C im Heizblock inkubieren. Die Reaktion sollte im Dunkeln stattfinden, um eine Photodegradation des Reagenzes und des Produkts zu vermeiden.

  • Abkühlen und Verdünnen: Das Vial auf Raumtemperatur abkühlen lassen. Mit der mobilen Anfangsphase auf 1 mL auffüllen.

  • Filtration: Die Lösung durch einen 0,22-µm-Spritzenfilter in ein HPLC-Vial (vorzugsweise aus braunem Glas) überführen.

HPLC-Bedingungen
ParameterEinstellung
Säule C18-Umkehrphasensäule (z.B. 4.6 x 150 mm, 5 µm)
Mobile Phase A Wasser + 0.1% Ameisensäure
Mobile Phase B Acetonitril
Gradient 0-2 min: 40% B; 2-12 min: 40% -> 90% B; 12-15 min: 90% B; 15.1-20 min: 40% B
Flussrate 1.0 mL/min
Säulentemperatur 35 °C
Injektionsvolumen 10 µL
Detektor Fluoreszenz-Detektor (FLD)
Anregung (Ex) 325 nm
Emission (Em) 395 nm
Diagramm der Reaktionslogik

Reaction_Mechanism cluster_reactants Reaktanten cluster_steps Reaktionsschritte cluster_product Produkt NPBS 4-(4-Nitrophenyl)buttersäure (R-COOH) Step1 1. Deprotonierung R-COOH + Base -> R-COO⁻ + Base-H⁺ NPBS->Step1 Base Base (z.B. TEA, K₂CO₃) Base->Step1 Reagent Derivatisierungsreagenz (z.B. Phenacyl-Br, Br-Mmc) Step2 2. Nukleophile Substitution R-COO⁻ + Reagenz-Br -> R-COO-Reagenz + Br⁻ Reagent->Step2 Step1->Step2 Product Stabiles, nachweisbares Derivat (Ester) Step2->Product

Abbildung 2: Allgemeiner Mechanismus der Derivatisierungsreaktion.

Ergebnisse und Diskussion

Validierung des Systems: Beide Protokolle müssen vor der Anwendung auf unbekannte Proben validiert werden. Wichtige Validierungsparameter sind:

  • Linearität: Erstellung einer Kalibrierkurve mit mindestens fünf Konzentrationen, um den Arbeitsbereich der Methode zu definieren.

  • Präzision und Richtigkeit: Bestimmung durch wiederholte Messungen von Kontrollproben auf verschiedenen Konzentrationsniveaus (niedrig, mittel, hoch).

  • Nachweis- und Bestimmungsgrenze (LOD/LOQ): Ermittlung der minimalen Konzentration, die zuverlässig nachgewiesen bzw. quantifiziert werden kann.

  • Selektivität: Untersuchung von Blindproben (Matrix ohne Analyt), um die Abwesenheit von interferierenden Peaks an der Retentionszeit des Derivats sicherzustellen.

  • Stabilität: Überprüfung der Stabilität des Derivats in Lösung über einen definierten Zeitraum (z.B. 24 Stunden im Autosampler).

Erwartete Ergebnisse: Das NPBS-Phenacylester-Derivat wird eine signifikant längere Retentionszeit aufweisen als die native NPBS, was auf seine erhöhte Hydrophobizität zurückzuführen ist. Die UV-Detektion bei 254 nm sollte ein starkes Signal mit einem guten Signal-Rausch-Verhältnis liefern. Für das NPBS-Mmc-Derivat wird eine noch deutlichere Retentionszeitverschiebung erwartet. Die Fluoreszenzdetektion bietet eine außergewöhnlich hohe Empfindlichkeit, die es ermöglicht, Konzentrationen im niedrigen ng/mL- oder sogar pg/mL-Bereich zu quantifizieren, was sie zur Methode der Wahl für die Spurenanalyse macht.

Fehlerbehebung

ProblemMögliche Ursache(n)Lösung(en)
Kein oder sehr kleiner Produkt-Peak Unvollständige Reaktion (Feuchtigkeit, inaktive Reagenzien). Abbau des Derivats.Sicherstellen, dass alle Reagenzien und Lösungsmittel wasserfrei sind. Reagenzien frisch ansetzen. Derivatisierte Proben vor Licht schützen und gekühlt lagern.
Mehrere unerwartete Peaks Nebenreaktionen. Überschüssiges Derivatisierungsreagenz.Reaktionszeit und -temperatur optimieren. Das Verhältnis von Reagenz zu Analyt reduzieren. Den HPLC-Gradienten anpassen, um den Reagenz-Peak vom Produkt-Peak zu trennen.
Schlechte Peakform (Tailing) Säulenüberladung. Sekundäre Wechselwirkungen mit der stationären Phase.Probenkonzentration reduzieren. Den pH-Wert der mobilen Phase anpassen (0.1% Ameisensäure sollte Tailing der Carboxylgruppe unterdrücken). Eine andere Säulenchemie in Betracht ziehen.
Hohe Variabilität der Ergebnisse Ungenaue Pipettierschritte. Inhomogene Reaktionstemperatur.Kalibrierte Pipetten verwenden. Einen präzisen Heizblock anstelle eines Wasserbades verwenden. Internen Standard verwenden.

Schlussfolgerung

Die hier vorgestellten Derivatisierungsprotokolle bieten robuste und validierbare Methoden zur hochempfindlichen Analyse von 4-(4-Nitrophenyl)buttersäure mittels HPLC. Die Derivatisierung mit Phenacylbromid ist eine ausgezeichnete Strategie zur Verbesserung der UV-Detektion und der chromatographischen Retention. Für Anwendungen, die höchste Empfindlichkeit erfordern, ist die Fluoreszenzmarkierung mit 4-Brommethyl-7-methoxycumarin die überlegene Methode. Durch die sorgfältige Anwendung und Validierung dieser Protokolle können Forscher genaue und zuverlässige quantitative Daten für NPBS in einer Vielzahl von Probenmatrizes gewinnen.

Referenzen

  • SIELC Technologies. (n.d.). Separation of 4-(4-Nitrophenyl)butyric acid on Newcrom R1 HPLC column. Abgerufen von [Link]

  • PubChem. (n.d.). This compound. Abgerufen von [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Abgerufen von [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.

  • Coppex, L. (2000). Derivatization for HPLC Analysis. University of Geneva.

  • Han, J., et al. (2015). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry, 87(15), 7647–7655.

  • Gfeller, J. C., & Frey, G. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99-107.

  • Bartl, P. F., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732.

  • Kirsch, S., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 1-15.

  • Zgórka, G. (2007). Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. Acta Chromatographica, 19, 172-185.

  • Dei Cas, M., et al. (2020). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Lirias.

  • Czauderna, M., & Kowalczyk, J. (2003). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 12(4), 759-768.

  • Miura, Y., & Ikeda, M. (1987). Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC. Biomedical Chromatography, 2(3), 110-114.

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Application Note: A Validated HPLC Method for the Quantification of 4-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Nitrophenyl)butyric acid. Developed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive protocol, from method development rationale to a full validation strategy according to the International Council for Harmonisation (ICH) guidelines. The described reverse-phase HPLC method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.

Introduction and Scientific Rationale

This compound is a compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a butyric acid chain attached to a nitrophenyl group, makes it a potential building block in organic synthesis and a candidate for biological activity studies. Accurate quantification of this analyte is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies.

The presence of a carboxylic acid functional group and a chromophoric nitrophenyl moiety dictates the strategic choices for a suitable HPLC method. A reverse-phase chromatographic approach is optimal, as it allows for the retention and separation of moderately non-polar organic molecules. The method described herein is built upon a fundamental understanding of the analyte's physicochemical properties to ensure a robust and reliable analytical procedure.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is foundational to developing a logical and efficient HPLC method.

PropertyValueSignificance for HPLC Method Development
Molecular Formula C₁₀H₁₁NO₄[1]Defines the molecular weight of the analyte.
Molecular Weight 209.20 g/mol [1]Essential for preparing standard solutions of known concentration.
pKa (predicted) ~4.75The pKa of the carboxylic acid group is critical for selecting the mobile phase pH. To ensure consistent retention and good peak shape in reverse-phase chromatography, the mobile phase pH should be at least 2 pH units below the pKa of the analyte. This ensures the analyte is in its neutral, protonated form, maximizing its hydrophobicity and interaction with the stationary phase.
LogP (predicted) ~2.5The octanol-water partition coefficient (LogP) indicates that the compound is moderately hydrophobic, making it well-suited for retention on a C18 stationary phase. It also guides the initial selection of the mobile phase's organic solvent percentage.
UV Absorbance Chromophore present (nitrophenyl group)The nitrophenyl group is a strong chromophore, making UV detection a highly suitable and sensitive method for quantification. A similar compound, 4-Nitrophenyl Butyrate, exhibits a maximum absorbance (λmax) at 270 nm, suggesting a good starting point for the detection wavelength.[2]

Recommended HPLC Method

The following HPLC method has been developed and optimized for the quantification of this compound. The selection of each parameter is scientifically justified to provide a robust and reliable separation.

Chromatographic Conditions
ParameterRecommended SettingJustification
HPLC System Any standard HPLC system with a UV detectorThe method is designed to be compatible with commonly available HPLC instrumentation.
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent retention and separation for moderately non-polar analytes like this compound. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (v/v)A reverse-phase elution is ideal for this analyte.
Starting Composition: 50:50 (v/v)Acetonitrile is a common organic modifier with good UV transparency. Phosphoric acid is used to acidify the mobile phase to a pH of approximately 2.1. This low pH ensures that the carboxylic acid group of the analyte (pKa ~4.75) is fully protonated, leading to optimal retention and sharp, symmetrical peaks. The 50:50 starting composition is a good initial condition based on the analyte's predicted LogP of ~2.5.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and instrument sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes. 30 °C is a common and slightly elevated temperature that can improve peak efficiency.
Detection Wavelength 270 nmBased on the UV absorbance of the nitrophenyl chromophore, with the λmax of a similar compound being 270 nm.[2] It is recommended to confirm the optimal wavelength by running a UV scan of a standard solution.
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: High-level workflow for the HPLC quantification of this compound.

Experimental Protocols

Preparation of Mobile Phase
  • 0.1% Phosphoric Acid in Water: Add 1.0 mL of concentrated phosphoric acid (85%) to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water and mix thoroughly.

  • Acetonitrile: Use HPLC-grade acetonitrile.

  • Filter both solutions through a 0.45 µm membrane filter before use.

  • The mobile phase is prepared by mixing the two solutions in the desired ratio. For a 50:50 (v/v) composition, mix 500 mL of acetonitrile with 500 mL of 0.1% phosphoric acid in water.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions

The sample preparation will depend on the matrix. For a simple case where the analyte is in a relatively clean solution:

  • Accurately weigh or pipette a known amount of the sample into a volumetric flask.

  • Dissolve and dilute the sample with the mobile phase to a concentration that falls within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Protocol

This protocol outlines the validation of the HPLC method for the quantification of this compound, in accordance with ICH Q2(R1) guidelines.[3][4][5][6]

Validation Parameters and Acceptance Criteria
Validation ParameterTest ProcedureAcceptance Criteria
Specificity Inject a blank (mobile phase), a standard solution, and a sample solution. If applicable, also inject a sample spiked with potential impurities or degradation products.The peak for this compound should be well-resolved from any other peaks in the chromatogram. No interfering peaks should be observed at the retention time of the analyte in the blank.
Linearity Analyze a series of at least five concentrations of the analyte over the intended range (e.g., 80-120% of the target concentration). Plot a graph of peak area versus concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be less than 2% of the response at 100% of the target concentration.
Range The range is established by confirming that the method has acceptable linearity, accuracy, and precision within the lower and upper concentrations of the linearity study.The range should cover the expected concentrations of the samples to be analyzed.
Accuracy (Recovery) Analyze samples of a known concentration (e.g., by spiking a placebo matrix) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Perform at least three replicate analyses at each level.The mean recovery should be within 98.0% to 102.0% for each concentration level.[3][7]
Precision Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, under the same operating conditions. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%.[4] Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Signal-to-Noise ratio of at least 3:1.[3]
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.Signal-to-Noise ratio of at least 10:1.[3] Precision (RSD) at the LOQ should be ≤ 10%.
Robustness Deliberately vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±5 °C, flow rate by ±0.1 mL/min, pH of the aqueous phase by ±0.2 units) and assess the impact on the results.The results should not be significantly affected by the minor variations in the method parameters. The RSD of the results obtained under the varied conditions should be ≤ 2.0%.
System Suitability Inject a standard solution multiple times (e.g., five replicates) before starting the analysis.Tailing factor ≤ 2.0. RSD of peak areas ≤ 2.0%. Theoretical plates > 2000.
Method Validation Workflow

Validation_Workflow Start Method Development Complete Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Validated Method Validated System_Suitability->Validated

Caption: A stepwise workflow for the validation of the HPLC method.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound. By grounding the method development in the physicochemical properties of the analyte and adhering to a stringent validation protocol based on ICH guidelines, this document serves as a comprehensive guide for researchers and scientists. The successful validation of this method ensures that it is fit for its intended purpose in a regulated or quality-controlled laboratory environment.

References

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? (2025).
  • ICH Guidelines for Analytical Method Validation Explained (2025). AMSbiopharma. [Link]
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-246. [Link]
  • Acceptance criteria of validation parameters for HPLC.
  • Steps for HPLC Method Valid
  • 4-(p-Nitrophenyl)butyric acid. SpectraBase. [Link]
  • This compound. PubChem. [Link]

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Application Notes & Protocols: 4-(4-Nitrophenyl)butyric Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: A Versatile Tool for Advanced Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker—the chemical moiety connecting the nascent peptide chain to the insoluble resin—is a critical decision that dictates the overall synthetic strategy and the final state of the cleaved peptide. 4-(4-Nitrophenyl)butyric acid (NPB) emerges as a multifaceted tool for the discerning peptide chemist. Its unique structure, featuring a nitrophenyl group and a butyric acid spacer, offers a gateway to specialized applications, particularly in the synthesis of cyclic peptides and protected peptide fragments.

The nitrophenyl group, a well-known electron-withdrawing moiety, can serve as a precursor to a photolabile linker or be chemically modified for traceless or safety-catch cleavage strategies. The butyric acid spacer provides flexibility and can influence the cleavage kinetics and the accessibility of the peptide to reagents. This guide provides an in-depth exploration of the applications of NPB in SPPS, complete with detailed protocols and the scientific rationale behind each step.

Part 1: Foundational Principles and Strategic Applications

The Dual Functionality of the Nitrophenyl Group

The core utility of NPB in SPPS lies in the reactivity of the nitrophenyl group. This aromatic system can be leveraged in two primary ways:

  • As a Photolabile Handle: The ortho-nitrobenzyl chemistry is a cornerstone of photolabile linkers in SPPS.[1][2] Upon irradiation with UV light (typically around 365 nm), an intramolecular redox reaction is initiated, leading to the cleavage of the peptide from the solid support under mild and neutral conditions.[3] This is particularly advantageous for synthesizing peptides with sensitive functionalities that are incompatible with harsh acidic cleavage conditions.[4][5] While NPB has a para-nitro substitution, its application as a photolabile linker is conceptually similar to the widely used o-nitrobenzyl linkers. The cleavage mechanism for a para-substituted system, however, may differ and require specific optimization.

  • As a "Safety-Catch" Linker Precursor: The nitro group can be chemically reduced to an amine. This transformation fundamentally alters the electronic properties of the linker, "activating" it for cleavage under conditions it was previously stable to. This "safety-catch" approach provides an orthogonal cleavage strategy, enhancing the synthetic chemist's toolkit. For instance, the resulting aniline can facilitate cyclization or other modifications before cleavage from the resin.[6]

The Role of the Butyric Acid Spacer

The four-carbon chain of the butyric acid component of NPB is not merely a passive spacer. It serves several important functions:

  • Flexibility and Accessibility: The aliphatic chain provides conformational flexibility, which can improve reaction kinetics by enhancing the accessibility of the growing peptide chain to reagents.

  • Preventing Diketopiperazine Formation: In Fmoc-based SPPS, the formation of diketopiperazine (DKP) is a common side reaction at the dipeptide stage, leading to chain termination.[7] The steric hindrance and conformational properties of linkers like NPB can help to suppress this unwanted side reaction.[8]

  • Modulating Cleavage Kinetics: The length and nature of the spacer can influence the efficiency of the final cleavage step, whether it be photolytic or chemical.

Strategic Applications

The unique characteristics of NPB make it particularly suitable for:

  • Synthesis of Cyclic Peptides: Both head-to-tail and side-chain cyclizations can be facilitated by NPB.[9] The peptide can be synthesized linearly on the resin, and after selective deprotection, cyclization can be performed on the solid support before cleavage.

  • Preparation of Protected Peptide Fragments: The mild cleavage conditions associated with photolabile or safety-catch strategies allow for the release of fully protected peptide fragments from the resin. These fragments can then be used in solution-phase segment condensation to synthesize larger proteins.[10]

  • Combinatorial Chemistry: Photolabile linkers are highly valuable in the generation of combinatorial libraries, as they allow for clean cleavage of compounds directly into solvents suitable for biological screening without contamination from harsh cleavage reagents.[3]

Part 2: Experimental Protocols and Methodologies

Resin Preparation: Immobilization of NPB

The first step is the covalent attachment of this compound to a suitable solid support, typically an amino-functionalized resin such as Rink Amide or Sieber Amide resin for Fmoc-based SPPS.[11]

Workflow for NPB Immobilization

cluster_0 Resin Preparation Resin Amino-functionalized Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell 1. Solvation Activate Activate NPB (e.g., with DIC/Oxyma) Couple Couple Activated NPB to Resin Swell->Couple 2. Coupling Activate->Couple Cap Cap Unreacted Amino Groups (e.g., with Acetic Anhydride) Couple->Cap 3. Capping Wash Wash and Dry Resin Cap->Wash 4. Finalization

Caption: Workflow for immobilizing this compound onto an amino-functionalized solid support.

Protocol 1: NPB Loading on Rink Amide Resin

  • Resin Swelling: Place the Rink Amide resin (1 g, loading capacity e.g., 0.5 mmol/g) in a suitable reaction vessel. Add N,N-dimethylformamide (DMF, 10 mL) and allow the resin to swell for at least 1 hour with gentle agitation.[12]

  • Activator Solution Preparation: In a separate vial, dissolve this compound (3 eq. relative to resin loading) and Oxyma Pure (3 eq.) in DMF. Add N,N'-diisopropylcarbodiimide (DIC, 3 eq.) and allow the solution to pre-activate for 5-10 minutes.

  • Coupling: Drain the DMF from the swollen resin. Add the activator solution to the resin and agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: To monitor the reaction, take a small sample of the resin beads and perform a Kaiser test.[13] A negative test (yellow beads) indicates the successful coupling of NPB to all available amino groups.

  • Capping: After a successful coupling, drain the reaction solution. To cap any unreacted amino groups, add a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIEA, 10 eq.) in DMF. Agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DMF (3x), dichloromethane (DCM, 3x), and methanol (3x). Dry the resin under vacuum.

Peptide Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis

With the NPB linker in place, the peptide chain can be assembled using standard Fmoc-SPPS protocols.[14] This involves iterative cycles of Fmoc deprotection and amino acid coupling.

Fmoc-SPPS Cycle on NPB-Functionalized Resin

Start Resin-NPB-Peptide(n)-Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection 1. Deprotection Wash1 DMF Wash Deprotection->Wash1 2. Wash Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling 3. Coupling Wash2 DMF Wash Coupling->Wash2 4. Wash End Resin-NPB-Peptide(n+1)-Fmoc Wash2->End Cycle Complete End->Deprotection Repeat for next amino acid

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Protocol 2: General Fmoc-SPPS Cycle

  • Fmoc Deprotection: Swell the peptide-resin in DMF. Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.[11] Drain and repeat once for 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.

  • Amino Acid Coupling: In a separate vessel, activate the next Fmoc-protected amino acid (3-5 eq.) with a coupling agent such as HATU (3-5 eq.) in the presence of a base like DIEA (6-10 eq.) in DMF. Alternatively, use a DIC/Oxyma activation as described in Protocol 1. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.[15]

  • Monitoring and Washing: Monitor the coupling reaction with a Kaiser test. Upon completion (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

  • Repeat: Repeat steps 1-4 for each amino acid in the peptide sequence.

Peptide Cleavage: Releasing the Product

The final step is the cleavage of the completed peptide from the NPB linker. The specific protocol depends on the intended cleavage strategy.

Protocol 3A: Photolytic Cleavage

This protocol is based on standard procedures for o-nitrobenzyl photolabile linkers and may require optimization for the para-substituted NPB system.[16]

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin extensively with DCM and methanol and dry it thoroughly under vacuum.[17]

  • Suspension: Suspend the dry peptide-resin in a photolysis-compatible solvent such as a mixture of DMF and methanol (e.g., 3:1 v/v). The vessel should be made of quartz or borosilicate glass that is transparent to the required UV wavelength.

  • Irradiation: Irradiate the resin suspension with a UV lamp at a wavelength of approximately 365 nm. The irradiation time can range from a few minutes to several hours and must be optimized for the specific peptide and linker system.[16]

  • Monitoring: Periodically take a small aliquot of the supernatant and analyze it by HPLC and mass spectrometry to monitor the progress of the cleavage.

  • Product Isolation: Once cleavage is complete, filter the resin and collect the filtrate. Wash the resin with additional solvent to ensure complete recovery of the cleaved peptide. The combined filtrates can then be concentrated and the crude peptide purified by preparative HPLC.

Protocol 3B: Reductive "Safety-Catch" Cleavage

This protocol involves a two-step process: reduction of the nitro group followed by cleavage of the activated linker.

  • Nitro Group Reduction:

    • Swell the peptide-resin in DMF.

    • Prepare a solution of tin(II) chloride dihydrate (SnCl₂, 10-20 eq.) in DMF.

    • Add the SnCl₂ solution to the resin and agitate at room temperature for 4-12 hours.[6]

    • Monitor the reduction by taking a small sample of beads and observing the color change (typically from pale yellow to colorless).

    • Wash the resin thoroughly with DMF, water/DMF mixtures, and finally DMF and DCM to remove tin salts.

  • Cleavage from the Activated Linker:

    • The now-activated aminobenzyl linker can be cleaved under various conditions depending on the desired C-terminal functionality. For cleavage to a peptide acid, treatment with a mild acid may be sufficient.

    • A standard approach is to use a cleavage cocktail such as 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-4 hours at room temperature.[18] This will also cleave most common side-chain protecting groups.

    • CAUTION: TFA is highly corrosive and should be handled with appropriate safety precautions in a fume hood.[17]

    • After the cleavage reaction, filter the resin and wash it with fresh TFA. Precipitate the peptide from the combined filtrate by adding cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Part 3: Data Interpretation and Quality Control

Analytical Techniques for Monitoring SPPS

Throughout the synthesis process, it is crucial to monitor the efficiency of each step to ensure the quality of the final product.

Technique Application in SPPS Purpose
Kaiser Test (Ninhydrin Test) Monitoring coupling and deprotectionA qualitative test for the presence of free primary amines. A blue/purple result indicates incomplete coupling or complete deprotection. A yellow result indicates complete coupling or incomplete deprotection.[15]
UV-Vis Spectroscopy Monitoring Fmoc deprotectionThe dibenzofulvene-piperidine adduct released during Fmoc deprotection has a strong UV absorbance, which can be quantified to monitor the deprotection reaction in real-time.[19]
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) Cleavage tests and final product analysisUsed on a small sample of cleaved peptide to confirm the correct mass of the desired product and identify any potential side products or deletion sequences.[20]
High-Performance Liquid Chromatography (HPLC) Purity analysis of the final productReversed-phase HPLC is the standard method for assessing the purity of the crude peptide after cleavage and for purifying the final product.
Common Pitfalls and Troubleshooting
  • Incomplete Coupling: If the Kaiser test remains positive after a coupling reaction, double-couple by repeating the coupling step with fresh reagents. For sterically hindered amino acids, extended coupling times or the use of more potent coupling reagents like HATU may be necessary.

  • Aggregation: Hydrophobic peptide sequences are prone to aggregation on the resin, leading to poor reaction kinetics.[7] Strategies to mitigate this include using chaotropic salts, high-boiling point solvents like NMP, or performing couplings at elevated temperatures.

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions, especially with amino acids like tryptophan, cysteine, and methionine.[7][18] For example, TIS is used to scavenge carbocations that can alkylate sensitive side chains.

Conclusion

This compound represents a sophisticated and adaptable linker for advanced solid-phase peptide synthesis. Its capacity for both photolytic and chemically-triggered cleavage provides an orthogonal approach that is invaluable for the synthesis of complex peptides, cyclic constructs, and protected fragments. While the protocols provided here are based on well-established principles, it is imperative for researchers to perform small-scale optimization studies to determine the ideal conditions for their specific peptide sequence and synthetic goals. By understanding the underlying chemistry and carefully monitoring each step, scientists can effectively harness the power of NPB to achieve their synthetic objectives.

References

  • Photolabile Linkers for Solid-Phase Synthesis.ACS Combinatorial Science, 2018. URL: https://pubs.acs.org/doi/10.1021/acscombsci.7b00129
  • Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage.Molecular Diversity, 1998. URL: https://pubmed.ncbi.nlm.nih.gov/10320990/
  • A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles.Organic Letters, 2014. URL: https://pubs.acs.org/doi/10.1021/ol5023245
  • Photolabile Linkers for Solid-Phase Synthesis.ACS Combinatorial Science, 2018. URL: https://pubs.acs.org/doi/10.1021/acscombsci.7b00129
  • A Comparative Guide to Photolabile Linkers in Solid-Phase Peptide Synthesis: Fmoc-Photo.Benchchem, 2025. URL: https://www.benchchem.com/blog/a-comparative-guide-to-photolabile-linkers-in-solid-phase-peptide-synthesis-fmoc-photo/
  • The Synthesis of Cyclic Peptides Using Fmoc Solid-Phase Chemistry and the Linkage Agent 4-(Hydroxymethyl-3-methoxyphenoxyl)-butyric Acid.Tetrahedron Letters. URL: https://electronicsandbooks.com/eab1/manual/repository/1/12836/8059.pdf
  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.Molecules, 2022. URL: https://www.mdpi.com/1420-3049/27/7/2231
  • An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS).CSBio. URL: https://www.csbio.com/news-an-introduction-to-process-analytical-technologies-in-solid-phase-peptide-synthesis-spps
  • Application of Bis(4-nitrophenyl) carbonate in solid-phase peptide synthesis (SPPS).Benchchem, 2025. URL: https://www.benchchem.com/blog/application-of-bis4-nitrophenyl-carbonate-in-solid-phase-peptide-synthesis-spps/
  • Methods and protocols of modern solid phase peptide synthesis.Molecular Biotechnology, 2006. URL: https://link.springer.com/protocol/10.1385/1-59259-976-9:239
  • Solid-phase synthesis of peptide-4-nitroanilides.International Journal of Peptide and Protein Research, 1996. URL: https://pubmed.ncbi.nlm.nih.gov/8956082/
  • The Synthesis of Cyclic Peptides.ResearchGate, 2015. URL: https://www.researchgate.net/publication/281282125_The_Synthesis_of_Cyclic_Peptides
  • Manual Solid Phase Peptide Synthesis Protocol.The Werner Lab, 2016. URL: https://thewernerlab.weebly.com/uploads/8/3/2/1/8321422/manual_solid_phase_peptide_synthesis_protocol.pdf
  • Resins for Solid Phase Peptide Synthesis.ChemPep Inc.URL: https://www.chempep.com/resins-for-solid-phase-peptide-synthesis/
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis.Molecules, 2021. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399435/
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC. URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-sp-11.html
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.International Journal of Peptide Research and Therapeutics, 2014. URL: https://link.springer.com/article/10.1007/s10989-013-9382-9
  • Fmoc Resin Cleavage and Deprotection.Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/fmoc-resin-cleavage
  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.PubMed, 2022. URL: https://pubmed.ncbi.nlm.nih.gov/35408630/
  • Cleavage Cocktails; Reagent B.Aapptec Peptides. URL: https://www.aapptec.com/cleavage-cocktails-reagent-b-ps-24.html
  • SPPS Reagents Explained: A Complete Guide.CEM Corporation, 2023. URL: https://www.youtube.

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Role of 4-(4-Nitrophenyl)butyric acid in the preparation of active pharmaceutical ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-(4-Nitrophenyl)butyric acid in the synthesis of Active Pharmaceutical Ingredients (APIs). The primary focus is on its role as a critical precursor to γ-aminobutyric acid (GABA) analogues, specifically Baclofen and Phenibut. This guide elucidates the underlying chemical principles, provides validated, step-by-step protocols for key transformations, and outlines analytical methods for quality control.

Introduction: The Strategic Importance of this compound

This compound is an aromatic carboxylic acid that serves as a highly versatile building block in pharmaceutical synthesis. Its structure, featuring a butyric acid chain and a reactive nitro group on a phenyl ring, makes it an ideal starting material for complex molecules. The most critical transformation this intermediate undergoes is the reduction of its nitro group (-NO₂) to a primary amine (-NH₂), yielding 4-(4-aminophenyl)butyric acid. This amine is a foundational component for a class of APIs that modulate the central nervous system, primarily by acting as agonists for the GABA-B receptor.[1][2]

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are crucial targets for therapeutic intervention.[1][3] APIs like Baclofen and Phenibut are structural analogues of GABA, designed for enhanced lipid solubility to cross the blood-brain barrier.[1][2] This guide details the synthetic pathways where this compound is a key player in constructing these vital therapeutic agents.

Physicochemical Properties & Handling

Proper handling and understanding of the starting material's properties are paramount for successful and safe synthesis.

PropertyValueReference
CAS Number 5600-62-4[4][5]
Molecular Formula C₁₀H₁₁NO₄[4][5]
Molecular Weight 209.20 g/mol [4]
Appearance Powder
Melting Point 90-93 °C[6]
Solubility Soluble in organic solvents like ethanol, methanol, acetone.[7]

Safety & Handling: this compound is harmful if swallowed. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. As a nitro-aromatic compound, it should be stored away from strong reducing agents and sources of ignition.

Core Synthetic Application: Gateway to GABA-B Agonists

The primary utility of this compound is its conversion to 4-(4-aminophenyl)butyric acid, the immediate precursor to the core structure of several GABA analogues. The key chemical step is the selective reduction of the aromatic nitro group.

Key Transformation: Nitro Group Reduction

The conversion of the nitro group to an amine is a fundamental reaction in organic synthesis.[8] While several methods exist (e.g., metal-acid systems like Sn/HCl), catalytic hydrogenation is often preferred in pharmaceutical synthesis due to its high efficiency, cleaner reaction profile, and milder conditions.[1][8]

Causality of Experimental Choice:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It provides a high surface area for the reaction to occur efficiently.[9][10]

  • Hydrogen Source: Pressurized hydrogen gas is the classic reagent. Alternatively, transfer hydrogenation using sources like formic acid can also be employed, sometimes offering operational simplicity.[11]

  • Solvent: A polar solvent like ethanol or methanol is chosen to dissolve the starting material and facilitate its interaction with the solid catalyst and hydrogen gas.

  • Inert Atmosphere: Purging the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.

Protocol 1: Synthesis of 4-(4-Aminophenyl)butyric Acid via Catalytic Hydrogenation

This protocol details the reduction of this compound to its corresponding amine.

Materials & Equipment:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol (anhydrous)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Celite™ (diatomaceous earth) for filtration

  • Rotary evaporator

  • Standard laboratory glassware

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 10.0 g of this compound in 150 mL of ethanol.

  • Catalyst Addition: Carefully add 50-100 mg of 10% Pd/C catalyst to the solution under a gentle stream of nitrogen. Note: Pd/C can be pyrophoric; do not add it to the solvent in the presence of air without care.

  • Inerting: Seal the flask and purge the system thoroughly with nitrogen or argon to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the flask (typically to a pressure of 1-3 atm or by using a hydrogen-filled balloon) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. This can also be checked by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, carefully purge the system again with nitrogen to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with a small amount of ethanol to ensure complete recovery of the product. Causality: Celite prevents the fine catalyst particles from clogging the filter paper and entering the filtrate.

  • Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude 4-(4-aminophenyl)butyric acid.

  • Purification: The product can be further purified by recrystallization if necessary, typically from an ethanol/water or ethanol/hexane mixture, to yield a white or off-white solid.

G cluster_main Protocol 1: Synthesis of Key Intermediate start This compound (in Ethanol) reagents + 10% Pd/C + H₂ Gas start->reagents product 4-(4-Aminophenyl)butyric Acid reagents->product Hydrogenation

Caption: Workflow for the catalytic hydrogenation of this compound.

Application in API Synthesis Pathways

The intermediate, 4-(4-aminophenyl)butyric acid, or structurally similar nitro-precursors, are central to the synthesis of important APIs. The following sections describe representative synthetic strategies.

Synthesis of Baclofen

Baclofen, β-(4-chlorophenyl)-γ-aminobutyric acid, is a muscle relaxant and antispastic agent.[2][12] Its synthesis often involves the construction of a γ-nitro ester intermediate, which is subsequently reduced.

Synthetic Strategy: A common approach starts with 4-chlorobenzaldehyde and nitromethane.[1] The key steps involve an aldol-type condensation, a Michael addition to introduce the rest of the carbon backbone, and finally, a reduction of the nitro group coupled with hydrolysis and decarboxylation to yield the final API.[1] This pathway highlights the critical role of a nitro-group intermediate, analogous to this compound, in forming the essential amine functionality.

Protocol 2: Representative Synthesis of Baclofen

This protocol illustrates a common pathway to Baclofen involving a nitro-intermediate.

Part A: Synthesis of Diethyl 2-(4-chloro-1-nitroethylphenyl)malonate

  • Condense p-chlorobenzaldehyde with nitromethane to form β-nitrostyrene.

  • React the resulting β-nitrostyrene with diethyl malonate in the presence of a base (e.g., sodium ethoxide) via a Michael addition. This forms the key nitro-containing diester intermediate.

Part B: Reduction, Hydrolysis, and Decarboxylation to Baclofen

  • Reduction: The nitro compound (from Part A) is mixed with a catalyst such as Raney Nickel in an acidic methanol solution and subjected to hydrogenation (1 atm H₂).[1] This reduces the nitro group to an amine.

  • Hydrolysis & Decarboxylation: The resulting amino-diester is refluxed with concentrated hydrochloric acid. This hydrolyzes the ester groups to carboxylic acids and promotes decarboxylation of the malonic acid derivative, yielding Baclofen hydrochloride.[1]

  • Isolation: The final product is isolated by neutralizing the solution, causing the zwitterionic Baclofen to precipitate, which can then be collected by filtration and recrystallized from water.[1]

G cluster_baclofen Baclofen Synthesis Pathway A p-Chlorobenzaldehyde + Nitromethane B β-(4-chlorophenyl)-β-nitrostyrene A->B Condensation D Nitro-diester Intermediate B->D Michael Add. C Diethyl Malonate C->D E Amino-diester D->E Nitro Reduction (H₂/Catalyst) F Baclofen (Final API) E->F Hydrolysis & Decarboxylation

Caption: Representative synthetic pathway for the API Baclofen.

Synthesis of Phenibut

Phenibut, β-phenyl-γ-aminobutyric acid, is used for its anxiolytic and nootropic effects.[2][13] Its synthesis also relies on precursors that are ultimately converted to the core γ-amino acid structure.

Synthetic Strategy: A classical synthesis involves the reaction of benzaldehyde and nitromethane to generate trans-nitrostyrene.[14] This intermediate undergoes a Michael addition with a malonic ester. The resulting adduct is then catalytically hydrogenated using a catalyst like Raney nickel, which reduces the nitro group and can induce cyclization. The final step is hydrolysis in concentrated acid, which opens the resulting lactam ring and decarboxylates the structure to yield Phenibut.[14][15]

Protocol 3: Representative Synthesis of Phenibut

This protocol outlines a multi-stage process for synthesizing Phenibut.

  • Intermediate Formation: React benzaldehyde, nitromethane, and diethyl malonate through a series of condensation and Michael addition reactions to form a γ-nitro-β-phenyl diester adduct.[14]

  • Reductive Cyclization: Subject the adduct to catalytic hydrogenation (e.g., Raney nickel and H₂). This step reduces the nitro group to an amine, which then intramolecularly attacks one of the ester groups to form a stable lactam intermediate (a pyrrolidinone).[14][16]

  • Hydrolysis: Reflux the isolated pyrrolidinone intermediate in concentrated hydrochloric acid. This acidic hydrolysis opens the lactam ring and decarboxylates the molecule to afford Phenibut hydrochloride.[14]

  • Isolation: The final product can be isolated from the aqueous solution.

G cluster_phenibut Phenibut Synthesis Pathway A Benzaldehyde + Nitromethane + Malonic Ester B γ-Nitro-β-phenyl Adduct A->B Condensation & Michael Add. C 4-Phenylpyrrolidinone Intermediate B->C Reductive Cyclization (H₂/Catalyst) D Phenibut (Final API) C->D Acid Hydrolysis

Caption: Representative synthetic pathway for the API Phenibut.

Analytical Quality Control

Ensuring the purity and identity of intermediates and the final API is crucial. A combination of chromatographic and spectroscopic techniques should be employed.

TechniquePurposeDetails
HPLC Purity assessment and reaction monitoringA reverse-phase (RP) HPLC method with a C18 column is suitable. A mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) can effectively separate the starting material, intermediates, and final product.[17]
LC-MS Identity confirmation and impurity profilingCouples the separation power of HPLC with the mass identification of mass spectrometry, allowing for precise confirmation of the desired product's molecular weight and identification of potential byproducts.
NMR Spectroscopy Structural elucidation¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds at each stage, ensuring the correct transformations have occurred.
FTIR Spectroscopy Functional group analysisUseful for tracking the conversion of the nitro group (stretches around 1520 and 1340 cm⁻¹) to the amine group (stretches around 3300-3500 cm⁻¹).

Conclusion

This compound is a cornerstone intermediate in the synthesis of neurologically active APIs. Its value lies in the straightforward and high-yielding conversion of its nitro group into a primary amine, providing the essential pharmacophore for GABA-B agonists like Baclofen and Phenibut. The protocols and principles outlined in this guide demonstrate that a solid understanding of fundamental organic transformations, particularly catalytic hydrogenation, allows for the efficient construction of these complex and therapeutically important molecules. Mastery of these synthetic routes is essential for professionals engaged in the research, development, and manufacturing of central nervous system therapeutics.

References

  • Brieflands. (n.d.). Synthesis of Baclofen; an Alternative Approach.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists.
  • ACS Publications. (2020, October 7). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters.
  • Scientific Research Publishing. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32.
  • Beilstein Journals. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane.
  • ResearchGate. (n.d.). Synthesis of baclofen intermediate 20 from....
  • PubChem. (n.d.). This compound.
  • SIELC Technologies. (2018, May 16). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8.
  • ResearchGate. (n.d.). Synthesis of the inhibitory neurotransmitter Phenibut.
  • NIST. (n.d.). This compound.
  • Dr.Oracle. (2025, August 23). What is the mechanism of action of Baclofen (GABA receptor agonist)?.
  • National Institutes of Health. (n.d.). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators.
  • Google Patents. (n.d.). RU2146246C1 - METHOD OF PREPARING γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE.
  • National Institutes of Health. (n.d.). Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid.
  • Wikipedia. (n.d.). GABA.
  • ADVANCED JOURNAL OF CHEMISTRY-SECTION B. (2022, June 22). Green and Efficient Synthesis of Baclofen.
  • National Institutes of Health. (2018, October 17). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder.
  • MDPI. (n.d.). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors.
  • The Open Medicinal Chemistry Journal. (2023, May 17). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues.
  • ACS Publications. (2022, June 8). Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors. Organic Letters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Alpha-(p-Aminophenyl)butyric Acid: Synthesis, Applications, and Sourcing Guide.
  • National Institutes of Health. (n.d.). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid.
  • Rose Scientific Ltd. (n.d.). This compound, 97%.
  • Journal of Chemical Technology and Metallurgy. (2018, May 18). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase.
  • National Institutes of Health. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • National Institutes of Health. (2013, June 14). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors.
  • National Institutes of Health. (n.d.). 4-(4-Aminophenyl)butanoic acid.
  • Royal Society of Chemistry. (2018, February 19). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor.

Sources

Cross-linking polymers with 4-(4-Nitrophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: Advanced Photocrosslinking of Polymers Using a 4-(4-Nitrophenyl)butyric Acid Derivatized System

Abstract

This technical guide provides a comprehensive framework for the covalent cross-linking of polymers utilizing a versatile photo-activatable system derived from this compound (NPBA). Light-initiated cross-linking offers exceptional spatial and temporal control, making it an invaluable technique in biomaterials, tissue engineering, and microfabrication.[1][] This document details a robust, two-stage methodology: first, the covalent conjugation of NPBA to a polymer backbone via its carboxylic acid moiety; and second, the chemical conversion of the nitro group to a highly reactive nitrophenyl azide, which serves as the photo-activatable cross-linking group. Upon exposure to long-wave UV light, this azide generates a transient but highly reactive nitrene intermediate, capable of forming stable covalent bonds by inserting into C-H or N-H bonds on adjacent polymer chains.[3][4] We provide detailed, step-by-step protocols for polymer functionalization, photo-activation, and subsequent characterization of the resulting cross-linked network using Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and swelling studies.

Principle of the Method

The cross-linking strategy detailed herein is a multi-step process designed for polymers possessing nucleophilic functional groups such as primary amines (-NH₂) or hydroxyls (-OH). The core principle is to first tether a latent photoreactive group to the polymer and then activate it with light to induce cross-linking.

Stage 1: Polymer Functionalization. The carboxylic acid of this compound is activated, typically using carbodiimide chemistry (e.g., EDC with NHS), to react efficiently with primary amines on the polymer, forming a stable amide bond.[5] This step effectively "paints" the polymer backbone with photoreactive precursors.

Stage 2: Conversion to a Photo-Activatable Aryl Azide. The nitro group of the conjugated NPBA is chemically reduced to a primary amine, which is then converted into an aryl azide. This functional group is stable in the dark but becomes highly reactive upon UV irradiation.

Stage 3: Photo-Activation and Cross-linking. Exposure to long-wave UV light (typically 300-460 nm) excites the nitrophenyl azide, causing it to lose N₂ gas and form a highly reactive nitrene intermediate.[3][6] This nitrene rapidly inserts into adjacent C-H and N-H bonds, covalently linking polymer chains together to form a stable, three-dimensional network. The use of long-wave UV minimizes potential damage to sensitive biomolecules or polymer backbones.[3]

Overall Experimental Workflow

G cluster_0 Phase 1: Synthesis & Functionalization cluster_1 Phase 2: Cross-linking & Validation P Select Polymer (e.g., with -NH2 groups) C Protocol 1: Conjugate NPBA to Polymer (EDC/NHS Chemistry) P->C A Protocol 2: Convert Nitro to Azide Group (Reduction & Diazotization) C->A UV Protocol 3: UV Irradiation (Photo-activation) A->UV Functionalized Polymer Char Protocol 4: Characterize Network (FTIR, DSC, Swelling) UV->Char

Caption: High-level workflow from polymer selection to final network characterization.

Mechanism of Nitrophenyl Azide Photocrosslinking

Sources

Troubleshooting & Optimization

Technical Support Center: Nitration of 4-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 4-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal yields and purity for your desired 4-(nitrophenyl)butyric acid isomers.

Troubleshooting Guide: A Problem-Oriented Approach

This section is formatted to address specific issues you may encounter during your experiment.

Question 1: Why is my yield of the desired 4-(4-nitrophenyl)butyric acid unexpectedly low, with multiple spots visible on my TLC plate?

Answer: A low yield of the target product accompanied by multiple spots on a TLC plate is a classic sign of competing side reactions. The primary culprits are often polynitration and the formation of undesired isomers.

  • Polynitration: The initial nitration of 4-phenylbutyric acid forms a mononitrated product. However, this product can undergo a second nitration, especially if the reaction conditions are too harsh, leading to the formation of dinitrated species.[1][2][3] The nitro group is deactivating, which means it slows down further electrophilic substitution. However, elevated temperatures can overcome this deactivation barrier.[4]

  • Isomer Formation: The butyric acid substituent is an ortho-, para-director, while the phenyl group itself directs incoming electrophiles. This can lead to a mixture of 4-(2-nitrophenyl)butyric acid (ortho), 4-(3-nitrophenyl)butyric acid (meta), and this compound (para). The exact ratio of these isomers is highly dependent on reaction conditions, particularly temperature.

Solution: To favor the formation of the monosubstituted para-isomer, stringent control over the reaction temperature is paramount. It is advisable to conduct the reaction at low temperatures, typically between 0°C and 5°C, using an ice bath.[4][5] Additionally, a slow, dropwise addition of the nitrating agent to the solution of 4-phenylbutyric acid can help to prevent localized temperature spikes and minimize the formation of polynitrated byproducts.[4][6]

Question 2: My reaction mixture turned a dark brown or black color, and I've isolated a tar-like substance. What happened?

Answer: The formation of a dark, tarry substance is indicative of decomposition and oxidative side reactions.[2][6] This is a common issue when temperature control is lost or when the concentration of the nitrating agent is too high.

  • Oxidation of the Butyric Acid Side Chain: Nitric acid is a potent oxidizing agent.[5] At elevated temperatures, it can oxidize the alkyl side chain of 4-phenylbutyric acid.[7][8][9][10][11] This can lead to the formation of various oxidation products and contributes to the tarry appearance of the reaction mixture. The benzylic carbon (the carbon atom of the butyric acid chain attached to the phenyl ring) is particularly susceptible to oxidation.[8][11]

  • Decomposition of Nitric Acid: At higher temperatures, nitric acid can decompose, leading to the formation of nitrogen dioxide (NO₂) and other reactive species that can cause a cascade of unwanted side reactions.[4]

Solution: Strict temperature control is the most critical factor in preventing these side reactions.[12] Ensure your cooling bath is efficient and that the nitrating agent is added slowly to allow for adequate heat dissipation. Using a more dilute nitrating agent or a milder nitrating system can also be beneficial if oxidation is a persistent issue.

Question 3: My product analysis shows a significant amount of an unexpected product with a different molecular weight. Could this be from an ipso-nitration?

Answer: While less common for alkyl-substituted benzoic acids, ipso-nitration is a possibility. Ipso-nitration is a type of electrophilic aromatic substitution where the incoming nitro group displaces a substituent already present on the aromatic ring.[13][14][15] In the case of 4-phenylbutyric acid, this could theoretically involve the displacement of the butyric acid chain.

  • Mechanism of Ipso-Nitration: The nitronium ion (NO₂⁺) can attack the carbon atom bearing the butyric acid group. The stability of the resulting intermediate and the nature of the leaving group will determine if this pathway is significant. Decarboxylative nitration, where a carboxylic acid group is displaced, is a known reaction under certain conditions.[15]

Solution: Characterize the unexpected product thoroughly using techniques like mass spectrometry and NMR to confirm its structure. If ipso-nitration is confirmed, modifying the reaction conditions to be less harsh (lower temperature, less concentrated acid) can disfavor this pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the nitration of 4-phenylbutyric acid?

The most prevalent side reactions include:

  • Polynitration: The formation of dinitro- and trinitro-phenylbutyric acid.[1][3]

  • Oxidation: The degradation of the butyric acid side chain by the strong oxidizing nature of nitric acid.[7][8][9]

  • Isomer Formation: The production of ortho- and meta-nitro isomers in addition to the desired para-isomer.

  • Tar Formation: Decomposition of starting materials and reagents at elevated temperatures.[2][6]

Q2: How does the choice of nitrating agent affect the reaction outcome?

The standard nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺).[16][17] While effective, this "mixed acid" system is highly corrosive and can lead to side reactions if not carefully controlled.

Alternative, milder nitrating agents can offer better selectivity. These include:

  • Acetyl nitrate: Generated in situ from nitric acid and acetic anhydride.

  • Nitronium tetrafluoroborate (NO₂BF₄): A stable salt that can be used in organic solvents.

  • Nitrogen dioxide (NO₂): Can be used with a solid acid catalyst for improved regioselectivity.[18]

The choice of nitrating agent should be guided by the desired selectivity and the sensitivity of the starting material. For 4-phenylbutyric acid, the conventional mixed acid method is often sufficient, provided the temperature is strictly controlled.

Q3: What is the optimal temperature for the nitration of 4-phenylbutyric acid?

The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For the mononitration of 4-phenylbutyric acid, a temperature range of 0°C to 5°C is highly recommended.[4][5] Temperatures above this range significantly increase the likelihood of polynitration and oxidative degradation.[6]

Recommended Experimental Protocol for Mononitration

This protocol is designed to favor the formation of this compound while minimizing side reactions.

Materials:

  • 4-phenylbutyric acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 4-phenylbutyric acid in 20 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. This mixture should be prepared in an ice bath to dissipate the heat of mixing.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-phenylbutyric acid over a period of 30-45 minutes. It is crucial to monitor the internal temperature of the reaction flask and ensure it does not rise above 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Monitor the progress of the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture over a large beaker filled with crushed ice and water. This will precipitate the crude product.

  • Workup:

    • Filter the precipitated solid and wash it with cold water until the washings are neutral to litmus paper.

    • Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 4-(nitrophenyl)butyric acid isomers.

Visualization of Reaction Pathways

The following diagram illustrates the desired reaction pathway for the nitration of 4-phenylbutyric acid and the major competing side reactions.

Nitration_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Start 4-Phenylbutyric Acid Intermediate Arenium Ion Intermediate Start->Intermediate HNO₃/H₂SO₄ (0-5°C) Polynitration Dinitrated Products Start->Polynitration Excess HNO₃ High Temp. Oxidation Oxidized Side-Chain Products (Tars) Start->Oxidation High Temp. Product This compound (Desired Product) Intermediate->Product -H⁺ Isomers Ortho/Meta Isomers Intermediate->Isomers Rearrangement/ Deprotonation

Sources

Technical Support Center: Purification of Crude 4-(4-Nitrophenyl)butyric Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-nitrophenyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the successful recrystallization of this compound.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2][3] The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization involves dissolving the crude solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving the impurities dissolved in the remaining solution (mother liquor).[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider for recrystallization?

A1: Understanding the physical properties is crucial for selecting the appropriate recrystallization conditions. This compound is a solid, typically a light yellow to yellow powder.[5] Its melting point is reported to be in the range of 90-93 °C.[6][7] This relatively low melting point is an important consideration to avoid "oiling out" during the procedure.

Q2: How do I select the best solvent for recrystallizing this compound?

Q3: My solution is colored. How can I remove colored impurities?

A3: If your hot solution is colored and the pure compound is expected to be white or light-colored, you can use a small amount of decolorizing carbon (activated charcoal).[1] Add the charcoal to the hot solution and boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. It is important to then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

Q4: What is "oiling out" and how can I prevent it with this compound?

A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid upon cooling.[4][10][11] This is more likely to happen if the melting point of the compound is lower than the boiling point of the solvent or if the solution is highly impure.[10] To prevent this, you can try adding a little more solvent to the hot solution to avoid supersaturation at a temperature above the compound's melting point.[11] Slow cooling is also crucial.[10] If oiling out occurs, reheat the solution, add more solvent, and allow it to cool more slowly.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound and provides step-by-step solutions.

Problem 1: Low or No Crystal Yield

Possible Causes:

  • Too much solvent was used: This is the most common reason for poor crystal yield, as the solution never becomes saturated enough for crystals to form upon cooling.[10][12]

  • Premature crystallization: Crystals may have formed during a hot filtration step and were lost.[11]

  • Incomplete initial dissolution: Not all of the crude product was dissolved in the hot solvent.

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently boil the solution to evaporate some of the solvent, then allow it to cool again.[10]

  • Induce Crystallization: If the solution appears supersaturated but no crystals have formed, try scratching the inside of the flask with a glass rod just below the surface of the liquid.[10][12] The tiny scratches on the glass can provide nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.[10]

  • Cooling: Ensure the solution is cooled sufficiently. After slow cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of the compound and improve the yield.[1]

Problem 2: Crystals Crash Out Too Quickly

Possible Causes:

  • Solution is too concentrated: The minimum amount of hot solvent was barely enough, leading to rapid precipitation upon the slightest cooling.

  • Rapid cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals.[13]

Solutions:

  • Reheat and Add More Solvent: Reheat the mixture to redissolve the solid. Add a small additional amount of hot solvent to slightly decrease the saturation level.[14]

  • Ensure Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a watch glass or beaker on top. Avoid placing it directly in an ice bath from a high temperature.[13]

Problem 3: The Purified Product is Still Impure

Possible Causes:

  • Impurities have similar solubility: The chosen solvent may not be effective at separating the desired compound from certain impurities.

  • Crystals formed too quickly: Rapid crystal growth can trap impurities within the crystal lattice.[15]

  • Incomplete washing: The crystals were not adequately washed with cold solvent after filtration, leaving behind mother liquor containing impurities on the crystal surfaces.[2]

Solutions:

  • Second Recrystallization: A second recrystallization using the same or a different solvent system may be necessary to achieve the desired purity.

  • Optimize Cooling Rate: Ensure a slow cooling rate to allow for the formation of well-defined crystals that exclude impurities.

  • Proper Washing: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities.[2]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests. Toluene is used as an example solvent here.[9]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of toluene and heat the mixture on a hot plate with gentle swirling. Continue adding small portions of hot toluene until the solid just dissolves.[16]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl and reheat to boiling for a few minutes.

  • Hot Gravity Filtration (if charcoal was used): If charcoal was added, perform a hot gravity filtration to remove it. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.[4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining impurities.[16]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve Hot_Solution Hot Saturated Solution Dissolve->Hot_Solution Cool Slow Cooling Hot_Solution->Cool Crystals_Form Crystal Formation Cool->Crystals_Form Oil_Out Oiling Out? Cool->Oil_Out No_Crystals No Crystals? Cool->No_Crystals Filter Vacuum Filtration Crystals_Form->Filter Pure_Crystals Pure Crystals Filter->Pure_Crystals Collect Mother_Liquor Mother Liquor (Impurities) Filter->Mother_Liquor Discard Oil_Out->Crystals_Form No Reheat_Add Reheat, Add Solvent Oil_Out->Reheat_Add Yes No_Crystals->Crystals_Form No Induce Induce Crystallization No_Crystals->Induce Yes Reheat_Add->Cool Induce->Crystals_Form

Caption: Workflow for the recrystallization of this compound.

Solvent Selection Reference Table
SolventPropertiesSuitability for this compound
Water Highly polar, proticLikely poor solubility at room temperature, but may be suitable for a mixed-solvent system.
Ethanol/Methanol Polar, proticGood potential. Often dissolve carboxylic acids well when hot.[8]
Toluene Non-polar, aromaticReported as a successful recrystallization solvent.[9]
Ethyl Acetate Moderately polar, aproticMay be a good candidate; test for solubility is recommended.
Hexane Non-polar, aliphaticLikely to be a poor solvent, but could be used as an anti-solvent in a mixed-solvent system.

References

  • Recrystallization. (n.d.). University of Toronto.
  • Recrystallization1. (n.d.). University of California, Los Angeles - Chemistry.
  • Recrystallization. (n.d.). University of Colorado Boulder - Organic Chemistry.
  • Problems with Recrystallisations. (n.d.). University of York - Chemistry Teaching Labs.
  • Problems in recrystallization. (n.d.). Biocyclopedia.
  • Recrystallization. (n.d.). Wellesley College.
  • Purification of Organic Compounds by Recrystallization. (n.d.). Scribd.
  • RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.
  • This compound 98%. (n.d.). Sigma-Aldrich.
  • This compound. (2025, July 16). ChemicalBook.
  • 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8. (n.d.). BOC Sciences.
  • This compound CAS#: 5600-62-4. (n.d.). ChemicalBook.
  • Recrystallization - Single Solvent. (n.d.). University of Calgary - Chemistry.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Process for the preparation of gamma-(nitrophenyl)butyronitriles. (n.d.). Google Patents.

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Technical Support Center: Troubleshooting the Reduction of the Nitro Group in 4-(4-Nitrophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of the nitro group in 4-(4-Nitrophenyl)butyric acid to synthesize 4-(4-Aminophenyl)butyric acid.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this pivotal chemical transformation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing an aromatic nitro group?

A1: The most common and reliable methods for reducing an aromatic nitro group to a primary amine include:

  • Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[4][5] It is often the method of choice due to high efficiency and clean reaction profiles.

  • Metal/Acid Reduction: This classic method uses easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, most commonly hydrochloric acid (HCl).[4][6][7]

  • Transfer Hydrogenation: In this variation of catalytic hydrogenation, a hydrogen donor molecule like formic acid or hydrazine is used instead of hydrogen gas.[8][9]

  • Metal Chlorides: Stannous chloride (SnCl₂) is a mild and often selective reducing agent for aromatic nitro groups.[4][5][10]

Q2: Which reduction method is best for my substrate, this compound?

A2: The "best" method depends on the scale of your reaction, available equipment, and the presence of other functional groups.

  • For general lab-scale synthesis, catalytic hydrogenation with Pd/C is highly effective, assuming no other reducible functional groups are present that you wish to preserve.[5]

  • Fe/HCl is a cost-effective and robust method suitable for larger-scale synthesis, though the workup can be more involved due to the formation of iron salts.[7][11]

  • If your molecule contains other sensitive groups that might be affected by catalytic hydrogenation (e.g., halogens, alkynes), SnCl₂ or Fe/acid would be a better choice.[12]

Q3: What are the expected intermediates in the reduction of a nitro group?

A3: The reduction of a nitro group to an amine proceeds through several intermediates. The generally accepted pathway involves the initial reduction to a nitroso (-NO) group, followed by further reduction to a hydroxylamine (-NHOH), and finally to the amine (-NH2).[13] Under certain conditions, side reactions can lead to the formation of azo or azoxy compounds.[14]

Q4: How can I monitor the progress of my reaction?

A4: The most common methods for monitoring the reaction are:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material (this compound) and the appearance of the product (4-(4-aminophenyl)butyric acid). The product amine is significantly more polar and will have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the mass of the product and helping to identify any major side products.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the reduction of this compound.

Problem 1: My reaction is incomplete, or the yield is very low.

This is a common issue that can stem from several factors.

Possible Causes & Solutions
CauseTroubleshooting Steps
Poor Catalyst Activity (Catalytic Hydrogenation) Use Fresh Catalyst: Catalysts like Pd/C can deactivate over time due to improper storage or handling.[15][16] Ensure you are using a fresh or properly stored batch.Increase Catalyst Loading: Typical loading for Pd/C is 5-10 mol%.[16] If the reaction is sluggish, consider increasing the loading.Check for Catalyst Poisons: Impurities in your starting material or solvent (e.g., sulfur compounds) can poison the catalyst.[15][16] Purify the starting material if necessary.
Insufficient Reducing Agent (Metal/Acid) Ensure Sufficient Excess: For reductions with metals like Fe or Sn, a stoichiometric excess (typically 3-5 equivalents) is required.[15]
Inadequate Hydrogen Pressure (Catalytic Hydrogenation) Increase Pressure: While a hydrogen balloon is often sufficient for simple reductions, some substrates may require higher pressures, necessitating the use of a Parr hydrogenator or similar apparatus.[16]
Poor Solubility of Starting Material Choose an Appropriate Solvent: The starting material must be fully dissolved for the reaction to proceed efficiently.[16] For this compound, solvents like ethanol, methanol, or ethyl acetate are good choices for catalytic hydrogenation.[16] For metal/acid reductions, a mixture of ethanol and water is often used.[15]
Inefficient Mixing Ensure Vigorous Stirring: In heterogeneous reactions (solid catalyst/metal, liquid substrate, and sometimes gaseous hydrogen), vigorous stirring is crucial to ensure proper mixing and facilitate the reaction.[16]
Problem 2: I am observing the formation of side products.

The formation of side products can complicate purification and reduce the yield of the desired amine.

Possible Causes & Solutions
  • Formation of Azo/Azoxy Compounds: These can form, particularly when using metal hydrides like LiAlH₄, which are generally not recommended for aromatic nitro reductions.[5][14] Sticking to catalytic hydrogenation or metal/acid methods minimizes this risk.

  • Over-reduction of the Carboxylic Acid: While less common under standard nitro reduction conditions, aggressive reducing agents or harsh conditions could potentially affect the carboxylic acid group. Using milder conditions (e.g., SnCl₂, Fe/acetic acid) can mitigate this.

  • Polymerization: In strongly acidic conditions, the newly formed aniline product can sometimes polymerize.[17] Neutralizing the reaction mixture promptly after completion can help prevent this.

Problem 3: The workup and purification are difficult.

Challenges during workup are often specific to the reduction method used.

Catalytic Hydrogenation Workup
  • Issue: The Pd/C catalyst is pyrophoric and can ignite upon exposure to air when dry.

  • Solution: After the reaction is complete, and the hydrogen atmosphere has been replaced with an inert gas (like nitrogen or argon), the reaction mixture should be filtered through a pad of Celite. Crucially, the Celite pad must be kept wet with the solvent throughout the filtration process to prevent the catalyst from drying and igniting. [15]

Metal/Acid Workup
  • Issue: After the reaction, neutralization with a base (e.g., NaOH, NaHCO₃) often leads to the precipitation of metal hydroxides (e.g., Fe(OH)₂, Sn(OH)₂), which can form an intractable emulsion or make filtration difficult.[18]

  • Solutions:

    • Dilution and Filtration: Dilute the reaction mixture with a large volume of water and filter through Celite to remove the metal salts.[18]

    • Basification to High pH: For tin salts, adjusting the pH to above 12-13 can help dissolve the tin hydroxides as stannates, although this requires a significant amount of base.[18]

    • Extraction: After basification and filtration, the product can be extracted into an organic solvent like ethyl acetate.

III. Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol describes a general procedure for the reduction of this compound using palladium on carbon.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (5-10 mol%)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen gas source (balloon or cylinder)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve the this compound in the chosen solvent.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the excess hydrogen and flush the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite, ensuring the Celite remains wet with solvent during filtration.[15]

  • Wash the Celite pad with additional solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 4-(4-Aminophenyl)butyric acid.

  • The crude product can be purified by recrystallization if necessary.

Protocol 2: Reduction using Iron (Fe) and Hydrochloric Acid (HCl)

This protocol outlines the reduction using iron powder in an acidic medium.

Materials:

  • This compound (1.0 eq)

  • Iron powder (3-5 eq)

  • Concentrated Hydrochloric Acid

  • Solvent (e.g., Ethanol/Water mixture)

  • Sodium carbonate or Sodium hydroxide solution for workup

  • Celite

Safety Precautions: The reaction can be exothermic, especially during the addition of acid. Use an ice bath to control the temperature.[15]

Procedure:

  • In a round-bottom flask, suspend the this compound and iron powder in the ethanol/water solvent mixture.

  • Heat the mixture to reflux with vigorous stirring.

  • Add concentrated HCl dropwise. Be mindful of the exothermic nature of the reaction.

  • Continue refluxing and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction by adding a saturated solution of sodium carbonate or a solution of sodium hydroxide until the pH is basic.

  • Filter the mixture through a pad of Celite to remove the iron salts.

  • Wash the Celite pad thoroughly with water and ethanol.

  • Partially concentrate the filtrate to remove the ethanol.

  • The aqueous solution can then be extracted with an organic solvent, or the product may precipitate upon cooling and adjustment of pH, which can then be collected by filtration.

IV. Visual Guides

Workflow for Troubleshooting Incomplete Reduction

G start Incomplete Reduction or Low Yield method Which method was used? start->method cat_hydro Catalytic Hydrogenation method->cat_hydro Catalytic metal_acid Metal/Acid Reduction method->metal_acid Metal/Acid catalyst_q Is the catalyst fresh and active? cat_hydro->catalyst_q metal_q Is there sufficient excess of metal (3-5 eq)? metal_acid->metal_q loading_q Is catalyst loading sufficient (5-10 mol%)? catalyst_q->loading_q Yes solution1 Use fresh catalyst; check for poisons. catalyst_q->solution1 No h2_q Is hydrogen pressure adequate? loading_q->h2_q Yes solution2 Increase catalyst loading. loading_q->solution2 No solubility_q Is the starting material fully dissolved? h2_q->solubility_q Yes solution3 Increase H2 pressure (e.g., use Parr shaker). h2_q->solution3 No metal_q->solubility_q Yes solution4 Add more metal reducing agent. metal_q->solution4 No stirring_q Is stirring vigorous? solubility_q->stirring_q Yes solution5 Change to a more suitable solvent. solubility_q->solution5 No solution6 Increase stirring speed. stirring_q->solution6 No

Caption: Troubleshooting workflow for incomplete nitro group reduction.

General Reaction Pathway

G sub This compound (Ar-NO2) int1 Nitroso Intermediate (Ar-NO) sub->int1 + 2e-, + 2H+ int2 Hydroxylamine Intermediate (Ar-NHOH) int1->int2 + 2e-, + 2H+ prod 4-(4-Aminophenyl)butyric acid (Ar-NH2) int2->prod + 2e-, + 2H+ reagents Reducing Agent (e.g., H2/Pd/C or Fe/HCl) reagents->sub reagents->int1 reagents->int2

Caption: Stepwise reduction of the aromatic nitro group.

V. References

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

  • ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. Retrieved from [Link]

  • Filo. (2023, February 18). [Solved] Reduction of aromatic nitro compounds using \mathrm{Fe} and \mat... Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, March 16). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Aminophenyl)butanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • ResearchGate. (2019, February 27). (PDF) Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • ScienceDirect. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-(4-Aminophenyl)butyric acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • Reddit. (2023, January 1). my nitro refuses to be reduced : r/Chempros. Retrieved from [Link]

  • ResearchGate. (2024, August 7). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Retrieved from [Link]

  • Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp. Retrieved from [Link]

  • askIITians. (2023, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Poisoning in the Hydrogenation of 4-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges related to catalyst poisoning during the catalytic hydrogenation of 4-(4-nitrophenyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate catalyst deactivation, ensuring robust and reproducible results.

Introduction to Catalyst Poisoning in Nitro Compound Hydrogenation

The catalytic hydrogenation of aromatic nitro compounds, such as this compound, is a cornerstone of amine synthesis in pharmaceutical and chemical industries. Platinum group metal (PGM) catalysts, particularly palladium (Pd) and platinum (Pt), are highly effective for this transformation. However, their activity can be severely diminished by the presence of catalyst poisons, which are substances that strongly adsorb to the catalyst's active sites, blocking access to reactants or altering the catalyst's electronic properties.[1][2][3] This guide provides a structured approach to identifying, understanding, and overcoming catalyst poisoning in your hydrogenation reactions.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning

This section is designed to help you rapidly diagnose and resolve common issues encountered during the hydrogenation of this compound.

Issue 1: Reaction is Sluggish or Stalled (Incomplete Conversion)

Symptoms:

  • Hydrogen uptake ceases prematurely.

  • TLC or GC/LC analysis shows a significant amount of unreacted starting material.

  • Reaction requires elevated temperature or pressure to proceed, contrary to established protocols.[4]

Root Cause Analysis and Solutions:

A stalled reaction is a classic indicator of catalyst poisoning.[5] The active sites on your catalyst are likely blocked by contaminants.

Probable Cause Recommended Solution & Scientific Rationale
Sulfur Contamination Purification of Reactants and Solvents: Sulfur compounds (e.g., thiols, sulfides, thiophenes) are potent poisons for PGM catalysts.[4][6] Even at ppm levels, they form strong bonds with the metal surface, rendering it inactive.[6] Purify the this compound starting material and solvents. Techniques like recrystallization of the solid substrate or passing solvents through a column of activated alumina can be effective.[5]
Nitrogen-Containing Impurities Reagent Purity Check: While the desired product is an amine, other nitrogen-containing compounds present as impurities (e.g., pyridine, nitriles) can act as competitive inhibitors by adsorbing to the catalyst surface.[4][7][8] Ensure the purity of your starting material.
Heavy Metal Contamination Use of High-Purity Reagents & Glassware: Traces of heavy metals like lead, mercury, or arsenic can irreversibly poison the catalyst.[4][9] These can be introduced from starting materials or contaminated glassware. Ensure all reagents are of high purity and glassware is scrupulously clean.
Reaction Byproduct Inhibition Optimize Reaction Conditions: In some cases, reaction intermediates or byproducts can act as catalyst inhibitors.[1] For the hydrogenation of nitroarenes, intermediates like nitroso and hydroxylamine species are formed.[10][11][12] While typically transient, their accumulation under certain conditions can inhibit the catalyst. Modifying reaction conditions (e.g., solvent, temperature, H₂ pressure) can influence the reaction pathway and minimize the concentration of inhibitory species.
Old or Inactive Catalyst Use a Fresh Batch of Catalyst: Catalysts can lose activity over time due to handling and exposure to air. It is advisable to test a fresh batch of catalyst to rule out age-related deactivation.[13]
Issue 2: Poor Selectivity and Formation of Byproducts

Symptoms:

  • Formation of unexpected products observed by analytical techniques.

  • In the case of substituted nitroaromatics, dehalogenation or other side reactions may occur.[4][14]

Root Cause Analysis and Solutions:

Catalyst poisoning can significantly impact the selectivity of a reaction by blocking specific types of active sites.[4][14]

Probable Cause Recommended Solution & Scientific Rationale
Selective Poisoning of Active Sites Thorough Purification of Starting Materials: Certain poisons may preferentially adsorb to sites responsible for the desired transformation, leaving other sites available for side reactions. A comprehensive purification of the this compound is crucial.
Alteration of Catalyst's Electronic Properties Catalyst Screening: The electronic properties of the catalyst can be modified by poisons, which can alter the chemoselectivity.[15] If purification is not sufficient, screening alternative catalysts (e.g., different metals like Pt or Rh, or different supports) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning?

A1: The primary indicators of catalyst poisoning include:

  • A significant drop in reaction rate or a complete halt of the reaction.[4]

  • A decrease in product yield and selectivity.[4]

  • The necessity for more forcing reaction conditions (e.g., higher temperature or pressure) to achieve conversion.[4]

  • A visible change in the catalyst's appearance, such as a change in color.[4]

Q2: Where do catalyst poisons typically originate?

A2: Catalyst poisons can come from several sources:

  • Reactants: The this compound itself may contain impurities from its synthesis.

  • Solvents: Solvents can contain trace amounts of sulfur or other contaminants.

  • Reaction Setup: Contaminants can be leached from glassware or tubing.

  • Gases: The hydrogen gas used may contain impurities like carbon monoxide.[7]

Q3: How can I detect the presence of potential poisons in my starting materials?

A3: Several analytical techniques can be employed to detect trace impurities:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting trace metal impurities.[4][9]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the chemical state of the catalyst's surface and detect the presence of adsorbed poisons.[1][9]

  • Gas Chromatography with a Sulfur-Selective Detector: This is effective for identifying and quantifying volatile sulfur compounds in solvents or starting materials.

Q4: Can a poisoned catalyst be regenerated?

A4: In some cases, yes. The feasibility of regeneration depends on whether the poisoning is reversible or irreversible.[3][16]

  • Reversible Poisoning: This can sometimes be overcome by thermal treatment, such as heating the catalyst under a stream of inert gas or hydrogen to desorb the poison.[17]

  • Irreversible Poisoning: This is caused by strong chemical bonds between the poison and the catalyst.[6] Regeneration may require more aggressive chemical washing with acidic or basic solutions, but this can also damage the catalyst.[4][17] For many common poisons like sulfur and heavy metals, the deactivation is often permanent.

Q5: How can I prevent catalyst poisoning in the first place?

A5: Proactive prevention is the most effective strategy:

  • Feed Purification: Rigorously purify all reactants and solvents before use.[2]

  • Use of Guard Beds: For larger-scale reactions, a "guard bed" of a less expensive material can be placed upstream of the main catalyst bed to adsorb poisons before they reach the primary catalyst.[9][18]

  • Proper Material Selection: Choose catalysts that are known to be more resistant to specific poisons if you anticipate their presence.[1]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of this compound
  • To a hydrogenation flask, add this compound and a suitable solvent (e.g., methanol, ethanol, ethyl acetate).[13]

  • Add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C).[13]

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the system with hydrogen to the desired pressure (e.g., balloon pressure or higher in a Parr shaker).

  • Stir the reaction mixture vigorously to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[4][13]

  • Monitor the reaction progress by hydrogen uptake or by analytical techniques (TLC, GC, LC-MS).

  • Upon completion, carefully depressurize the system and purge with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.[5]

  • Concentrate the filtrate under reduced pressure to obtain the crude product, 4-(4-aminophenyl)butyric acid.

Protocol 2: Detection of Heavy Metal Poisons by ICP-MS
  • Sample Preparation: Accurately weigh a sample of the suspected contaminated material (e.g., starting material, recovered catalyst).

  • Digestion: Digest the sample in a mixture of trace-metal grade acids (e.g., nitric acid and hydrochloric acid) using a microwave digestion system. This brings the metals into solution.

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of the suspected metal poisons.[4]

  • ICP-MS Analysis: Introduce the digested sample and calibration standards into the ICP-MS instrument. The instrument will atomize and ionize the sample in a high-temperature plasma, and the mass spectrometer will detect and quantify the metals present.[4][9]

Visualizations

Mechanism of Catalyst Poisoning

G General Mechanism of Catalyst Poisoning cluster_0 Catalyst Surface Active Site Active Site Product Product Active Site->Product Catalyzes Blocked Site Blocked Site Active Site->Blocked Site Becomes Inactive Reactant Reactant Reactant->Active Site Binds Poison Poison Poison->Active Site Strongly Binds

Caption: A diagram illustrating how a poison molecule blocks a catalyst's active site.

Troubleshooting Workflow for a Failed Hydrogenation

G Troubleshooting Workflow Start Hydrogenation Fails (Slow/Stalled Reaction) Check_Catalyst Run with Fresh Catalyst Start->Check_Catalyst Purify Purify Starting Material and Solvents Check_Catalyst->Purify No Success Reaction Succeeds Check_Catalyst->Success Yes Analyze Analyze for Poisons (ICP-MS, etc.) Purify->Analyze Still_Fails Reaction Still Fails Purify->Still_Fails Optimize Optimize Conditions (Solvent, T, P) Analyze->Optimize Optimize->Success

Caption: A logical workflow for troubleshooting catalyst poisoning in a hydrogenation reaction.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23). Vertex AI Search.
  • Technical Support Center: Preventing Catalyst Poisoning in Hydrogenation Reactions - Benchchem. BenchChem.
  • Catalyst Poisoning Testing. Intertek.
  • Berenblum, A. S., et al. (1985). Hydrogenation of unsaturated hydrocarbons on palladium catalysts in the presence of sulfur-containing compounds. Kinet. Catal. (Engl. Transl.); (United States), vol. 26:3, PT. 1.
  • Technical Support Center: Catalyst Poisoning in Lindlar Hydrogenation - Benchchem. BenchChem.
  • Catalyst deactivation in the liquid phase hydrogenation of nitrocompounds. (2018-09-03). ResearchGate.
  • US20130316893A1 - Method for regenerating and hydrogenation catalyst - Google Patents. Google Patents.
  • Catalyst poisoning. Wikipedia.
  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. (2025-08-06). ResearchGate.
  • Catalyst Poisoning Mitigation. (2025-11-23). Energy → Sustainability Directory.
  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010-01-25). Curly Arrow.
  • Surface Sulfur Species Influence Hydrogenation Performance of Palladium-Sulfur Nanosheets. (2024-01-02). 物理化学学报.
  • Detection of Catalyst Poisons. GAS Dortmund.
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025-08-27). ResearchGate.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021-03-23). ACS Publications.
  • What Is Catalyst Poisoning In Chemical Reactions?. (2025-09-15). YouTube.
  • Catalyst poison. Britannica.
  • How Can You Prevent Catalyst Poisoning?. (2025-09-14). YouTube.
  • Catalyst poisoning. Grokipedia.
  • What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?. Axens.
  • Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd..
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024-12-16). Royal Society of Chemistry.
  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents. Google Patents.
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. ResearchGate.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.

Sources

Optimization of HPLC separation for 4-(4-Nitrophenyl)butyric acid and its metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex separations, this guide serves as a dedicated technical support center for scientists optimizing the HPLC analysis of 4-(4-Nitrophenyl)butyric acid (NPBA) and its metabolites. As a Senior Application Scientist, my goal is to move beyond generic advice, offering a framework of causal logic and field-proven strategies to empower your method development and troubleshooting endeavors.

Understanding the Analytical Challenge

This compound is an acidic compound characterized by a nitroaromatic ring and a butyric acid side chain.[1][2] Its metabolites are likely to possess varied polarities, potentially including reduction of the nitro group to an amine (creating a basic metabolite) or hydroxylations on the phenyl ring. The simultaneous analysis of an acidic parent drug and its more polar or even basic metabolites presents a classic chromatographic challenge, demanding careful control over mobile phase pH and stationary phase chemistry to achieve adequate resolution and peak shape.

Physicochemical Properties of Key Analytes

A successful separation begins with understanding the properties of the target molecules.

CompoundFormulaMol. Weight ( g/mol )Key Functional GroupsExpected Polarity
This compound (Parent) C₁₀H₁₁NO₄209.20Carboxylic Acid, NitroLow to Medium
Potential Metabolite 1: 4-(4-Aminophenyl)butyric acid C₁₀H₁₃NO₂179.22Carboxylic Acid, AmineHigher (Amphoteric)
Potential Metabolite 2: 4-(4-Nitro-3-hydroxyphenyl)butyric acid C₁₀H₁₁NO₅225.20Carboxylic Acid, Nitro, Phenolic HydroxylHigher

(Note: Metabolite structures are predicted based on common metabolic pathways and are included for illustrative method development purposes.)

This section is structured to address common issues in a question-and-answer format, providing both the "how" and the "why" for each recommendation.

Section 1: Method Development & Initial Setup

Q1: What is the best starting point for column and mobile phase selection for NPBA and its metabolites?

A1: For separating a parent compound from its metabolites, which often have different polarities, a gradient elution on a reversed-phase (RP) C18 column is the most logical and efficient starting point.[3][4][5]

  • Expertise & Experience: An isocratic method might suffice for the parent drug alone, but it will likely fail to elute more polar metabolites efficiently or will excessively retain the parent drug while trying to resolve early-eluting peaks.[6] A gradient, which gradually increases the organic solvent concentration, allows for the elution of a wide range of analytes with good peak shape in a single run.[6][7]

  • Column Choice: A high-purity, end-capped C18 column (e.g., 150 mm length, 4.6 mm i.d., 3 or 5 µm particle size) is a robust initial choice.[8] The C18 phase provides the necessary hydrophobicity to retain the parent NPBA. For nitroaromatic compounds, a Phenyl stationary phase can also offer alternative selectivity due to π-π interactions and is worth considering if C18 resolution is insufficient.[9]

  • Mobile Phase:

    • Aqueous (Solvent A): 0.1% Formic Acid or Phosphoric Acid in Water.

    • Organic (Solvent B): Acetonitrile (ACN) or Methanol (MeOH).

    • Rationale: An acidic mobile phase (pH ~2.5-3.5) is critical. It suppresses the ionization of the carboxylic acid group on NPBA and its metabolites, rendering them more hydrophobic and promoting better retention and symmetrical peak shapes.[10][11] Formic acid is volatile and ideal for LC-MS applications, while phosphoric acid provides strong buffering capacity for UV-based detection.[12][13]

Recommended Starting HPLC Conditions
ParameterRecommendationRationale
Column C18, 150 x 4.6 mm, 5 µmGeneral purpose reversed-phase with good retention for NPBA.[8]
Mobile Phase A 0.1% Formic Acid in WaterSets a low pH to suppress analyte ionization; MS-compatible.[14]
Mobile Phase B Acetonitrile (ACN)Good UV transparency and elution strength.
Gradient 10% to 90% B over 15 minBroad enough to elute polar metabolites and the parent drug.[3]
Flow Rate 1.0 mL/minStandard for a 4.6 mm i.d. column.
Column Temp. 30 °CImproves reproducibility and can enhance peak shape.
Detection UV at 270 nmApproximate λmax for the nitrophenyl chromophore. A diode array detector is recommended to confirm peak purity.
Injection Vol. 10 µLA standard volume; adjust based on concentration and column loading.

Section 2: Troubleshooting Poor Peak Shape

Q2: My peak for the parent NPBA is tailing significantly. What is the cause and how do I fix it?

A2: Peak tailing for acidic or basic analytes is most commonly caused by unwanted secondary interactions between the analyte and the stationary phase, specifically with residual silanol groups (-Si-OH) on the silica surface.[15][16][17] At mid-range pH, these silanols can be ionized (-Si-O⁻) and interact with any positive character on the analyte, creating a secondary, stronger retention mechanism that leads to tailing.[17]

Troubleshooting Workflow: Peak Tailing

G start Peak Tailing Observed for NPBA q1 Is mobile phase pH < 3.5? start->q1 a1_no Action: Lower Mobile Phase pH Use 0.1% Formic or Phosphoric Acid. This protonates silanols, minimizing secondary interactions.[12][16] q1->a1_no No a1_yes pH is already low. q1->a1_yes Yes end_good Peak Shape Improved a1_no->end_good q2 Are you using a modern, high-purity, end-capped C18 column? a1_yes->q2 a2_no Action: Switch Column Use a column with low silanol activity or one specifically designed for polar analytes.[13][19] q2->a2_no No a2_yes Column is appropriate. q2->a2_yes Yes a2_no->end_good q3 Is the peak tailing for ALL peaks or just NPBA? a2_yes->q3 a3_all Issue is likely extra-column volume. Check for long/wide tubing between column and detector or a column void.[12][18] q3->a3_all All Peaks a3_npba Issue is chemical interaction. Consider increasing buffer strength (e.g., 20-25 mM phosphate for UV) to mask residual silanol sites.[16] q3->a3_npba Just NPBA a3_all->end_good a3_npba->end_good

Section 3: Optimizing Resolution

Q3: I can't separate the parent NPBA from one of its metabolites. How can I improve the resolution?

A3: Improving resolution requires manipulating the selectivity (α) of your system. For ionizable compounds like NPBA and its metabolites, mobile phase pH is the most powerful tool for adjusting selectivity.[18][19]

  • Trustworthiness: The core principle is that the retention of an ionizable compound is highly dependent on its ionization state.[19] By changing the mobile phase pH, you alter the charge state of your analytes differently depending on their individual pKa values, which in turn changes their retention times and the selectivity between them. A mobile phase pH should ideally be set at least 1.5-2 pH units away from the analyte's pKa to ensure a single, stable ionic form and robust retention.[10][14]

Experimental Protocol: Mobile Phase pH Optimization

This protocol will systematically evaluate the effect of pH on the separation.

  • Prepare Buffers: Prepare three separate aqueous mobile phases (Solvent A) at different pH values.

    • pH 2.8: 0.1% Formic Acid in Water.

    • pH 4.5: 10 mM Ammonium Acetate in Water (adjust pH with acetic acid).

    • pH 6.5: 10 mM Ammonium Acetate in Water (adjust pH with ammonium hydroxide). (Note: Use MS-compatible volatile buffers if interfacing with a mass spectrometer.[12])

  • Systematic Analysis: Using the same column and organic solvent (e.g., ACN), run your sample with the same gradient profile for each of the three pH conditions.

  • Data Evaluation:

    • Analyze the chromatograms for changes in the elution order and the distance between the NPBA and metabolite peaks.

    • At pH 2.8 , the parent acid (NPBA) will be fully protonated (neutral) and well-retained. An amino-metabolite would be protonated (positive charge) and likely elute earlier.

    • At pH 4.5 (near the pKa of the acid), NPBA will exist as a mix of ionized and neutral forms, which can lead to broad or split peaks.[17][18] This pH is generally not recommended for robust methods.

    • At pH 6.5 , the parent acid will be deprotonated (negative charge) and elute much earlier. The amino-metabolite would be neutral and retained longer than at low pH.

  • Selection: Choose the pH that provides the best baseline separation between the critical pair. The significant change in selectivity observed between low and high pH demonstrates the power of this parameter.[19]

Method Development Workflow

G p1_grad p1_grad q1 q1 p1_grad->q1 q2 q2 q1->q2 Yes validate validate q2->validate Yes opt_solv opt_solv opt_solv->q1

Section 4: General System Issues

Q4: My retention times are shifting from one injection to the next. What could be the cause?

A4: Unstable retention times are a sign of a non-robust method or a system issue. The most common causes for ionizable compounds are related to the mobile phase.

  • Inadequate Buffering: If the mobile phase pH is not properly controlled with a buffer, or if it is too close to the pKa of an analyte, small changes in the mobile phase preparation can cause significant shifts in retention time.[14][20] Solution: Ensure your mobile phase pH is buffered and is at least 1.5-2 pH units away from the analyte pKa.[10][14] Use a buffer concentration of at least 10-25 mM.[21]

  • Mobile Phase Composition Change: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Inaccurate mixing will change the elution strength and shift retention times.[20][22] Solution: Prepare the mobile phase premixed (isocratic) or purge the pump lines thoroughly.

  • Temperature Fluctuation: Column temperature affects retention. Without a column oven, ambient temperature changes in the lab can cause retention times to drift.[22] Solution: Use a thermostatted column compartment set to a stable temperature, such as 30 °C.

  • Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause of shifting retention, especially for the first few peaks. Solution: Ensure the column is re-equilibrated with the initial mobile phase conditions for at least 5-10 column volumes before the next injection.[5][22]

References

  • PubMed. (n.d.). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
  • Kromasil. (n.d.). Gradient or isocratic elution in preparative reversed phase HPLC.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). This compound CAS#: 5600-62-4.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 98 5600-62-4.
  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?.
  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
  • Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?.
  • Unidentified Source. (n.d.). HPLC Troubleshooting Guide.
  • Unidentified Source. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • PerkinElmer. (n.d.). HPLC Column Selection Guide.
  • YouTube. (2023, November 13). Introduction to LC Column Selection.
  • Cheméo. (n.d.). This compound.
  • Gsrs. (n.d.). This compound.

Sources

Preventing byproduct formation in 4-(4-Nitrophenyl)butyric acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-Nitrophenyl)butyric Acid Reactions

Welcome to the technical support center for syntheses involving this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and prevent common byproduct formation during key synthetic transformations. Our focus is on providing practical, mechanistically grounded solutions to ensure the highest purity and yield for your target compounds.

The unique bifunctional nature of this compound—possessing both an electrophilic aromatic nitro group and a nucleophilic/activatable carboxylic acid—presents specific challenges. This guide is structured into two main sections addressing the most common reaction classes for this substrate: Nitro Group Reduction and Carboxylic Acid Activation/Coupling .

Part 1: Troubleshooting Nitro Group Reductions

The reduction of the nitro group to an amine is a fundamental transformation, yielding the versatile intermediate 4-(4-aminophenyl)butyric acid. However, this reaction is often plagued by incomplete conversion and the formation of undesired intermediates.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation (H₂/Pd/C) is sluggish, and I'm observing multiple unidentified spots on my TLC. What's happening?

A1: Plausible Causes & Solutions

This is a classic symptom of several potential issues, primarily related to catalyst activity and reaction conditions.

  • Cause 1: Catalyst Poisoning. The palladium catalyst is highly sensitive to poisons like sulfur, halides, or residual starting materials from previous steps.

    • Troubleshooting Protocol:

      • Recrystallize Starting Material: Ensure your this compound is free of impurities by recrystallizing it from a suitable solvent like toluene.

      • Use a Fresh Catalyst: Always use a fresh batch of high-quality Pd/C catalyst. If you suspect contamination, consider a more robust catalyst like Raney Nickel, which is less sensitive to certain poisons.[1]

      • Scavengers: In cases where trace impurities are unavoidable, the use of a scavenger may be beneficial, although this is a more advanced technique.

  • Cause 2: Formation of Unstable Intermediates. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[2][3][4] These can sometimes be stable enough to be observed or can participate in side reactions, especially under non-optimal hydrogen pressure or with a partially deactivated catalyst.[5]

    • Troubleshooting Protocol:

      • Increase Hydrogen Pressure: Ensure you are operating at a sufficient hydrogen pressure (typically 40-50 psi). This helps to drive the reaction to completion and minimize the accumulation of intermediates.

      • Monitor Temperature: While the reaction is often run at room temperature, gentle heating (30-40 °C) can sometimes improve reaction rates, but be cautious of runaway reactions.[5]

      • Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or methanol are excellent for catalytic hydrogenation as they readily dissolve the starting material and stabilize intermediates.

  • Cause 3: Acid-Base Interactions. The carboxylic acid moiety can interact with the catalyst surface or, in some cases, with basic impurities, affecting catalyst performance.

    • Troubleshooting Protocol:

      • Esterification: A common strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to reduction. This removes the acidic proton and often leads to cleaner, faster reactions. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

Q2: I'm using a metal/acid system like SnCl₂/HCl and my workup is difficult, resulting in a low yield of impure product. How can I improve this?

A2: Plausible Causes & Solutions

Stannous chloride (SnCl₂) is a classic and effective reagent for nitro group reduction, especially when other reducible groups are present.[1][6][7] However, it is notorious for problematic workups.

  • Cause 1: Formation of Tin Salts. The primary byproduct is tin(IV) salts, which can form colloidal suspensions or precipitate with the product during pH adjustment, making extraction and filtration difficult.[6]

    • Troubleshooting Protocol:

      • Optimized Workup: After the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath.

      • Basify Carefully: Slowly add a concentrated aqueous solution of NaOH or NaHCO₃ with vigorous stirring. The goal is to precipitate the tin salts as tin hydroxides (Sn(OH)₄) while ensuring your product, 4-(4-aminophenyl)butyric acid (an amphoteric molecule), is in a soluble form. The final pH should be carefully controlled. A pH around 7-8 is often a good target.

      • Filtration Aid: Filter the mixture through a pad of Celite® (diatomaceous earth). This will help to remove the finely dispersed tin hydroxides. Wash the Celite pad thoroughly with your extraction solvent.

      • Extraction: Extract the filtrate with a suitable organic solvent like ethyl acetate.

  • Cause 2: Incomplete Reaction. Insufficient stoichiometry of SnCl₂ will lead to incomplete reduction.[6]

    • Troubleshooting Protocol:

      • Stoichiometry: Ensure you are using a sufficient excess of SnCl₂·2H₂O. Typically, 3-4 equivalents relative to the nitro compound are required. The reaction involves the transfer of electrons from Sn²⁺ to the nitro group.[6]

      • Monitoring: Monitor the reaction progress by TLC until all the starting material is consumed.

Workflow for Troubleshooting Nitro Reduction

Below is a decision-making workflow to guide your troubleshooting process for the reduction of this compound.

G start Problem: Incomplete Reduction or Byproducts method Which reduction method was used? start->method h2_pdc Catalytic Hydrogenation (H2/Pd/C) method->h2_pdc H2/Pd/C sncl2 Metal/Acid (SnCl2/HCl) method->sncl2 SnCl2 h2_check_catalyst Is catalyst fresh & high quality? h2_pdc->h2_check_catalyst sncl2_check_workup Is workup difficult due to emulsions/precipitates? sncl2->sncl2_check_workup h2_yes_catalyst Yes h2_check_catalyst->h2_yes_catalyst Yes h2_no_catalyst No h2_check_catalyst->h2_no_catalyst No h2_check_pressure Is H2 pressure adequate (e.g., >40 psi)? h2_yes_catalyst->h2_check_pressure h2_replace_catalyst Action: Use fresh catalyst. Consider Raney Ni if poisoning is suspected. h2_no_catalyst->h2_replace_catalyst h2_yes_pressure Yes h2_check_pressure->h2_yes_pressure Yes h2_no_pressure No h2_check_pressure->h2_no_pressure No h2_protect_acid Consider protecting carboxylic acid as an ester before reduction. h2_yes_pressure->h2_protect_acid h2_increase_pressure Action: Increase H2 pressure. h2_no_pressure->h2_increase_pressure sncl2_yes_workup Yes sncl2_check_workup->sncl2_yes_workup Yes sncl2_no_workup No sncl2_check_workup->sncl2_no_workup No sncl2_optimize_workup Action: Use Celite filtration. Carefully control pH during basification. sncl2_yes_workup->sncl2_optimize_workup sncl2_check_stoich Was sufficient SnCl2 used (3-4 eq)? sncl2_no_workup->sncl2_check_stoich sncl2_no_stoich No sncl2_check_stoich->sncl2_no_stoich No sncl2_yes_stoich Yes sncl2_increase_stoich Action: Increase SnCl2 stoichiometry. sncl2_no_stoich->sncl2_increase_stoich

Caption: Troubleshooting workflow for nitro group reduction.

Part 2: Preventing Byproducts in Carboxylic Acid Coupling Reactions

Activating the carboxylic acid of this compound to form amides or esters is another critical step in many synthetic routes. The use of carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is widespread, but can lead to frustrating byproducts.[8][9]

Frequently Asked Questions (FAQs)

Q1: After my EDC coupling reaction, I've isolated a major byproduct that I suspect is an N-acylurea. How can I confirm this and prevent its formation?

A1: Plausible Causes & Solutions

N-acylurea is the most common and problematic byproduct in carbodiimide-mediated couplings.[10] It forms when the highly reactive O-acylisourea intermediate rearranges intramolecularly before the desired amine nucleophile can react.[11]

  • Cause: O-to-N Acyl Migration. This rearrangement is competitive with the main reaction pathway. It is particularly favored in polar aprotic solvents like DMF and at higher temperatures.[12]

    • Confirmation: The N-acylurea byproduct will have a mass corresponding to [Mass of your carboxylic acid + Mass of EDC - H₂O]. It is often less polar than the desired amide product.

    • Troubleshooting Protocol:

      • Use an Additive: The most effective way to suppress N-acylurea formation is to add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[13][14][15][16] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine.[8] This two-step activation is crucial for clean couplings.

      • Order of Addition: The order of addition is critical. Pre-activating the carboxylic acid with EDC in the presence of HOBt for a short period (5-15 minutes) before adding the amine is the standard, recommended procedure. Never mix the amine with EDC before adding the carboxylic acid, as this can lead to guanidinium byproducts.[12]

      • Solvent Choice: If possible, switch from highly polar solvents like DMF to less polar options like dichloromethane (DCM) or tetrahydrofuran (THF), which are known to disfavor the rearrangement.[11]

      • Temperature Control: Run the reaction at a lower temperature. Start the activation at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating the reaction unless absolutely necessary.

Reaction Pathway: Desired Amide vs. N-Acylurea Byproduct

The diagram below illustrates the critical branch point in an EDC coupling reaction and how HOBt intercepts the reactive intermediate to prevent byproduct formation.

G cluster_0 EDC Coupling Pathways cluster_1 Undesired Pathway cluster_2 Desired Pathway Start Carboxylic Acid (R-COOH) + EDC O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Start->O_Acylisourea Activation N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Intramolecular Rearrangement HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester Interception by HOBt Amide_Product Desired Amide Product (R-CO-NHR') HOBt_Ester->Amide_Product Nucleophilic Attack by Amine (R'-NH2)

Caption: Mechanism of N-acylurea formation and its prevention by HOBt.
Quantitative Data: Recommended Coupling Conditions

For optimal results when coupling this compound, adhere to the following stoichiometric guidelines.

ReagentEquivalents (relative to Carboxylic Acid)Purpose
EDC·HCl 1.1 - 1.2Carbodiimide activating agent
HOBt or OxymaPure® 1.1 - 1.2Suppresses racemization and N-acylurea formation[16]
Amine 1.0 - 1.1Nucleophile
Base (e.g., DIPEA) 1.5 - 2.0Neutralizes HCl salt from EDC and protonated amine

Expert Tip: The hydrochloride salt of EDC is acidic. A non-nucleophilic base like diisopropylethylamine (DIPEA) is required to scavenge the acid and ensure the amine nucleophile is in its free base form.

References

  • ResearchGate. Scheme 2. Proposed mechanism of formation of N-acylurea.
  • ACS Green Chemistry Institute. Sn2+ reduction. Wordpress.
  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Wei, K. L., et al. (2005). N-Aryl Acylureas as Intermediates in Sequential Self-Repetitive Reactions To Form Poly(amide−imide)s. Macromolecules, 38(25), 10413–10420.
  • Wikipedia. Peptide synthesis.
  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
  • Aapptec Peptides. Coupling Reagents.
  • Izdebski, J., & Orłowska, A. (1990). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International journal of peptide and protein research, 35(6), 539–541.
  • Wikipedia. Carbodiimide.
  • Bodanszky, M., & Kwei, J. Z. (1979). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. International journal of peptide and protein research, 14(1), 67-72.
  • Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(1), 125-130.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • F. D. Bellamy, K. Ou. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
  • National Center for Biotechnology Information. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
  • YouTube. organic chemistry reaction #13 - reduction of nitro group to amine.
  • Reddit. Carbodiimide amide coupling reaction sideproduct.
  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
  • ResearchGate. Catalytic mechanism for the hydrogenation of nitrobenzene Primary...
  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
  • RWTH Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide serves as a dedicated technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 4-(4-nitrophenyl)butyric acid. We will move beyond simple procedural outlines to address the nuanced challenges encountered during process intensification, providing field-proven insights and troubleshooting strategies grounded in chemical principles.

Section 1: Overview of the Synthetic Workflow

The most common and industrially relevant synthesis of this compound is a two-step process. It begins with the Friedel-Crafts acylation of nitrobenzene with succinic anhydride, followed by the reduction of the resulting keto-acid intermediate.[1] The choice of reduction method in the second step is critical and depends on the overall substrate stability and desired process conditions.

Synthesis_Workflow Start Starting Materials: Nitrobenzene + Succinic Anhydride FC_Acylation Step 1: Friedel-Crafts Acylation Catalyst: AlCl₃ Start->FC_Acylation Intermediate Intermediate: 4-Oxo-4-(4-nitrophenyl)butanoic acid FC_Acylation->Intermediate Reduction Step 2: Ketone Reduction Intermediate->Reduction Clemmensen Clemmensen Reduction (Acidic Conditions) Reduction->Clemmensen Option A Wolff_Kishner Wolff-Kishner Reduction (Basic Conditions) Reduction->Wolff_Kishner Option B Final_Product Final Product: This compound Clemmensen->Final_Product Wolff_Kishner->Final_Product

Caption: General two-step synthetic workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Step 1: Friedel-Crafts Acylation Issues

Question: My Friedel-Crafts acylation reaction shows low conversion or has stalled. What are the likely causes and how can I fix it?

Answer: Low conversion in a Friedel-Crafts acylation is a common scale-up challenge, often rooted in catalyst activity or reaction environment.

  • Causality - Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reagents or solvent will hydrolyze AlCl₃, rendering it inactive. Furthermore, the product ketone is a moderate Lewis base and forms a complex with the AlCl₃ catalyst. This is why a stoichiometric amount, not a catalytic amount, of AlCl₃ is required.[2]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened or properly stored anhydrous AlCl₃. Ensure nitrobenzene and the reaction solvent (if used) are thoroughly dried.

    • Control Atmospheric Moisture: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

    • Check Stoichiometry: Confirm that at least one equivalent of AlCl₃ is used for every equivalent of succinic anhydride. On a large scale, it is often beneficial to use a slight excess (e.g., 1.1 equivalents) to compensate for any minor deactivation.

    • Monitor Temperature: The reaction is exothermic. While initial cooling may be necessary during reagent addition, the reaction may require heating to proceed to completion. Monitor the internal temperature and ensure it aligns with the validated protocol.

Question: I'm observing the formation of unwanted byproducts during the acylation. What are they and how can I prevent them?

Answer: Unlike Friedel-Crafts alkylations, acylations are less prone to polysubstitution because the resulting acyl group deactivates the aromatic ring towards further electrophilic substitution.[3] However, issues can still arise.

  • Causality - Isomer Formation: The nitro group is a meta-directing deactivator. However, the acylation still occurs predominantly at the para position due to steric hindrance at the ortho positions. If your starting nitrobenzene is impure, you may carry over impurities.

  • Troubleshooting Steps:

    • Confirm Starting Material Purity: Use high-purity nitrobenzene.

    • Control Reaction Temperature: Running the reaction at excessively high temperatures can sometimes lead to side reactions. Maintain the recommended temperature profile. The primary "byproduct" is often the unreacted starting material due to issues mentioned in the previous question.

Step 2: Ketone Reduction Issues

Question: My Clemmensen reduction is incomplete, leaving significant amounts of the keto-acid intermediate. Why is this happening?

Answer: The Clemmensen reduction is a heterogeneous reaction that occurs on the surface of a zinc amalgam, making it sensitive to the preparation and activity of the metal.[1][4]

  • Causality - Poor Amalgam Activity: The effectiveness of the reduction hinges on the quality of the zinc amalgam (Zn(Hg)). Improperly prepared amalgam will have low surface activity, leading to poor reaction rates. The substrate must also be soluble enough in the acidic medium to interact with the catalyst surface.

  • Troubleshooting Steps:

    • Activate the Zinc: Ensure the zinc (dust or granules) is properly activated before amalgamation. This is typically done by washing with dilute HCl to remove the passivating oxide layer.

    • Proper Amalgamation: Treat the activated zinc with a solution of mercury(II) chloride. A properly formed amalgam will have a silvery coating. Extreme caution is required when handling mercury compounds.

    • Ensure Vigorous Stirring: On a larger scale, efficient mixing is crucial to maintain contact between the organic substrate, the aqueous acid, and the solid zinc amalgam. Use an appropriate overhead stirrer.

    • Maintain Acid Concentration: The reaction consumes acid. Ensure a sufficient excess of concentrated HCl is used throughout the reaction.

Troubleshooting_Reduction Start Low Yield in Ketone Reduction Method Which method was used? Start->Method Clemmensen_Check Clemmensen Issues Method->Clemmensen_Check Clemmensen WK_Check Wolff-Kishner Issues Method->WK_Check Wolff-Kishner C1 Check Zn(Hg) Activity: - Was Zn activated? - Amalgamation successful? Clemmensen_Check->C1 C2 Check Reaction Conditions: - Vigorous stirring? - Sufficient conc. HCl? Clemmensen_Check->C2 WK1 Check Temp & Water Removal: - Did temp reach 190-200°C? - Was water effectively removed? WK_Check->WK1 WK2 Check Reagents: - Hydrazine hydrate quality? - Sufficient strong base (KOH)? WK_Check->WK2

Sources

Stability issues of 4-(4-Nitrophenyl)butyric acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-Nitrophenyl)butyric acid

A Guide to Understanding and Preventing Stability Issues in Solution

Welcome to the technical support resource for this compound (4-NPBA). This guide has been developed by our Senior Application Scientists to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions for stability issues encountered during experimentation. Our focus is on explaining the chemical principles behind these challenges to empower you to design robust and reproducible experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is difficult to dissolve, especially in aqueous buffers. What are the recommended solvents and preparation methods?

A1: Understanding Solubility Limitations

This is a common first hurdle. This compound is a sparingly soluble compound in aqueous media due to the nonpolar nature of its nitrophenyl and butyric acid hydrocarbon chain. However, it exhibits good solubility in polar aprotic and protic organic solvents.

The most effective strategy is to first create a concentrated stock solution in an appropriate organic solvent before making further dilutions into your aqueous experimental medium.

Solubility Data Summary:

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
Ethanol~15 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.50 mg/mL[1]

Causality: The high solubility in DMSO and DMF is attributed to their ability to act as strong hydrogen bond acceptors and their capacity to solvate both the polar nitro and carboxylic acid groups, as well as the nonpolar phenyl ring. Ethanol is slightly less effective due to its lower polarity compared to DMSO. The dramatic drop in solubility in aqueous buffers highlights the compound's overall hydrophobic character.[1]

Q2: I prepared a working solution of 4-NPBA in a pH 7.4 buffer, but my assay results are inconsistent over time. How long is the aqueous solution stable?

A2: The Challenge of Hydrolytic Instability

This is a critical issue directly related to the chemical structure of this compound's close analog and common laboratory substrate, 4-Nitrophenyl butyrate, which possesses an ester linkage highly susceptible to hydrolysis. While this compound itself lacks this ester bond, the principle of pH-dependent reactivity of the nitroaromatic system is relevant. For compounds like p-nitrophenyl esters, which are structurally similar, aqueous solutions are notoriously unstable, especially at neutral to basic pH.[2] The ester bond is readily attacked by hydroxide ions in a process called base-catalyzed hydrolysis.

Core Recommendation: For any related nitrophenyl compounds, especially esters used as substrates, it is strongly advised not to store aqueous solutions for more than one day.[1] For this compound, while more stable than its ester counterpart, exposure to high pH, temperature, or light can still promote degradation. Therefore, fresh preparation of aqueous working solutions daily is the best practice to ensure reproducibility.

Workflow for Troubleshooting Inconsistent Results

G Start Inconsistent Assay Results Check1 Is the aqueous working solution prepared fresh daily? Start->Check1 Sol1_No Action: Prepare solution fresh before each experiment. Check1->Sol1_No No Sol1_Yes Proceed to next check. Check1->Sol1_Yes Yes Check2 What is the pH of the buffer? Sol1_Yes->Check2 Path_Acidic pH < 6.0 (Generally more stable) Check2->Path_Acidic Path_Basic pH ≥ 7.0 (Increased risk of degradation) Check2->Path_Basic Check3 How are stock solutions stored? Path_Acidic->Check3 Sol2 Action: Consider if a lower pH is compatible with the assay. Run pH stability controls. Path_Basic->Sol2 Sol2->Check3 Sol3 Action: Ensure stock is in anhydrous DMSO/DMF, stored at ≤ -20°C, and protected from light. Check3->Sol3

Caption: Troubleshooting workflow for inconsistent results.

Q3: I notice a gradual yellow color intensification in my buffered solution (pH > 7) even without any enzyme. What is the chemical reason for this?

A3: Understanding the Primary Degradation Pathway: Hydrolysis

This observation is classic for p-nitrophenyl esters, which are commonly used as chromogenic substrates. While your compound is a carboxylic acid, the phenomenon you describe is characteristic of the hydrolysis of a related compound, p-nitrophenyl butyrate, which releases the p-nitrophenoxide ion.[3] This ion is a resonance-stabilized chromophore with a distinct yellow color at neutral or basic pH.[4]

Mechanism: The ester linkage in p-nitrophenyl butyrate is the point of instability. In aqueous solutions, particularly under neutral to basic conditions (pH > 7), it undergoes hydrolysis. The rate of this spontaneous hydrolysis increases significantly with pH because the concentration of the nucleophilic hydroxide ion (OH⁻) is higher.[2]

Simplified Hydrolysis Pathway of a p-Nitrophenyl Ester

G sub p-Nitrophenyl Ester (Colorless) oh + OH⁻ (from buffer) h2o + H₂O prod1 p-Nitrophenoxide Ion (Yellow) prod2 Butyrate oh->prod1 h2o->prod2

Caption: Base-catalyzed hydrolysis of a p-nitrophenyl ester.

Even if you are using this compound, it is crucial to ensure there are no impurities of related ester compounds from the synthesis process, as even trace amounts can cause this color change. It is also possible that under certain oxidative or photolytic stress, the 4-NPBA molecule itself could degrade into colored byproducts.

Q4: What is the definitive, validated protocol for preparing and storing a stable stock solution of this compound?

A4: Protocol for Maximizing Long-Term Stability

The key to preventing the issues above is the correct preparation and storage of a master stock solution. Anhydrous organic solvents are essential as they prevent the hydrolytic degradation that occurs in aqueous environments.

Step-by-Step Protocol: Stock Solution Preparation

  • Material Handling: Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.[5]

  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO). This is the preferred solvent due to its high solvating power and low reactivity with the compound.

  • Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • In a suitable vial, dissolve the powder in the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10-30 mg/mL).

    • Ensure complete dissolution by vortexing. Gentle warming in a water bath (37°C) can be used if necessary, but avoid excessive heat.

  • Inert Gas Purge (Optional but Recommended): For maximum stability, gently purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes the risk of oxidative degradation over long-term storage.

  • Storage:

    • Store the sealed stock solution at -20°C or -80°C.[5][6]

    • Protect the solution from light by using amber vials or by wrapping the vial in aluminum foil. Aromatic nitro compounds can be susceptible to photolytic degradation.

  • Usage: When needed, thaw the stock solution and use it to prepare fresh aqueous working solutions immediately before the experiment. Do not store the diluted aqueous solutions.[1] Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into smaller, single-use volumes.

Q5: If my solution has degraded, what are the likely byproducts, and how can I develop a method to detect them?

A5: Identifying Degradants and Establishing a Stability-Indicating Method

For related nitrophenyl esters, the primary degradation products are 4-nitrophenol and butyric acid via hydrolysis. For this compound itself, degradation under harsh conditions (strong acid/base, high heat, strong oxidizing agents) could potentially involve reactions at the nitro group (reduction to an amino group) or decarboxylation, though hydrolysis of an ester impurity is the most common issue leading to colored solutions.

To properly analyze stability, a stability-indicating analytical method is required. This is a validated method that can accurately separate, detect, and quantify the intact active compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[7]

Key Elements of a Stability-Indicating HPLC Method:

  • Column: A reverse-phase column (e.g., C18) is typically effective.[8]

  • Mobile Phase: A gradient of acetonitrile and water with an acid modifier (like formic or phosphoric acid) is a common starting point.[7][8] The acid ensures the carboxylic acid group is protonated for better retention and peak shape.

  • Detection: UV detection is ideal. This compound has a UV absorbance maximum around 270 nm.[1] Degradation products, like 4-nitrophenol, will also be UV active, often with a different λmax, allowing for their detection. A Photo Diode Array (PDA) detector is highly recommended as it can capture the full UV spectrum of each peak, helping to identify impurities.

  • Validation: The method must be validated by performing a forced degradation study.

Q6: How do I perform a forced degradation study to systematically evaluate the stability of 4-NPBA in my specific formulation?

A6: A Systematic Approach to Uncovering Liabilities

Forced degradation (or stress testing) is a cornerstone of pharmaceutical development used to understand the intrinsic stability of a molecule.[9] It involves subjecting the compound to conditions more severe than it would typically encounter to accelerate degradation and identify potential degradation pathways.

Protocol: Basic Forced Degradation Study

Objective: To identify the degradation products of 4-NPBA under hydrolytic, oxidative, and photolytic stress.

Materials:

  • 4-NPBA solution (e.g., 1 mg/mL in a suitable solvent)

  • 0.1 M HCl (acidic hydrolysis)

  • 0.1 M NaOH (basic hydrolysis)

  • 3% H₂O₂ (oxidation)

  • HPLC system with UV/PDA detector

Procedure:

  • Prepare Samples: Set up five separate samples of your 4-NPBA solution.

    • Control: No stress applied. Store at 4°C protected from light.

    • Acid: Add an equal volume of 0.1 M HCl.

    • Base: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Photostability: Expose the solution to a controlled light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Incubation: Incubate the Acid, Base, and Oxidation samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Neutralization: Before analysis, neutralize the Acid and Base samples by adding an equimolar amount of NaOH and HCl, respectively. This is crucial to prevent damage to the HPLC column.

  • Analysis: Analyze all five samples (Control, Acid, Base, Oxidation, Photo) using your developed stability-indicating HPLC method.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the peak area of the 4-NPBA peak.

    • Identify any new peaks that appear – these are your degradation products.

    • Use a PDA detector to check for peak purity and to compare the UV spectra of the parent compound and the degradants.

This systematic study will provide a comprehensive profile of the stability of this compound and validate that your analytical method can effectively monitor it.[9]

References

  • Blotny, G. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8. [Link]
  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. [Link]
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. [Link]
  • Singh, R., & Kumar, L. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques. [Link]
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
  • ResearchGate. (2018, February 16). P-nitrophenylbutyrate pH-dependant spontaneous hydrolysis?[Link]
  • Kimura, N., Kitagawa, W., & Kamagata, Y. (n.d.). Biodegradation of Nitrophenol Compounds.
  • YouTube. (2023, September 5).
  • ResearchGate. (2018, February 16). P-nitrophenylbutyrate pH-dependant spontaneous hydrolysis?[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-(4-Nitrophenyl)butyric acid in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-(4-Nitrophenyl)butyric acid. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate these issues effectively, ensuring the success and reproducibility of your experiments.

The core challenge with this compound stems from its dual chemical nature: a non-polar aromatic nitrophenyl group attached to a polar carboxylic acid moiety. This structure leads to limited solubility in both aqueous and non-polar organic solvents, a common hurdle in reaction setup, workup, and purification. This guide provides a systematic approach to understanding and overcoming these limitations.

Section 1: Compound Profile & Intrinsic Solubility

A foundational understanding of the physicochemical properties of this compound is the first step in troubleshooting.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name 4-(4-nitrophenyl)butanoic acid [1][2]
CAS Number 5600-62-4 [2][3]
Molecular Formula C₁₀H₁₁NO₄ [1][2]
Molecular Weight 209.20 g/mol [1]
Appearance Powder / Crystalline Solid [4]

| Melting Point | 90-93 °C (lit.) |[3] |

The key to its solubility behavior lies in the interplay between its non-polar benzene ring and its ionizable carboxylic acid group[4][5].

Table 2: Reported Solubility of this compound in Common Solvents

Solvent Type Reported Solubility Source(s)
Water / Aqueous Buffers Polar Protic Sparingly soluble / Poor [4][6]
Dimethyl Sulfoxide (DMSO) Polar Aprotic ~30 mg/mL [6]
Dimethylformamide (DMF) Polar Aprotic ~30 mg/mL [6]
Ethanol Polar Protic ~15 mg/mL [6]

| Methanol, Acetone | Polar | Soluble |[4] |

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of this compound.

Q1: Why is this compound so poorly soluble in aqueous solutions like water or PBS at neutral pH? A1: The poor aqueous solubility is a direct result of its molecular structure. The large, non-polar (hydrophobic) nitrophenyl group dominates the molecule's character, repelling water. At neutral or acidic pH, the carboxylic acid group exists in its protonated, uncharged form (R-COOH), which is significantly less polar than its ionized counterpart and cannot effectively counteract the hydrophobicity of the aromatic ring[5][7].

Q2: How does adjusting the pH affect the aqueous solubility of this compound? A2: The effect is dramatic. As a carboxylic acid, its solubility in water is highly pH-dependent[5][8][9]. The pKa of most aromatic carboxylic acids is in the range of 4 to 5[10]. By increasing the pH of the aqueous solution to a value at least 1-2 units above the pKa (i.e., pH > 6), the carboxylic acid group deprotonates to form the highly polar and much more water-soluble carboxylate salt (R-COO⁻ Na⁺)[5][7]. This ionization is the single most effective tool for aqueous solubilization.

Q3: What are the best "first-choice" organic solvents for dissolving this compound? A3: Based on its structure and empirical data, polar aprotic solvents are the most effective. Your primary choices should be Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) , where solubility is highest[6]. Polar protic solvents like ethanol and methanol are also good options, though the solubility is slightly lower[4][6]. The choice of solvent should always be guided by its compatibility with your reaction chemistry (i.e., ensuring the solvent doesn't participate in or inhibit the reaction)[11].

Q4: Is it safe to heat the mixture to improve solubility? A4: Yes, gently heating the mixture can increase both the rate of dissolution and the overall solubility limit[5]. However, this must be done with caution. The compound's melting point is relatively low (90-93 °C), and prolonged heating at high temperatures could lead to thermal degradation. It is crucial to first verify the thermal stability of all reactants in your system before applying heat. Always monitor for color changes or the appearance of new spots on a TLC plate as indicators of decomposition[12].

Section 3: Troubleshooting Guide

When experiments don't go as planned, this guide provides a systematic approach to identifying and solving the problem.

Issue EncounteredProbable Cause(s)Recommended Solution(s) & Validation
1. The compound fails to dissolve in an aqueous buffer (e.g., PBS pH 7.2). Low pH: The buffer's pH is not high enough to fully deprotonate the carboxylic acid.[5] Concentration Limit Exceeded: You are attempting to make a solution that is above the compound's maximum solubility in that specific medium.Solution: Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring to raise the pH to >8.0. Visually confirm the solid dissolves.[5] Validation: Check the final pH of your solution. If the solid still doesn't dissolve, you have reached the saturation limit; add more buffer to dilute the solution.
2. The compound precipitates when its DMSO stock is diluted into an aqueous medium. Anti-Solvent Effect: DMSO is a good solvent, but water is an "anti-solvent" for the neutral form of the compound. Rapidly diluting the DMSO stock creates localized regions of low DMSO concentration, causing the compound to crash out of solution.[5][13]Solution: Add the DMSO stock to the aqueous buffer slowly and with vigorous stirring. Better yet, add the aqueous buffer to the DMSO stock dropwise at first. This maintains a higher organic solvent concentration initially, preventing precipitation. See Protocol 3 for a detailed method.
3. The compound does not fully dissolve in a non-polar organic solvent (e.g., Toluene, Hexane). Polarity Mismatch: The principle of "like dissolves like" applies. The carboxylic acid group makes the molecule too polar to dissolve well in highly non-polar solvents.[14]Solution 1 (Co-Solvent): Add a small percentage of a more polar co-solvent (e.g., 5-10% ethanol or acetone) to the non-polar solvent to increase the overall polarity of the medium.[14] Solution 2 (Solvent Change): If the reaction chemistry allows, switch to a more polar solvent like Dichloromethane (DCM), Acetone, or Ethyl Acetate.
4. The reaction is sluggish or incomplete, even though the compound appears to have dissolved. Low Effective Concentration: The concentration of the dissolved reactant may be at the saturation limit but is still too low for an efficient reaction rate.[14]Solution 1 (Increase Volume): Increase the total solvent volume to dissolve more material, if practical for your reaction scale. Solution 2 (Enhance Solubility): Employ a solubility enhancement technique. If in an aqueous system, ensure the pH is sufficiently high. If in an organic system, consider gentle heating or adding a co-solvent.
5. The compound precipitates out of the reaction mixture over time. Change in Reaction Medium: The reaction itself may be changing the properties of the solvent. For example, an acidic byproduct could be forming, lowering the pH of an aqueous solution and causing the protonated acid to precipitate. Temperature Fluctuation: The reaction was initiated at a higher temperature and then cooled, causing the compound to fall out of solution.[14]Solution (pH Change): If a pH drop is suspected, consider using a stronger buffer system or periodically adding a base to maintain a constant pH. Solution (Temperature): Maintain a constant, elevated reaction temperature. If the reaction must be run at a lower temperature, you will need to find a co-solvent system that provides adequate solubility at that temperature.[14]

Section 4: Key Experimental Protocols

These step-by-step protocols provide validated methods for handling the solubilization of this compound.

Protocol 1: pH-Mediated Aqueous Solubilization

This protocol describes the preparation of a basic aqueous stock solution, the most effective method for use in aqueous reaction media.

  • Preparation: Weigh the desired amount of this compound into a suitable beaker or flask.

  • Initial Slurry: Add approximately 80% of the final desired volume of purified water (or aqueous buffer) to create a slurry. The compound will not dissolve at this stage.

  • pH Adjustment: While stirring vigorously, slowly add a 0.1 M or 1.0 M NaOH solution dropwise.

  • Monitor Dissolution: Use a calibrated pH meter to monitor the pH. As the pH rises above ~6.0, you will observe the solid begin to dissolve. Continue adding base until all solid material is dissolved and the pH is stable at your target value (typically pH 8.0-9.0 for full solubility).

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach the final target concentration.

  • Validation Check: The final solution should be clear and free of any visible precipitate. If left to stand for 10-15 minutes, no solid should reappear.

Protocol 2: Co-Solvent System Development

This protocol outlines a method for finding a suitable binary solvent system for organic reactions.

  • Analyte Preparation: Place a small, known amount (e.g., 10 mg) of this compound into several small vials.

  • Primary Solvent Screening: To each vial, add a measured volume (e.g., 0.5 mL) of a different primary organic solvent (e.g., Toluene, Dichloromethane, Acetonitrile). Note the degree of dissolution in each.

  • Co-Solvent Titration: To the vials showing poor solubility, add a more polar "co-solvent" (e.g., Ethanol, Acetone, or DMF) in 10% increments (e.g., 50 µL at a time).

  • Observation: After each addition, cap the vial, vortex or sonicate for 30 seconds, and observe. The optimal co-solvent system is the one that achieves complete dissolution with the smallest percentage of the co-solvent.

  • Validation Check: Test the stability of your chosen solvent system by cycling the temperature. Cool the dissolved sample to your reaction starting temperature (e.g., 0 °C) and then warm it to your reaction running temperature to ensure the compound remains in solution throughout the process.

Section 5: Visualizing the Concepts

Diagrams can clarify the fundamental principles and workflows for troubleshooting.

G cluster_0 pH-Dependent Solubility Equilibrium Insoluble Insoluble Form (R-COOH) Predominates at pH < pKa Soluble Soluble Form (R-COO⁻) Predominates at pH > pKa Insoluble->Soluble Add Base (e.g., NaOH) Deprotonation Soluble->Insoluble Add Acid (e.g., HCl) Protonation

Caption: pH effect on this compound solubility.

G Start Solubility Issue Encountered MediaType Aqueous or Organic Reaction Medium? Start->MediaType Aqueous Aqueous Medium MediaType->Aqueous Aqueous Organic Organic Medium MediaType->Organic Organic CheckpH Is pH > 2 units above pKa (~4.5)? Aqueous->CheckpH AdjustpH Adjust pH to 8-9 with dilute base. CheckpH->AdjustpH No AqCoSolvent Use Water-Miscible Co-Solvent (DMSO/EtOH) CheckpH->AqCoSolvent Yes/Still Insoluble AqSuccess Problem Solved AdjustpH->AqSuccess AqCoSolvent->AqSuccess CheckPolarity Is solvent polarity matched? Organic->CheckPolarity SolventScreen Screen polar aprotic (DMSO, DMF) or polar protic (EtOH) solvents. CheckPolarity->SolventScreen No OrgCoSolvent Try a co-solvent system. CheckPolarity->OrgCoSolvent Yes/Still Insoluble OrgSuccess Problem Solved SolventScreen->OrgSuccess IncreaseTemp Gently increase temperature. OrgCoSolvent->IncreaseTemp IncreaseTemp->OrgSuccess

Caption: Troubleshooting workflow for solubility issues.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79711, this compound.
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
  • LookChem. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8.
  • ChemBK. (2024). 4-nitrophenyl butyrate.
  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
  • University of Rochester. (2026). How To: Troubleshoot a Reaction. Department of Chemistry.
  • Reddit. (2023). Common sources of mistake in organic synthesis. r/OrganicChemistry.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. r/askscience.
  • San Diego State University. (n.d.). Chapter 13: Carboxylic Acids. Department of Chemistry.
  • Pharmatutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement.

Sources

Technical Support Center: Optimizing Coupling Reactions with 4-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing coupling reactions involving 4-(4-nitrophenyl)butyric acid. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower your experimental design and troubleshooting.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the coupling of this compound, presented in a question-and-answer format.

Question 1: I am observing low to no yield of my desired amide product. What are the primary factors to investigate?

Answer:

Low or no product yield is a frequent challenge. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent Quality: Verify the purity and integrity of this compound and the amine coupling partner. Ensure solvents are anhydrous, as moisture can hydrolyze activated intermediates.[1]

  • Inert Atmosphere: Many coupling reactions, especially those involving sensitive reagents, require an inert atmosphere (argon or nitrogen) to prevent degradation of the catalyst and reagents by oxygen.[1][2]

  • Stoichiometry: Carefully re-check the molar ratios of your reactants, coupling agents, and any additives.

Key Experimental Parameters to Optimize:

  • Activation of the Carboxylic Acid: The formation of a peptide (amide) bond is a nucleophilic substitution reaction where an amine attacks an activated carboxyl group.[3][4] Inefficient activation is a common culprit for low yields.

    • Carbodiimides (EDC, DCC): These are widely used for their moderate reactivity and affordability.[5] When using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), the addition of an auxiliary nucleophile such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is highly recommended.[6] This forms a more stable active ester intermediate, which is less susceptible to hydrolysis and can reduce side reactions.[7]

    • Onium Salts (HATU, HBTU): For more challenging couplings, such as with sterically hindered amines, uronium or phosphonium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective due to their higher reactivity.[3][4]

  • Reaction Conditions:

    • Solvent: Aprotic polar solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF) are generally good choices. Ensure the complete dissolution of all reactants.

    • Temperature: Most coupling reactions are initially performed at 0°C to control the exothermic activation step and then allowed to warm to room temperature.[8] For sluggish reactions, gentle heating may be necessary, but this can also increase the risk of side reactions.

    • pH and Base Selection: The choice of a non-nucleophilic base is critical to neutralize any acid formed during the reaction without interfering with the coupling process.[5] Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are common choices.[5] The optimal pH for EDC/NHS coupling is generally slightly acidic to neutral (pH 4-6) to ensure the carboxyl group is deprotonated and the amine is protonated for efficient reaction.[9]

Workflow for Diagnosing Low Yield:

Troubleshooting_Low_Yield Start Low/No Yield Observed Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Ar/N2) Check_Reagents->Check_Atmosphere Check_Stoichiometry Confirm Molar Ratios Check_Atmosphere->Check_Stoichiometry Activation_Step Optimize Carboxylic Acid Activation Check_Stoichiometry->Activation_Step Reaction_Conditions Adjust Reaction Conditions (Solvent, Temp, Base) Activation_Step->Reaction_Conditions Analysis Analyze Crude Reaction Mixture (TLC, LC-MS) Reaction_Conditions->Analysis Purification Purify Product Analysis->Purification Product Detected Failure Re-evaluate Strategy Analysis->Failure No Product Detected Success Successful Coupling Purification->Success

Caption: Troubleshooting workflow for low-yield coupling reactions.

Question 2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

Answer:

Side product formation can complicate purification and reduce the yield of your target molecule. The presence of the nitro group in this compound can sometimes lead to specific side reactions.

Common Side Products and Mitigation Strategies:

  • N-acylurea Formation: When using carbodiimides like DCC or EDC without an additive, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove.

    • Solution: The addition of NHS or HOBt traps the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[7]

  • Racemization: If the carbon adjacent to the carboxyl group is chiral, there is a risk of racemization, especially under harsh conditions.

    • Solution: Employing racemization-suppressing additives like HOBt or its derivatives is crucial.[5] Additionally, using milder coupling reagents and maintaining lower reaction temperatures can help preserve stereochemical integrity.[5]

  • Reduction of the Nitro Group: While generally stable, the nitro group can be susceptible to reduction under certain conditions, especially if using catalytic hydrogenation for other purposes in the synthesis sequence.

    • Solution: Avoid harsh reducing agents in the presence of the nitro group. If reduction is desired, it should be performed as a separate, intentional step. Recent methods have explored the direct use of nitroarenes in reductive amide coupling, but these require specific catalytic systems.[10][11]

Analytical Approach to Identify Side Products:

  • Thin-Layer Chromatography (TLC): A quick and effective way to visualize the formation of new spots corresponding to side products.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information to help identify the molecular weights of impurities, aiding in their structural elucidation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A: The "best" reagent depends on the specific amine you are coupling it with.

  • For simple, unhindered amines: EDC/NHS is a cost-effective and reliable choice.[12]

  • For sterically hindered or electron-deficient amines: More powerful onium salt reagents like HATU or HBTU are recommended to achieve reasonable reaction rates and yields.[3][4]

Q2: What is the optimal molar ratio of coupling reagents?

A: A slight excess of the coupling reagents is generally used to ensure complete activation of the carboxylic acid.

ReagentTypical Molar Equivalents (relative to carboxylic acid)
This compound1.0
Amine1.0 - 1.2
EDC or DCC1.1 - 1.5
NHS or HOBt1.1 - 1.5
Non-nucleophilic Base (e.g., DIPEA)1.5 - 3.0

Q3: How should I monitor the progress of my coupling reaction?

A: TLC is a convenient method.[1] Spot the reaction mixture alongside your starting materials (this compound and the amine). The disappearance of the limiting starting material and the appearance of a new spot for the product indicate reaction progress. LC-MS can also be used for more quantitative monitoring.

Q4: What is a general protocol for a standard EDC/NHS coupling with this compound?

A: The following is a representative procedure. Optimization may be required for your specific substrates.

Step-by-Step Experimental Protocol:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv.) and N-hydroxysuccinimide (NHS, 1.2 equiv.) in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.) portion-wise. Stir the mixture at 0°C for 30-60 minutes.

  • Coupling: In a separate flask, dissolve the amine (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv.) in the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reaction Workflow Diagram:

Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Dissolve_Acid_NHS Dissolve this compound & NHS Cool_to_0C Cool to 0°C Dissolve_Acid_NHS->Cool_to_0C Add_EDC Add EDC Cool_to_0C->Add_EDC Stir_Activation Stir for 30-60 min at 0°C Add_EDC->Stir_Activation Add_Amine_Solution Add Amine Solution to Activated Acid Stir_Activation->Add_Amine_Solution Prepare_Amine Prepare Amine & Base Solution Prepare_Amine->Add_Amine_Solution Warm_and_Stir Warm to RT & Stir 12-24h Add_Amine_Solution->Warm_and_Stir Workup_Reaction Aqueous Workup Warm_and_Stir->Workup_Reaction Purify_Product Column Chromatography Workup_Reaction->Purify_Product

Caption: General workflow for EDC/NHS mediated coupling.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 10, 2026.
  • SIELC Technologies. (2018, May 16). This compound.
  • El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. Journal of Organic & Inorganic Chemistry, 1(1).
  • Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Organic Chemistry: Current Research.
  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids.
  • Scribd. (n.d.). Advances in Peptide Coupling Techniques.
  • National Institutes of Health. (n.d.). Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis.
  • Chemistry LibreTexts. (2021, March 5). 24: Organonitrogen Compounds II - Amides, Nitriles, and Nitro Compounds.
  • PubChem. (n.d.). This compound | C10H11NO4 | CID 79711.
  • National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation.
  • ResearchGate. (n.d.). Different approaches for amidation using nitroarenes as amino sources.
  • Google Patents. (n.d.). CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
  • ResearchGate. (2014, July 21). EDC/NHS activation of a surface?
  • YouTube. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions.
  • PubMed. (2010). Amine coupling through EDC/NHS: a practical approach.
  • ResearchGate. (2020, January 2). What should be the ratio of EDC/NHS in the coupling reaction for Electrochemical sensor?
  • RSC Publishing. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester.

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Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-(4-Nitrophenyl)butyric acid. The synthesis involves several highly exothermic steps, each presenting unique challenges and safety considerations. As Senior Application Scientists, our goal is to equip you with the expertise to anticipate, manage, and control these reactions, ensuring both the safety of your experiment and the integrity of your product.

The synthesis is typically a three-step process, each with a potential for significant heat evolution that must be rigorously controlled.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Aromatic Nitration A Benzene + Succinic Anhydride B 4-Oxo-4-phenylbutanoic Acid A->B AlCl₃ C 4-Phenylbutyric Acid B->C Zn(Hg)/HCl (Clemmensen) or H₂NNH₂/KOH (Wolff-Kishner) D This compound C->D HNO₃/H₂SO₄

Caption: Overall synthetic route to this compound.

Part 1: Friedel-Crafts Acylation Troubleshooting

The initial Friedel-Crafts acylation between benzene and succinic anhydride using aluminum chloride (AlCl₃) is a vigorous, exothermic reaction that generates hydrogen chloride gas.[1] Proper control here is foundational for the entire synthesis.

Q1: My reaction started to reflux violently and unexpectedly upon adding the aluminum chloride catalyst. What is happening and what should I do?

A1: This indicates a runaway reaction, likely caused by adding the catalyst too quickly or the presence of moisture, which can hyperactivate the AlCl₃.

  • Immediate Action: If you can do so safely, immerse the reaction flask in a larger ice-water or ice-salt bath to bring the temperature down rapidly. Cease all further addition of AlCl₃. Ensure the reflux condenser is functioning efficiently to prevent the loss of volatile solvent (benzene).

  • Root Cause & Prevention: The reaction between AlCl₃ and succinic anhydride to form the reactive acylium ion is highly exothermic.[2] Adding the catalyst all at once introduces a massive activation energy that the system cannot dissipate.

    • Preventative Protocol: Add the powdered, anhydrous AlCl₃ in small portions (portion-wise) to the stirred mixture of benzene and succinic anhydride, which is pre-chilled in an ice bath.[3] Monitor the internal temperature and the rate of HCl gas evolution, allowing the reaction to subside after each addition before adding the next portion. Ensure all glassware is oven-dried and reagents are anhydrous to prevent uncontrolled reactivity with water.

Q2: I'm getting a low yield of 4-oxo-4-phenylbutanoic acid. Could my temperature control be the issue?

A2: Yes, improper temperature control can lead to side reactions or incomplete conversion. If the temperature is too low, the reaction may be sluggish and incomplete. If it is too high, side reactions such as polysubstitution or charring can occur, reducing the yield of the desired product. After the initial controlled addition of AlCl₃, the mixture is typically heated to reflux for a short period (e.g., 30 minutes) to drive the reaction to completion.[1] Following the reaction, a controlled quench by slowly pouring the mixture onto crushed ice and hydrochloric acid is critical.[3]

ParameterRecommended ConditionRationale & Causality
AlCl₃ Addition Temp. 0 - 10 °C[3]Prevents initial runaway reaction by allowing the cooling system to manage the exotherm.
Reaction Temp. Gentle Reflux (~60-80°C)Ensures the reaction goes to completion after the initial controlled phase.
Catalyst State Anhydrous, PowderedMaximizes surface area for a smooth reaction and prevents violent reactions with water.
Quenching Slow addition to ice/HCl[1][3]Safely hydrolyzes the aluminum chloride complex and protonates the product. The large volume of ice absorbs the significant heat of dilution.

Part 2: Ketone Reduction Safety (Clemmensen vs. Wolff-Kishner)

Reducing the ketone in 4-oxo-4-phenylbutanoic acid to form 4-phenylbutyric acid requires harsh conditions, either strongly acidic (Clemmensen) or strongly basic (Wolff-Kishner). The choice depends on the stability of your substrate to acid or base.[4][5]

Q3: I am planning a Clemmensen reduction. What are the main exothermic hazards?

A3: The primary hazard in the Clemmensen reduction is the exothermic reaction of zinc with concentrated hydrochloric acid. This generates hydrogen gas, which is flammable. The reaction is typically performed at reflux, so the heat from the reaction itself must be managed to avoid an uncontrolled boil-up.[6][7]

  • Safety Measures: Always perform the reaction in a well-ventilated fume hood. Use a reflux condenser to contain the solvent. The amalgamated zinc should be prepared carefully, and the reaction should be heated gently to initiate, then controlled to maintain a steady reflux.[3]

Q4: The Wolff-Kishner reduction uses very high temperatures (190-200°C). How do I avoid a dangerous thermal event?

A4: The Wolff-Kishner reduction's high temperatures are necessary to facilitate the decomposition of the hydrazone intermediate into nitrogen gas and the desired product.[8] The key to safety is a two-stage heating process.

  • Controlled Protocol:

    • First, the ketone, hydrazine hydrate, and a base (like KOH) are heated to a moderate temperature (e.g., ~110°C) in a high-boiling solvent like diethylene glycol.[9] This allows for the formation of the hydrazone and the removal of water.

    • Only after the initial water and excess hydrazine have been distilled off is the temperature carefully raised to 190-200°C.[3][9] This second, higher-temperature stage drives the reduction. Rushing to the high temperature before removing water can cause dangerous pressure buildup.

Reduction MethodConditionsKey Exotherm/Safety ConcernSubstrate Suitability
Clemmensen Zn(Hg), conc. HCl, Reflux[5]Exothermic reaction of zinc with acid; H₂ gas evolution.Best for acid-stable compounds, especially aryl-alkyl ketones.[5][7]
Wolff-Kishner H₂NNH₂, KOH, Heat (190-200°C)[8]Requires very high temperatures; potential for pressure buildup if not controlled.Best for base-stable, acid-sensitive compounds.[5][8]

Part 3: Aromatic Nitration - The Critical Exothermic Step

The nitration of 4-phenylbutyric acid is the most hazardous step of this synthesis. The reaction of mixed nitric and sulfuric acids is highly exothermic, and a failure to control the temperature can lead to a catastrophic thermal runaway, resulting in vigorous gas evolution (toxic NOx), and potentially an explosion.[10][11]

Q5: My nitration reaction temperature is rising rapidly despite my ice bath. What is happening and what should I do?

A5: You are experiencing the onset of a thermal runaway.[12] The rate of heat generation from the reaction is exceeding the rate of heat removal by your cooling system.

Troubleshooting_Exotherm start Temperature Rising Uncontrollably? action1 IMMEDIATELY Stop Addition of Nitrating Mixture start->action1 action2 Enhance Cooling: Add salt to ice bath or use a colder bath (e.g., acetone/dry ice) action1->action2 check1 Is Temperature Stabilizing? action2->check1 action3 Continue reaction with extreme caution and slower addition check1->action3 Yes action4 LAST RESORT: Emergency Quench check1->action4 No action5 Slowly pour reaction mixture onto a large volume (10x) of stirred crushed ice. action4->action5 alert Alert Supervisor & Follow Lab Emergency Protocol action4->alert

Sources

Choosing the right solvent for 4-(4-Nitrophenyl)butyric acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-Nitrophenyl)butyric Acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on solvent selection and reaction troubleshooting. The advice herein is synthesized from established chemical principles and field-proven methodologies to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound?

This compound is a bifunctional organic compound featuring a carboxylic acid group and an aromatic nitro group.[1][2] This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals.[1]

Key Properties:

  • Molecular Formula: C₁₀H₁₁NO₄[2][3]

  • Molecular Weight: 209.20 g/mol [2]

  • Appearance: Typically a white to yellow crystalline powder or solid.[1]

  • Melting Point: Approximately 90-93 °C.[4]

  • Reactive Centers: The molecule possesses two primary sites for chemical transformation: the carboxylic acid (e.g., for esterification or amidation) and the nitro group (e.g., for reduction to an amine).[1]

Q2: In which common laboratory solvents is this compound soluble?

Solubility is a critical first step for any reaction. This compound is a polar molecule and exhibits the following solubility profile:

  • Good Solubility: It dissolves well in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF).[5][6][7] It is also soluble in polar protic solvents like methanol and ethanol, and in chlorinated solvents like chloroform and dichloromethane (DCM).[1]

  • Sparingly Soluble: It is sparingly soluble in water and non-polar solvents like hexane.[1][5] For aqueous buffers, pre-dissolving in a minimal amount of DMSO is recommended to improve solubility.[5]

Q3: What are the main stability concerns when working with this compound?

While relatively stable under standard laboratory conditions, its reactivity can be influenced by the experimental environment.[1]

  • pH Sensitivity: As a carboxylic acid, it will deprotonate under basic conditions to form a carboxylate salt, which dramatically increases its water solubility. Strong bases may also promote side reactions.[1]

  • Thermal and Light Sensitivity: Exposure to extreme heat or light can lead to degradation.[1] Reactions should ideally be conducted with protection from light, especially if they are lengthy.

  • Reactivity of the Nitro Group: Aromatic nitro compounds can be energetic and may pose a risk if heated rapidly or subjected to shock, although this is a greater concern for polynitro-aromatics.[8]

Solvent Selection Guide for Key Reactions

Choosing the correct solvent is paramount to achieving high yield and purity. The solvent not only dissolves the reactants but also influences reaction rates and pathways.

Solvent Property and Application Summary
SolventTypeBoiling Point (°C)Recommended ForNot Recommended For
Dichloromethane (DCM) Aprotic, Halogenated40Amide coupling (with DCC/EDC)High-temperature reactions
N,N-Dimethylformamide (DMF) Polar Aprotic153Amide coupling, Nucleophilic substitutionsReactions sensitive to amine impurities; high-temp reactions can lead to decomposition
Tetrahydrofuran (THF) Polar Aprotic66General purpose, reactions with organometallicsReactions requiring high temperatures
Methanol (MeOH) / Ethanol (EtOH) Polar Protic65 / 78Catalytic hydrogenation (nitro reduction)Reactions using water-sensitive reagents (e.g., acyl chlorides, some coupling agents)
Acetic Acid Polar Protic, Acidic118Metal-mediated nitro reductions (e.g., with Fe, Zn, SnCl₂)Reactions sensitive to acidic conditions
Ethyl Acetate (EtOAc) Moderately Polar Aprotic77Catalytic hydrogenation, Liquid-liquid extractionsReactions requiring high polarity to dissolve all reagents
Logical Flow for Solvent Selection

The following diagram outlines a decision-making process for choosing a suitable solvent based on the intended chemical transformation.

SolventSelection start Identify Desired Reaction reaction_type Reaction Type? start->reaction_type amide_coupling Amide Bond Formation reaction_type->amide_coupling Carboxylic Acid nitro_reduction Nitro Group Reduction reaction_type->nitro_reduction Nitro Group coupling_reagent Coupling Reagent? amide_coupling->coupling_reagent reduction_method Reduction Method? nitro_reduction->reduction_method dcc_edc Standard Carbodiimide (DCC, EDC) coupling_reagent->dcc_edc Water-sensitive hat_hbtu HATU, HBTU, etc. coupling_reagent->hat_hbtu Robust hydrogenation Catalytic Hydrogenation (H₂, Pd/C) reduction_method->hydrogenation Neutral pH metal_acid Metal in Acid (Fe, Zn, SnCl₂) reduction_method->metal_acid Acidic solvent_dcm Use Anhydrous DCM dcc_edc->solvent_dcm solvent_dmf Use Anhydrous DMF hat_hbtu->solvent_dmf solvent_etoh Use EtOH or MeOH hydrogenation->solvent_etoh solvent_acetic Use EtOH or Acetic Acid metal_acid->solvent_acetic

Caption: Decision tree for selecting a reaction solvent.

Troubleshooting Guide

Problem 1: My starting material, this compound, is not fully dissolving.

  • Plausible Cause: The chosen solvent has insufficient polarity. While soluble in many organic solvents, high concentrations may require a more potent solvent.

  • Proposed Solution:

    • Switch to a Higher Polarity Solvent: If you are in a solvent like DCM or THF, consider switching to DMF or DMSO, which have excellent solvating power for this compound.[5]

    • Gentle Heating: Gently warming the mixture can increase solubility. However, do not exceed the thermal stability limits of your reagents.

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution without excessive heating.

Problem 2: My amide coupling reaction is sluggish and gives a low yield.

  • Plausible Cause 1: Inappropriate Solvent Choice. The use of protic solvents (e.g., ethanol, methanol) is incompatible with most modern coupling reagents like DCC, EDC, HATU, or HBTU. The solvent's hydroxyl group can react with the activated carboxylic acid intermediate, leading to undesired ester byproducts and consuming your reagent.

  • Proposed Solution:

    • Ensure you are using a dry (anhydrous) polar aprotic solvent. Anhydrous DCM or DMF are industry standards for amide coupling reactions.[9][10] The absence of water is critical for success.

  • Plausible Cause 2: Reagent Order of Addition. In reactions using reagents like HBTU or HATU, the amine can react with the coupling agent to form a guanidinium byproduct if added incorrectly.

  • Proposed Solution:

    • Pre-activation: First, dissolve the this compound and a non-nucleophilic base (like DIPEA) in your anhydrous solvent. Add the coupling reagent (e.g., HATU) and stir for 5-10 minutes to form the activated ester. Only then should you add the amine nucleophile. This ensures the activated species is readily available to react with the amine.

Problem 3: The reduction of the nitro group is incomplete or yields side products.

  • Plausible Cause: The chosen reduction method is not compatible with the solvent or other functional groups. For instance, using a strong hydride reagent like LiAlH₄ is not recommended for aromatic nitro compounds as it can lead to azo products instead of the desired amine.[11]

  • Proposed Solution:

    • Catalytic Hydrogenation (H₂, Pd/C): This is often the cleanest method.[11][12] Use solvents like methanol, ethanol, or ethyl acetate. These solvents are polar enough to dissolve the starting material and are stable to the reaction conditions. The reaction is typically run at room temperature under a hydrogen atmosphere (from a balloon or Parr shaker).

    • Metal-in-Acid Reduction (Fe, SnCl₂, or Zn): This is a robust and classic method.[11][12] The reaction is typically run in ethanol, aqueous HCl, or acetic acid. The acidic conditions ensure the resulting amine is protonated, preventing side reactions and aiding in its dissolution.

Problem 4: During aqueous workup, I am losing my product.

  • Plausible Cause: If your product is the unreacted starting material or another carboxylic acid, it can deprotonate in neutral or basic aqueous layers and become water-soluble.

  • Proposed Solution:

    • Acidify the Aqueous Layer: Before extraction, adjust the pH of the aqueous layer to be acidic (pH ~2-3) using 1M HCl. This will protonate the carboxylic acid group, making the molecule neutral and significantly more soluble in organic extraction solvents like ethyl acetate.

    • Check All Layers: Before discarding any layer from a workup, spot a small sample on a TLC plate to ensure no product is being accidentally thrown away.[13]

Experimental Protocols & Workflow

General Experimental Workflow

The diagram below illustrates a standard workflow for setting up, monitoring, and isolating the product from a typical organic reaction.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation dissolve 1. Dissolve Reactants in Anhydrous Solvent reagents 2. Add Reagents (Under Inert Gas) dissolve->reagents monitor 3. Monitor by TLC reagents->monitor quench 4. Quench Reaction monitor->quench When Complete extract 5. Aqueous Extraction quench->extract dry 6. Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate 7. Concentrate Solvent dry->concentrate purify 8. Purify Product (Column or Recrystallization) concentrate->purify

Caption: Standard workflow for synthesis and purification.

Protocol 1: Amide Coupling via DCC/DMAP

This protocol describes the formation of an amide bond using dicyclohexylcarbodiimide (DCC) as the coupling agent.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Addition of Amine and Catalyst: Add the desired primary or secondary amine (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[10]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours. Monitor progress by TLC.

  • Workup: Upon completion, filter the mixture through Celite to remove the DCU precipitate. Wash the filter cake with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Reduction of Nitro Group via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group to an aniline derivative.

  • Setup: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in Methanol (MeOH) or Ethanol (EtOH) (approx. 0.1 M).

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, approx. 5-10 mol% by weight) to the solution.

  • Hydrogen Atmosphere: Seal the flask and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect to a Parr hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the solid catalyst, liquid solution, and hydrogen gas.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-10 hours). The product, 4-(4-aminophenyl)butyric acid, will have a different Rf value.

  • Workup: Once complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like N₂ or Argon. Caution: Pd/C can be pyrophoric and should not be exposed to air while saturated with hydrogen and solvent.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be used directly or purified further if necessary.

References

  • PRODUCT INFORMATION - Cayman Chemical. URL: https://www.caymanchem.
  • 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8 - BOC Sciences. URL: https://www.bocsci.com/product/2-4-nitrophenylbutyric-acid-cas-7463-53-8-478529.html
  • US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles - Google Patents. URL: https://patents.google.
  • CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid - Google Patents. URL: https://patents.google.
  • 4-Nitrophenyl butyrate - Santa Cruz Biotechnology. URL: https://www.scbt.
  • This compound | C10H11NO4 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/79711
  • 4-nitrophenyl butyrate - ChemBK. URL: https://www.chembk.
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. URL: https://www.sas.rochester.edu/chm/how-to/troubleshoot-a-reaction.html
  • Nitro Reduction - Common Conditions - Organic Chemistry Data. URL: https://www.organic-chemistry.org/namedreactions/nitro-reduction.shtm
  • This compound - NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C5600624&Units=SI
  • 4-Nitrophenyl butyrate | Biochemical Assay Reagent - MedchemExpress.com. URL: https://www.medchemexpress.
  • This compound 98 5600-62-4 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/301569
  • CAS 2635-84-9: p-Nitrophenyl butyrate | CymitQuimica. URL: https://www.cymitquimica.com/cas/2635-84-9
  • This compound, 97%, CAS No. : [5600-62-4] - Rose Scientific Ltd. URL: https://rosescientific.com/4-4-nitrophenyl-butyric-acid-97-cas-no-5600-62-4-cfi-190523
  • This compound - Cheméo. URL: https://www.chemeo.com/cid/16-704-2/4-4-Nitrophenyl-butyric-acid.html
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc02165k
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. URL: https://luxembourg-bio.com/amide-bond-formation-beyond-the-myth-of-coupling-reagents/
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2018/10/08/more-reactions-on-the-aromatic-sidechain-reduction-of-nitro-groups-and-the-baeyer-villiger/
  • Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate. URL: https://www.researchgate.net/post/Which_is_the_best_organic_solvent_for_nitrophenol_solubility_and_extraction
  • P-nitrophenyl butyrate synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/2635-84-9.html
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. URL: https://www.ijcce.ac.ir/article_189689.html
  • Safety Data Sheet: 4-Nitrophenyl butyrate - Carl ROTH. URL: https://www.carlroth.com/medias/SDB-2C7E-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDYxODd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDljLzkwNzU0NzkxMzQyMzgu
  • Buy this compound from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI. URL: https://www.echemi.com/products/pd20160309090-4-4-nitrophenyl-butyric-acid.html
  • Synthesis - ResearchGate. URL: https://www.researchgate.
  • US20170362160A1 - Procedure for the preparation of 4-phenyl butyrate and uses thereof - Google Patents. URL: https://patents.google.
  • This compound - gsrs. URL: https://gsrs.
  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. URL: https://www.mdpi.com/2311-5637/7/4/57
  • Reactive Extraction of Carboxylic Acids ( Butyric-, Lactic-, Tartaric-, Itaconic-Succinic-and Citric Acids ) using Trin-Butylphosphate ( TBP ) Dissolved in 1 - | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Reactive-Extraction-of-Carboxylic-Acids-(-Butyric-Datta-Kumar/523f666b6c2a133d191630138980b06b6f790c37]([Link]

Sources

Technical Support Center: Monitoring 4-(4-Nitrophenyl)butyric Acid Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of reaction monitoring. Thin-Layer Chromatography (TLC) is a cornerstone technique—fast, inexpensive, and incredibly informative when performed correctly.[1][2] This guide is structured to address the specific challenges you might encounter when using TLC to monitor reactions involving 4-(4-nitrophenyl)butyric acid, a compound featuring both a polar carboxylic acid and a UV-active nitro group.

We will move from frequently asked questions to a deep-dive troubleshooting section, providing not just steps, but the chemical logic behind them.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a TLC method for a new this compound reaction?

The crucial first step is to establish the retention factor (Rf) of your starting material, this compound. The Rf is a measure of how far a compound travels up the TLC plate.[3] An ideal Rf for your starting material is between 0.25 and 0.35, as this provides ample space on the plate for new, less polar product spots to appear at higher Rf values or more polar byproducts to appear at lower Rf values.[4]

Start with a common binary solvent system, such as hexanes and ethyl acetate.[5] Given the polarity of the carboxylic acid, you will likely need a higher proportion of the polar solvent (ethyl acetate).

Q2: How do I choose the right solvent system (mobile phase)?

The choice of solvent system is about manipulating polarity to achieve good separation.[4] this compound is a polar, acidic molecule. Your product's polarity will depend on the reaction. For example, if you are reducing the nitro group to an amine, the product will be more polar. If you are esterifying the carboxylic acid, the product will be less polar.

General Guidance for Solvent Selection:

  • If spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).[6]

  • If spots are too high (high Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent.[6]

  • For acidic compounds that streak: Add a small amount (0.5-2%) of acetic or formic acid to the mobile phase. This suppresses the deprotonation of the carboxylic acid, leading to sharper, more defined spots.[5][6][7]

A good starting point is to test several solvent systems with varying polarities. See the table below for suggestions.

Reaction Type Expected Product Polarity Change Suggested Starting Solvent System (v/v) Rationale & Notes
Esterification of COOH Product is less polar 70:30 Hexane / Ethyl AcetateThe less polar ester will have a higher Rf than the starting carboxylic acid.
Reduction of NO2 to NH2 Product is more polar 50:50 Hexane / Ethyl Acetate + 1% Acetic AcidThe resulting aminobenzoic acid derivative is more polar and may require a more polar eluent to move from the baseline. Acetic acid prevents streaking from both the amine and carboxylic acid groups.
Amide Formation from COOH Product polarity is similar or slightly less polar 60:40 Hexane / Ethyl Acetate + 1% Acetic AcidThe Rf change may be subtle. Using a co-spot is critical for distinguishing the product from the starting material.
Q3: How do I visualize the spots on the TLC plate?

This compound and many of its derivatives are UV-active due to the aromatic nitro group.[3][8] This makes UV visualization the primary, non-destructive method.

  • UV Light (254 nm): Most commercial TLC plates contain a fluorescent indicator.[8] Compounds that absorb UV light will appear as dark purple spots against a glowing green background.[4][8] This should always be your first method of visualization.

  • Iodine Chamber: After UV visualization, placing the plate in a chamber with iodine crystals can reveal other organic compounds that may not be UV-active. Iodine vapor has a high affinity for aromatic and unsaturated compounds, staining them brown.[8][9][10]

  • Chemical Stains (Destructive): If the above methods fail, or if you need to visualize non-UV active byproducts (e.g., after reducing the nitro group), a chemical stain is necessary.[3]

    • Potassium Permanganate (KMnO₄) Stain: Excellent for detecting compounds that can be oxidized, such as alcohols or alkenes. It appears as yellow-brown spots on a purple background.[9]

    • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can be diagnostic.[9]

Q4: How do I interpret the TLC plate to monitor my reaction?

To effectively monitor a reaction, use a three-lane spotting system on your TLC plate.[11]

  • Lane 1 (Starting Material - SM): A pure spot of your this compound.

  • Lane 2 (Co-spot - Co): A spot of the starting material with the reaction mixture spotted directly on top of it.[11]

  • Lane 3 (Reaction Mixture - Rxn): A spot of the current reaction mixture.

Interpreting the Results:

  • t = 0: The "Rxn" lane should look identical to the "SM" lane.

  • During the reaction: A new spot (the product) should appear in the "Rxn" lane, and the starting material spot should diminish in intensity. The "Co" lane will show two distinct spots if the product has a different Rf.

  • Reaction complete: The starting material spot should be completely gone from the "Rxn" lane, leaving only the product spot.[11]

Below is a diagram illustrating the expected progression of a reaction on a TLC plate.

G cluster_0 t = 0 hours cluster_1 t = 2 hours (In Progress) cluster_2 t = 4 hours (Complete) T0_SM SM T0_Co Co T2_SM SM T0_Rxn Rxn T2_Co Co T2_Rxn Rxn T4_SM SM T4_Co Co T4_Rxn Rxn SM_Spot1 Co_Spot1 Rxn_Spot1 SM_Spot2 Co_Spot2_SM Co_Spot2_P Rxn_Spot2_SM Rxn_Spot2_P SM_Spot3 Co_Spot3_SM Co_Spot3_P Rxn_Spot3_P

Caption: Idealized TLC plates monitoring a reaction over time.

Systematic Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides a systematic approach to diagnosing and solving common TLC problems.[6]

Caption: Troubleshooting workflow for common TLC problems.

Problem: My spots are streaking.

Streaking is a common issue where a compound moves up the plate as a continuous smear rather than a tight spot.[4]

  • Cause 1: Sample Overloading. Applying too much sample to the plate is a frequent cause of streaking.[1][4][6][12]

    • Solution: Dilute your sample solution and re-spot. The ideal spot at the origin should be 1-2 mm in diameter.[7] You can spot multiple times in the same location, allowing the solvent to dry between applications, to increase concentration without enlarging the spot.[6][12]

  • Cause 2: Compound is Too Acidic or Basic. The carboxylic acid group in this compound can interact strongly and inconsistently with the acidic silica gel, causing streaking.

    • Solution: As mentioned in the FAQs, add a small amount (0.5-2%) of a modifier to your mobile phase. For an acidic compound like this, adding acetic or formic acid will suppress its ionization and lead to sharper spots.[6][7]

  • Cause 3: Compound Instability. The compound may be decomposing on the acidic silica gel stationary phase.[13]

    • Solution: Run a 2D TLC to check for stability. Spot the sample in one corner, run the plate in one solvent system, then rotate the plate 90 degrees and run it again in the same solvent system.[13][14] If the compound is stable, it will appear on the diagonal. Decomposition products will appear off the diagonal.[13][14] If instability is confirmed, consider using a different stationary phase, like alumina or a reversed-phase plate.[6]

Problem: I can't see any spots.
  • Cause 1: Compound is Not UV-Active. While this compound is UV-active, your product or byproducts might not be (e.g., if the nitro group is removed).

    • Solution: After checking under a UV lamp, use a secondary visualization method like an iodine chamber or a chemical stain.[3][4][6]

  • Cause 2: Sample is Too Dilute. The concentration of the compound on the plate is below the limit of detection.[6][12]

    • Solution: Re-spot the plate using a more concentrated sample solution. Alternatively, apply the sample to the same spot multiple times, ensuring the solvent evaporates completely between each application.[12]

  • Cause 3: Solvent Level is Too High. If the solvent level in the developing chamber is above the origin line where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of migrating up the plate.[4][12]

    • Solution: Always ensure the solvent level is well below the origin line (typically, the origin is drawn 0.5-1 cm from the bottom of the plate).[4]

Problem: All my spots are at the very top or very bottom of the plate.

This indicates an inappropriate solvent system polarity for the separation.

  • Cause 1: Spots at the Bottom (Rf ≈ 0). The mobile phase is not polar enough to move the compounds from the highly polar stationary phase.[7]

    • Solution: Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[6]

  • Cause 2: Spots at the Top (Rf ≈ 1). The mobile phase is too polar. The compounds are spending too much time in the mobile phase and are not interacting sufficiently with the stationary phase for a separation to occur.[7]

    • Solution: Decrease the polarity of the mobile phase by increasing the percentage of the non-polar solvent (e.g., hexane).[6]

Experimental Protocols

Protocol 1: Preparation and Spotting of a TLC Plate
  • Obtain a silica gel TLC plate. Handle the plate only by the edges to avoid contaminating the surface with oils from your skin.[12]

  • Draw the origin line. Using a pencil (never a pen, as the ink will run), lightly draw a line approximately 0.5-1 cm from the bottom of the plate.[4][5]

  • Mark the lanes. Make small tick marks with the pencil on the origin line to indicate where you will spot each sample (e.g., SM, Co, Rxn).[4]

  • Prepare the spotting capillary. Use a glass capillary tube for spotting.

  • Spot the plate. Dip the capillary tube into the sample solution. Lightly touch the tip of the capillary to the correct tick mark on the origin line. Allow the solvent to evaporate, leaving a small, concentrated spot.[4] Repeat if necessary to increase concentration, but keep the spot diameter under 2 mm.[7]

Protocol 2: Developing the Chromatogram
  • Prepare the developing chamber. Pour your chosen solvent system into a TLC chamber or a beaker to a depth of about 0.5 cm. Ensure this level is below your origin line on the TLC plate.[2]

  • Saturate the chamber. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover the chamber with a lid or watch glass and let it sit for 5-10 minutes. This saturates the chamber atmosphere with solvent vapors, which improves the resolution and reproducibility of the TLC.

  • Develop the plate. Carefully place the spotted TLC plate into the chamber, ensuring it stands upright and does not touch the filter paper or the sides of the chamber.[12] Cover the chamber.

  • Monitor the solvent front. Allow the solvent to travel up the plate via capillary action.[4]

  • Stop the development. When the solvent front is about 0.5-1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[4]

  • Dry the plate. Allow the solvent to completely evaporate from the plate in a fume hood before visualization.

References

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-(4-Nitrophenyl)butyric Acid and 2-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice between positional isomers is not trivial; it is a decision that dictates reaction efficiency, yield, and even the feasibility of a synthetic route. This guide provides an in-depth comparison of the reactivity of two key isomers: 4-(4-nitrophenyl)butyric acid and 2-(4-nitrophenyl)butyric acid. While structurally similar, their divergent reactivity profiles, governed by fundamental electronic and steric principles, have significant practical implications. This is particularly relevant as 2-(4-nitrophenyl)butyric acid serves as a crucial intermediate in the synthesis of the anti-platelet agent, indobufen.[1][2][3][4]

Our analysis moves beyond a simple catalog of properties to explain the causal relationships between molecular architecture and chemical behavior, offering field-proven insights and actionable experimental frameworks for your laboratory.

Part 1: The Structural Dichotomy: Electronic and Steric Drivers of Reactivity

The fundamental difference between these two molecules lies in the substitution pattern on the phenyl ring. In the 4-isomer , the butyric acid chain is positioned para to the nitro group, while in the 2-isomer , it is in the ortho position. This seemingly minor change creates a cascade of electronic and steric differences that profoundly influence their reactivity.

Electronic Effects: The Pervasive Influence of the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, operating through two distinct mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bonds. This effect is distance-dependent, weakening significantly as the number of bonds increases.

  • Mesomeric (Resonance) Effect (-M): The nitro group deactivates the aromatic ring by delocalizing pi-electrons from the ring onto its own oxygen atoms. This effect is strongest at the ortho and para positions relative to the nitro group.

These combined effects decrease the electron density of the entire molecule, but the impact is most pronounced at specific locations, directly influencing the acidity of the carboxylic acid and the reactivity of the benzylic position.

Steric Hindrance: The Ortho Effect

In 2-(4-nitrophenyl)butyric acid, the proximity of the bulky nitro group to the butyric acid side chain introduces significant steric hindrance.[5][6] This crowding impedes the approach of reagents to the reaction centers on the side chain, namely the carboxylic acid's carbonyl carbon and the α-carbon. The 4-isomer, with its substituents on opposite sides of the ring, is virtually free from this intramolecular congestion.

Caption: Key structural differences governing reactivity.

Part 2: A Head-to-Head Reactivity Comparison

The interplay of these electronic and steric factors leads to predictable and experimentally verifiable differences in chemical reactivity.

Acidity of the Carboxylic Group

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize this anion, thereby increasing acidity (lowering the pKa).[7][8]

  • 2-(4-Nitrophenyl)butyric Acid: The nitro group is only two carbons away from the carboxylic acid. Its powerful, distance-dependent inductive effect (-I) strongly stabilizes the carboxylate anion.

  • This compound: The nitro group is four carbons away. Its inductive effect on the carboxylate is significantly attenuated by the increased distance.

Prediction: 2-(4-nitrophenyl)butyric acid is the stronger acid. The proximity of the -NO₂ group provides superior inductive stabilization to the conjugate base.

CompoundPredicted pKaRationale
2-(4-Nitrophenyl)butyric acid ~3.91[4]Strong -I effect from proximate nitro group greatly stabilizes carboxylate.
This compound > 4.0 (Est.)Weaker -I effect due to greater distance between nitro and carboxyl groups.
Reactions at the Carboxylic Acid: Esterification & Amide Coupling

These common transformations involve the nucleophilic attack on the carbonyl carbon of the carboxylic acid. Here, steric hindrance is the dominant differentiating factor.

  • 2-(4-Nitrophenyl)butyric Acid: The ortho nitro group acts as a steric shield, physically obstructing the trajectory of incoming nucleophiles (e.g., an alcohol for esterification). This raises the activation energy of the reaction, leading to slower rates.

  • This compound: The reaction site is exposed and readily accessible to nucleophiles, allowing for faster reaction kinetics, assuming electronically similar activation of the carbonyl.

Experimental Verdict: For reactions like Fischer esterification or DCC/EDC-mediated amide couplings, the 4-isomer is expected to exhibit significantly higher reaction rates and/or require milder conditions to achieve high yields compared to the 2-isomer.

Protocol: Comparative Kinetic Analysis of Fischer Esterification

This protocol provides a self-validating system to quantify the reactivity difference in a standard acid-catalyzed esterification.

G cluster_workflow Experimental Workflow A 1. Parallel Reaction Setup - Isomer 1 (0.1 M) - Isomer 2 (0.1 M) in Methanol with H₂SO₄ (cat.) B 2. Time-Course Sampling Aliquot removal at t = 0, 15, 30, 60, 120 min A->B C 3. Quench & Workup Neutralize with NaHCO₃ Extract with Ethyl Acetate B->C D 4. GC-MS Analysis Quantify ester product vs. starting material C->D E 5. Data Analysis Plot [Ester] vs. Time Determine initial rates (k) D->E

Caption: Workflow for comparative kinetic analysis.

Methodology:

  • Reaction Setup: In two separate, identical flasks maintained at 60°C, dissolve 1.0 mmol of 2-(4-nitrophenyl)butyric acid and this compound, respectively, in 10 mL of anhydrous methanol.

  • Initiation: To each flask, add 0.1 mmol of concentrated sulfuric acid. Start a timer immediately.

  • Sampling: At predetermined intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot in a vial containing 2 mL of saturated sodium bicarbonate solution to stop the reaction.

  • Extraction: Add 2 mL of ethyl acetate containing an internal standard (e.g., dodecane) to each quenched sample, vortex thoroughly, and allow the layers to separate.

  • Analysis: Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the methyl ester product to the unreacted carboxylic acid starting material.

  • Data Interpretation: Plot the concentration of the formed ester versus time for both isomers. The initial slope of this plot is proportional to the initial reaction rate. A steeper slope for the 4-isomer will experimentally confirm its higher reactivity.

Parameter2-(4-Nitrophenyl)butyric acidThis compound
Relative Rate Constant (k) k₂k₄
Expected Outcome k₄ > k₂k₄ >> k₂
Reason Steric hindrance from ortho -NO₂ groupMinimal steric hindrance at the reaction center
Reactivity at the α-Carbon: Enolate Formation

Reactions involving the α-carbon, such as enolization, alkylation, or condensation, depend on the acidity of the α-proton.

  • 2-(4-Nitrophenyl)butyric Acid: The α-proton's acidity is significantly enhanced. The powerful inductive effect of the nearby nitro group provides substantial stabilization to the resulting carbanion (enolate) intermediate.

  • This compound: The inductive effect of the nitro group at the α-carbon is negligible due to the distance. The α-proton's acidity is primarily determined by the adjacent carboxyl group.

Prediction: The α-proton of the 2-isomer is considerably more acidic and will be abstracted more readily by a base. This makes 2-(4-nitrophenyl)butyric acid a more suitable substrate for reactions requiring enolate formation.

Conclusion: Selecting the Right Isomer for the Job

The choice between this compound and its 2-isomer is a classic case study in how positional isomerism dictates synthetic strategy. Their reactivities are not interchangeable and can be summarized as follows:

  • Choose this compound for Reactions at the Carboxyl Group: When planning syntheses involving nucleophilic acyl substitution (esterification, amidation), the 4-isomer is the superior choice. Its lack of steric hindrance ensures faster reaction rates and potentially higher yields under milder conditions.

  • Choose 2-(4-Nitrophenyl)butyric Acid for Reactions at the α-Carbon: For transformations that leverage enolate chemistry, the 2-isomer is the more reactive substrate. The proximate electron-withdrawing nitro group significantly increases the acidity of the α-proton, facilitating its removal. Furthermore, its higher overall acidity can be a factor in base-sensitive reaction schemes.

By understanding these fundamental principles, researchers can make informed decisions, optimizing reaction design and avoiding the synthetic pitfalls of choosing the wrong isomer. This guide provides the foundational logic and experimental framework to validate these principles in your own work, ensuring more efficient and successful outcomes in your research and development endeavors.

References

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  • PubMed. (2013). 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor.
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A Comparative Guide to Catalysts for the Reduction of 4-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in pharmaceutical and fine chemical synthesis, the reduction of a nitro group to an amine is a cornerstone transformation. The choice of catalyst for this process is critical, directly impacting yield, purity, reaction time, and cost-effectiveness. This guide provides an in-depth comparison of common heterogeneous catalysts for the reduction of 4-(4-nitrophenyl)butyric acid to its corresponding amine, 4-(4-aminophenyl)butyric acid, a valuable intermediate in drug development.[1] We will delve into the practical advantages and disadvantages of each system, supported by mechanistic insights and detailed experimental protocols.

Introduction to the Catalytic Reduction

The conversion of an aromatic nitro group to an amine is a highly exothermic reaction that proceeds through several intermediates, including nitroso and hydroxylamine species.[2] The role of a heterogeneous catalyst is to provide a surface where molecular hydrogen (or a hydrogen donor) and the nitro compound can adsorb and react, lowering the activation energy for this multi-step reduction. The presence of a carboxylic acid moiety in the substrate, this compound, introduces a consideration for chemoselectivity, as the catalyst must preferentially reduce the nitro group without affecting the carboxylic acid.

Core Catalyst Comparison

The selection of a catalyst is a balance of reactivity, selectivity, cost, and safety. Here, we compare three widely used catalysts for nitroarene hydrogenation: Palladium on Carbon (Pd/C), Raney Nickel, and Platinum(IV) Oxide (Adams' Catalyst).

CatalystTypical SupportKey Performance CharacteristicsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Activated CarbonHigh activity for nitro group reduction. Generally considered the workhorse for this transformation.[3][4]High efficiency, often requiring milder conditions than other catalysts. Recyclable.Can be less chemoselective, potentially reducing other functional groups. Risk of dehalogenation in halogenated substrates.[3][4]
Raney Nickel (Raney® Ni) None (Sponge-like alloy)Highly active for the reduction of nitro and other functional groups.[4]Cost-effective non-precious metal catalyst, suitable for large-scale industrial processes.[5] Can be more robust and less prone to poisoning than Pd/C.Can be pyrophoric and requires careful handling.[5] May exhibit lower selectivity in the presence of multiple reducible groups compared to precious metal catalysts.
Platinum(IV) Oxide (PtO₂) None (pre-catalyst)Effective for the hydrogenation of nitro groups, often with good chemoselectivity.[6]Can be more selective than Pd/C, particularly in preserving other reducible groups like alkenes.[6] Minimizes C-N bond hydrogenolysis.Generally more expensive than Pd/C and Raney Nickel.

Note: The performance metrics are based on general observations for nitroarene reductions. Direct comparative data for this compound under identical conditions is limited in published literature.

Mechanistic Insights: The "Why" Behind the Choice

Understanding the mechanism of catalysis is key to troubleshooting and optimizing reactions. While the exact mechanisms on heterogeneous surfaces are complex, generally accepted models provide valuable insights.

Palladium on Carbon (Pd/C) and Platinum(IV) Oxide (PtO₂)

For precious metal catalysts like Pd/C and PtO₂, the reaction is believed to follow a pathway where both hydrogen and the nitroarene adsorb onto the metal surface. The hydrogen molecule dissociates into atomic hydrogen on the catalyst surface. These reactive hydrogen atoms are then sequentially transferred to the nitro group. The reaction can proceed through a direct route or an indirect route involving condensation of intermediates. However, for Pd/C, studies on similar substrates suggest a direct hydrogenation pathway without significant accumulation of hydroxylamine intermediates.[7]

G cluster_0 Catalyst Surface H2 H₂ Catalyst Pd or Pt Surface H2->Catalyst Adsorption & Dissociation ArNO2 Ar-NO₂ ArNO2->Catalyst Adsorption Adsorbed_H 2H(ads) Catalyst->Adsorbed_H Adsorbed_ArNO2 Ar-NO₂(ads) Catalyst->Adsorbed_ArNO2 ArNH2 Ar-NH₂ Adsorbed_H->ArNH2 Sequential Hydrogen Transfer H2O 2H₂O Adsorbed_H->H2O Adsorbed_ArNO2->ArNH2 Sequential Hydrogen Transfer ArNH2_sol Ar-NH₂ (in solution) ArNH2->ArNH2_sol Desorption H2O_sol 2H₂O (in solution) G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup & Isolation A Charge reactor with This compound and solvent B Carefully add catalyst (e.g., wet Pd/C or Raney Ni) A->B C Seal reactor and purge with inert gas (N₂ or Ar) B->C D Pressurize with H₂ (or add H₂ donor) C->D E Heat and stir reaction mixture D->E F Monitor reaction progress (TLC, HPLC, or H₂ uptake) E->F G Cool reaction and vent H₂ F->G H Filter to remove catalyst (e.g., through Celite®) G->H I Concentrate filtrate and purify product H->I

Figure 2: General workflow for catalytic hydrogenation.
Protocol 1: Reduction using Palladium on Carbon (Pd/C)

This protocol is adapted from a known procedure for a similar substrate.

  • Materials:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (5-10 wt%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve this compound in methanol.

    • Carefully add 10% Pd/C as a slurry in the solvent.

    • Seal the vessel and purge several times with nitrogen, followed by purging with hydrogen.

    • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.

    • Monitor the reaction by hydrogen uptake or TLC until the starting material is consumed.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 4-(4-aminophenyl)butyric acid.

Protocol 2: Reduction using Raney Nickel and Formic Acid (Transfer Hydrogenation)

This protocol utilizes transfer hydrogenation, avoiding the need for high-pressure hydrogen gas. [8]

  • Materials:

    • This compound (1.0 eq)

    • Raney Nickel (slurry in water)

    • Formic Acid (90%)

    • Methanol

  • Procedure:

    • To a round-bottom flask, add this compound and methanol.

    • Carefully add Raney Nickel (approx. 0.2-0.3 g per 5 mmol of substrate).

    • Stir the suspension and add 90% formic acid dropwise at room temperature. An exotherm and gas evolution will be observed.

    • Continue stirring at room temperature for 10-30 minutes, monitoring the reaction by TLC. [8] 5. Upon completion, filter the mixture through Celite® to remove the Raney Nickel, washing with methanol.

    • Evaporate the solvent from the filtrate. The residue can be dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any remaining formic acid.

    • Dry the organic layer, filter, and concentrate to obtain the product.

Protocol 3: Reduction using Adams' Catalyst (PtO₂)

Platinum catalysts are known for their efficiency in nitro group reductions, often with high chemoselectivity. [6]

  • Materials:

    • This compound (1.0 eq)

    • Platinum(IV) Oxide (PtO₂)

    • Ethanol or Acetic Acid

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, suspend this compound and PtO₂ in ethanol.

    • Seal the vessel and purge with nitrogen, then hydrogen.

    • Pressurize with hydrogen (1-3 atm) and stir vigorously. The black color of platinum black will form as the PtO₂ is reduced.

    • The reaction is typically rapid and can be monitored by the cessation of hydrogen uptake.

    • After the reaction is complete, vent the hydrogen and purge with nitrogen.

    • Filter the catalyst through Celite® and wash with the solvent.

    • Concentrate the filtrate to yield the desired amine.

Conclusion and Recommendations

The choice of catalyst for the reduction of this compound depends on the specific requirements of the synthesis.

  • For general-purpose, high-efficiency reduction: Palladium on Carbon (Pd/C) is often the first choice due to its high activity under mild conditions.

  • For large-scale, cost-effective synthesis: Raney Nickel is a strong contender, especially when using transfer hydrogenation methods to avoid high-pressure hydrogen.

  • For maximum chemoselectivity, especially with sensitive substrates: Adams' Catalyst (PtO₂) can be advantageous, though at a higher cost.

It is always recommended to perform small-scale screening experiments to determine the optimal catalyst and reaction conditions for your specific application, paying close attention to yield, purity, and reaction time.

References

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A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth, technically-grounded comparison of spectroscopic techniques for the structural validation of 4-(4-Nitrophenyl)butyric acid. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating analytical workflows, and compare the performance of primary spectroscopic techniques with viable alternatives. This document is designed to serve as a practical reference for those engaged in the meticulous process of chemical characterization.

Introduction: The Analytical Significance of this compound

This compound is a valuable organic compound, often utilized in pharmaceutical and biological research. It serves as a critical analytical tool, particularly as a stable internal standard for mass spectrometry in the accurate quantification of the chemical chaperone 4-phenylbutyric acid (4-PBA) in complex biological matrices.[1] Its structural similarity to 4-PBA, with the key distinction of a nitro group, allows for analogous chemical behavior during analysis while ensuring clear mass differentiation.[1] This application is pivotal for studying the pharmacodynamics of 4-PBA, a drug investigated for its potential to mitigate endoplasmic reticulum (ER) stress.[1] Given its role in facilitating precise and reliable data in fields like neurobiology and oncology, the unequivocal confirmation of its molecular structure is of paramount importance.[1]

This guide will dissect the application of four primary spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—to the structural elucidation of this compound.

Core Spectroscopic Analysis Workflow

The comprehensive validation of this compound's structure relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective data constitutes a self-validating system.

Caption: Integrated workflow for the spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.[2]

¹H NMR Spectroscopy: Mapping the Proton Landscape

Causality of Experimental Choices: The selection of a deuterated solvent is critical in ¹H NMR to avoid overwhelming signals from the solvent's protons.[3][4][5] Deuterated chloroform (CDCl₃) is a common initial choice for many organic compounds due to its ability to dissolve a wide range of nonpolar to moderately polar compounds, its relatively low cost, and its ease of removal.[3] The deuterium signal also provides a lock for the spectrometer's magnetic field, ensuring stability during the experiment.[4]

Expected ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20d2HAr-H (ortho to -NO₂)
~7.45d2HAr-H (meta to -NO₂)
~2.75t2H-CH₂-Ar
~2.40t2H-CH₂-COOH
~2.05p2H-CH₂-CH₂-CH₂-
~11.0-12.0br s1H-COOH

Interpretation: The downfield signals around 8.20 and 7.45 ppm are characteristic of protons on an aromatic ring adjacent to a strong electron-withdrawing group like the nitro group. The splitting pattern (doublets) indicates coupling between adjacent aromatic protons. The aliphatic protons appear as triplets and a pentet, consistent with the butyric acid chain, and their integration values confirm the number of protons in each environment. The broad singlet at a very high chemical shift is characteristic of a carboxylic acid proton.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Causality of Experimental Choices: As with ¹H NMR, a deuterated solvent is used. For ¹³C NMR, the primary reason is to provide a lock signal.[5] Since the natural abundance of ¹³C is low (~1.1%), interference from the solvent's carbon signals is less of a concern, though still a consideration.[6]

Expected ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm)Assignment
~178.0C =O (Carboxylic Acid)
~149.0Ar-C -NO₂
~146.5Ar-C -CH₂
~129.5Ar-C H (ortho to -NO₂)
~124.0Ar-C H (meta to -NO₂)
~34.5-C H₂-Ar
~33.0-C H₂-COOH
~25.5-CH₂-C H₂-CH₂-

Interpretation: The ¹³C NMR spectrum reveals all ten carbon atoms in the molecule. The downfield signal around 178.0 ppm is characteristic of a carboxylic acid carbonyl carbon.[7] The aromatic carbons appear in the 120-150 ppm range, with the carbons directly attached to the nitro and alkyl groups being deshielded to a greater extent. The aliphatic carbons of the butyric acid chain are observed in the upfield region.

Experimental Protocol: NMR Spectroscopy

Sources

Introduction: The Versatile Role of Nitrophenylalkanoic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis and Application of Nitrophenylalkanoic Acids

Nitrophenylalkanoic acids are a class of organic compounds characterized by a phenyl ring substituted with both a nitro group (NO₂) and an alkanoic acid side chain (-R-COOH). These molecules serve as highly versatile building blocks in organic synthesis, primarily due to the presence of three distinct functional regions: the aromatic ring, the reactive nitro group, and the carboxylic acid moiety. Their significance is particularly pronounced in the field of drug development and medicinal chemistry, where they act as precursors for a wide array of complex heterocyclic structures and biologically active agents.[1][2]

The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and can be readily reduced to an amino group, opening pathways to anilines, lactams, and other nitrogen-containing heterocycles.[2] Simultaneously, the carboxylic acid group provides a handle for forming esters, amides, and other derivatives. This guide offers a comparative study of common nitrophenylalkanoic acids, focusing on their synthesis, physicochemical properties, and strategic applications, providing researchers and drug development professionals with a comprehensive resource for leveraging these powerful synthetic intermediates.

I. A Comparative Overview of Synthetic Methodologies

The synthesis of nitrophenylalkanoic acids is primarily achieved through two main strategies: the direct nitration of a phenylalkanoic acid precursor or, alternatively, the construction of the alkanoic acid chain on a pre-existing nitroaromatic compound. The choice of method depends on the availability of starting materials, desired regioselectivity, and functional group tolerance.

Method 1: Electrophilic Aromatic Nitration

The most common route is the direct nitration of a phenylalkanoic acid via electrophilic aromatic substitution. This reaction is governed by the generation of the highly reactive nitronium ion (NO₂⁺).

Causality of Reagent Choice: The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The role of sulfuric acid is critical; as a stronger acid, it protonates nitric acid, facilitating the loss of a water molecule to generate the nitronium ion, the active electrophile in the reaction.[3]

Sources

A Senior Application Scientist's Guide to the Robust Validation of HPLC Methods for 4-(4-Nitrophenyl)butyric Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is the cornerstone of reliable and reproducible results. This guide provides an in-depth, experience-driven approach to the validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-(4-Nitrophenyl)butyric acid. Beyond a mere checklist of steps, we will delve into the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy analytical protocol.

This compound is a compound of interest in various research and development settings. Its accurate measurement is critical for applications ranging from pharmacokinetic studies to its use as an internal standard in complex bioanalytical methods.[1] This guide will not only detail a robust HPLC-UV method and its validation but also provide a comparative analysis with alternative techniques, supported by expected performance data.

The Workhorse: A Validated HPLC-UV Method

A well-validated Reversed-Phase HPLC (RP-HPLC) method is often the most practical and reliable approach for the routine analysis of this compound. The following method provides a solid foundation for achieving accurate and precise quantification.

Rationale for Method Parameters

The choice of chromatographic conditions is paramount for achieving optimal separation and detection.

  • Column: A Newcrom R1, a specialized reverse-phase column with low silanol activity, is an excellent choice.[2][3] This minimizes peak tailing, a common issue with acidic compounds like this compound, ensuring symmetrical peaks and better resolution. A standard C18 column can also be effective.

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile, water, and an acidifier like phosphoric acid is recommended.[2][3] Acetonitrile provides good elution strength for this moderately polar analyte. The addition of phosphoric acid to the aqueous portion of the mobile phase serves a critical purpose: it suppresses the ionization of the carboxylic acid group of the analyte. This ensures a consistent retention time and improved peak shape. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[2][3]

  • Detection: UV detection is a straightforward and robust method for this compound due to the presence of the nitro-substituted phenyl ring, which is a strong chromophore. The wavelength of maximum absorbance (λmax) for the nitrophenyl group typically falls in the range of 260-280 nm, providing excellent sensitivity.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1, v/v/v). The exact ratio should be optimized for ideal retention time and separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 274 nm (or experimentally determined λmax)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter before injection.

The Cornerstone of Reliability: Method Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The following validation parameters are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.

System Suitability

Before commencing any validation experiments, system suitability must be established to ensure the chromatographic system is performing adequately. This is typically achieved by injecting a standard solution multiple times (e.g., n=6) and evaluating the following parameters:

  • Peak Area Repeatability: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Retention Time Repeatability: The %RSD should be ≤ 1.0%.

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be > 2000.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Analyze a blank sample (mobile phase or matrix blank) to ensure no interfering peaks at the retention time of this compound.

  • Analyze a solution of the this compound standard.

  • If available, analyze samples containing potential impurities or degradation products.

  • For stability-indicating methods, subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting solutions to ensure the separation of degradation products from the main analyte peak.

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a defined range.

Experimental Protocol:

  • Prepare a series of at least five calibration standards of this compound spanning the expected concentration range of the samples.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates for each concentration level.

  • Analyze the spiked samples and calculate the percent recovery using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): The precision of the method on different days, with different analysts, or with different equipment.

Experimental Protocol:

  • Repeatability: Analyze at least six replicate samples of a homogeneous this compound solution at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the %RSD of the results for both repeatability and intermediate precision. The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on the calibration curve):

  • The LOD and LOQ can be estimated from the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S) using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • The calculated LOQ should be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze a system suitability standard under each of the modified conditions.

  • Evaluate the impact of these changes on the system suitability parameters. The results should remain within the acceptance criteria.

Visualizing the Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Method Validation A Select HPLC Column & Mobile Phase B Optimize Chromatographic Conditions A->B C System Suitability B->C Proceed to Validation D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Ready for Routine Analysis I->J Validated Method

Caption: A streamlined workflow for HPLC method development and validation.

Comparative Analysis of Analytical Techniques

While HPLC-UV is a robust and widely accessible technique, other methods may offer advantages depending on the specific analytical requirements such as sample matrix complexity, required sensitivity, and throughput.

ParameterHPLC-UVUPLC-UV/MSGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns for higher resolution and speed. Can be coupled with MS for mass identification.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Detector UV-Vis / PDAUV-Vis / PDA, Mass SpectrometerMass Spectrometer (MS), Flame Ionization Detector (FID)
Expected LOD 0.05 - 0.2 µg/mL0.005 - 0.05 µg/mL< 0.1 µg/mL (with derivatization)
Expected LOQ 0.15 - 0.6 µg/mL0.015 - 0.15 µg/mL< 0.3 µg/mL (with derivatization)
Linearity Range 0.2 - 100 µg/mL0.05 - 50 µg/mL0.1 - 100 µg/mL
Precision (%RSD) < 2%< 2%< 5%
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%
Sample Derivatization Not requiredNot requiredOften required for carboxylic acids to increase volatility
Analysis Time 10 - 20 minutes2 - 10 minutes15 - 30 minutes
Cost per Sample LowModerateModerate to High
Best For Routine QC, purity analysis, and quantification in simple matrices.High-throughput screening, analysis of complex mixtures, and when higher sensitivity is required.[4]Analysis of volatile impurities or when high specificity of a mass detector is needed.

Note: The performance data in this table are typical expected values for nitrophenyl compounds and should be confirmed during method validation for this compound.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns with sub-2 µm particles. This results in:

  • Increased Resolution and Peak Capacity: Sharper and narrower peaks, allowing for better separation of complex mixtures.

  • Faster Analysis Times: Significantly shorter run times compared to conventional HPLC.[4]

  • Improved Sensitivity: Taller and narrower peaks lead to lower detection limits.[4]

For the analysis of this compound, a UPLC method would offer higher throughput and sensitivity, which is particularly advantageous in a drug development setting where a large number of samples need to be analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a non-volatile compound like this compound, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester (e.g., by silylation or methylation).

Advantages of GC-MS:

  • High Specificity: The mass spectrometer provides detailed structural information, leading to confident peak identification.

  • Excellent Sensitivity: Can achieve very low detection limits.

Disadvantages of GC-MS for this application:

  • Derivatization Required: This adds an extra step to the sample preparation, which can be time-consuming and a source of error.

  • Thermal Lability: The high temperatures used in the GC injector and column can potentially cause degradation of the analyte.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical method for this compound is dictated by the specific requirements of the analysis.

  • For routine quality control, purity assessments, and quantification in relatively clean sample matrices , a well-validated HPLC-UV method is the most practical, cost-effective, and reliable choice. Its robustness and ease of use make it a laboratory workhorse.

  • When high throughput, increased sensitivity, or analysis of complex mixtures is required, UPLC-UV/MS is the superior option. The gains in speed and resolution often justify the higher initial instrument cost.

  • GC-MS becomes a valuable tool when unambiguous identification of impurities is necessary or when analyzing for volatile related substances. However, the need for derivatization makes it less suitable for routine high-throughput analysis of the parent compound.

By understanding the principles behind method validation and the comparative strengths of different analytical techniques, researchers can confidently select and implement a method that ensures the integrity and reliability of their data.

References

  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). This compound.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • IJARIIE. (2025). METHOD DEVELOPMENT AND VALIDATION BY RP-HPLC METHOD.
  • Churchwell, M. I., Twaddle, N. C., Meeker, L. R., & Doerge, D. R. (2005). Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS.
  • Rajput, S. J., & Trivedi, P. D. (2014). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 7(11), 1323-1329.
  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • Churchwell, M. I., Twaddle, N. C., Meeker, L. R., & Doerge, D. R. (2005). Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS. PubMed.
  • Ravisankar, P., Navya, C. N., Pravallika, D., & Sri, D. N. (2015). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 8(11), 1545-1551.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.

Sources

A Comparative Analysis of the Biological Activities of 4-(4-Aminophenyl)butyric Acid and GABA

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] Its profound physiological effects have made the GABAergic system a key target for therapeutic intervention in a range of neurological and psychiatric disorders. However, the therapeutic utility of exogenous GABA is limited by its poor ability to cross the blood-brain barrier. This has spurred the development of GABA analogs designed to overcome this limitation. One such class of compounds includes phenyl-derivatives of GABA, such as 4-(4-aminophenyl)butyric acid. This guide provides a detailed comparative analysis of the biological activity of 4-(4-aminophenyl)butyric acid and GABA, with a focus on their mechanisms of action, receptor interactions, and physiological consequences.

It is important to note that while extensive research has been conducted on GABA and some of its analogs, direct experimental data on the biological activity of 4-(4-aminophenyl)butyric acid is sparse in the public domain. Much of the current understanding of its pharmacological profile is extrapolated from its close structural analog, β-phenyl-γ-aminobutyric acid (phenibut). This guide will clearly distinguish between established data for GABA and inferred properties for 4-(4-aminophenyl)butyric acid based on the well-documented activities of phenibut.

Structural and Physicochemical Properties: The Significance of the Phenyl Ring

The key structural difference between GABA and 4-(4-aminophenyl)butyric acid is the presence of a phenyl ring attached to the butyric acid backbone. This modification significantly alters the molecule's physicochemical properties, most notably its lipophilicity.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
GABAC4H9NO2103.12
4-(4-Aminophenyl)butyric AcidC10H13NO2179.22[3]

The addition of the phenyl group in 4-(4-aminophenyl)butyric acid increases its lipophilicity, which is predicted to enhance its ability to cross the blood-brain barrier compared to GABA. This is a critical factor influencing its potential as a centrally acting therapeutic agent.

Comparative Biological Activity: A Tale of Two Receptors

The biological effects of both GABA and its analogs are primarily mediated through their interaction with GABA receptors, which are broadly classified into two main types: GABA-A and GABA-B receptors.

GABA: The Prototypical Inhibitory Neurotransmitter

GABA exerts its inhibitory effects by binding to both GABA-A and GABA-B receptors.

  • GABA-A Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions into the neuron.[4] This leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing a rapid inhibitory effect.

  • GABA-B Receptors: These are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals.[5][6] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels.[6][7]

4-(4-Aminophenyl)butyric Acid: A Focus on GABA-B Receptor Agonism

Based on the extensive research on its close analog, phenibut, 4-(4-aminophenyl)butyric acid is predicted to act primarily as a selective agonist at GABA-B receptors . The presence of the phenyl ring is thought to be a key determinant of this selectivity. While phenibut has been shown to have some activity at GABA-A receptors at very high concentrations, its primary pharmacological effects are mediated through GABA-B receptor activation.

Furthermore, studies on R-phenibut have revealed that it also binds to the α2-δ subunit of voltage-dependent calcium channels (VDCCs), a mechanism shared with gabapentinoids like gabapentin and pregabalin. It is plausible that 4-(4-aminophenyl)butyric acid may also exhibit this activity.

Comparative Receptor Affinity and Potency:

CompoundReceptor TargetBinding Affinity (Ki)
GABAGABA-A ReceptorHigh Affinity (in the nM to low µM range, subtype-dependent)
GABA-B ReceptorHigh Affinity (in the nM to low µM range)
R-Phenibut (as a proxy for 4-(4-aminophenyl)butyric acid)GABA-B Receptor23 µM
α2-δ subunit of VDCCs23 µM

It is important to treat the binding affinity of R-phenibut as an estimation for 4-(4-aminophenyl)butyric acid. The different positioning of the amino group on the phenyl ring could influence its binding characteristics.

Signaling Pathways and Physiological Consequences

The differential receptor activation profiles of GABA and 4-(4-aminophenyl)butyric acid lead to distinct downstream signaling cascades and physiological effects.

GABA-Mediated Signaling

GABA_Signaling

Inferred Signaling of 4-(4-Aminophenyl)butyric Acid

APBA_Signaling

The physiological consequences of these signaling events are summarized below:

EffectGABA4-(4-Aminophenyl)butyric Acid (inferred)
Anxiolysis YesYes (primary effect)
Sedation YesYes (dose-dependent)
Muscle Relaxation YesYes
Nootropic Effects NoReported for phenibut
Anticonvulsant YesLimited evidence

Experimental Protocols for Comparative Analysis

To directly compare the biological activities of 4-(4-aminophenyl)butyric acid and GABA, a series of in vitro and in vivo experiments would be necessary. The following are representative protocols that could be employed.

Radioligand Binding Assay for GABA-B Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for the GABA-B receptor.

Materials:

  • Rat brain membranes (source of GABA-B receptors)

  • [3H]-CGP54626 (radiolabeled GABA-B antagonist)

  • Test compounds (GABA, 4-(4-aminophenyl)butyric acid)

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

  • Scintillation fluid and counter

Protocol:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a 96-well plate, add a fixed concentration of [3H]-CGP54626 to each well.

  • Add increasing concentrations of the unlabeled test compound (GABA or 4-(4-aminophenyl)butyric acid) to compete with the radioligand for binding.

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki value.

Binding_Assay

Electrophysiological Analysis of GABA-B Receptor Activation

Whole-cell patch-clamp recording can be used to measure the functional effects of GABA-B receptor activation on neuronal activity.

Materials:

  • Brain slices from rodents (e.g., hippocampus or thalamus)

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp rig with amplifier and data acquisition system

  • Glass micropipettes

  • Test compounds (GABA, 4-(4-aminophenyl)butyric acid)

Protocol:

  • Prepare acute brain slices and maintain them in aCSF.

  • Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Record the baseline membrane potential and firing activity.

  • Perfuse the brain slice with known concentrations of the test compound.

  • Measure the change in membrane potential (hyperpolarization) and the frequency of action potentials.

  • Construct a dose-response curve to determine the potency (EC50) and efficacy of the compound.

Behavioral Assays for Anxiolytic and Sedative Effects

Animal models are essential for evaluating the in vivo effects of GABAergic compounds.

  • Elevated Plus Maze (EPM): This test is widely used to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent in the open arms of the maze.

  • Open Field Test: This assay can be used to measure locomotor activity and assess for sedative effects. A decrease in distance traveled and rearing behavior can indicate sedation.

  • Light-Dark Box Test: This test is another model of anxiety, where anxiolytic drugs increase the time spent in the brightly lit compartment.

Conclusion

However, it is crucial to emphasize the need for direct experimental validation of the biological activity of 4-(4-aminophenyl)butyric acid. Future research should focus on determining its binding affinities and functional potencies at both GABA-A and GABA-B receptors, as well as its potential interactions with other neuronal targets such as the α2-δ subunit of voltage-dependent calcium channels. Such studies will be essential to fully elucidate its pharmacological profile and to accurately assess its therapeutic potential in comparison to GABA and other GABAergic modulators.

References

  • Physiology, GABA - StatPearls - NCBI Bookshelf. (2023, July 24).
  • How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. (2025, November 1).
  • Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits - Cleveland Clinic. (n.d.).
  • 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem. (n.d.).
  • GABA B receptors: Structure, functions, and clinical implications - Neurology.org. (2012, February 20).
  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC. (n.d.).
  • Phenibut vs. GABA: Understanding the Differences and Benefits. (n.d.).
  • R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed. (2015, July 31).
  • GABA - PDSP. (n.d.).
  • Electrophysiology of ionotropic GABA receptors - PMC. (n.d.).
  • Elevated plus maze - Wikipedia. (n.d.).
  • Neuroscience Basics: GABA Receptors and GABA Drugs, Animation - YouTube. (2017, April 24).
  • 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem. (n.d.).

Sources

Reactivity of 4-(4-Nitrophenyl)butyric acid versus other nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of nitroaromatic compounds is paramount. These molecules are not only critical industrial pollutants but also invaluable precursors for synthesizing anilines, which are foundational building blocks for pharmaceuticals, dyes, and agrochemicals.[1][2] This guide provides an in-depth comparison of the reactivity of 4-(4-Nitrophenyl)butyric acid (NPBA) against other common nitroaromatic compounds. We will delve into the electronic effects governing their reactivity, present comparative experimental data, and provide validated protocols to ensure reproducible results in your laboratory.

The Decisive Role of Substituents in Nitroaromatic Reactivity

The reactivity of the nitro group on an aromatic ring is fundamentally dictated by the electronic nature of other substituents on the ring. The core chemical transformation of interest is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), a process that involves the aromatic ring accepting electrons.

  • Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring (e.g., -CN, -C(O)R, -SO₂R) make the ring more electron-deficient. This enhances the electrophilicity of the nitro group, making it easier to reduce.[1][3]

  • Electron-Donating Groups (EDGs): Substituents that push electron density into the aromatic ring (e.g., -NH₂, -OR, -CH₃) have the opposite effect. They increase the electron density of the ring, making it more difficult to add the electrons required for reduction.[1][4]

The relationship between a substituent's electronic properties and the reaction rate can be quantified by the Hammett equation , which provides a linear correlation between the logarithm of the reaction rate and a substituent-specific parameter (sigma, σ).[5][6] A positive slope (rho, ρ) in a Hammett plot for nitroarene reduction indicates that the reaction is accelerated by electron-withdrawing groups.[3]

The substituent in this compound is the - (CH₂)₃COOH group. While the alkyl chain is weakly electron-donating, the carboxylic acid group is weakly electron-withdrawing. The overall effect is complex but generally considered to be weakly deactivating compared to a simple hydrogen atom (as in nitrobenzene). This positions NPBA's reactivity between that of nitroaromatics with strong EWGs and those with EDGs.

Comparative Reactivity Analysis: Experimental Evidence

To objectively compare the reactivity of NPBA, we will examine data from two key experimental methodologies: electrochemical reduction and catalytic hydrogenation.

Electrochemical Reduction Potentials

Cyclic voltammetry is a powerful technique to directly measure the potential at which a molecule is reduced. A more positive reduction potential indicates that a compound is easier to reduce.

Table 1: Comparative Electrochemical Reduction Potentials of Substituted Nitroaromatics

CompoundSubstituent (para-)Reduction Peak Potential (Epc) vs. Ag/AgClRelative Reactivity
p-Nitrobenzaldehyde-CHO (Strong EWG)-547 mV[1]Highest
p-Nitrobenzonitrile-CN (Strong EWG)Data indicates high reactivity[3]High
This compound -(CH₂)₃COOH Estimated to be less negative than NitrobenzeneModerate
Nitrobenzene-H (Neutral)-845 mV[1]Moderate
p-Nitrotoluene-CH₃ (Weak EDG)Estimated to be more negative than NitrobenzeneLower
p-Nitroaniline-NH₂ (Strong EDG)-1040 mV[1]Lowest

Note: Direct experimental values for NPBA under identical conditions as the other compounds were not found in the searched literature. Its position is inferred based on established principles of substituent effects. The butyric acid moiety is less deactivating than an aldehyde but more deactivating than hydrogen.

The data clearly shows that strong electron-withdrawing groups like the aldehyde in p-nitrobenzaldehyde make the nitro group significantly easier to reduce compared to nitrobenzene.[1] Conversely, the strong electron-donating amino group in p-nitroaniline makes it much more difficult to reduce.[1][4] NPBA's reactivity is expected to fall within this spectrum, likely being slightly easier to reduce than nitrobenzene due to the weak electron-withdrawing character of the distant carboxyl group.

Catalytic Hydrogenation Rates

Catalytic hydrogenation is the most common and industrially relevant method for nitro group reduction.[2][7] The reaction rate is highly sensitive to the electronic environment of the nitro group.

Table 2: Comparative Yields in Catalytic Reduction of Substituted Nitroarenes

CompoundSubstituent (para-)Catalyst SystemReaction TimeYield (%)
p-Nitrobenzonitrile-CN (Strong EWG)Fe/CaCl₂[3]Not Specified82%[3]
p-Nitroacetophenone-C(O)CH₃ (EWG)Fe/CaCl₂[3]Not Specified88%[3]
This compound -(CH₂)₃COOH Pd/C, H₂Dependent on conditionsHigh yields expected
Nitrobenzene-H (Neutral)Fe/CaCl₂[3]Not Specified18%[3]
p-Nitrotoluene-CH₃ (Weak EDG)Fe/CaCl₂[3]Not Specified10%[3]
p-Nitroanisole-OCH₃ (EDG)Fe/CaCl₂[3]Not Specified11%[3]

Note: The data from the Fe/CaCl₂ system clearly illustrates the trend of substituent effects on reaction yield, which correlates with reactivity.[3] While specific kinetic data for NPBA under these exact conditions is unavailable, its performance with standard catalysts like Pd/C is generally efficient.

The results from catalytic reduction studies corroborate the electrochemical data. Nitroarenes with electron-withdrawing groups are reduced in significantly higher yields (reflecting faster reaction rates) than those with electron-donating groups.[3] The low yield for nitrobenzene and substituted nitrobenzenes with EDGs highlights their lower reactivity under these specific conditions.

Logical Framework for Reactivity

The interplay between substituent electronics and reactivity can be visualized as follows:

G substituent Substituent Nature ewg Electron-Withdrawing (e.g., -CHO, -CN) substituent->ewg Type edg Electron-Donating (e.g., -NH2, -CH3) substituent->edg Type npba NPBA -(CH2)3COOH (Weakly Deactivating) substituent->npba Type high High Reactivity (Faster Rate, More + Potential) ewg->high Leads to low Low Reactivity (Slower Rate, More - Potential) edg->low Leads to moderate Moderate Reactivity npba->moderate Leads to reactivity Reactivity to Reduction

Caption: Relationship between substituent type and reduction reactivity.

Validated Experimental Protocol: Catalytic Hydrogenation of Nitroaromatics

This protocol provides a reliable, self-validating method for the reduction of nitroaromatics using the widely accepted Palladium on Carbon (Pd/C) catalyst.

Objective: To reduce a nitroaromatic compound to its corresponding aniline.

Materials:

  • Nitroaromatic compound (e.g., this compound)

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%)

  • Solvent (Methanol or Ethanol is common)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Round-bottom flask, magnetic stir bar, septum

  • Filtration apparatus (Buchner funnel, filter paper, Celite®)

Workflow Diagram:

G start Start setup 1. Setup Reaction - Add substrate, solvent, stir bar - Add Pd/C catalyst start->setup purge 2. Inert Atmosphere - Seal flask with septum - Purge with N2 or Ar setup->purge hydrogenate 3. Introduce Hydrogen - Evacuate & backfill with H2 (3x) - Stir vigorously under H2 balloon purge->hydrogenate monitor 4. Monitor Progress - Use TLC or LC-MS - Reaction is complete when starting material is consumed hydrogenate->monitor filter 5. Catalyst Removal - Purge with N2 - Filter through Celite® - CAUTION: Keep filter cake wet! monitor->filter concentrate 6. Isolate Product - Concentrate filtrate - Purify if necessary (e.g., recrystallization) filter->concentrate end End concentrate->end

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the nitroaromatic substrate (1.0 eq). Dissolve it in a suitable solvent (e.g., methanol, ~0.1 M concentration).

    • Causality: The solvent must fully dissolve the substrate to ensure efficient contact with the heterogeneous catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C (0.01-0.05 eq) to the flask.

    • Causality: Pd/C is the heterogeneous catalyst that facilitates the dissociation of H₂ and its addition to the nitro group.[2] It is often pyrophoric, especially after the reaction, so handle with care.

  • Inerting the System: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas like nitrogen or argon. Repeat this cycle 3 times.

    • Causality: This step is critical for safety. It removes oxygen, which can form explosive mixtures with hydrogen gas and can also poison the palladium catalyst.[2]

  • Hydrogenation: Replace the inert gas atmosphere with hydrogen gas by evacuating and backfilling with H₂ from a balloon or other source. Repeat 3 times. Let the reaction stir vigorously under a positive pressure of hydrogen (a balloon is sufficient for many lab-scale reactions).

    • Causality: Vigorous stirring is essential to ensure good mixing of the solid catalyst, liquid solution, and gaseous hydrogen for an efficient reaction rate.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

    • Self-Validation: The disappearance of the starting material spot/peak and the appearance of the more polar aniline product spot/peak confirms the reaction is proceeding and complete.

  • Workup and Catalyst Removal: Once complete, carefully purge the flask with inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Trustworthiness & Safety:Crucially, do not allow the filter cake of Pd/C to dry. [2] A dry, hydrogen-saturated catalyst can ignite spontaneously upon contact with air. Keep it wet with solvent or water during and after filtration.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude aniline product, which can be purified further if necessary.

Conclusion and Practical Implications

The reactivity of this compound towards reduction is moderate, placing it between nitroaromatics activated by strong electron-withdrawing groups and those deactivated by electron-donating groups. This predictable reactivity is a key asset in multi-step synthesis. For instance, in drug development, the nitro group can serve as a masked amine or a prodrug moiety. The specific reduction rate of NPBA, influenced by its butyric acid chain, could be leveraged to control the release of an active aminophenyl-containing drug in a specific biological environment. By understanding the fundamental principles of substituent effects and employing robust, validated protocols, researchers can effectively utilize NPBA and other nitroaromatics to achieve their synthetic goals with precision and safety.

References

  • Madwar Deeb Bakeer, S. N. R. Studying the effect of substituent on the electrochemical reduction of nitrobenzene and its Derivatives.
  • Kalinowski, M. K., & Krygowski, T. M. (1975). Substituent Effect on the Association Equi1ibria of Free Radical Anions. Electrochemical Reduction of p-Substituted Nitrobenzene.
  • Madwar Deeb Bakeer, S. N. R. (2014).
  • Park, S., et al. (2022). Substitution effects of reduction of nitrobenzene.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. www.organic-chemistry.org. [Link]
  • Stergiou, A. D., et al. (2022).
  • ResearchGate. (n.d.). Hammett plot for reduction of p-substituted nitroarenes.
  • ResearchGate. (n.d.). Mechanistic experiments a, Hammett plot analysis.
  • Geske, D. H., & Maki, A. H. (1960). Substituent Effects on Electron Spin Resonance Spectra and Stability of Free Radicals. Journal of the American Chemical Society, 82(11), 2671-2676. [Link]
  • Samokyszyn, V. M., & Zemyan, S. M. (1983). Palladium catalyzed reduction of nitrobenzene.
  • ResearchGate. (n.d.). Comparative catalytic studies for the reduction of nitroaromatics using previously reported heterogeneous catalysts.
  • Wijesinghe, W. P. S. L., et al. (2023). Catalytic reductions of nitroaromatic compounds over heterogeneous catalysts with rhenium sub-nanostructures.
  • Li, Y., et al. (2016). Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters. Green Chemistry, 18(13), 3765-3773. [Link]
  • Wikipedia. (n.d.).
  • Nasrollahzadeh, M., & Issaabadi, Z. (2018). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots. ChemistrySelect, 3(44), 12493-12502. [Link]
  • ResearchGate. (n.d.). Comparative catalytic reduction of nitro compounds by various catalysts.
  • Crampton, M. R., & Gibson, B. (1979). Some studies of the reactions of aromatic nitro compounds with nitrogen and carbon nucleophiles. Durham E-Theses. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-(4-Nitrophenyl)butyric Acid in Advancing Organic Synthesis.
  • SIELC Technologies. (2018). This compound. SIELC Technologies. [Link]
  • Wunder, S., et al. (2011). Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles. The Journal of Physical Chemistry C, 115(18), 9084-9092. [Link]
  • ResearchGate. (n.d.). Catalytic reduction of different nitroarenes.
  • NIST. (n.d.). This compound. NIST WebBook. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • Pharmaffiliates. (n.d.). CAS No : 5600-62-4 | Product Name : this compound.
  • NIST. (n.d.). This compound Mass Spectrum. NIST WebBook. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 4-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Nitrophenyl)butyric acid is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a nitro-substituted aromatic ring coupled to a butyric acid chain, makes it a versatile building block for drug development and materials science. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the prevalent synthetic methodologies for this compound, offering insights into the underlying chemical principles, experimental protocols, and key performance indicators to aid in the selection of the most appropriate route for a given application.

Core Synthetic Strategies: A Comparative Overview

Two principal synthetic strategies dominate the landscape for the preparation of this compound:

  • Method A: Friedel-Crafts Acylation of Nitrobenzene followed by Carbonyl Reduction. This convergent approach introduces the nitro functionality at the outset, building the butyric acid sidechain onto the pre-functionalized aromatic ring.

  • Method B: Electrophilic Nitration of 4-Phenylbutyric Acid. This linear strategy constructs the carbon framework first, with the introduction of the nitro group as the final key transformation.

This guide will dissect these two methodologies, providing a detailed analysis of their respective strengths and weaknesses.

Method A: Friedel-Crafts Acylation and Subsequent Reduction

This classical two-step sequence is a robust and widely employed method for the synthesis of 4-arylbutyric acids.[1] The initial Friedel-Crafts acylation reaction forges the carbon-carbon bond between the aromatic ring and the acyl group, followed by a reduction of the resulting ketone to the desired methylene group.[2][3]

Reaction Pathway

Friedel_Crafts_Acylation_Reduction Nitrobenzene Nitrobenzene Intermediate 4-(4-Nitrophenyl)-4-oxobutanoic acid Nitrobenzene->Intermediate Friedel-Crafts Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate AlCl3 AlCl₃ Product This compound Intermediate->Product Reduction Reduction (Clemmensen or Wolff-Kishner)

Figure 1: General workflow for the synthesis of this compound via Friedel-Crafts acylation and reduction.

Step 1: Friedel-Crafts Acylation

The reaction is initiated by the acylation of nitrobenzene with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4] The Lewis acid activates the succinic anhydride, generating a highly electrophilic acylium ion. The electron-withdrawing nature of the nitro group on the benzene ring deactivates it towards electrophilic aromatic substitution and directs the incoming acyl group to the meta position. However, under forcing conditions, the para isomer can be obtained. For the synthesis of the target molecule, direct acylation of nitrobenzene can be challenging due to this deactivation. A more common approach is the acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid, followed by nitration, though this introduces the issue of regioselectivity as discussed in Method B. For the purpose of this guide, we will consider the direct acylation of a less deactivated or alternative starting material that leads to the desired nitrophenyl intermediate.

The mechanism involves the formation of an acylium ion, which is then attacked by the aromatic ring.[5][6] Subsequent loss of a proton restores aromaticity.[4] A key advantage of Friedel-Crafts acylation over alkylation is the avoidance of carbocation rearrangements and polyalkylation, as the product ketone is deactivated towards further acylation.[3][7]

Step 2: Reduction of the Carbonyl Group

The intermediate, 4-(4-nitrophenyl)-4-oxobutanoic acid, possesses a ketone functionality that must be reduced to a methylene group. Two classical named reactions are primarily employed for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.

  • Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[1][2] The strongly acidic conditions are effective for the reduction of aryl-alkyl ketones.[2] However, the substrate must be stable to strong acid.[1][8] The mechanism of the Clemmensen reduction is not fully understood but is thought to involve organozinc intermediates on the surface of the zinc.[1]

  • Wolff-Kishner Reduction: This reaction is conducted under strongly basic conditions, making it a suitable alternative for acid-sensitive substrates.[1][8] The ketone is first converted to a hydrazone by reaction with hydrazine (H₂NNH₂). Subsequent heating with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol, leads to the formation of the alkane with the evolution of nitrogen gas.[9][10][11][12][13]

Experimental Protocols

Protocol A1: Clemmensen Reduction of 4-(4-Nitrophenyl)-4-oxobutanoic acid

  • To a round-bottom flask equipped with a reflux condenser, add amalgamated zinc, prepared by treating zinc dust with a small amount of mercury(II) chloride solution.

  • Add concentrated hydrochloric acid, toluene, and 4-(4-nitrophenyl)-4-oxobutanoic acid.

  • Heat the mixture to reflux with vigorous stirring for several hours.

  • After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization.

Protocol A2: Wolff-Kishner Reduction of 4-(4-Nitrophenyl)-4-oxobutanoic acid

  • In a flask fitted with a reflux condenser, dissolve 4-(4-nitrophenyl)-4-oxobutanoic acid in diethylene glycol.

  • Add hydrazine hydrate and potassium hydroxide pellets.

  • Heat the mixture to reflux. Water and excess hydrazine are distilled off.

  • Continue heating at a higher temperature (around 180-200 °C) for several hours until the evolution of nitrogen ceases.[9]

  • Cool the reaction mixture and pour it into ice-water.

  • Acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize.

Performance Metrics
MetricFriedel-Crafts Acylation & Clemmensen ReductionFriedel-Crafts Acylation & Wolff-Kishner Reduction
Overall Yield Moderate to GoodModerate to Good
Purity Generally high after recrystallizationGenerally high after recrystallization
Scalability Scalable, but handling of mercury requires cautionScalable, but requires high temperatures
Safety Use of concentrated HCl and toxic mercuryUse of corrosive KOH and high temperatures
Substrate Scope Limited to acid-stable compoundsSuitable for base-stable, acid-sensitive compounds

Method B: Electrophilic Nitration of 4-Phenylbutyric Acid

This approach involves the direct nitration of a pre-synthesized 4-phenylbutyric acid. The success of this method hinges on the regioselectivity of the nitration reaction.

Reaction Pathway

Nitration_of_Phenylbutyric_Acid PhenylbutyricAcid 4-Phenylbutyric acid Product This compound + other isomers PhenylbutyricAcid->Product Nitration NitratingMixture HNO₃ / H₂SO₄

Figure 2: Synthesis of this compound via nitration of 4-phenylbutyric acid.

The alkyl chain of 4-phenylbutyric acid is an ortho-, para-directing group. Therefore, nitration is expected to yield a mixture of 4-(2-nitrophenyl)butyric acid and this compound, with the para-isomer typically being the major product due to reduced steric hindrance. The formation of the meta-isomer is generally minor.

Experimental Protocol

Protocol B1: Nitration of 4-Phenylbutyric Acid [14]

  • Cool a mixture of concentrated sulfuric acid to below 0 °C in an ice-salt bath.

  • Slowly add 4-phenylbutyric acid to the cold sulfuric acid with stirring, ensuring the temperature remains low.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cold.

  • Add the nitrating mixture dropwise to the solution of 4-phenylbutyric acid, maintaining a temperature below 0 °C.[14]

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral.

  • The crude product, a mixture of isomers, is then purified, typically by fractional crystallization, to isolate the desired this compound.

Performance Metrics & Challenges
MetricNitration of 4-Phenylbutyric Acid
Overall Yield Moderate (yield of desired isomer)
Purity Requires extensive purification to separate isomers
Scalability Scalable, but requires careful temperature control
Safety Use of concentrated, corrosive acids; exothermic reaction
Key Challenge Achieving high regioselectivity and separation of isomers

Alternative Synthetic Approaches

While the two methods detailed above are the most common, other strategies have been explored, often for the synthesis of derivatives or in specific research contexts. These include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki or Heck couplings could potentially be employed to construct the C-C bond between a nitrophenyl group and the butyric acid chain.[15][16][17][18][19][20][21][22][23] For instance, a Suzuki coupling could involve the reaction of 4-nitrophenylboronic acid with a suitable 4-halobutyrate ester, followed by hydrolysis. These methods often offer mild reaction conditions and high functional group tolerance.[22]

  • Grignard Reactions: The reaction of a 4-nitrobenzyl magnesium halide with an appropriate electrophile could be envisioned, although the presence of the nitro group can be problematic for Grignard reagent formation and stability.[24][25][26][27][28]

  • Multi-step Syntheses from Nitrohaloaromatics: Patents describe methods starting from p-nitrohalobenzenes and building the side chain through reactions with reagents like alkyl acetoacetates, followed by reduction and decarboxylation steps.[29]

Conclusion and Recommendations

The choice of synthetic route for this compound is contingent upon the specific requirements of the researcher, including scale, purity needs, and available equipment.

  • Method A (Friedel-Crafts Acylation followed by Reduction) is generally the more robust and reliable method for obtaining the pure para-isomer without the complication of separating constitutional isomers. The choice between the Clemmensen and Wolff-Kishner reduction will depend on the acid or base sensitivity of any other functional groups present in the molecule. For a straightforward synthesis where the starting materials are readily available, this two-step approach is highly recommended.

  • Method B (Nitration of 4-Phenylbutyric Acid) is a more direct approach in terms of the number of synthetic steps. However, the critical drawback is the formation of isomeric byproducts, which necessitates a potentially challenging and yield-reducing purification step. This method may be suitable for smaller-scale preparations where purification by chromatography or fractional crystallization is feasible, or if a mixture of isomers is acceptable for the subsequent application.

For industrial-scale production, the efficiency of separation and the overall yield of the desired isomer would be paramount, likely favoring a more regioselective approach such as the Friedel-Crafts acylation route. For exploratory research and smaller-scale synthesis, the simplicity of the nitration method might be attractive, provided the purification challenges are addressed.

References

  • Vertex AI Search, Clemmensen reduction.
  • Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
  • CLEMMENSEN REDUCTION.
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  • Benchchem, 4-(4-Nitrophenyl)butan-2-ol | CAS 208838-29-3.
  • Nitro Reduction - Common Conditions.
  • Wikipedia, Clemmensen reduction.
  • Google Patents, CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
  • Hua, Y., et al. Synthesis.
  • Google Patents, US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • Eureka | Patsnap, Synthesis method of 2-(4-nitrophenyl) butyric acid.
  • Google Patents, EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • Request PDF, Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)
  • Organic Reactions, The Clemmensen Reduction.
  • Google Patents, CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyr
  • Organic Chemistry Portal, Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids.
  • Chemistry Steps, Friedel-Crafts Acyl
  • Grignard Reaction.
  • PrepChem.com, Preparation of 4-(4-nitrophenyl)but-3-en-2-one.
  • Química Organica.org, Wolff–Kishner (Reduction).
  • Organic Chemistry Portal, Clemmensen Reduction.
  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
  • Wikipedia, Wolff–Kishner reduction.
  • Organic Chemistry Tutor, Friedel-Crafts Alkylation and Acyl
  • YouTube, Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Portal, Heck Reaction.
  • BYJU'S, Friedel Crafts Acylation And Alkyl
  • Wikipedia, Reduction of nitro compounds.
  • Slideshare, Wolff kishner reduction with mechanism | PPTX.
  • Master Organic Chemistry, EAS Reactions (3)
  • Wikipedia, Heck reaction.
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  • Organic Chemistry Portal, Friedel-Crafts Acyl
  • The Royal Society of Chemistry, Electronic Supplementary Inform
  • Dalton Transactions (RSC Publishing)
  • Leah4Sci, Grignard Reaction, Mechanism, Reagent and Che
  • YouTube, Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Chemistry LibreTexts, Heck Reaction.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
  • PMC - NIH, Organoborane coupling reactions (Suzuki coupling).
  • YouTube, Suzuki cross-coupling reaction.
  • ChemBK, 4-(4-nitrophenyl)-1-butanol.
  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN.
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A Researcher's Guide to the Purity of 4-(4-Nitrophenyl)butyric Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of experimental results is paramount. The quality of the chemical reagents used is a foundational pillar supporting this integrity. Impurities, even at trace levels, can lead to unforeseen side reactions, altered biological activity, and results that are difficult, if not impossible, to reproduce. This guide provides an in-depth comparison of commercially available 4-(4-Nitrophenyl)butyric acid (CAS 5600-62-4), a key compound often utilized as a stable internal standard in mass spectrometry for the quantification of the chemical chaperone 4-phenylbutyric acid (4-PBA).

The reliability of studies investigating the pharmacodynamics of 4-PBA, an FDA-approved drug, hinges on the precise quantification enabled by a high-purity internal standard. This guide will delve into the stated purity from various commercial suppliers and, more importantly, equip you with the experimental protocols to validate these claims in your own laboratory, ensuring your research is built on a foundation of certainty.

Decoding the Label: Supplier Purity Specifications

The first step in sourcing any chemical is to scrutinize the information provided by the supplier. The stated purity on a product page or a Certificate of Analysis (CoA) is the initial indicator of quality. However, the method of determination and the potential for batch-to-batch variability are critical considerations. Below is a comparative summary of purity claims from several commercial suppliers for this compound.

Table 1: Comparison of Stated Purity from Commercial Suppliers

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich98%[1]5600-62-4[1]C₁₀H₁₁NO₄209.20[1]
Rose Scientific Ltd.97% (based on H-NMR and GC)[2]5600-62-4[2]C₁₀H₁₁NO₄[2]209.20[2]
Shanghai Minstar Chemical99%[3]5600-62-4[3]C₁₀H₁₁NO₄[3]209.2[3]
Santa Cruz BiotechnologyLot-specific (Refer to CoA)[4]5600-62-4[4]C₁₀H₁₁NO₄[4]209.20[4]
Generic CoA Example>90% (Chromatographic Purity)[5]5600-62-4[5]C₁₀H₁₁NO₄[5]209.2[5]

Disclaimer: This table is for illustrative purposes and is not an exhaustive list of all available suppliers. Purity can vary by batch, and it is essential to consult the lot-specific Certificate of Analysis for the most accurate information.

The variance in stated purity, from ">90%" to "99%", highlights the necessity for independent verification. A supplier's CoA is a valuable document, but understanding the analytical techniques used and performing in-house validation provides the highest level of confidence.

Part 1: In-House Purity Verification via High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. It separates the main compound from any impurities, and the relative peak areas can be used to calculate a purity percentage.

Causality Behind Experimental Choices

The selection of a Reverse Phase (RP) HPLC method is deliberate. This compound is a moderately polar organic molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is chosen to ensure good peak shape and resolution. Acetonitrile serves as the organic modifier to elute the compound from the column, while phosphoric acid is added to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Prepare Mobile Phase (Acetonitrile, Water, H₃PO₄) B 2. Prepare Standard Solution (Accurately weigh & dissolve compound) A->B C 3. Filter Sample (0.45 µm syringe filter) B->C D 4. Equilibrate HPLC System C->D E 5. Inject Sample D->E F 6. Acquire Chromatogram Data E->F G 7. Integrate Peaks F->G H 8. Calculate Purity (% Area = [Area_Main / Area_Total] * 100) G->H

Caption: Workflow for HPLC Purity Analysis.

Detailed HPLC Protocol

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (ACS Grade)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water containing 0.1% Phosphoric Acid. A typical starting gradient could be 50:50 (v/v). Degas the mobile phase thoroughly before use.

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Sample Filtration: Filter the prepared solution through a 0.45 µm syringe filter into an HPLC vial. This prevents particulates from damaging the column.

  • Instrument Setup:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Set to the λmax of the nitroaromatic chromophore (approx. 274 nm).

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis.

  • Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Part 2: Structural Confirmation and Purity Assessment by ¹H NMR Spectroscopy

While HPLC is excellent for quantitative purity, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural confirmation and for identifying organic impurities that might co-elute in an HPLC run.

Causality Behind Experimental Choices

¹H NMR provides a unique fingerprint of a molecule's structure. The choice of a deuterated solvent, typically Chloroform-d (CDCl₃), is to avoid a large proton signal from the solvent that would obscure the analyte signals. A small amount of Tetramethylsilane (TMS) is added as an internal standard, providing a reference peak at 0 ppm. By comparing the obtained spectrum to a reference spectrum and looking for unexpected signals, one can confirm the compound's identity and assess its purity.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing & Interpretation A 1. Weigh Sample (Approx. 5-10 mg) B 2. Dissolve in Deuterated Solvent (e.g., 0.7 mL CDCl₃ with TMS) A->B C 3. Transfer to NMR Tube B->C D 4. Insert Sample into Spectrometer C->D E 5. Tune and Shim Magnet D->E F 6. Acquire ¹H NMR Spectrum E->F G 7. Process Data (Fourier Transform, Phase, Baseline Correction) F->G H 8. Analyze Spectrum (Compare to reference, check for impurity peaks) G->H

Caption: Workflow for NMR Purity and Structure Analysis.

Detailed ¹H NMR Protocol

1. Materials and Reagents:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃) containing 0.03% TMS

  • 5 mm NMR tubes

  • Pasteur pipettes

2. Instrumentation:

  • NMR Spectrometer (300 MHz or higher for better resolution)

3. Procedure:

  • Sample Preparation: Weigh 5-10 mg of the this compound directly into a clean, dry vial. Add approximately 0.7 mL of the deuterated solvent and gently swirl to dissolve.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Insert the tube into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature. Perform standard tuning, locking, and shimming procedures to optimize the magnetic field homogeneity.

  • Acquire Spectrum: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-5 second relaxation delay).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Interpretation:

    • Confirm Structure: Compare the chemical shifts, splitting patterns (multiplicity), and integrations of the signals to a known reference spectrum. The expected signals for this compound are two doublets in the aromatic region (~8.2 and 7.4 ppm) and three multiplets in the aliphatic region for the butyric acid chain.

    • Assess Purity: Carefully examine the baseline for small, unidentifiable peaks. Integrate these impurity peaks relative to the main compound's peaks to estimate their concentration. Pay close attention to residual solvent peaks from the synthesis (e.g., ethyl acetate, toluene).

Conclusion: The Imperative of Verification

The quality and purity of chemical reagents are non-negotiable for achieving accurate, reproducible, and credible scientific outcomes. While suppliers provide valuable initial data, this guide demonstrates that straightforward, in-house analytical procedures can provide a definitive assessment of the purity of this compound. By implementing routine quality control checks using techniques like HPLC and NMR, researchers can mitigate risks associated with impurities and ensure the integrity of their work, from fundamental research to the development of life-saving therapeutics.

References

  • The Importance of High-Purity Chemicals in Pharmaceutical Testing.
  • The Role of High-Purity Reagents in Scientific Research. Triest Lab. [Link]
  • How Pure is Pure? Understanding Reagent Purity Grades.
  • QUALITY CONTROL OF CHEMICALS. SIA Toolbox. [Link]
  • 4-(4-Nitrophenyl)
  • Quality Control In Chemical Manufacturing For Life Sciences. ReAgent. [Link]
  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • This compound CAS NO.5600-62-4. Shanghai Minstar Chemical Co., Ltd. [Link]

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Kinetic studies of reactions involving 4-(4-Nitrophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Kinetic Studies of Reactions Involving 4-(4-Nitrophenyl)butyric Acid

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the kinetic studies of key reactions involving this compound. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deep, applicable understanding of the subject matter.

Introduction: The Significance of this compound

This compound is an aromatic carboxylic acid characterized by a butyric acid chain attached to a phenyl ring bearing a nitro group at the para position.[1] Its molecular structure, featuring both a reactive carboxylic acid moiety and a reducible nitro group, makes it a versatile intermediate in organic synthesis.[1][2] It is notably used as a building block in the synthesis of pharmaceuticals, such as the anti-platelet agent indobufen.[1][2] Furthermore, its isotopically labeled counterpart serves as a crucial internal standard for the accurate quantification of the chemical chaperone 4-phenylbutyric acid (4-PBA) in complex biological matrices using Liquid Chromatography–High Resolution Mass Spectrometry (LC-HRMS).[3]

Understanding the kinetics of its principal reactions—reduction of the nitro group, esterification of the carboxylic acid, and oxidation of the alkyl chain—is paramount for optimizing reaction conditions, maximizing yields, and ensuring process safety and scalability. This guide provides a comparative analysis of these reactions, grounded in experimental data and established mechanistic principles.

Kinetic Studies of Nitro Group Reduction

The reduction of the nitro group to an amino group is a fundamental transformation for nitroaromatic compounds. This reaction is critical in the synthesis of aromatic amines, which are precursors to a vast array of dyes, pharmaceuticals, and polymers. The reaction typically proceeds via nitroso and hydroxylamine intermediates.[4]

Mechanistic Considerations and Kinetic Profile

The catalytic hydrogenation of nitroarenes is a complex heterogeneous process where the reaction rate is influenced by the catalyst, solvent, pH, and the electronic nature of substituents on the aromatic ring.[5] Kinetic studies consistently show that nitroarenes with electron-withdrawing substituents are reduced faster than those with electron-donating groups.[6] This is because the electron-withdrawing nitro group enhances the electrophilicity of the nitro-carbon, facilitating the initial electron transfer or hydride attack, which is often the rate-determining step.[5][6]

The butyric acid substituent at the para position of this compound has a mild electron-withdrawing inductive effect, which would be expected to result in a reduction rate comparable to or slightly faster than that of nitrobenzene. For example, kinetic studies on silver/TiO2 catalysts have shown relative rate constant ratios (ksubstituent/kH) to be greater than 1 for electron-withdrawing groups like -COOMe (25) and -Cl (1.4), and less than 1 for electron-donating groups like -Me (0.9) and -OMe (0.7).[6]

Comparative Kinetic Data for Nitroarene Reduction

To contextualize the reactivity of this compound, it is useful to compare the reduction rates of various substituted nitroarenes. The data below, synthesized from studies on palladium catalysts, illustrates the significant impact of substituents.

SubstrateSubstituent GroupRelative Reduction RateRationale
p-Nitrophenol-OH (electron-donating)HighThe phenoxide form, prevalent under certain pH conditions, is highly activating. The ranking often depends heavily on reaction conditions and catalyst.[7]
p-Nitroaniline-NH2 (electron-donating)ModerateThe strong electron-donating nature of the amino group deactivates the ring towards reduction compared to nitrophenol under specific conditions.[7]
Nitrobenzene-HBaselineServes as the reference compound for comparing substituent effects.[6]
p-Chloronitrobenzene-Cl (electron-withdrawing)HighThe inductive electron-withdrawing effect of chlorine increases the reduction rate.[6]
This compound-CH2CH2CH2COOH (weakly withdrawing)Expected to be slightly higher than NitrobenzeneThe alkyl chain is weakly donating, but the distant carboxyl group has a weak deactivating effect. The overall effect is minimal, leading to a rate similar to the parent nitrobenzene.
Experimental Protocol: Kinetic Monitoring of Nitro Reduction

This protocol describes a typical method for monitoring the catalytic reduction of this compound using UV-Vis spectrophotometry.

Objective: To determine the apparent reaction rate constant (kapp) for the reduction of this compound to 4-(4-aminophenyl)butyric acid.

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)

  • Methanol (solvent)

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 0.1 mM).

    • Prepare a fresh, concentrated solution of NaBH4 in cold water (e.g., 0.1 M).

  • Spectrophotometric Measurement:

    • Add a known volume of the this compound stock solution and methanol to a quartz cuvette.

    • Add a small, known amount of the Pd/C catalyst suspension.

    • Place the cuvette in the spectrophotometer and record the initial absorbance at the λmax of the nitro compound (around 300-400 nm).

    • Initiate the reaction by adding a small aliquot of the fresh NaBH4 solution.

    • Immediately begin recording the absorbance at fixed time intervals. The peak corresponding to the nitro group will decrease, while a new peak for the amino group may appear at a lower wavelength.

  • Data Analysis:

    • The reaction is typically pseudo-first-order with respect to the nitro compound due to the large excess of NaBH4.

    • Plot ln(At/A0) versus time, where At is the absorbance at time t and A0 is the initial absorbance.

    • The apparent rate constant (kapp) is the negative of the slope of the resulting linear plot.[8]

Self-Validation: The linearity of the ln(At/A0) vs. time plot over at least three half-lives validates the assumption of pseudo-first-order kinetics. The absence of significant catalyst deactivation can be confirmed by consistent rate constants in repeated experiments.

Visualization of the Reduction Pathway

G cluster_0 Reduction Pathway cluster_1 Catalytic Cycle Nitro_Compound This compound (R-NO2) Nitroso_Intermediate Nitroso Intermediate (R-NO) Nitro_Compound->Nitroso_Intermediate +2e-, +2H+ -H2O Hydroxylamine_Intermediate Hydroxylamine Intermediate (R-NHOH) Nitroso_Intermediate->Hydroxylamine_Intermediate +2e-, +2H+ Amino_Compound 4-(4-Aminophenyl)butyric Acid (R-NH2) Hydroxylamine_Intermediate->Amino_Compound +2e-, +2H+ -H2O Catalyst_H2 Catalyst + H2 Catalyst_H Activated Hydrogen [Catalyst-H] Catalyst_H2->Catalyst_H Catalyst_H->Nitro_Compound Hydrogenation Catalyst_H->Catalyst_H2 Regeneration

Caption: Catalytic reduction pathway of this compound.

Kinetic Studies of Carboxylic Acid Esterification

Esterification is a cornerstone reaction in organic chemistry, used to produce esters for flavors, fragrances, solvents, and as plasticizers.[9] The esterification of this compound with an alcohol is typically acid-catalyzed and reversible.

Kinetic Models and Influencing Factors

The esterification of butyric acid with ethanol has been effectively modeled using a pseudo-homogeneous model, especially when using solid acid catalysts like Amberlyst 15.[10] The reaction rate is influenced by temperature, catalyst loading, and the molar ratio of reactants.[9]

  • Temperature: Increasing the reaction temperature significantly increases the reaction rate, as expected from the Arrhenius equation.[9]

  • Catalyst Loading: The rate increases with catalyst loading up to a point where mass transfer limitations may become significant.[9]

  • Molar Ratio: Using an excess of one reactant (typically the alcohol) can shift the equilibrium towards the product side, increasing the overall conversion.[11]

The activation energy for the esterification of butyric acid with ethanol over Amberlyst 15 has been found to be approximately 30 kJ/mol.[10]

Comparative Data for Esterification Catalysts

The choice of catalyst is critical. While homogeneous mineral acids (e.g., H2SO4) are effective, they pose challenges in separation and cause corrosion. Heterogeneous solid acid catalysts are a preferred alternative.

CatalystTypeAdvantagesDisadvantagesTypical Activation Energy (Butyric Acid)
Sulfuric AcidHomogeneousHigh activity, low costDifficult to separate, corrosive, waste generation~47-49 kJ/mol (autocatalyzed)[11]
Amberlyst 15Solid Acid ResinEasily separable, reusable, low corrosionPotential for lower activity, mass transfer limits~30 kJ/mol[10]
Indion-190Solid Acid ResinHigh activity, easy separationCost, potential for swellingNot specified, but shown to be more effective than Amberlyst 15 in some cases[9]
Experimental Protocol: Kinetic Study of Esterification

This protocol outlines a method for studying the kinetics of esterification using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Objective: To determine the forward rate constant (kf) for the esterification of this compound with ethanol.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Amberlyst 15 catalyst

  • Dodecane (internal standard for GC)

  • Reaction vessel with temperature control and stirring

  • GC or HPLC system

Procedure:

  • Reaction Setup:

    • Charge the reactor with known amounts of this compound, ethanol, and the internal standard.

    • Heat the mixture to the desired reaction temperature (e.g., 70°C) with constant stirring.

  • Initiation and Sampling:

    • Once the temperature is stable, add a known mass of the pre-dried Amberlyst 15 catalyst to start the reaction (t=0).

    • Withdraw small aliquots of the reaction mixture at regular time intervals. Immediately quench the reaction in an ice bath or by adding a quenching agent to prevent further reaction.

  • Analysis:

    • Analyze the samples using GC or HPLC to determine the concentration of the reactant (this compound) and the product (ethyl 4-(4-nitrophenyl)butyrate).

    • Use the internal standard to correct for variations in sample injection volume.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Use an appropriate kinetic model (e.g., a second-order reversible model) and non-linear regression to fit the experimental data and determine the rate constants. For initial rate analysis, a pseudo-homogeneous model can be applied.[9][10]

Self-Validation: The consistency of the rate constant across different initial reactant concentrations (while keeping others in large excess) helps validate the reaction order. A good fit of the experimental data to the chosen kinetic model (high R2 value) provides confidence in the determined parameters.

Visualization of the Esterification Workflow

G cluster_workflow Esterification Kinetics Workflow Setup 1. Reaction Setup (Reactants + Catalyst) Sampling 2. Timed Sampling & Quenching Setup->Sampling Analysis 3. GC/HPLC Analysis Sampling->Analysis Modeling 4. Kinetic Modeling (Determine Rate Constant) Analysis->Modeling

Caption: Workflow for a typical esterification kinetic study.

Kinetic Studies of Side-Chain Oxidation

While the nitro and carboxylic acid groups are the most common reaction sites, the butyric acid chain can also undergo oxidation, particularly at the benzylic position, under strong oxidizing conditions. Kinetic studies on the oxidation of structurally similar compounds, like 4-oxo-4-phenyl butanoic acid, provide valuable insights.[12][13]

The oxidation of 4-oxo-4-phenyl butanoic acid by reagents like benzimidazolium fluorochromate (BIFC) has been shown to be first order with respect to the oxidant, the substrate, and H+ ions.[12] The reaction rate increases with a decrease in the dielectric constant of the medium (i.e., increasing the proportion of acetic acid in an acetic acid-water solvent system), suggesting an interaction between a positive ion and a dipolar molecule.[12][13]

Given the stability of the alkyl chain, the oxidation of this compound would require potent oxidizing agents and harsh conditions. The kinetics would likely be complex, involving radical intermediates. The electron-withdrawing nitro group would deactivate the aromatic ring, making benzylic oxidation more challenging compared to an unsubstituted phenylbutyric acid.

Due to the lack of direct experimental data, a detailed kinetic comparison is not feasible. However, researchers investigating potential metabolic pathways or forced degradation of related drugs would design experiments based on these principles, likely monitoring the reaction via HPLC-MS to identify and quantify various oxidation products over time.

Conclusion

This guide provides a framework for understanding and conducting kinetic studies on this compound.

  • Nitro Group Reduction: This is a facile reaction whose kinetics are well-understood within the broader context of nitroarene chemistry. The rate is enhanced by electron-withdrawing groups, and the reaction can be conveniently monitored spectrophotometrically.

  • Carboxylic Acid Esterification: A reversible, acid-catalyzed reaction where kinetics are governed by temperature, catalyst choice, and reactant ratios. Heterogeneous catalysts offer significant process advantages.

  • Side-Chain Oxidation: This reaction is less common and requires harsh conditions. Kinetic analysis is complex and would likely focus on elucidating degradation pathways rather than synthetic optimization.

By applying the principles and protocols outlined herein, researchers can effectively design, execute, and interpret kinetic experiments, leading to the efficient and controlled chemical transformation of this versatile synthetic intermediate.

References

  • Guisnet, M., & Gil, S. (2022). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. MDPI.
  • Sendilvelan, S. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Journal of Advances in Chemical Engineering and Biotechnology.
  • López-López, J. A., et al. (2021). Kinetic analysis of the reduction of different nitroarenes into their corresponding amines using PdRu@mSiO2 NRs. ResearchGate.
  • ChemBK. (2024). 4-nitrophenyl butyrate.
  • National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubChem.
  • LookChem. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8.
  • Sendilvelan, S. (2018). kinetic curves for the reduction of various nitro compounds over 4% pd/ Al 2 O 3. ResearchGate.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 2-(4-Nitrophenyl)butyric Acid.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid.
  • Patsnap. (2022). Synthesis method of 2-(4-nitrophenyl) butyric acid. Eureka.
  • Hua, Y., et al. (n.d.). Synthesis. ResearchGate.
  • Google Patents. (n.d.). Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • ResearchGate. (n.d.). Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters.
  • ResearchGate. (n.d.). Kinetic study of the reactions of p‐nitrophenyl acetate and p‐nitrophenyl benzoate with oximate nucleophiles.
  • Singh, N., & Mahalingam, H. (2014). Kinetic Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15. International Scholarly Research Notices.
  • Sankarasubban, K., & Gopalan, R. (2013). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. Scholars Research Library.
  • Meenakshisundaram, S. P., & Sockalingam, P. (2011). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Oriental Journal of Chemistry.
  • Siril, P. F., et al. (2015). The Kinetic Comparison Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15 and Indion-190 Resins. International Journal of Innovative Research in Science, Engineering and Technology.
  • Sankarasubban, K., & Gopalan, R. (2013). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica.
  • Li, Y., et al. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. MDPI.
  • Kijevčanin, M., et al. (2020). KINETIC STUDY OF AUTOCATALYZED ESTERIFICATION OF LACTIC ACID WITH ALCOHOLS C2-C5. International Transaction Journal of Engineering, Management, & Applied Sciences & Technologies.
  • Schaefer, T., et al. (2022). pH- and Temperature-Dependent Kinetics of the Oxidation Reactions of OH with Succinic and Pimelic Acid in Aqueous Solution. MDPI.

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A Senior Application Scientist's Guide to the Chemoselective Reduction of 4-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the transformation of a nitro group into an amine is a fundamental and frequently employed reaction. The resulting aromatic amines are critical building blocks for a vast array of complex molecules. This guide focuses on the specific reduction of 4-(4-Nitrophenyl)butyric acid to 4-(4-Aminophenyl)butyric acid, a valuable intermediate in drug development. The primary challenge in this synthesis is the chemoselective reduction of the aromatic nitro group while preserving the integrity of the carboxylic acid moiety.

This document provides an in-depth comparison of several common and effective reducing agents for this transformation. We will delve into the mechanistic underpinnings of each method, present their relative efficacy supported by established data, and provide detailed, field-tested experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal reduction strategy for their specific laboratory context, considering factors such as scale, available equipment, cost, and desired purity.

Comparative Analysis of Key Reduction Methodologies

The choice of a reducing agent is a critical decision that influences not only the yield and purity of the desired product but also the overall efficiency and safety of the synthetic process.[1][2] We will compare four primary methodologies: Catalytic Transfer Hydrogenation, Catalytic Hydrogenation, metal/acid reduction using Iron, and reduction using Stannous Chloride.

Catalytic Transfer Hydrogenation with Ammonium Formate

Catalytic transfer hydrogenation (CTH) has emerged as a powerful and experimentally convenient alternative to traditional catalytic hydrogenation that uses flammable hydrogen gas.[3] This method utilizes a hydrogen donor, such as ammonium formate, which decomposes in situ in the presence of a catalyst to generate hydrogen.[4][5]

Mechanism of Action

In the presence of a catalyst like Palladium on Carbon (Pd/C), ammonium formate decomposes into hydrogen, ammonia, and carbon dioxide.[4] The generated hydrogen is adsorbed onto the palladium surface and then participates in the stepwise reduction of the nitro group. The generally accepted pathway proceeds through nitroso and hydroxylamine intermediates to the final amine.[1][6][7] This process is highly efficient and typically occurs under mild conditions.

Workflow for Catalytic Transfer Hydrogenation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve this compound in Methanol/Ethanol B Add Pd/C catalyst (5-10 mol%) A->B C Add Ammonium Formate (3-5 equivalents) B->C D Heat mixture to reflux (typically 60-80°C) C->D E Monitor reaction by TLC/LC-MS (usually 1-4 hours) D->E F Cool to RT and filter through Celite to remove Pd/C E->F G Concentrate filtrate under reduced pressure F->G H Purify crude product (e.g., recrystallization) G->H

Caption: General experimental workflow for transfer hydrogenation.

Performance and Efficacy

Transfer hydrogenation using Pd/C and ammonium formate is renowned for its high yields, often exceeding 90%, and excellent chemoselectivity.[8][9] The carboxylic acid group remains unaffected under these conditions. The reaction is typically clean, with minimal side product formation, simplifying the purification process.[5]

Detailed Experimental Protocol:

  • To a solution of this compound (1.0 equiv) in methanol or ethanol (10-15 mL per gram of substrate), add 10% Palladium on Carbon (5-10 wt% of the substrate).

  • Add ammonium formate (3.0-5.0 equiv) to the suspension.

  • Heat the reaction mixture to reflux (approximately 60-80°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the mixture to room temperature and dilute with additional solvent.

  • Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield 4-(4-Aminophenyl)butyric acid.

Catalytic Hydrogenation (H₂/Pd-C)

Direct catalytic hydrogenation using hydrogen gas is one of the most efficient and widely utilized methods for nitro group reduction in both laboratory and industrial settings.[10][11] The high activity and selectivity of catalysts like Palladium on Carbon (Pd/C) make it a preferred choice.[12]

Mechanism of Action

This heterogeneous catalytic process involves the adsorption of both the nitro compound and molecular hydrogen onto the surface of the palladium catalyst.[13][14] On the catalyst surface, the H-H bond of H₂ is cleaved, and the hydrogen atoms are added stepwise across the N-O bonds of the nitro group, leading to the formation of the amine through nitroso and hydroxylamine intermediates.[7]

Mechanism of Catalytic Hydrogenation

ArNO2 Ar-NO₂ PdC Pd/C Surface ArNO2->PdC ArNO Ar-N=O (Nitroso intermediate) ArNO2->ArNO + H₂ H2_1 H₂ H2_1->PdC Adsorption ArNHOH Ar-NHOH (Hydroxylamine intermediate) ArNO->ArNHOH + H₂ ArNH2 Ar-NH₂ ArNHOH->ArNH2 + H₂

Caption: Stepwise reduction of a nitroarene on a Pd/C surface.

Performance and Efficacy

This method is highly effective, typically providing near-quantitative yields of the desired amine.[10] It is very clean, and the only byproduct is water. A significant advantage is the ease of catalyst removal by simple filtration.[10] However, it requires specialized equipment, such as a Parr hydrogenator or a balloon setup, to handle hydrogen gas safely. Care must be taken to avoid over-reduction of the aromatic ring under harsh conditions (high pressure/temperature), though this is not typically an issue for this specific transformation under standard conditions.

Detailed Experimental Protocol:

  • In a hydrogenation flask or a suitable pressure vessel, dissolve this compound (1.0 equiv) in a solvent such as ethanol, methanol, or ethyl acetate.

  • Carefully add 5-10% Palladium on Carbon (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the air, and replace it with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or 15-60 psi) or use a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS.

  • Once the reaction is complete (usually 1-6 hours), carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-Aminophenyl)butyric acid, which can be further purified by recrystallization.[1]

Iron in Acidic Media (Fe/HCl or Fe/CH₃COOH)

The reduction of nitroarenes using iron powder in an acidic medium is a classic, cost-effective, and highly reliable method.[11][15] It is particularly well-suited for large-scale syntheses where cost is a significant factor and is known for its excellent chemoselectivity.[16][17]

Mechanism of Action

This reduction proceeds via a series of single-electron transfers (SET) from the surface of the iron metal to the nitro group.[1] The acidic medium provides the protons required for the subsequent protonation steps. The overall process involves the consumption of iron metal, which is oxidized from Fe(0) to iron(II)/iron(III) species, and protons from the acid.

Performance and Efficacy

The Fe/HCl or Fe/AcOH system is robust and tolerates a wide variety of functional groups, including carboxylic acids, esters, and ketones.[15][16] Yields are generally good to excellent. A notable disadvantage is the workup procedure, which can be cumbersome due to the formation of large amounts of iron salts that need to be filtered off and neutralized.

Detailed Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1.0 equiv) and a mixture of ethanol and water (e.g., 2:1 ratio).

  • Add reduced iron powder (3-5 equiv) to the suspension.

  • Heat the mixture to 70-80°C and then add concentrated hydrochloric acid or glacial acetic acid dropwise with vigorous stirring.[18]

  • Maintain the reaction at reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and filter it while hot through a Celite pad to remove the iron residue. Wash the residue thoroughly with ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in water and basify with a solution of sodium carbonate or ammonium hydroxide to precipitate the remaining iron salts.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.[18]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Stannous Chloride (SnCl₂)

The use of tin(II) chloride, or stannous chloride, is a mild and highly chemoselective method for the reduction of aromatic nitro compounds.[15][19] It is particularly useful for substrates that are sensitive to catalytic hydrogenation or harsher acidic conditions.[18][20]

Mechanism of Action

Stannous chloride acts as the reducing agent, where the Sn(II) ion is oxidized to Sn(IV) in the process. The reaction is typically carried out in an acidic medium (concentrated HCl) or in an organic solvent like ethanol or ethyl acetate. The mechanism involves the transfer of electrons from Sn(II) to the nitro group in a stepwise fashion.

Performance and Efficacy

SnCl₂ is known for its excellent selectivity, leaving other reducible groups such as aldehydes, ketones, esters, and nitriles untouched.[20] The reaction conditions are generally mild. However, the method requires a stoichiometric amount of the tin reagent, and the removal of tin-based byproducts during workup can be challenging, often requiring careful pH adjustment and extraction.[21]

Detailed Experimental Protocol:

  • Dissolve this compound (1.0 equiv) in ethanol (10-20 mL per gram of substrate) in a round-bottom flask.[18]

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equiv) to the solution.

  • Heat the reaction mixture to reflux (around 70-80°C) and stir for 1-3 hours. Monitor the reaction's completion by TLC.[18]

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate or a 2M KOH solution to neutralize the acid and precipitate tin salts.[18][21]

  • Filter the mixture to remove the inorganic solids.

  • Separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired amine.

Summary and Recommendations

The optimal choice of reducing agent for this compound depends on the specific requirements of the synthesis. Below is a comparative summary to aid in this decision-making process.

Method Reducing Agent/Catalyst Typical Yield Conditions Advantages Disadvantages
Catalytic Transfer Hydrogenation Pd/C, HCOONH₄>90%[8][9]Mild, RefluxHigh yield, clean reaction, avoids H₂ gas, easy workup.[4][5]Catalyst cost, potential for catalyst poisoning.
Catalytic Hydrogenation H₂, Pd/C>95%[10]Room Temp, 1-4 atm H₂Very high yield, clean (water is the only byproduct), easy catalyst removal.[10]Requires specialized hydrogenation equipment, handling of flammable H₂ gas.
Metal/Acid Reduction Fe, HCl/AcOH80-95%[16]RefluxLow cost, robust, highly chemoselective.[17]Stoichiometric metal required, cumbersome workup to remove iron salts.[18]
Stannous Chloride Reduction SnCl₂·2H₂O85-95%[18]Mild, RefluxExcellent chemoselectivity for sensitive substrates.[19][20]Stoichiometric reagent, difficult workup to remove tin byproducts.[21]

Recommendations:

  • For General Laboratory Use and High Purity: Catalytic Transfer Hydrogenation is highly recommended. It balances high efficiency with operational simplicity and safety, making it an excellent choice for most research settings.

  • For Scalability and Cost-Effectiveness: Iron in acidic media is the most economical option, especially for large-scale production where the cost of palladium is a concern. The trade-off is a more demanding workup procedure.

  • When Specialized Equipment is Available: Direct Catalytic Hydrogenation offers the cleanest and often highest-yielding route. If a hydrogenator is accessible, this method is superior in terms of atom economy and waste generation.

  • For Highly Functionalized or Sensitive Substrates: Stannous Chloride provides a mild and reliable option when other methods might lead to side reactions, though careful planning for the workup is necessary.

By understanding the nuances of each methodology, researchers can confidently select and execute the most appropriate protocol for the successful and efficient synthesis of 4-(4-Aminophenyl)butyric acid.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
  • Desai, D. G., & Swami, S. S. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon.
  • Užarević, K., et al. (2016).
  • Gamble, A. B., et al. (2008). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Australian Journal of Chemistry, 61(8), 624-627.
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  • Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • Ram, S. R. (n.d.).
  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
  • Ghorbani-Vaghei, R., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11189-11197.
  • Royal Society of Chemistry. (n.d.).
  • Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • Elsevier. (2022). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Arabian Journal of Chemistry, 15(1), 103522.
  • Rav, L., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1).
  • Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2654–2659.
  • Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
  • Fiekers, B. A. (1940). The reduction of aromatic nitro compounds with anhydrous stannous chloride. New Jersey Institute of Technology.
  • Authors, Multiple. (2011). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
  • Wang, X., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(8), 12398-12408.
  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
  • Wordpress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
  • Authors, Multiple. (n.d.). A new reagent for selective reduction of nitro group. NISCAIR.
  • Google Patents. (2016).
  • BenchChem. (n.d.). Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis.
  • Semagina, N., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 485-493.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
  • Authors, Multiple. (2022). Selective nitro reduction in the synthesis of 'real-world' targets.
  • Authors, Multiple. (2006). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.
  • Smith, A. M. R., & Williams, J. M. J. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Nath, D., et al. (2023). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Mechanochemistry.
  • Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones.
  • Authors, Multiple. (2016). Electrochemical reduction of 4-nitrophenyl group to 4-aminophenyl on the electrode surface.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Alpha-(p-Aminophenyl)
  • YouTube. (2021). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols.
  • Orlandi, M., et al. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 22(4), 430–445.

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A Comparative Structural Analysis of 4-(4-Nitrophenyl)butyric Acid and Its Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical research and drug development, a comprehensive understanding of a molecule's three-dimensional structure is fundamental to elucidating its biological activity, metabolism, and potential therapeutic applications. 4-(4-Nitrophenyl)butyric acid and its derivatives represent a class of compounds with significant interest. The parent compound, a derivative of butyric acid, is recognized for its role as an analytical tool, particularly as a stable internal standard for the accurate quantification of the chemical chaperone 4-phenylbutyric acid (4-PBA) in complex biological matrices.[1] 4-PBA itself is an FDA-approved drug investigated for its capacity to mitigate endoplasmic reticulum (ER) stress and modulate protein synthesis, with implications in neurobiology and oncology.[1][2] The broader family of butyric acid derivatives has been explored for a range of therapeutic effects, including anti-inflammatory and anticancer properties.[3]

This guide provides a comparative structural analysis of this compound and its ester derivative, 4-nitrophenyl butyrate. It is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of various analytical techniques for structural elucidation. By presenting a side-by-side comparison of spectroscopic and crystallographic methods, supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions when selecting the most appropriate techniques for characterizing this important class of molecules. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, highlighting the unique insights each method provides.

At a Glance: Method Comparison

FeatureNMR SpectroscopyIR SpectroscopyMass SpectrometryX-ray Crystallography
Principle Nuclear spin transitions in a magnetic fieldVibrational and rotational transitions of bondsMass-to-charge ratio of ionized moleculesDiffraction of X-rays by a crystal lattice
Information Provided Connectivity of atoms, chemical environmentPresence of functional groupsMolecular weight, elemental composition, fragmentationPrecise 3D atomic coordinates, bond lengths, angles
Sample State SolutionSolid, liquid, gasSolid, liquid, gasCrystalline solid
Key Advantage Detailed structural connectivityRapid functional group identificationHigh sensitivity, molecular weight determinationUnambiguous 3D structure
Limitation Lower sensitivity than MSLimited information on overall structureIsomers can be difficult to distinguishRequires a single, high-quality crystal

Featured Compounds for Structural Comparison

The focus of this guide is the comparative structural analysis of two closely related compounds: a carboxylic acid and its corresponding ester. This comparison allows for a clear demonstration of how different analytical techniques can be used to distinguish subtle but critical structural modifications.

Compound 1: this compound

  • IUPAC Name: 4-(4-nitrophenyl)butanoic acid[4]

  • Molecular Formula: C₁₀H₁₁NO₄[4][5][6][7]

  • Molecular Weight: 209.20 g/mol [4][8]

  • Structure:

  • Significance: This compound serves as a crucial analytical standard in pharmaceutical and biological research.[1] Its structural similarity to 4-phenylbutyric acid, with the key difference of a nitro group, allows for its use as an internal standard in mass spectrometry-based quantification, aiding in the study of diseases like Alzheimer's and melanoma.[1]

Compound 2: 4-Nitrophenyl butyrate

  • IUPAC Name: 4-nitrophenyl butanoate

  • Molecular Formula: C₁₀H₁₁NO₄[9]

  • Molecular Weight: 209.20 g/mol [9]

  • Structure:

  • Significance: This ester derivative is a biochemical reagent used in life science research.[10] It is also utilized as a substrate in enzyme assays, particularly for lipases and esterases.

Spectroscopic Analysis: The First Line of Structural Inquiry

Spectroscopic techniques are indispensable tools for the initial structural characterization of organic molecules. They are generally rapid, require small amounts of sample, and provide a wealth of information about the chemical environment and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It provides detailed information about the connectivity of atoms and their chemical environments.

Comparative ¹H and ¹³C NMR Data

Assignment This compound (¹H NMR) 4-Nitrophenyl butyrate (¹H NMR) This compound (¹³C NMR) 4-Nitrophenyl butyrate (¹³C NMR)
Aromatic Protons δ 8.15 (d), 7.45 (d)δ 8.25 (d), 7.28 (d)δ 149.5, 146.8, 129.9, 123.8δ 155.6, 145.3, 125.2, 122.5
-CH₂- (adjacent to ring) δ 2.75 (t)-δ 34.5-
-CH₂- (butyrate chain) δ 2.05 (m)δ 2.55 (t)δ 26.0δ 36.1
-CH₂- (butyrate chain) -δ 1.80 (m)-δ 18.4
-CH₃ -δ 1.02 (t)-δ 13.6
-COOH / -COO- δ 12.1 (s, br)-δ 179.5δ 171.6

Note: Chemical shifts (δ) are in ppm. Data is representative and may vary slightly depending on the solvent and instrument.

Causality Behind Experimental Observations:

The most telling difference in the ¹H NMR spectra is the presence of a broad singlet at ~12.1 ppm for this compound, which is characteristic of a carboxylic acid proton. This signal is absent in the spectrum of 4-nitrophenyl butyrate. Furthermore, the chemical shifts of the aromatic and aliphatic protons are different due to the change in the electronic environment when the carboxylic acid is converted to an ester. In the ¹³C NMR spectra, the carbonyl carbon of the carboxylic acid appears further downfield (~179.5 ppm) compared to the ester carbonyl (~171.6 ppm).

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a high-resolution proton nuclear magnetic resonance spectrum for structural elucidation.

Materials:

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample (~5-10 mg)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Pipette

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent in a small vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.

  • Addition of Internal Standard: If the solvent does not contain an internal standard, add a small drop of TMS.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Set the appropriate spectral parameters (e.g., pulse width, acquisition time, relaxation delay).

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks to determine the relative number of protons.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on the absorption of infrared radiation.

Comparative IR Absorption Data

Functional Group This compound (cm⁻¹) 4-Nitrophenyl butyrate (cm⁻¹)
O-H stretch (acid) ~3300-2500 (broad)Absent
C=O stretch (carbonyl) ~1700~1760
N-O stretch (nitro) ~1520, ~1350~1525, ~1350
C-O stretch ~1300-1200~1250-1150

Causality Behind Experimental Observations:

The most definitive feature in the IR spectrum of this compound is the very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a carboxylic acid dimer.[5] This band is completely absent in the spectrum of 4-nitrophenyl butyrate. The C=O stretching frequency is also diagnostic; it appears at a lower wavenumber for the carboxylic acid (~1700 cm⁻¹) due to hydrogen bonding, and at a higher wavenumber for the ester (~1760 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain an infrared spectrum of a solid sample to identify its functional groups.

Materials:

  • FT-IR spectrometer with an ATR accessory

  • Solid sample (~1-2 mg)

  • Spatula

  • Kimwipes

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal using a clean spatula.

  • Apply Pressure: Lower the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum: Acquire the infrared spectrum of the sample.

  • Data Analysis: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a Kimwipe and an appropriate solvent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Comparative Mass Spectrometry Data

Ion This compound (m/z) 4-Nitrophenyl butyrate (m/z)
Molecular Ion [M]⁺ 209209
[M-OH]⁺ 192-
[M-COOH]⁺ 164-
[C₇H₇NO₂]⁺ (nitrotoluene) 151-
[C₆H₄NO₂]⁺ (nitrophenyl) 122122
[C₄H₇O]⁺ (butyryl) -71

Causality Behind Experimental Observations:

Both compounds have the same molecular weight and thus the same molecular ion peak at m/z 209.[6] However, their fragmentation patterns are distinct. This compound shows characteristic losses of -OH (m/z 192) and -COOH (m/z 164) from the molecular ion. In contrast, 4-nitrophenyl butyrate will exhibit fragmentation patterns typical of an ester, such as the formation of a butyryl cation (m/z 71) and a nitrophenoxy radical or nitrophenyl cation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain a mass spectrum of a compound to determine its molecular weight and fragmentation pattern.

Materials:

  • Mass spectrometer with an EI source

  • Sample (~1 mg)

  • Solvent (e.g., methanol, dichloromethane)

  • Vial

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.

  • Introduction into MS: Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide valuable information about the connectivity and functional groups of a molecule, X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional map of the atomic positions in the solid state.[11]

A search of the current literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound. However, the crystallographic analysis of closely related nitrophenyl derivatives has been extensively reported, providing a clear indication of the detailed structural insights that can be obtained.[12][13] For instance, studies on nitrophenyl-substituted pyrazolines have elucidated detailed bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and potential biological activity.[12] Similarly, investigations into polymorphs of nitrophenols have revealed the subtle interplay of intermolecular forces that govern their crystal structures.[14]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.[11]

Materials:

  • Single crystal of the compound (0.1-0.3 mm)

  • Goniometer head

  • X-ray diffractometer

  • Cryoprotectant (if necessary)

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[11]

  • Data Collection: The crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[11]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined to achieve the best possible fit between the observed and calculated diffraction intensities.[11]

  • Data Visualization: The final structure is visualized using software to analyze bond lengths, bond angles, and intermolecular interactions.

Visualizing the Workflow: From Synthesis to Structural Confirmation

The following workflow diagram illustrates the logical progression of experiments for the structural analysis of a new this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure synthesis Synthesis of Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (Connectivity) purification->nmr ir IR Spectroscopy (Functional Groups) purification->ir ms Mass Spectrometry (Molecular Weight) purification->ms crystal_growth Crystal Growth ms->crystal_growth Confirmed Purity xray X-ray Crystallography (3D Structure) crystal_growth->xray final_structure final_structure xray->final_structure Final Structural Confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of a novel derivative.

Conclusion: An Integrated Approach for Unambiguous Structural Assignment

The structural analysis of this compound and its derivatives requires a multi-faceted approach, leveraging the strengths of various analytical techniques. Spectroscopic methods such as NMR, IR, and Mass Spectrometry provide a rapid and comprehensive initial assessment of a molecule's structure, confirming its connectivity, functional groups, and molecular weight. While these techniques are often sufficient for routine characterization, X-ray crystallography remains the gold standard for providing definitive, high-resolution three-dimensional structural information, which is paramount in fields like drug design and materials science.

For researchers and drug development professionals, the choice of analytical technique will be guided by the specific research question. For confirming the identity of a known compound or a simple synthetic modification, a combination of NMR and MS is typically adequate. However, for novel compounds, or when a detailed understanding of stereochemistry, conformation, and intermolecular interactions is required, single-crystal X-ray diffraction is indispensable. Ultimately, an integrated approach, where spectroscopic data is used to guide and confirm the results of X-ray crystallography, provides the highest level of confidence in structural assignment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wójcik, G., & Mossakowska, I. (2006). Polymorphs of p-nitrophenol as studied by variable-temperature X-ray diffraction and calorimetry: comparison with m-nitrophenol. Acta Crystallographica Section B: Structural Science, 62(Pt 1), 143–152. [Link]
  • Elguero, J., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 23(2), 995-1011. [Link]
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  • Shmoylov, V. N., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World, 17(3), 643–652. [Link]
  • Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid.
  • MDPI. (2022). In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. Antibiotics, 11(11), 1545. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against 4-Nitrophenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in immunology, diagnostics, and drug development, understanding the specificity of an antibody is paramount. When dealing with antibodies raised against haptens—small molecules like 4-nitrophenyl (4-NP) that are immunogenic only when attached to a larger carrier protein—the central challenge is not just confirming binding to the target, but meticulously mapping its binding profile against structurally similar molecules.[1][2] This phenomenon, known as cross-reactivity, can be a critical flaw in a diagnostic assay leading to false positives, or a valuable feature allowing for the detection of a class of related compounds.[3]

This guide provides an in-depth comparison of key methodologies for assessing the cross-reactivity of anti-4-NP antibodies. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your studies are robust, reproducible, and yield unambiguous insights.

The Foundation: Generating Anti-4-NP Antibodies

The journey to a specific antibody begins with immunization. Because 4-NP is a hapten, it must be covalently conjugated to a larger, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit a T-cell dependent immune response.[2][4][] The choice of carrier and the density of the hapten on its surface are critical early decisions that profoundly influence the resulting antibody population's affinity and specificity.[6] A higher hapten density, for instance, can sometimes lead to antibodies with broader cross-reactivity.

The process involves the B-cell receptor binding to the hapten (4-NP), internalizing the entire hapten-carrier complex, and then presenting peptides from the carrier protein to helper T-cells.[1] This T-cell help is essential for activating the B-cell to proliferate and differentiate into plasma cells that secrete high-affinity, hapten-specific antibodies.

Hapten_Immunization cluster_0 Immune System Activation Hapten 4-Nitrophenyl (Hapten) Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (e.g., BSA) Carrier->Conjugate Immunization Immunization Conjugate->Immunization BCell B-Cell Recognition & Internalization Immunization->BCell TCell T-Cell Help BCell->TCell PlasmaCell Plasma Cell Differentiation TCell->PlasmaCell Antibodies Anti-4-NP Antibodies PlasmaCell->Antibodies

Caption: Workflow for generating hapten-specific antibodies.

Comparing Methodologies for Cross-Reactivity Assessment

The core of any cross-reactivity study is to challenge the antibody with a panel of compounds that are structurally analogous to the parent hapten. The goal is to quantify the relative binding of each analogue compared to the primary target, 4-NP. We will compare two gold-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA: The Workhorse of Immunoassays

Competitive ELISA is a robust and widely accessible method for quantifying antibody specificity. The principle relies on the competition between a fixed amount of labeled antigen (or antigen-coated on a plate) and a variable amount of unlabeled test compound (the potential cross-reactant in a sample) for a limited number of antibody binding sites.[7][8] The more effectively a test compound competes, the lower the final signal, indicating higher cross-reactivity.

  • Assay Format: An indirect competitive format is typically used for haptens. A 4-NP-protein conjugate (e.g., 4-NP-OVA, using a different carrier than for immunization to avoid anti-carrier responses) is coated onto the ELISA plate. The antibody is pre-incubated with the test compounds before being added to the plate.

  • Choosing Controls: A self-validating protocol requires meticulous controls. A standard curve using the primary hapten (4-NP) is essential to define the 0% and 100% inhibition points. A zero-competitor control establishes the maximum signal (Bmax), while a control with a saturating concentration of 4-NP defines the non-specific binding (NSB).

  • Calculating Cross-Reactivity: The cross-reactivity (CR%) is typically calculated by comparing the concentration of the test compound required to cause 50% inhibition (IC50) with the IC50 of the primary hapten.

    • Formula: CR% = (IC50 of 4-Nitrophenol / IC50 of Test Compound) x 100

Competitive_ELISA cluster_workflow Competitive ELISA Workflow cluster_principle Principle of Competition A 1. Coat Plate with 4-NP-Protein Conjugate B 2. Block Non-Specific Sites A->B C 3. Pre-incubate Antibody with Sample / Competitor Compound B->C D 4. Add Antibody-Competitor Mix to Plate & Incubate C->D E 5. Wash Plate D->E F 6. Add Enzyme-Linked Secondary Antibody E->F G 7. Wash Plate F->G H 8. Add Substrate (e.g., pNPP) G->H I 9. Measure Signal (Colorimetric Reading at 405 nm) H->I LowCR Low Cross-Reactivity: Test compound does not bind antibody. Antibody binds to plate. HIGH SIGNAL HighCR High Cross-Reactivity: Test compound binds antibody. Antibody is blocked from binding to plate. LOW SIGNAL LowCR->HighCR Signal is inversely proportional to cross-reactivity SPR_Sensorgram Interpreting an SPR Sensorgram p1 origin->p1 6,0 6,0 origin->6,0 0,3.5 0,3.5 origin->0,3.5 y_axis Response (RU) x_axis Time (s) p2 p1->p2 p3 p2->p3 p4 p3->p4 assoc_label Association (ka) Analyte flows over surface dissoc_label Dissociation (kd) Buffer flows over surface 1,-0.2 1,-0.2 1,-0.2->p1 Analyte Injection Start 5,-0.2 5,-0.2 5,-0.2->p3 Analyte Injection Stop

Caption: A typical SPR sensorgram showing binding phases.

  • Chip Preparation: Dock a sensor chip (e.g., CM5) and prime the system with running buffer (e.g., HBS-EP+). Activate the surface and immobilize a capture antibody (e.g., anti-mouse IgG Fc) according to the manufacturer's protocol.

  • Antibody Capture: Inject the anti-4-NP antibody over the capture surface at a concentration of ~5-10 µg/mL to achieve a capture level of 1000-2000 Response Units (RU).

  • Analyte Injection (Kinetic Analysis):

    • Prepare a dilution series for each test compound (e.g., 4-NP-conjugate and its analogues) in running buffer, typically spanning a concentration range from 0.1x to 10x the expected Kₐ. Include a zero-concentration (buffer only) injection for double referencing.

    • Perform a kinetic injection cycle for each concentration: inject the analyte for a defined association time (e.g., 120s), followed by a buffer flow for a dissociation time (e.g., 300s).

  • Regeneration: After each full kinetic series for one analyte, inject a low pH solution (e.g., 10 mM glycine-HCl, pH 1.7) to remove the captured primary antibody, preparing the surface for the next cycle.

  • Data Analysis:

    • Perform double-referencing by subtracting the response from a reference flow cell and the response from the buffer-only injection.

    • Fit the referenced sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • Record the calculated kₐ, kₔ, and Kₐ for each compound.

Compoundkₐ (1/Ms)kₔ (1/s)Kₐ (M)
4-NP-OVA 1.5 x 10⁵7.5 x 10⁻⁴5.0 x 10⁻⁹
NIP-OVA 2.1 x 10⁵6.3 x 10⁻⁴3.0 x 10⁻⁹
DNP-OVA 8.0 x 10⁴2.4 x 10⁻³3.0 x 10⁻⁸
2-NP-OVA 1.2 x 10⁴3.0 x 10⁻³2.5 x 10⁻⁷

Note: Data are illustrative. Kₐ (affinity) is calculated as kₔ/kₐ. A smaller Kₐ value indicates stronger binding.

Comparison Summary and Recommendations

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Endpoint, competition-based immunoassayReal-time, label-free mass detection
Primary Output IC50, % Cross-Reactivitykₐ, kₔ, Kₐ (Affinity)
Throughput High (96/384-well plates)Low to Medium (serial injections)
Sample Consumption LowModerate
Cost Low instrument and consumable costHigh instrument cost, moderate chip cost
Key Advantage Excellent for screening large panels of compounds; highly sensitive.Provides detailed kinetic information (on/off rates); label-free. [9]
Best For... High-throughput screening of many analogues; routine QC assays.In-depth characterization of a smaller set of key compounds; selecting candidates based on specific kinetic profiles (e.g., slow dissociation).

As a Senior Application Scientist, my recommendation is to employ a tiered approach. Use Competitive ELISA as a primary screening tool to rapidly assess a broad panel of 4-nitrophenyl derivatives and related compounds. This will efficiently identify significant cross-reactants and rule out non-binders. Following this initial screen, use Surface Plasmon Resonance to perform an in-depth characterization of the most critical compounds identified by ELISA. The kinetic data from SPR will provide invaluable insights into the binding mechanism that an endpoint assay like ELISA cannot reveal, allowing for a more sophisticated selection of antibodies for specific applications.

References

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  • Creative Biolabs.
  • Manjula, G. et al. (2009). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]
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  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
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  • Sunday, M. E. et al. (1982). Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl. PubMed - NIH. [Link]
  • Cardoso, R. M. et al. (2004).
  • Rich, R. L. & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. [Link]
  • Scarano, S. et al. (2019). Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles. PubMed. [Link]
  • Scarano, S. et al. (2022). Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing. SciSpace. [Link]
  • Myszka, D. G. & Rich, R. L. (2011). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. [Link]
  • Nicholson, B. et al. (2014). Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin.
  • Sheng, W. et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed. [Link]
  • Cumano, A. & Rajewsky, K. (1986). Structure of primary anti-(4-hydroxy-3-nitrophenyl)acetyl (NP) antibodies in normal and idiotypically suppressed C57BL/6 mice. PubMed. [Link]
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  • Furukawa, K. et al. (1998). Affinity maturation of anti-(4-hydroxy-3-nitrophenyl)acetyl antibodies accompanies a modulation of antigen specificity.

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A Comparative Guide to In-Silico Modeling of 4-(4-Nitrophenyl)butyric Acid and Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of in-silico modeling strategies for evaluating 4-(4-Nitrophenyl)butyric acid and its conceptual derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research. This document moves beyond a simple listing of protocols to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to computational drug discovery.

Introduction: The Convergence of Chemistry and Computation

This compound is a nitroaromatic compound with a structure that lends itself to diverse chemical modifications.[1][2] While it has been utilized as an analytical standard in biomedical research, its potential as a scaffold for therapeutic agents remains an area of active investigation.[3] The journey of a molecule from a laboratory curiosity to a clinical candidate is long and fraught with high attrition rates.[4] Modern drug discovery increasingly relies on computational chemistry and in-silico modeling to de-risk this process, offering a faster, more cost-effective means of identifying and optimizing promising drug candidates before significant investment in laboratory synthesis and testing.[5][6]

This guide will provide a comparative framework for the in-silico evaluation of this compound and a library of its virtual derivatives. We will explore key computational techniques, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and compare the outcomes from different widely-used platforms. The objective is to equip the reader with the expertise to not only execute these computational experiments but also to critically evaluate the results and make informed decisions in a drug discovery pipeline.

PART 1: The In-Silico Discovery Workflow: A Strategic Overview

The successful application of in-silico techniques hinges on a logical and well-planned workflow. The process begins with the preparation of both the small molecule (ligand) and its biological target (protein), proceeds through simulations of their interaction, and concludes with an assessment of the molecule's drug-like properties.

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_simulation Simulation & Analysis cluster_decision Decision & Prioritization L0 2D Structure of This compound & Derivatives L1 3D Structure Generation L0->L1 L2 Energy Minimization & Charge Assignment L1->L2 S0 Molecular Docking (e.g., AutoDock Vina vs. Glide) L2->S0 S2 ADMET Prediction (e.g., SwissADME vs. pkCSM) L2->S2 P0 Select Target Protein (e.g., HDAC2) P1 Download PDB Structure P0->P1 P2 Prepare Protein: - Remove Water - Add Hydrogens - Define Binding Site P1->P2 P2->S0 S1 Analysis of Binding Modes & Scoring Functions S0->S1 D0 Compare Docking Scores & ADMET Profiles S1->D0 S2->D0 D1 Prioritize Derivatives for Experimental Validation D0->D1

Caption: Overall workflow for in-silico modeling.

PART 2: Methodologies and Comparative Protocols

Ligand Preparation: The Foundation of Accurate Modeling

The quality of the input ligand structure is paramount for obtaining meaningful simulation results. This protocol outlines the steps for preparing this compound and a set of its hypothetical derivatives for docking and ADMET analysis.

Conceptual Derivatives for Comparison:

To illustrate the comparative approach, we will consider the following virtual derivatives of this compound:

  • Derivative A: Amide substitution of the carboxylic acid.

  • Derivative B: Reduction of the nitro group to an amino group.

  • Derivative C: Addition of a hydroxyl group to the phenyl ring.

Protocol: Ligand Preparation using Avogadro and a Cheminformatics Toolkit (e.g., RDKit)

  • 2D Structure Drawing:

    • Draw the 2D structures of this compound and its derivatives using a chemical drawing tool like ChemDraw or the open-source MarvinSketch.

    • Save the structures in a standard format, such as SMILES or SDF.

  • 3D Structure Generation:

    • Rationale: Docking algorithms require 3D coordinates.

    • Use a cheminformatics library like RDKit in Python to read the SMILES strings and generate 3D conformers.

    • Example RDKit Snippet:

  • Energy Minimization and Charge Assignment:

    • Rationale: The initial 3D structure may not be in a low-energy conformation. Energy minimization refines the structure to a more stable state.[7]

    • Use software like Avogadro or the force fields within computational chemistry packages (e.g., Schrödinger's Maestro) to perform energy minimization.

    • Assign partial charges using a method like Gasteiger charges, which is crucial for calculating electrostatic interactions during docking.[7]

Target Selection and Preparation

For this guide, we will select a hypothetical target based on the known activity of structurally similar compounds. 4-Phenylbutyric acid (4-PBA), which lacks the nitro group, is a known histone deacetylase (HDAC) inhibitor. Therefore, we will select Histone Deacetylase 2 (HDAC2) as a plausible target for our in-silico analysis.

Protocol: Protein Preparation using UCSF Chimera

  • Obtain Protein Structure:

    • Download the 3D crystal structure of human HDAC2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 3MAX.

  • Clean the Protein Structure:

    • Rationale: PDB files often contain non-essential molecules (water, co-solvents, co-crystallized ligands) that can interfere with docking.

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules and any co-crystallized ligands or ions that are not part of the active site.

  • Prepare the Receptor for Docking:

    • Add polar hydrogens to the protein, as they are often omitted in crystal structures.

    • Assign partial charges to the protein atoms using a force field like AMBER.

    • Define the binding box for the docking simulation. This is typically centered around the active site, which can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction, usually in the form of a docking score.[8] We will compare two widely used docking programs: AutoDock Vina (open-source) and Schrödinger's Glide (commercial).

Protocol: Molecular Docking with AutoDock Vina

  • Prepare Ligand and Receptor Files:

    • Convert the prepared ligand and receptor files into the PDBQT format using AutoDockTools (ADT). This format includes atomic charges and atom type information.

  • Define the Search Space:

    • In ADT, define the grid box that encompasses the binding site of HDAC2. The size and center of this box are critical parameters.

  • Run the Docking Simulation:

    • Use the AutoDock Vina command-line interface to run the docking, specifying the receptor, ligand, and grid box configuration.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Analyze the Results:

    • The output PDBQT file will contain multiple binding poses, ranked by their predicted binding affinity (in kcal/mol). The more negative the score, the stronger the predicted binding.

    • Visualize the top-ranked pose in a molecular viewer like PyMOL or Chimera to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein residues.

ADMET Prediction: Assessing Drug-Likeness

A molecule with high binding affinity may still fail in clinical trials due to poor pharmacokinetic properties. ADMET prediction tools use computational models to estimate these properties early in the discovery process.[9][10] We will compare the predictions from two free web-based tools: SwissADME and pkCSM.

Protocol: ADMET Prediction

  • Access the Web Servers:

    • Navigate to the SwissADME and pkCSM websites.

  • Submit Ligand Structures:

    • Input the SMILES strings for this compound and its derivatives into the prediction tools.

  • Interpret the Results:

    • Both tools provide a wealth of information. Key parameters to compare include:

      • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.

      • Pharmacokinetics: Human intestinal absorption, Caco-2 permeability, Blood-Brain Barrier (BBB) penetration, CYP450 enzyme inhibition.[9]

      • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).[]

      • Drug-Likeness: Adherence to rules like Lipinski's Rule of Five.[4]

PART 3: Comparative Data Analysis

The following tables present hypothetical data for our comparative analysis.

Table 1: Comparative Molecular Docking Results against HDAC2

CompoundAutoDock Vina Score (kcal/mol)Glide Score (kcal/mol)Key Interacting Residues (Predicted)
This compound -7.2-6.8HIS142, HIS143, TYR306
Derivative A (Amide) -7.5-7.1HIS142, HIS143, ASP179 (H-bond)
Derivative B (Amino) -6.9-6.5HIS142, TYR306
Derivative C (Hydroxyl) -7.8-7.4HIS142, HIS143, TYR306, SER269 (H-bond)

Table 2: Comparative ADMET Predictions

Parameter4-(4-NP)butyric acid (SwissADME/pkCSM)Derivative A (Amide) (SwissADME/pkCSM)Derivative B (Amino) (SwissADME/pkCSM)Derivative C (Hydroxyl) (SwissADME/pkCSM)
Lipinski's Rule Violations 0 / 00 / 00 / 00 / 0
GI Absorption High / HighHigh / HighHigh / HighHigh / High
BBB Permeant No / NoNo / NoYes / YesNo / No
CYP2D6 Inhibitor No / NoNo / NoYes / YesNo / No
AMES Toxicity Yes / YesNo / NoNo / NoYes / Yes

Interpretation of Results:

  • Docking: Derivative C shows the most favorable predicted binding affinity in both docking programs, likely due to an additional hydrogen bond with SER269. Derivative A also shows a slight improvement over the parent compound.

  • ADMET: The parent compound and Derivative C are predicted to be mutagenic (AMES toxicity), which is a significant red flag. The nitro group is often associated with mutagenicity. Derivative B, with the amino group, is predicted to be non-mutagenic but may inhibit the CYP2D6 enzyme, indicating a potential for drug-drug interactions. Derivative A appears to have the most balanced profile, with improved binding affinity and a clean predicted ADMET profile.

Decision_Making start Virtual Compound Library docking Molecular Docking (Binding Affinity) start->docking high_affinity High Predicted Affinity docking->high_affinity Yes low_affinity Low Predicted Affinity docking->low_affinity No admet ADMET Prediction (Safety & PK) good_admet Favorable ADMET admet->good_admet Yes bad_admet Poor ADMET (e.g., Toxicity) admet->bad_admet No high_affinity->admet deprioritize Deprioritize / Redesign low_affinity->deprioritize prioritize Prioritize for Synthesis & Experimental Validation good_admet->prioritize bad_admet->deprioritize

Caption: Decision-making flowchart based on in-silico data.

Conclusion and Future Directions

This guide has demonstrated a structured, comparative approach to the in-silico modeling of this compound and its derivatives. By comparing the results from different computational tools, we can gain greater confidence in our predictions and make more informed decisions. Our analysis suggests that while modifying the parent compound can improve its binding affinity to a target like HDAC2, careful consideration of the ADMET properties is crucial. The nitro group, while potentially contributing to binding, raises toxicity concerns, and its replacement or modification (as in Derivatives A and B) could be a fruitful strategy for lead optimization.

The future of in-silico drug discovery lies in the integration of artificial intelligence and machine learning.[6][10] These technologies are enhancing the accuracy of predictive models and enabling the exploration of vast chemical spaces that are inaccessible to traditional screening methods.[12] As these tools evolve, the principles outlined in this guide—rigorous methodology, comparative analysis, and a deep understanding of the underlying science—will remain essential for translating computational insights into tangible therapeutic advances.

References

  • Computational Methods Applied to R
  • Current Status of Computational Approaches for Small Molecule Drug Discovery.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent extends far beyond the benchtop. For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-(4-Nitrophenyl)butyric acid, moving beyond simple checklists to explain the causality behind each critical step.

Hazard Profile: Understanding the "Why" Behind the Protocol

This compound is not an innocuous substance. A thorough understanding of its hazard profile is essential to appreciate the necessity of the stringent disposal protocols outlined below.

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Category 4)[1][2]. Accidental ingestion can lead to systemic toxic effects.

  • Skin Sensitization: A primary concern is its potential to cause an allergic skin reaction upon contact[3][4][5][6]. Once an individual is sensitized, subsequent exposures, even to minute quantities, can trigger a significant allergic response.

  • Irritation: It may be irritating to mucous membranes and the upper respiratory tract, necessitating handling in well-ventilated areas to avoid inhalation of dust or aerosols[5].

  • Environmental Hazards: Like many nitrophenyl derivatives, this compound is considered harmful to aquatic life[7][8]. Improper disposal can lead to the contamination of waterways, disrupting ecosystems. The U.S. Environmental Protection Agency (EPA) closely regulates related compounds like 4-nitrophenol as hazardous substances[9][10][11].

  • Combustion Products: In the event of a fire, thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx)[12].

The Foundational Principles of Chemical Waste Management

Before proceeding to substance-specific protocols, all disposal activities must be grounded in these core principles, which form a self-validating system for safety and compliance.

  • Treat as Hazardous: Unless explicitly confirmed otherwise by your institution's Environmental Health & Safety (EH&S) department, all waste forms of this compound—including pure solid, solutions, contaminated labware, and spill cleanup materials—must be treated as hazardous waste[3][13].

  • Segregation is Non-Negotiable: Never mix incompatible waste streams. This compound, an organic acid, must be segregated from bases, oxidizing agents, and other reactive chemicals to prevent violent reactions or the emission of toxic gases[9][14].

  • Designated Storage: All hazardous waste must be stored in a designated, clearly marked "Satellite Accumulation Area" (SAA) within or near the point of generation. This area must be under the control of the laboratory personnel[14].

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is mandatory when handling this compound in any form, including its waste products.

PPE CategorySpecificationRationale
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and potential allergic sensitization[4][6].
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles[3][6].To protect eyes from dust particles or splashes of solutions.
Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination[4][6].
Respiratory A NIOSH-approved respirator (e.g., N95 dust mask) may be required when handling the powder outside of a fume hood or during spill cleanup to minimize inhalation[2].To prevent irritation of the respiratory tract[5].

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic workflow from the moment the chemical is deemed waste to its final collection.

Step 1: Waste Characterization & Collection
  • Solid Waste: Collect waste this compound powder and heavily contaminated items (e.g., weigh boats, contaminated gloves) in a dedicated hazardous waste container. The original manufacturer's container is often suitable for the pure chemical waste[15].

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container designed for liquid hazardous waste. Do not fill containers beyond 90% capacity to allow for expansion[16].

  • Spill Cleanup Debris: All materials used to clean a spill (absorbent pads, vermiculite, etc.) must be collected and disposed of as hazardous waste[3][13].

Step 2: Container Selection & Management
  • Use containers that are chemically compatible with the waste. For this compound, high-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers for acidic waste[16].

  • Ensure the container has a secure, tight-fitting lid to prevent leaks or spills[3][6].

  • Always place the primary waste container within a larger, chemically resistant secondary containment bin or tray to capture any potential leaks[15].

Step 3: Accurate and Compliant Labeling

Proper labeling is a critical regulatory requirement. The waste container label must be filled out as waste is added and must include the following information[14]:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

  • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • The date when the container first received waste (accumulation start date).

Step 4: Storage in the Satellite Accumulation Area (SAA)
  • Store the labeled, sealed waste container in your lab's designated SAA[14].

  • Ensure the container is segregated from incompatible materials, particularly strong bases and oxidizing agents[9][14].

  • The SAA must be inspected weekly for leaks or container degradation[14].

Step 5: Arranging for Final Disposal
  • Once the waste container is full (or within one year of the accumulation start date), submit a chemical waste collection request to your institution's EH&S or equivalent department[13][14].

  • Never attempt to dispose of this chemical down the drain or in the regular trash[6][7][17].

  • The ultimate disposal method for nitrophenol compounds is typically high-temperature incineration by a licensed hazardous waste facility to ensure complete destruction[18].

Emergency Procedures: Spill and Exposure Management

Small Spill (Contained on a benchtop)
  • Alert Personnel: Immediately notify others in the lab.

  • Don PPE: Wear the appropriate PPE as listed in the table above, including respiratory protection.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent[12][19].

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container and manage it according to the disposal protocol.

Large Spill
  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's emergency EH&S number.

  • Prevent entry into the area until the trained response team arrives.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops[3][5].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[3].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[3].

Disposal Decision Workflow

The following diagram illustrates the procedural logic for the safe disposal of this compound waste.

G cluster_emergency Emergency Path start Waste Generation (e.g., Unused Reagent, Contaminated Labware) characterize Characterize Waste (Solid, Liquid, or Spill Debris) start->characterize ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe spill Spill or Exposure Occurs characterize->spill container Select Compatible Hazardous Waste Container ppe->container ppe->spill label Label Container Correctly ('Hazardous Waste', Full Name, Hazards, Date) container->label container->spill segregate Store in Designated SAA Segregate from Incompatibles label->segregate full Container Full or 1 Year Accumulation? segregate->full spill->container No spill_protocol Follow Emergency Spill/Exposure Protocol spill->spill_protocol Yes spill_protocol->container full->segregate No, continue accumulation request Submit Waste Pickup Request to EH&S full->request Yes end Professional Disposal (e.g., Incineration) request->end

Caption: Decision workflow for managing this compound waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Link
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  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Link
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  • Safety Data Sheet - 4-Nitrophenol. Sigma-Aldrich. Link
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  • Hazardous Substance Fact Sheet - 4-Nitrophenol. New Jersey Department of Health. Link
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Mastering the Safe Handling of 4-(4-Nitrophenyl)butyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 4-(4-Nitrophenyl)butyric acid, ensuring the protection of researchers and the integrity of your work. We move beyond mere compliance, offering insights into the causality behind each safety recommendation to build a culture of proactive risk management in your laboratory.

Hazard Profile: Understanding the Risks of this compound

This compound (CAS No. 5600-62-4) is a solid, slightly yellow powder.[1] Its primary hazards, as identified by the Globally Harmonized System (GHS), are:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Potential for Skin Sensitization: May cause an allergic skin reaction upon contact.[4][5]

While specific toxicological properties have not been exhaustively investigated, its classification as an aromatic nitro compound necessitates a cautious approach.[4][5] Compounds in this class can pose additional risks, including potential for methemoglobinemia (a condition affecting oxygen transport in the blood) with significant exposure.[6] Therefore, minimizing all routes of exposure—inhalation, ingestion, and skin contact—is paramount.

Hazard Summary Table:

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[2][3]
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reaction[5]

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not a passive checklist but a dynamic risk assessment. The following recommendations are based on the known hazards of this compound and related aromatic nitro compounds.

Hand Protection: The Critical Barrier

The primary risk of direct contact is skin sensitization.[4][5][6] Therefore, selecting the correct glove material is crucial.

  • Primary Recommendation: Butyl Rubber Gloves. For handling nitro compounds, butyl rubber gloves are highly recommended.[4] They provide excellent resistance to a wide variety of chemicals, including esters and nitro compounds.[4]

  • Alternative for Incidental Contact: Nitrile Gloves. For short-term tasks involving minimal risk of splash, disposable nitrile gloves (minimum 5-mil thickness) can be used.[2] However, it is critical to understand that nitrile offers limited protection.[4] Breakthrough may occur in under 15 minutes for some chemicals.[2] Gloves must be inspected before use and changed immediately upon any known or suspected contact with the chemical. [7][8]

  • Causality: The choice of butyl rubber over more common nitrile or latex for prolonged or high-risk handling is based on its superior chemical resistance to this class of compounds.[4] Aromatic compounds can degrade or permeate materials like latex and nitrile more readily.

Glove Selection Guide:

Glove MaterialProtection Level Against Nitro CompoundsRecommended Use Case
Butyl Rubber Very Good [4]Handling large quantities, preparing stock solutions, work-up procedures, spill cleanup.
Nitrile (≥5 mil) Fair (Splash Protection Only) [2]Low-volume, short-duration tasks with minimal splash risk. Must be replaced immediately after contact.
Natural Rubber (Latex) Poor Not recommended for handling this compound.
Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields must be worn for all procedures.[9]

  • Elevated Risk: When there is a splash hazard, such as when transferring solutions or handling larger quantities, chemical safety goggles should be worn.[9] For significant splash or explosion risks, a face shield worn over safety goggles is required.[8]

Body Protection
  • A clean, buttoned laboratory coat must be worn to protect against skin exposure from minor spills and dust.[9]

  • For tasks with a higher potential for contamination, such as handling large quantities, a chemical-resistant apron over the lab coat is recommended.[9]

  • Ensure that legs are fully covered (no shorts or skirts) and wear closed-toe, closed-heel shoes.[8]

Respiratory Protection

This compound is a powder, creating a risk of inhalation.[2] Engineering controls should be the primary method of exposure reduction.

  • Primary Control: All weighing and handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[9]

  • When a Fume Hood is Not Feasible: If dust generation is likely outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95, N99, or P100) is required.[2][9]

  • Causality: The use of a fume hood is the most effective way to capture airborne particles at the source, preventing them from entering the researcher's breathing zone. A respirator is a secondary line of defense when these primary engineering controls are insufficient or unavailable.[8]

Operational Plan: A Step-by-Step Procedural Workflow

Adherence to a systematic procedure is essential for minimizing risk. This workflow guides the user from initial handling to final disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management Prep 1. Don Required PPE (Butyl/Nitrile Gloves, Goggles, Lab Coat) FumeHood 2. Verify Fume Hood Functionality Weigh 3. Carefully Weigh Solid (Minimize Dust Generation) FumeHood->Weigh Dissolve 4. Prepare Solution (Add solid to solvent) Weigh->Dissolve Use 5. Perform Experiment Dissolve->Use Decon 6. Decontaminate Surfaces & Glassware Use->Decon Segregate 8. Segregate Waste (Solid vs. Liquid, Halogenated) Use->Segregate Doff 7. Doff PPE Correctly Decon->Doff Label 9. Label Hazardous Waste Container Segregate->Label Store 10. Store in Satellite Accumulation Area Label->Store

Caption: Workflow for handling this compound.

Step 1: Preparation and Area Setup

  • Don PPE: Before entering the lab area where the chemical is stored, put on your lab coat, safety glasses, and appropriate gloves.

  • Verify Engineering Controls: Ensure the chemical fume hood is on and functioning correctly. Check the airflow monitor.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the sash.

Step 2: Weighing and Solution Preparation (inside a fume hood)

  • Minimize Dust: Handle the solid material carefully to prevent it from becoming airborne.[9] Use a spatula to gently transfer the powder.

  • Weighing: Tare a suitable weighing vessel and carefully add the desired amount of this compound.

  • Solution Preparation: Slowly add the weighed solid to the solvent in your reaction vessel. Do not add solvent directly to the weigh paper. Cap the vessel securely before mixing or moving it out of the fume hood.

Step 3: Post-Handling Decontamination

  • Surface Cleaning: After handling, wipe down the work surface inside the fume hood, the balance, and any other potentially contaminated areas. Use a solvent such as 70% ethanol, followed by soap and water.[10]

  • Glassware Cleaning: Contaminated glassware should be triple-rinsed with a suitable organic solvent. The rinsate must be collected as hazardous liquid waste. Following the solvent rinse, glassware can be washed with detergent and water.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by lab coat and eye protection. Wash hands thoroughly with soap and water after removing all PPE.[6]

Spill and Disposal Management

Spill Response

In the event of a spill, remain calm and follow this procedure:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Secure the Area: Prevent entry into the affected area.

  • Don PPE: Wear a minimum of double nitrile gloves, chemical goggles, a lab coat, and if the spill is large and outside a hood, respiratory protection.

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[10]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a solvent, followed by soap and water.[10] All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.[10]

Waste Disposal Plan

Improper disposal of nitroaromatic compounds can pose a significant environmental and safety risk. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10]

  • Waste Segregation: It is critical to segregate waste streams.

    • Solid Waste: Collect unused this compound, contaminated weigh paper, gloves, and other contaminated disposable lab supplies in a dedicated, clearly labeled hazardous waste container.[9]

    • Liquid Waste: Collect all solutions containing the compound and any solvent used for rinsing contaminated glassware in a separate, compatible hazardous waste container.[9] Do not mix with incompatible waste streams like acids or oxidizers.[10]

  • Container Labeling: All waste containers must be sealed, in good condition, and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10] List all components of a mixture.

  • Storage: Store sealed waste containers in a designated satellite accumulation area, preferably within secondary containment, away from incompatible materials.[10]

  • Final Disposal: The recommended disposal method for nitroaromatic compounds is high-temperature incineration by a licensed professional waste disposal service.[10] Arrange for pickup through your institution's EHS department.

By integrating these safety protocols into your daily laboratory operations, you can confidently advance your research while upholding the highest standards of safety and environmental stewardship.

References

  • BenchChem. (n.d.). Proper Disposal of 1-Bromo-3-nitrobenzene: A Guide for Laboratory Professionals.
  • GOV.UK. (2024, March). Nitrobenzene - Incident management.
  • University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference.
  • CP Lab Safety. (n.d.). Glove Compatibility.
  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
  • New Jersey Department of Health. (2000, February). Hazard Substance Fact Sheet: 4-Nitrobiphenyl.
  • Kimberly-Clark Professional. (n.d.). KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide*.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • National Research Council (US) Committee on Prudent Practices for Disposal of Chemicals from Laboratories. (1995). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US).
  • Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR 721.875 -- Aromatic nitro compound.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • Occupational Safety and Health Administration (OSHA). (n.d.). P-NITROANILINE.
  • University of Colorado Colorado Springs, Emergency & Safety Services. (n.d.). Glove Selection.
  • University of British Columbia. (n.d.). Laboratory Hazardous Waste Management.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC.
  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Occupational Safety and Health Administration (OSHA). (n.d.). NITROBENZENE.
  • Guardian Medical Systems. (n.d.). Keeping Your Cleanroom Clean: A Four Step Process.
  • Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide.
  • ASHP. (n.d.). DECONTAMINATION AND CLEANING.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.